molecular formula C10H8ClN4NaO2S B7907927 Sulfachloropyrazine (sodium) CAS No. 71720-40-6

Sulfachloropyrazine (sodium)

Cat. No.: B7907927
CAS No.: 71720-40-6
M. Wt: 306.70 g/mol
InChI Key: XAGGLFSIKVVWCM-UHFFFAOYSA-N
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Description

Sulfachloropyrazine (sodium) is a useful research compound. Its molecular formula is C10H8ClN4NaO2S and its molecular weight is 306.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sulfachloropyrazine (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfachloropyrazine (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(5-chloropyrazin-2-yl)azanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN4O2S.Na/c11-9-5-14-10(6-13-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGGLFSIKVVWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=CN=C(C=N2)Cl.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN4NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71720-40-6
Record name Sodium N-(5-chloropyrazinyl)sulphanilamidate
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Sulfachloropyrazine Sodium

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the molecular mechanism of action of sulfachloropyrazine sodium, a key member of the sulfonamide class of antibiotics. Primarily intended for researchers, scientists, and professionals in drug development, this document delves into the biochemical pathways, enzymatic interactions, and molecular logic that underpin its bacteriostatic efficacy. We will explore its role as a competitive inhibitor of dihydropteroate synthase (DHPS) within the essential bacterial folate biosynthesis pathway, detail experimental methodologies for validating this mechanism, and discuss the molecular basis of resistance. The guide is structured to provide not only descriptive information but also the causal reasoning behind the scientific principles and experimental designs discussed.

Introduction: The Principle of Selective Toxicity

Sulfachloropyrazine sodium is a synthetic antimicrobial agent belonging to the sulfonamide family, with significant applications in veterinary medicine for treating and preventing bacterial and protozoal infections.[1][2][3][4] The therapeutic success of sulfachloropyrazine sodium, and indeed all sulfonamides, is rooted in the principle of selective toxicity. This principle exploits a fundamental metabolic difference between prokaryotic (bacterial) and eukaryotic (mammalian) cells.[5][6]

Bacteria must synthesize folic acid (vitamin B9) de novo, as they typically lack the transport systems to uptake it from their environment.[7][8] Folic acid, in its reduced form as tetrahydrofolate (THF), is a vital coenzyme in the synthesis of essential cellular components, including purines, pyrimidines (the building blocks of DNA and RNA), and certain amino acids.[][10] In stark contrast, mammals cannot synthesize folic acid and must acquire it from their diet, possessing dedicated transport mechanisms for its absorption.[6][11] Sulfachloropyrazine sodium selectively targets the bacterial synthesis pathway, a pathway absent in its mammalian hosts, thereby inhibiting bacterial growth without affecting the host's cells.[6][12] This targeted disruption makes it a powerful bacteriostatic agent, meaning it inhibits bacterial replication, allowing the host's immune system to clear the infection.[13][14]

The Core Mechanism: Competitive Inhibition of Dihydropteroate Synthase

The antibacterial action of sulfachloropyrazine sodium is precisely targeted at one specific enzymatic step in the bacterial folate biosynthesis pathway: the reaction catalyzed by dihydropteroate synthase (DHPS).[4][12][15]

The Bacterial Folate Biosynthesis Pathway

The synthesis of dihydrofolate, the precursor to the active coenzyme tetrahydrofolate, begins with two key substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (PABA).[16] The enzyme DHPS, encoded by the folP gene, catalyzes the condensation of these two molecules to form 7,8-dihydropteroate.[17] This intermediate is then glutamated by dihydrofolate synthase (DHFS) to yield dihydrofolate (DHF). Finally, DHF is reduced by dihydrofolate reductase (DHFR) to produce the biologically active tetrahydrofolate (THF).[16][18]

Molecular Mimicry and Competitive Inhibition

The mechanism of sulfachloropyrazine sodium hinges on its structural similarity to PABA, the natural substrate of DHPS.[14][19] This molecular mimicry allows it to fit into the PABA-binding site of the DHPS enzyme. By binding to the active site, sulfachloropyrazine sodium acts as a competitive inhibitor ; it directly competes with PABA for access to the enzyme.[5][12][19] When sulfachloropyrazine sodium occupies the active site, it prevents the binding of PABA and halts the catalytic reaction, effectively blocking the synthesis of 7,8-dihydropteroate.[6][17]

This blockade has critical downstream consequences. The halt in dihydropteroate production leads to a depletion of the entire folate pool, including DHF and THF.[] Without an adequate supply of THF, the bacterial cell cannot synthesize the necessary nucleotides for DNA replication or the amino acids required for protein synthesis.[13] This cessation of critical metabolic activities prevents the bacteria from growing and dividing, resulting in a bacteriostatic effect.[5][13]

Folate_Pathway_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin-PPi (DHPPP) DHPPP->DHPS DHP 7,8-Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF + Glutamate THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides SCPS Sulfachloropyrazine Sodium SCPS->DHPS Competitive Inhibition DHPS->DHP Catalyzes Condensation

Caption: Inhibition of the bacterial folate synthesis pathway by Sulfachloropyrazine Sodium.

Experimental Validation of the Mechanism

To rigorously confirm that competitive inhibition of DHPS is the primary mechanism of action, a series of biochemical assays are employed. The cornerstone of this validation is the direct measurement of enzymatic activity in the presence and absence of the inhibitor.

Causality: Why a DHPS Inhibition Assay is Definitive

The most direct method to validate the mechanism is to isolate the target enzyme (DHPS) and measure its activity with its substrates (PABA and DHPPP). By demonstrating that sulfachloropyrazine sodium reduces the rate of product formation and that this inhibition can be overcome by increasing the concentration of the natural substrate (PABA), one can definitively establish a competitive inhibition model. A coupled enzyme assay is often preferred for its high-throughput capability and real-time monitoring.[20][21] This approach provides a continuous readout, which is more robust for kinetic analysis than single time-point (endpoint) assays.

Experimental Protocol: Coupled Spectrophotometric DHPS Inhibition Assay

This protocol describes a self-validating system for measuring DHPS inhibition by monitoring the consumption of NADPH, which has a distinct absorbance at 340 nm.[21]

Principle: The product of the DHPS reaction, dihydropteroate, is immediately used by an excess of a second "coupling" enzyme, dihydrofolate reductase (DHFR). DHFR reduces dihydropteroate to tetrahydropteroate, a reaction that consumes NADPH. The rate of NADPH oxidation (decrease in absorbance at 340 nm) is directly proportional to the rate of the DHPS reaction.[21]

Materials:

  • Purified recombinant DHPS enzyme

  • Purified recombinant DHFR enzyme (coupling enzyme)

  • Substrates: p-Aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • Cofactor: NADPH

  • Inhibitor: Sulfachloropyrazine sodium dissolved in DMSO

  • Assay Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl₂, 5% DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of all reagents. Create a serial dilution of sulfachloropyrazine sodium to test a range of concentrations.

  • Assay Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, a fixed concentration of PABA (e.g., 5 µM), DHPPP (e.g., 5 µM), NADPH (e.g., 200 µM), and an excess of DHFR.

  • Inhibitor Addition: Add the desired concentration of sulfachloropyrazine sodium to the test wells. For control wells, add an equivalent volume of DMSO (vehicle control).

  • Control Setup (Self-Validation):

    • Positive Control (100% Activity): Reaction mixture with DMSO instead of inhibitor.

    • Negative Control (0% Activity): Reaction mixture without the DHPS enzyme. This ensures that the observed change in absorbance is dependent on DHPS.

    • Background Control: Reaction mixture without PABA or DHPPP. This controls for any non-specific NADPH degradation.

  • Initiation of Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding a fixed amount of the DHPS enzyme to all wells (except the negative control).

  • Kinetic Measurement: Immediately place the microplate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 20-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates of the inhibitor-containing wells to the positive control (DMSO) to calculate the percent inhibition.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[22][23]

Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-Well Plate) cluster_run 3. Reaction & Measurement cluster_analysis 4. Data Analysis Reagents Prepare Reagents: Buffer, Substrates (PABA, DHPPP), NADPH, Enzymes (DHPS, DHFR) Mix Add Buffer, PABA, DHPPP, NADPH, DHFR to wells Reagents->Mix Inhibitor Prepare Serial Dilution of Sulfachloropyrazine Sodium Add_Inhibitor Add Inhibitor (or DMSO vehicle) to respective wells Inhibitor->Add_Inhibitor Mix->Add_Inhibitor Controls Set up Controls: Positive (No Inhibitor) Negative (No DHPS) Add_Inhibitor->Controls Initiate Initiate reaction by adding DHPS Controls->Initiate Measure Measure Absorbance (340 nm) kinetically at 37°C Initiate->Measure Calc_Rate Calculate Initial Reaction Rates (V₀) Measure->Calc_Rate Calc_Inhib Calculate % Inhibition vs. Control Calc_Rate->Calc_Inhib Plot Plot Dose-Response Curve Calc_Inhib->Plot IC50 Determine IC₅₀ Value Plot->IC50

Caption: Experimental workflow for a DHPS inhibition assay.
Data Presentation: Quantifying Inhibitory Potency

The results of such assays are typically summarized to provide a quantitative measure of the inhibitor's potency. The half-maximal inhibitory concentration (IC₅₀) is a standard metric.

Enzyme Source Sulfachloropyrazine Sodium IC₅₀ (µM)
E. coli DHPSValue
S. aureus DHPSValue
Y. pestis DHPSValue
Human (Control)No inhibition detected
Note: This table is representative. Actual IC₅₀ values must be determined experimentally.

Molecular Basis of Resistance

The clinical efficacy of sulfonamides has been challenged by the emergence of bacterial resistance.[8] Understanding the molecular mechanisms of resistance is crucial for drug development professionals seeking to design next-generation inhibitors.

  • Target Modification: The most common mechanism involves mutations in the bacterial folP gene, which codes for DHPS.[8][24] These mutations often occur in the active site, particularly in two flexible loops that line the PABA-binding pocket.[17][25] The resulting amino acid substitutions can reduce the binding affinity of sulfonamides for the enzyme while preserving a sufficient affinity for the natural substrate, PABA, allowing the bacterium to survive in the presence of the drug.[8]

  • Target Replacement/Bypass: A highly effective resistance strategy is the horizontal gene transfer of mobile genetic elements, such as plasmids, that carry alternative DHPS-encoding genes (sul1, sul2, sul3).[25][26] These sul genes encode for highly resistant DHPS enzyme variants that are practically insensitive to sulfonamides but function efficiently in folate synthesis.[8] This allows the bacterium to bypass the inhibition of its native DHPS enzyme entirely.

Conclusion

The mechanism of action of sulfachloropyrazine sodium is a classic example of targeted antimicrobial chemotherapy. By acting as a competitive inhibitor of dihydropteroate synthase, it exploits a key metabolic vulnerability unique to bacteria.[5][12][14] Its action is specific, potent, and validated through robust biochemical assays. For researchers and drug developers, this detailed mechanistic understanding provides a solid foundation for interpreting efficacy data, anticipating resistance patterns, and designing novel antibacterial agents that can overcome existing resistance mechanisms, potentially by targeting different sites on the enzyme or other unique steps in the folate pathway.[17][27]

References

  • Study.com. Sulfonamide: Mechanism of Action & Uses.
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  • BOC Sciences. Sulfonamide Antibiotics: Definition, Mechanism and Research.
  • Wikipedia. Sulfonamide (medicine).
  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • MSD Manual Professional Edition. Sulfonamides.
  • PubMed. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery.
  • Ningbo Creatop Chemical Co., Ltd. (2025).
  • PubMed Central. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery.
  • Beijing Entrepreneur Science & Trading Co., Ltd.
  • MedChemExpress. Sulfaclozine sodium (Sulfachloropyrazine sodium).
  • ZCPC. (2025). The Role and Applications of Sulfachloropyrazine Sodium in Pharmaceutical Chemistry.
  • PDB-101.
  • Food Science and Technology.
  • ResearchGate. Summarized pathway of folic acid metabolism, including bacterial de novo synthesis.
  • BenchChem. Azosulfamide as a Dihydropteroate Synthase Inhibitor: A Technical Guide.
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  • National Institutes of Health. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents.
  • ACS Publications. (2014).
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  • Patsnap Synapse. (2024). What are DHPS inhibitors and how do they work?.
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  • PubMed. Sulfonamide resistance: mechanisms and trends.
  • bioRxiv. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides.
  • PLOS One. Sulfonamide-Resistant Bacteria and Their Resistance Genes in Soils Fertilized with Manures from Jiangsu Province, Southeastern China.

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Sulfachloropyrazine sodium chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfachloropyrazine sodium, a prominent member of the sulfonamide class of antimicrobials, is a synthetic compound widely utilized in veterinary medicine for its potent antibacterial and antiprotozoal activity. Its primary application is in the management of coccidiosis and bacterial infections in poultry and livestock.[1] This guide provides a comprehensive technical overview of the chemical identity, structural features, and core physicochemical properties of sulfachloropyrazine sodium. It details the compound's mechanism of action through the inhibition of folic acid synthesis and offers validated, step-by-step protocols for its chemical synthesis and analytical characterization by high-performance liquid chromatography (HPLC). Furthermore, this document includes an expert analysis of its spectroscopic characteristics and outlines a framework for assessing its chemical stability, providing a critical resource for professionals engaged in drug development, quality control, and research involving this important veterinary drug.

Chemical Identity and Nomenclature

Sulfachloropyrazine sodium is the sodium salt of the parent compound sulfaclozine (sulfachloropyrazine). It is most commonly available as the monohydrate form, which enhances its stability and solubility in aqueous formulations.[2][3] Establishing the precise identity is critical for regulatory compliance and scientific accuracy.

IdentifierValueSource(s)
Common Names Sulfachloropyrazine sodium; Sulfaclozine sodium[4][5]
Systematic (IUPAC) Name sodium;(4-aminophenyl)sulfonyl-(6-chloropyrazin-2-yl)azanide;hydrate[2]
CAS Number 23307-72-4 (Anhydrous Sodium Salt)[5]
1392129-96-2 (Monohydrate)[2][3]
102-65-8 (Parent Compound: Sulfaclozine)[6]
Molecular Formula C₁₀H₈ClN₄NaO₂S (Anhydrous Sodium Salt)[5]
C₁₀H₁₀ClN₄NaO₃S (Monohydrate)[2]
FDA UNII KPM50228FR (Monohydrate)[2]

Molecular Structure and Conformation

The molecular architecture of sulfachloropyrazine sodium consists of a central benzenesulfonamide core, which is characteristic of all sulfa drugs. This core is substituted with an amino group at the para-position of the benzene ring and a 6-chloropyrazinyl group on the sulfonamide nitrogen. The sodium ion replaces the acidic proton of the sulfonamide nitrogen, forming the salt.

2D Chemical Structure

The structural connectivity is illustrated below. The negative charge is delocalized across the sulfonamide group, and the sodium atom exists as a counter-ion.

Figure 1: Chemical structure of Sulfachloropyrazine Sodium.
Structural Identifiers
  • SMILES: C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=CN=CC(=N2)Cl.O.[Na+][2]

  • InChI Key: PCDSLLFCMAPONC-UHFFFAOYSA-N (Monohydrate)[2]

Physicochemical Properties

The physicochemical properties of a drug substance are paramount as they influence its formulation, delivery, and pharmacokinetic profile. Sulfachloropyrazine sodium is formulated as a water-soluble powder for administration, a direct consequence of its salt form.

PropertyValueSource(s)
Molecular Weight 306.70 g/mol (Anhydrous Sodium Salt)324.72 g/mol (Monohydrate)[2][5]
Appearance Off-white to light yellow crystalline powder[3][6]
Melting Point 280-286 °C (Decomposes)[3]
Solubility Highly soluble in waterSlightly soluble in methanolSlightly soluble in ethanol, acetoneInsoluble in chloroform[6]
pKa (of parent, Sulfaclozine) 4.83 ± 0.10 (Predicted)[1]
UV Absorption (λmax) 261, 323 nm[5]

Mechanism of Action: Inhibition of Folate Synthesis

As a sulfonamide, sulfachloropyrazine sodium exerts its antimicrobial and antiprotozoal effects by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[4] This enzyme is crucial for the de novo synthesis of folic acid in susceptible bacteria and protozoa.

Causality of Action:

  • Structural Mimicry: Sulfachloropyrazine is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.

  • Competitive Inhibition: The drug competes with PABA for the active site of the DHPS enzyme.

  • Folate Synthesis Blockade: By binding to the enzyme, it prevents the condensation of PABA with dihydropteridine pyrophosphate, a critical step in the formation of dihydropteroic acid, a precursor to folic acid.

  • Inhibition of Growth: Folic acid is an essential cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By halting folic acid production, the drug prevents pathogen replication, resulting in a bacteriostatic or protozoostatic effect.[4]

pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteridine Pyrophosphate DHP->DHPS DHA Dihydropteroic Acid DHPS->DHA DHF Dihydrofolic Acid (DHF) DHA->DHF THF Tetrahydrofolic Acid (THF) DHF->THF NUCLEIC_ACIDS Nucleic Acid (DNA, RNA) Synthesis THF->NUCLEIC_ACIDS SCP Sulfachloropyrazine SCP->DHPS Competitive Inhibition

Figure 2: Mechanism of action of Sulfachloropyrazine via competitive inhibition of the folic acid synthesis pathway.

Chemical Synthesis: A Step-by-Step Protocol

The synthesis of sulfachloropyrazine sodium is typically achieved through a nucleophilic aromatic substitution reaction followed by salt formation. The following protocol is a representative example adapted from established patent literature.

Workflow for Synthesis and Purification

G cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Work-up and Purification cluster_2 Step 3: Salt Formation & Crystallization reactants 2,6-Dichloropyrazine + 4-Aminobenzenesulfonamide + K₂CO₃ (Acid Scavenger) + DMF/Xylene (Solvent) heating Heat to 140-145 °C reactants->heating reaction Sulfaclozine Formation (Crude Product) heating->reaction dissolution Add Water, Dissolve reaction->dissolution decolor Decolorize with Activated Carbon dissolution->decolor acid Acidify with Acetic Acid (pH 5-6) decolor->acid precip Precipitate & Isolate Sulfaclozine (Wet Cake) acid->precip salt_form Add Methanol, Water, NaOH Adjust pH to 12-13 precip->salt_form decolor2 Decolorize again salt_form->decolor2 crystal Cool to 10-15 °C Crystallize decolor2->crystal final Isolate & Dry Sulfachloropyrazine Sodium crystal->final

Sources

Sulfachloropyrazine Sodium: A Technical Guide for Veterinary Drug Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Sulfachloropyrazine sodium, a broad-spectrum sulfonamide antibiotic pivotal in veterinary medicine. Designed for researchers, scientists, and drug development professionals, this document synthesizes the core scientific principles, field-proven applications, and detailed analytical methodologies pertinent to this compound. We will delve into its biochemical mechanisms, pharmacokinetic profile, and established clinical uses, with a focus on the causal relationships that underpin its therapeutic efficacy and the technical considerations for its continued development and evaluation.

Introduction: A Stalwart in Veterinary Anti-Infective Therapy

Sulfachloropyrazine sodium is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1][2] It is widely utilized in veterinary medicine for the treatment and prevention of various bacterial and protozoal infections, particularly in livestock and poultry.[1] Its primary applications include combating coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, as well as bacterial infections such as fowl cholera (Pasteurella multocida) and fowl typhoid (Salmonella gallinarum).[3][4] The compound is typically administered orally, often via drinking water or feed, making it a practical choice for treating large flocks of animals.[1]

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

The therapeutic effect of Sulfachloropyrazine sodium, like all sulfonamides, is rooted in its ability to disrupt the synthesis of folic acid (vitamin B9) in susceptible microorganisms.[3][4] Folic acid is an essential nutrient for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[3]

Bacteria and protozoa must synthesize their own folic acid from a precursor molecule called para-aminobenzoic acid (PABA). Sulfachloropyrazine sodium is a structural analog of PABA and acts as a competitive antagonist for the bacterial enzyme dihydropteroate synthase.[3] By binding to the active site of this enzyme, it prevents the conversion of PABA into dihydropteroic acid, a crucial intermediate in the folic acid synthesis pathway. This blockade of folic acid production ultimately halts the growth and replication of the pathogen.[3]

The peak activity of Sulfachloropyrazine sodium against coccidia is during the second-generation schizont stage of their life cycle, and it also has some effect on the first-generation schizonts.[4] However, it is not effective against the sexual stages of the parasite's life cycle.[4]

Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Biosynthesis SCP Sulfachloropyrazine Sodium Inhibition Inhibition SCP->Inhibition Folic_Acid Folic Acid Dihydropteroic_Acid->Folic_Acid Further Steps Nucleic_Acids Nucleic Acids (DNA, RNA) Folic_Acid->Nucleic_Acids Essential for Synthesis Inhibition->DHPS

Figure 1: Mechanism of Action of Sulfachloropyrazine Sodium

Spectrum of Activity and Clinical Applications

Sulfachloropyrazine sodium possesses a broad spectrum of activity against a range of Gram-positive and Gram-negative bacteria, as well as protozoa.[1] Its primary and most well-documented use is in the poultry industry.

Coccidiosis in Poultry and Rabbits

Coccidiosis is a major concern in commercial poultry production, causing significant economic losses due to mortality, reduced weight gain, and poor feed conversion. Sulfachloropyrazine sodium is highly effective against multiple species of Eimeria that infect chickens, turkeys, and rabbits.[1] It is often used for the therapeutic treatment of outbreaks, as it can quickly reduce clinical signs such as bloody diarrhea and dehydration.[1]

Fowl Cholera and Fowl Typhoid

Beyond its anticoccidial properties, Sulfachloropyrazine sodium is also indicated for the treatment of bacterial diseases in poultry. It is effective against Pasteurella multocida, the causative agent of fowl cholera, and Salmonella gallinarum, which causes fowl typhoid.[3]

Other Applications

The drug is also used to treat enteritis and bacterial diarrhea in other species, including pigs, calves, and sheep.[1] For coccidiosis in lambs, a 3% solution can be administered orally for 3-5 days.[4]

Pharmacokinetics and Residue Depletion

Understanding the pharmacokinetic profile of Sulfachloropyrazine sodium is critical for optimizing dosing regimens and ensuring food safety through appropriate withdrawal times.

Absorption, Distribution, Metabolism, and Excretion

Following oral administration, Sulfachloropyrazine sodium is rapidly absorbed from the gastrointestinal tract, with peak blood concentrations typically reached within 3-4 hours.[4] It is distributed throughout the body tissues. The drug is metabolized in the liver and primarily excreted through the kidneys in the urine.[4]

Studies in broiler chickens have shown that the drug's disposition can be affected by the health status of the animal. For instance, in chickens infected with Eimeria tenella, the absorption half-life and time to reach maximal serum concentrations were significantly higher compared to healthy chickens.[5] This is likely due to alterations in intestinal integrity and motility caused by the coccidial infection.[5]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Sulfachloropyrazine sodium in broiler chickens from a selected study.

ParameterValue (Oral Administration)Reference
Time to Peak Concentration (Tmax)23.41 ± 3.78 h (in infected chickens)[5]
Absorption Half-life (t1/2a)17.24 ± 3.50 h (in infected chickens)[5]
Accumulation Index1.22 ± 0.13 (in infected chickens)[5]

Note: Parameters can vary based on factors such as dosage, formulation, and the physiological state of the animal.

Residue Depletion and Withdrawal Times

The depletion of drug residues from edible tissues is a crucial aspect of food safety. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common methods for monitoring sulfachloropyrazine residues.[6][7]

Residue depletion studies have shown that Sulfachloropyrazine can be detected in edible tissues for several days post-treatment.[6] Withdrawal periods are established to ensure that residue levels fall below the maximum residue limits (MRLs) set by regulatory agencies. For broiler chickens, the withdrawal period is typically 1 day, while for turkeys, it is 4 days.[4] It is important to note that the drug is prohibited for use in laying hens and birds over 16 weeks of age due to the potential for residues in eggs.[4]

Drug Combinations for Enhanced Efficacy

To broaden the spectrum of activity and combat the development of drug resistance, Sulfachloropyrazine sodium is often used in combination with other antimicrobial agents.

Combination with Diaveridine

A common and synergistic combination is Sulfachloropyrazine sodium with Diaveridine, a dihydrofolate reductase inhibitor.[3] Diaveridine acts on a subsequent step in the folic acid synthesis pathway, inhibiting the enzyme dihydrofolate reductase. This sequential blockade of two key enzymes in the same metabolic pathway results in a potent synergistic and often bactericidal effect.[3] This combination is particularly effective in treating coccidiosis and can help overcome resistance to sulfonamides alone.[3]

Research Methodologies: A Guide for a Senior Application Scientist

For drug development and regulatory approval, robust and standardized experimental protocols are essential. The following sections provide an overview of key methodologies for evaluating the efficacy and safety of Sulfachloropyrazine sodium.

In-Vivo Anticoccidial Efficacy Studies in Poultry

The evaluation of anticoccidial drugs in poultry is typically conducted through a series of controlled studies, including battery cage and floor pen trials, as outlined by regulatory bodies like the World Association for the Advancement of Veterinary Parasitology (WAAVP) and the FDA.[8][9]

In_Vivo_Efficacy_Workflow Animal_Selection 1. Animal Selection (Day-old chicks, coccidia-free) Acclimation 2. Acclimation (Controlled environment) Animal_Selection->Acclimation Group_Allocation 3. Group Allocation (Randomized, e.g., Untreated-Uninfected, Untreated-Infected, Treated-Infected) Acclimation->Group_Allocation Infection 4. Experimental Infection (Oral gavage with sporulated Eimeria oocysts) Group_Allocation->Infection Treatment 5. Treatment Administration (Medicated feed or water with Sulfachloropyrazine sodium) Infection->Treatment Data_Collection 6. Data Collection (Mortality, weight gain, feed conversion, lesion scoring, oocyst counts) Treatment->Data_Collection Analysis 7. Statistical Analysis (Comparison of treatment groups) Data_Collection->Analysis

Figure 2: General Workflow for an In-Vivo Anticoccidial Efficacy Study

Experimental Protocol: In-Vivo Anticoccidial Efficacy Study

  • Animal Selection and Housing:

    • Use day-old broiler chicks from a commercial hatchery, ensuring they are from a coccidia-free source.[9]

    • House the birds in wire-floored battery cages to prevent reinfection from feces.[9]

    • Provide ad libitum access to a standard, non-medicated broiler starter feed and water.

    • Maintain appropriate environmental conditions (temperature, humidity, lighting).

  • Experimental Design:

    • Randomly allocate chicks to different treatment groups with sufficient replication (e.g., 10 birds per replicate, 3-4 replicates per group).

    • Typical treatment groups include:

      • Group A: Uninfected, untreated control.

      • Group B: Infected, untreated control.

      • Group C, D, E...: Infected, treated with varying doses of Sulfachloropyrazine sodium.

      • Group F: Infected, treated with a reference anticoccidial drug.

  • Infection:

    • At approximately 14 days of age, infect birds in the relevant groups by oral gavage with a standardized dose of sporulated Eimeria oocysts (e.g., E. tenella).[10] The inoculum dose should be sufficient to cause moderate clinical signs and lesions in the infected, untreated group.[11]

  • Treatment:

    • Administer Sulfachloropyrazine sodium through the drinking water or feed, starting 24-48 hours before or at the time of infection and continuing for a specified period (e.g., 3-5 days).[10]

  • Data Collection and Evaluation:

    • Mortality: Record daily mortality.

    • Weight Gain: Measure body weight at the start and end of the experimental period.

    • Feed Conversion Ratio (FCR): Calculate the FCR for each group.

    • Lesion Scoring: At a predetermined time post-infection (e.g., 6-7 days), euthanize a subset of birds from each group and score the intestinal lesions caused by coccidia using a standardized scoring system (e.g., Johnson and Reid, 1970).

    • Oocyst Counts: Collect fecal samples from each group and determine the number of oocysts per gram of feces (OPG) using a McMaster chamber.[10]

  • Statistical Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Analytical Methodology for Residue Determination

Accurate quantification of drug residues in edible tissues is essential for regulatory compliance and consumer safety. HPLC and LC-MS/MS are the preferred methods for their sensitivity and specificity.

Experimental Protocol: HPLC Determination of Sulfachloropyrazine in Chicken Tissues

This protocol is a synthesized example based on common practices described in the literature.[6][12]

  • Sample Preparation and Extraction:

    • Homogenize 2-5 grams of minced tissue (muscle, liver, or kidney) with a suitable solvent such as acetonitrile.[6]

    • Centrifuge the homogenate to separate the solvent layer.

    • Perform a second extraction of the pellet to ensure complete recovery.

    • Combine the supernatants and proceed with a liquid-liquid extraction or solid-phase extraction (SPE) for cleanup. A common SPE cartridge is an Oasis MCX.[6]

    • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.

    • Column: A C18 or C8 reversed-phase column (e.g., Bio Sil C-8 HL 5 μm).[12]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[6] The pH of the mobile phase is a critical parameter for achieving good separation.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection: UV detection at a wavelength of approximately 270 nm.[6]

    • Injection Volume: 20-50 µL.

  • Quantification:

    • Prepare a calibration curve using standard solutions of Sulfachloropyrazine sodium of known concentrations.

    • Quantify the drug concentration in the tissue samples by comparing the peak area of the analyte with the calibration curve.

    • The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

LC-MS/MS for Higher Sensitivity and Confirmation

For confirmatory analysis and lower detection limits, LC-MS/MS is the method of choice.[7] The sample preparation is similar to that for HPLC, but the detection is performed using a mass spectrometer. The use of multiple reaction monitoring (MRM) provides high selectivity and sensitivity for the analyte.[7]

Conclusion

Sulfachloropyrazine sodium remains a valuable and effective therapeutic agent in veterinary medicine, particularly for the control of coccidiosis and bacterial infections in poultry. Its well-understood mechanism of action, rapid absorption, and efficacy make it a cornerstone of many animal health programs. For researchers and drug development professionals, a thorough understanding of its pharmacology, coupled with the application of robust analytical and in-vivo testing methodologies, is essential for its responsible and effective use, as well as for the development of next-generation anti-infective therapies. Continued research into its pharmacokinetic properties, potential for resistance, and synergistic combinations will further solidify its role in promoting animal health and welfare.

References

  • Anderson, N. G., Alpaugh, W. C., & Baughn, C. O. (1974). Effect of sulfachloropyrazine in the drinking water of chickens infected experimentally with fowl cholera. Avian Diseases, 18(3), 410–415.
  • Chapman, H. D., Barta, J. R., Blake, D., Gruber, A., Jenkins, M., Smith, N. C., Suo, X., & Tomley, F. M. (2004). World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guidelines for evaluating the efficacy of anticoccidial drugs in chickens and turkeys. Veterinary Parasitology, 124(3-4), 115–143.
  • Chapman, H. D., Cherry, T. E., Danforth, H. D., Richards, J., Shirley, M. W., & Williams, R. B. (2002). Sustainable coccidiosis control in poultry production: the role of live vaccines. International Journal for Parasitology, 32(5), 617–629.
  • FDA/CVM. (2015). Guidance for Industry #163: Evaluating the Effectiveness of Anticoccidial Drugs in Food-Producing Animals. U.S.
  • Haritova, A. M., Lashev, L. D., & Koinarski, V. C. (2013). Sulfachloropyrazine disposition in Eimeria tenella infected chickens. Veterinarski Arhiv, 83(2), 211–222.
  • Hassan, M. S., El-Kholy, M. S., & El-komy, A. A. (2015). Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues. Journal of Advanced Veterinary and Animal Research, 2(2), 159–168.
  • Łebkowska-Wieruszewska, B., & Kowalski, C. (2010). High performance liquid chromatography determination of sulphachlorpyrazine residues in broiler and turkey edible tissues.
  • Matsuzawa, T., & Kitano, N. (1974). Studies on the Mode of Action of Sulfachloropyrazine against Coccidia in Chickens. Japanese Poultry Science, 11(3), 75–80.
  • Pokrant, E., Medina, F., Maddaleno, A., San Martín, B., & Cornejo, J. (2018). Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry. PLoS ONE, 13(7), e0200206.
  • Sentepe, I., & Yazar, E. (2010). Pharmacokinetic of sulfaclozine in broiler chickens. Food and Chemical Toxicology, 48(1), 448–451.
  • Sichilongo, K. F., Muckoya, V. A., & Nindi, M. M. (2015). A rapid and sensitive LC-MS/MS method for the determination of multi-class residues of antibiotics in chicken liver. South African Journal of Chemistry, 68, 1–8.
  • Tarozzi, F. (1974). [Combination of anticoccidial drugs: experimental studies of the efficacy of the sulfachloropyrazine-diaveridine-ethopabate combination in the prevention of avian coccidiosis].
  • ZCPC. (2025). Understanding Sulfachloropyrazine Sodium: A Key Player in Veterinary Medicine. ZCPC Pharmaceuticals.
  • Discovery Fine Chemicals. (n.d.). Sulfaclozine Sodium. Retrieved from [Link]

  • Ecotec Chemicals. (n.d.). Sulfachloropyrazine Sodium. Retrieved from [Link]

  • Hyasen. (n.d.). Sulfachloropyridazine Sodium(23282-55-5). Retrieved from [Link]

  • Fengchen Group. (n.d.). Sulfachloropyrazine Sodium Raw Material, API CAS 1392129-96-2. Retrieved from [Link]

  • Li, Y., & Bu, S. (2014). A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma and application in a comparative pharmacokinetic study. Analytical Methods, 6(15), 5894–5899.
  • Google Patents. (n.d.). CN102247386A - Soluble powder used for treating poultry coccidiosis.
  • Hebei Weierli Animal Pharmaceutical Group Co., Ltd. (n.d.). Clinical application of sulfaclozine sodium. Retrieved from [Link]

  • ZCPC Pharmaceuticals. (2025). Understanding Sulfachloropyrazine Sodium: A Comprehensive Overview for Pharmaceutical Professionals. Retrieved from [Link]

  • Beijing Entrepreneur Science & Trading Co., Ltd. (n.d.). Sulfachloropyridazine Sodium CAS 23282-55-5. Retrieved from [Link]

  • News-Medical.net. (2025). Sulfachloropyrazine Sodium: An In-Depth Examination of Its Side Effects. Retrieved from [Link]

  • Knowledge. (2019). Sulfacloprazine sodium anticoccidial method. Retrieved from [Link]

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Sulfachloropyrazine sodium discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Sulfachloropyrazine Sodium

Prepared by a Senior Application Scientist

Abstract

Sulfachloropyrazine sodium is a prominent synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1][2] Since its development, it has become a cornerstone therapeutic in veterinary medicine, particularly for the treatment and control of protozoal and bacterial infections in poultry and livestock.[3][4][5][6] Its primary application is in combating coccidiosis, a parasitic disease of the intestinal tract caused by Eimeria species, as well as treating infections like fowl cholera (Pasteurella multocida) and fowl typhoid (Salmonella gallinarum).[4][5] The compound exerts its bacteriostatic and coccidiostatic effect by acting as a competitive antagonist of para-aminobenzoic acid (PABA) in the microbial folic acid synthesis pathway, thereby inhibiting pathogen growth and replication.[1][7] This guide provides a comprehensive technical overview of the historical context of its discovery, its synthesis, mechanism of action, the experimental methodologies used for its validation, and its enduring role in animal health.

A Legacy of Discovery: The Historical Context of Sulfa Drugs

The development of sulfachloropyrazine sodium is rooted in the revolutionary discovery of sulfonamides in the 1930s. This era marked the dawn of modern antimicrobial chemotherapy, initiating a departure from treatments based on arsenic and heavy metals. The journey began with the discovery that Prontosil, a dye, was metabolized in the body to an active antibacterial compound, sulfanilamide. This breakthrough established the core principle of sulfonamide action: competitive antagonism. These "sulfa drugs" were the first broadly effective systemic antimicrobials and laid the scientific groundwork for the development of more potent and specialized derivatives, including those with heterocyclic substitutions like the pyrazine ring, which would later characterize sulfachloropyrazine.[1]

The Genesis of Sulfachloropyrazine Sodium

The Agricultural Imperative: A Need for Potent Coccidiostats

The mid-20th century saw a rapid intensification of the poultry industry. With this growth, coccidiosis emerged as a major economic threat, causing significant morbidity, mortality, and production losses in broiler chickens.[8] The causative protozoan parasite, Eimeria, is ubiquitous in poultry farming environments.[8] This created an urgent need for effective, water-soluble, and fast-acting therapeutic agents that could be administered easily to large flocks to control clinical outbreaks. Existing prophylactic programs were not always sufficient, necessitating the development of potent coccidiocidal compounds for treatment.[8] Sulfachloropyrazine sodium was developed to meet this critical need, offering a powerful solution for managing intestinal diseases in livestock.[4]

Chemical Design and Synthesis

The precise origin of sulfachloropyrazine's first synthesis is not detailed in a single seminal publication but is elucidated through various chemical patents and synthesis methodologies. The core chemical strategy involves the condensation of a substituted pyrazine ring with a sulfanilamide backbone.

A representative synthesis pathway involves two main steps:

  • Condensation: 2,6-dichloropyrazine is reacted with 4-aminobenzenesulfonamide (sulfanilamide). This reaction typically occurs at elevated temperatures in the presence of an acid-binding agent, such as potassium carbonate or sodium hydroxide, and may use a solvent like toluene or dimethylformamide.[9][10][11]

  • Salt Formation: The resulting compound, sulfachloropyrazine, is then treated with a sodium hydroxide solution. This deprotonates the sulfonamide nitrogen, forming the highly water-soluble sodium salt.[9][10] The final product is then isolated through crystallization, filtration, and drying.[10]

This design was strategic; the pyrazine ring is central to its activity, and the sodium salt form significantly enhances its water solubility, a crucial feature for administration in the drinking water of farm animals.[3][12]

Physicochemical Profile

PropertyDescriptionSource(s)
Chemical Name 4-amino-N-(6-chloro-2-pyrazinyl)benzenesulfonamide sodium[9]
Molecular Formula C₁₀H₈ClN₄NaO₂S[12]
Appearance White to light yellow crystalline powder[3][9][12]
Solubility Highly soluble in water, soluble in methanol[3][12][13]

Mechanism of Action: Competitive Inhibition of Folate Synthesis

The therapeutic efficacy of sulfachloropyrazine sodium is derived from its targeted disruption of a metabolic pathway essential for microbial survival but absent in host animals.

The Dihydropteroate Synthase Target

Like all sulfonamides, sulfachloropyrazine is a structural analog of para-aminobenzoic acid (PABA).[7] Bacteria and protozoa like Eimeria cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[7] A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroate.

Pathway Disruption and Bacteriostasis

Due to its structural similarity to PABA, sulfachloropyrazine acts as a competitive inhibitor, binding to the active site of the DHPS enzyme.[7][12] This action blocks the synthesis of dihydropteroate and, consequently, the production of dihydrofolic acid and its active form, tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[7] By starving the pathogen of these necessary components, sulfachloropyrazine halts cell division and replication, exerting a microbiostatic (inhibiting growth) rather than a microbiocidal (killing) effect.[1][7] This allows the host's immune system to effectively clear the infection.[1][7]

Visualized Signaling Pathway

Folic_Acid_Pathway_Inhibition PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHPPP Dihydropteridine Pyrophosphate DHPPP->DHPS DHF Dihydropteroate DHPS->DHF Product DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Glutamate THF Tetrahydrofolic Acid (THF) DHFR->THF NADPH -> NADP+ DNA_RNA DNA & RNA Synthesis THF->DNA_RNA Essential Cofactor SCP Sulfachloropyrazine (Mimics PABA) Block X SCP->Block Block->DHPS Competitive Inhibition

Caption: Competitive inhibition of the microbial folic acid synthesis pathway by sulfachloropyrazine.

Key Experimental Methodologies

The validation of a new antimicrobial agent requires a rigorous cascade of in vitro and in vivo testing. The following protocols are representative of the standard methodologies used to characterize sulfachloropyrazine sodium.

Protocol: In Vitro Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of the drug against a target pathogen.

  • Preparation: A series of two-fold serial dilutions of sulfachloropyrazine sodium are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Each dilution is inoculated with a standardized concentration of the test microorganism.

  • Incubation: The samples are incubated under optimal growth conditions (e.g., 37°C for 18-24 hours).

  • Analysis: The MIC is determined as the lowest concentration of the drug that visibly inhibits the growth of the microorganism.

Protocol: In Vivo Efficacy in an Avian Coccidiosis Model

This workflow is essential for confirming the therapeutic effect in the target species.[8][14]

  • Animal Acclimation: Broiler chickens, confirmed to be free of coccidial infection, are housed in controlled environments and acclimated.[8]

  • Group Allocation: Chickens are randomly assigned to several groups:

    • Group A: Uninfected, Untreated (Negative Control)

    • Group B: Infected, Untreated (Positive Control)

    • Group C: Infected, Treated with Sulfachloropyrazine Sodium

  • Experimental Infection: Chickens in Groups B and C are orally inoculated with a known number of sporulated Eimeria oocysts (e.g., Eimeria tenella).[8][15]

  • Treatment Administration: At the onset of clinical signs (or at a predetermined time post-infection), Group C receives sulfachloropyrazine sodium administered via the drinking water for 3-5 consecutive days.[8]

  • Data Collection: Throughout the trial, key parameters are measured, including mortality, body weight, and fecal oocyst counts.

  • Efficacy Calculation: The efficacy of the treatment is determined by comparing the reduction in oocyst shedding, lesion scores, and mortality in the treated group relative to the infected-untreated control group.

Protocol: Pharmacokinetic Analysis via HPLC

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is critical. High-Performance Liquid Chromatography (HPLC) is a standard method for this analysis.[8][16][17]

  • Dosing: A single oral or intravenous dose of sulfachloropyrazine sodium is administered to healthy and/or infected chickens.[8][18]

  • Sample Collection: Blood samples are collected into heparinized tubes at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours). Tissue samples (liver, kidney, muscle) may also be collected.[8][17]

  • Sample Preparation: Plasma is separated by centrifugation. Drug is extracted from plasma or homogenized tissue using a suitable organic solvent (e.g., acetonitrile).[17]

  • HPLC Analysis: The extracted sample is injected into an HPLC system equipped with an appropriate column and a UV or mass spectrometry (MS/MS) detector to separate and quantify the concentration of sulfachloropyrazine.[8][16]

  • Data Modeling: The resulting concentration-time data is analyzed using pharmacokinetic software to calculate key parameters like half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax).

Visualized Experimental Workflow

InVivo_Workflow Start Start: Coccidia-Free Chicks Acclimate Acclimation Period Start->Acclimate Grouping Random Grouping (Control & Treatment) Acclimate->Grouping Infection Oral Inoculation with Eimeria Oocysts (Treatment & Positive Control) Grouping->Infection Treatment Administer SCP-Na in Drinking Water (Treatment Group Only) Infection->Treatment Monitor Monitor Daily: - Mortality - Body Weight - Oocyst Counts Treatment->Monitor Necropsy End of Trial: Post-Mortem & Lesion Scoring Monitor->Necropsy Analysis Data Analysis: Compare Groups Necropsy->Analysis Conclusion Determine Efficacy Analysis->Conclusion

Caption: Workflow for an in vivo efficacy trial of sulfachloropyrazine sodium against avian coccidiosis.

Pharmacokinetic and Efficacy Data Summary

The following table summarizes representative data from scientific literature, illustrating the pharmacokinetic profile and efficacy of sulfachloropyrazine.

ParameterSpeciesValueFindingSource(s)
Tmax (Oral) Broiler Chicken22.88 hTime to reach maximum serum concentration after oral administration.[18]
Absorption Half-life E. tenella Infected Chicken17.24 ± 3.50 hAbsorption was significantly slower in infected chickens compared to healthy ones.[8]
Bioavailability (Oral) Broiler Chicken~45% (when co-administered with Diaveridine)The presence of other drugs can influence bioavailability.[16]
Efficacy vs. Coccidiosis Rabbit (Natural Infection)Oocyst count reduced from 280.33 x 10³ to 0.44 x 10³ opgDemonstrates high efficacy in reducing parasite load.[14]

Note: Pharmacokinetic values can vary significantly based on the health status of the animal, formulation, and co-administered drugs.[8][19]

Conclusion and Legacy

The discovery and development of sulfachloropyrazine sodium represent a significant advancement in veterinary pharmacology. Born from the foundational principles of sulfa drug chemistry, it was tailored to address the pressing economic and animal welfare issue of coccidiosis in intensive agriculture. Its high efficacy, water solubility, and broad-spectrum activity against both protozoa and bacteria have cemented its role as an essential tool for veterinarians.[2][4][5] While the ongoing challenge of antimicrobial resistance necessitates continued research and stewardship, the history of sulfachloropyrazine sodium serves as a prime example of targeted drug design that successfully translated chemical innovation into a durable solution for animal health worldwide.

References

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  • Sulfaclozine (Sulfachloropyrazine). MedChemExpress.
  • Synthetic method of sulfachloropyrazine sodium. (Patent CN111217760B).
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  • Sulfachloropyridazine Sodium CAS 23282-55-5. Beijing Entrepreneur Science & Trading Co., Ltd.
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  • Sulfaclozine. Wikipedia.
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  • Preparation method of sulfaclozine sodium. (Patent CN102617489A).
  • Preparation method of sulfachloropyrazine sodium. (Patent CN104910081A).
  • A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma and application in a comparative pharmacokinetic study. (2014). RSC Publishing.
  • [Effectiveness of sulfachlorpyrazine in coccidiosis of rabbits]. (1973). PubMed.
  • Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues. (2015). PMC - NIH.
  • Efficacy of Sulphachloropyrazine, Amprolium Hydrochloride, Trimethoprim-Sulphamethoxazole, and Diclazuril against Experimental and Natural Rabbit Coccidiosis. (2018). PubMed.
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Technical Guide: The Antibacterial and Antiprotozoal Spectrum of Sulfachloropyrazine Sodium

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Sulfachloropyrazine sodium is a sulfonamide antibiotic with significant applications in veterinary medicine for treating and preventing bacterial and protozoal infections. This guide provides an in-depth analysis of its spectrum of activity, mechanism of action, the synergistic relationship with trimethoprim, and standardized methodologies for its evaluation. By competitively inhibiting dihydropteroate synthase, Sulfachloropyrazine sodium disrupts the crucial folic acid synthesis pathway in susceptible microorganisms, exerting a bacteriostatic effect against a wide range of Gram-positive and Gram-negative bacteria and a coccidiocidal effect against various Eimeria species. This document synthesizes current knowledge to serve as a technical resource for researchers, veterinarians, and drug development professionals, offering insights into the compound's therapeutic efficacy and application.

Introduction

Sulfachloropyrazine sodium, also known as sulfaclozine sodium, is a synthetic antimicrobial agent belonging to the sulfonamide class.[1][2] First developed in the mid-20th century, sulfonamides were among the first classes of antibiotics to be used systemically and continue to play a vital role in managing infectious diseases, particularly in veterinary medicine.[1] Sulfachloropyrazine sodium is characterized by its broad-spectrum activity, which encompasses a variety of Gram-positive and Gram-negative bacteria, as well as several protozoan parasites.[3][4][5] Its primary use is in the livestock and poultry industries to control respiratory, gastrointestinal, and urinary tract infections, and to treat and prevent coccidiosis, a significant parasitic disease.[3][4][6] This guide will provide a detailed examination of the scientific principles underlying its antimicrobial activity.

Mechanism of Action: Folic Acid Synthesis Inhibition

The therapeutic effect of Sulfachloropyrazine sodium is derived from its ability to interfere with the metabolic pathways of microorganisms.[4] Specifically, it functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[3]

The Causality of Inhibition: Bacteria and protozoa must synthesize their own folic acid (vitamin B9), an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[7] The pathway begins with para-aminobenzoic acid (PABA). Due to its structural similarity to PABA, Sulfachloropyrazine sodium binds to the active site of the DHPS enzyme, preventing the conversion of PABA into dihydropteroic acid, a critical intermediate in the folic acid pathway.[1][3] This competitive antagonism effectively halts the production of folic acid, leading to a bacteriostatic effect—inhibiting the growth and reproduction of the pathogen and allowing the host's immune system to clear the infection.[1][6]

Synergistic Action with Trimethoprim

The efficacy of sulfonamides like Sulfachloropyrazine sodium is significantly enhanced when combined with diaminopyrimidines, such as trimethoprim. This combination results in a sequential blockade of the same metabolic pathway. While Sulfachloropyrazine inhibits DHPS, trimethoprim inhibits a subsequent enzyme, dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolic acid to tetrahydrofolic acid.

This dual-action approach produces a synergistic and often bactericidal effect, which is more potent than the sum of the individual agents.[8] Studies have shown that combining sulfachloropyridazine (a closely related compound) with trimethoprim can increase the efficacy by approximately tenfold against a range of bacteria.[9]

Folic_Acid_Pathway_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_drugs Antimicrobial Intervention PABA PABA (para-aminobenzoic acid) DHP Dihydropteroic Acid PABA->DHP Dihydropteroate Synthase (DHPS) DHF Dihydrofolic Acid (DHF) DHP->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides SCP Sulfachloropyrazine Sodium SCP->PABA Competes with TMP Trimethoprim TMP->DHF Inhibits

Figure 1: Mechanism of sequential blockade of the folic acid pathway.

In Vitro Spectrum of Activity

Sulfachloropyrazine sodium demonstrates a broad spectrum of activity, primarily targeting bacteria that synthesize their own folic acid. It is important to note that its effectiveness should always be confirmed with susceptibility testing, as resistance can develop.[1]

Bacterial Spectrum

The drug is effective against a wide array of both Gram-positive and Gram-negative bacteria.[4][5][7]

  • Gram-Positive Bacteria: Susceptible organisms often include certain species of Staphylococcus and Streptococcus.

  • Gram-Negative Bacteria: It shows activity against many common pathogens in veterinary settings, such as Escherichia coli and Pasteurella spp.[4]

The table below presents median Minimum Inhibitory Concentration (MIC) values from a study evaluating the combination of sulfachloropyridazine (SCP) and trimethoprim (TMP). While specific to a related compound, these values provide a strong indication of the general efficacy range for this class of sulfonamides.

Bacterial TypeDrug CombinationMedian MIC (μg/mL)
Gram-Negative (21 strains) SCP alone2.0
TMP alone0.1
SCP + TMP0.2 + 0.02
Gram-Positive (14 strains) SCP alone2.0
TMP alone0.2
SCP + TMP0.2 + 0.04
Table 1: Median MIC values of sulfachloropyridazine (SCP) and trimethoprim (TMP) against various bacterial species. Data adapted from a study on their combined chemotherapeutic activity.[9]

Notably, synergy was not observed against species with high intrinsic resistance, such as Pseudomonas aeruginosa and certain strains of Enterobacter cloacae and Streptococcus faecalis, where the MIC for SCP alone exceeded 10 μg/mL.[9]

Antiprotozoal Spectrum

Beyond its antibacterial properties, Sulfachloropyrazine sodium is a potent antiprotozoal agent, widely recognized for its efficacy against coccidiosis in poultry and other livestock.[2][4][10]

  • Eimeria species: It is effective against various species of Eimeria that cause intestinal parasitic disease.[11][12] The drug acts as a coccidiocidal compound, helping to control clinical outbreaks.[11][12]

  • Toxoplasma gondii: Research has also demonstrated its significant therapeutic effects against acute murine toxoplasmosis, suggesting it is a promising candidate for treating toxoplasmosis in animals.[13] A study found that oral administration of 250 mg/kg of Sulfachloropyrazine sodium twice daily for five days protected 40% of infected mice from death.[13]

Methodologies for Spectrum Determination

To ensure the appropriate and effective use of any antimicrobial, it is crucial to determine its activity against specific pathogens through standardized testing. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose.[14][15]

Minimum Inhibitory Concentration (MIC) Protocol

The MIC is defined as the lowest concentration of an antimicrobial drug that completely inhibits the visible growth of a microorganism in vitro.[15][16] The broth microdilution method is a common and reliable technique.

Principle: A standardized inoculum of the test bacterium is introduced into wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agent. After incubation, the wells are visually inspected for turbidity to determine the lowest concentration that prevented growth.

Step-by-Step Protocol (Broth Microdilution):

  • Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of Sulfachloropyrazine sodium in a suitable solvent (e.g., sterile deionized water, as it is water-soluble).[2][3]

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the drug stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This creates a gradient of drug concentrations.

  • Inoculum Preparation:

    • Culture the bacterial isolate overnight on an appropriate agar medium.

    • Suspend several colonies in saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC: After incubation, determine the MIC by identifying the lowest drug concentration well with no visible bacterial growth (turbidity).[16] For sulfonamides, the recommended endpoint is the concentration that inhibits ≥80% of growth compared to the control.[16]

MIC_Workflow start Start: Isolate Bacterial Colony prep_inoculum 1. Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate 3. Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate 2. Prepare Serial Dilutions of Sulfachloropyrazine in 96-well Plate prep_plate->inoculate incubate 4. Incubate Plate (35°C, 18-24h) inoculate->incubate read_mic 5. Read MIC (Lowest concentration with no visible growth) incubate->read_mic end Result: MIC Value (μg/mL) read_mic->end

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Sulfachloropyrazine sodium remains a cornerstone antimicrobial in veterinary medicine due to its broad-spectrum efficacy against key bacterial and protozoal pathogens. Its mechanism, centered on the disruption of the essential folic acid synthesis pathway, provides a targeted approach to inhibiting microbial growth. The potentiation of its activity through synergistic combination with trimethoprim further enhances its therapeutic value. A thorough understanding of its spectrum, grounded in standardized methodologies like MIC testing, is paramount for its judicious and effective application, ensuring continued success in the management of animal health while mitigating the risks of antimicrobial resistance.

References

  • Sulfachloropyrazine Sodium: An In-Depth Exploration of Its Pharmacological Properties. (2025). Vertex AI Search.
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  • Sulfachloropyrazine Sodium Monohydrate CAS 1392129-96-2. Beijing Entrepreneur Science & Trading Co., Ltd.
  • Understanding the Antimicrobial Spectrum of Sulfachloropyridazine Sodium. NINGBO INNO PHARMCHEM CO.,LTD.
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  • (PDF) Sulfachloropyrazine disposition in Eimeria tenella infected chickens.
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A Technical Guide to Sulfachloropyrazine Sodium for the Management of Avian Coccidiosis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Challenge of Avian Coccidiosis

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents one of the most significant economic challenges to the global poultry industry.[1] The disease is characterized by a rapid lifecycle within the host, leading to extensive damage to the intestinal mucosa, resulting in diarrhea, weight loss, decreased production, and in severe cases, mortality.[2][3] The ubiquitous nature of Eimeria oocysts in poultry environments necessitates robust control strategies. While prophylactic in-feed medication has been a cornerstone of control, the treatment of clinical outbreaks remains critical.[4][5] Sulfachloropyrazine (SCP) sodium, a sulfonamide antibiotic, is an established and effective therapeutic agent for treating such clinical outbreaks of coccidiosis in poultry.[4][5][6] This guide provides a detailed technical examination of its pharmacology, application, and the scientific methodologies underpinning its use.

Section 1: Core Pharmacology and Mechanism of Action

Sulfachloropyrazine sodium, like all sulfonamides, functions as a competitive antagonist of para-aminobenzoic acid (PABA).[1][7] Eimeria species, being protozoa, cannot uptake folate from their environment and must synthesize it de novo. This folate biosynthesis pathway is essential for the production of nucleic acids and certain amino acids, which are critical for parasite replication.[8][9]

Inhibition of the Folate Biosynthesis Pathway

The key enzyme in the initial stage of this pathway is dihydropteroate synthase (DHPS). DHPS catalyzes the condensation of PABA with dihydropteroate pyrophosphate (DHPPP). Due to its structural similarity to PABA, sulfachloropyrazine competitively binds to the active site of DHPS.[10] This action blocks the formation of dihydropteroate, leading to a depletion of the essential downstream product, tetrahydrofolate (THF). The resulting cessation of DNA synthesis and cell division arrests the development of the parasite.[8][10] This mechanism is particularly effective against the rapidly multiplying asexual stages (schizonts) of the Eimeria lifecycle.[2][11]

Folate_Pathway_Inhibition cluster_parasite Eimeria Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropteroate Pyrophosphate DHPPP->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes THF Tetrahydrofolate (THF) DHP->THF Further Steps... NucleicAcids Nucleic Acid Synthesis (Parasite Replication) THF->NucleicAcids SCP Sulfachloropyrazine SCP->DHPS Competitive Inhibition caption Mechanism of Sulfachloropyrazine Action

Caption: Competitive inhibition of Dihydropteroate Synthase by Sulfachloropyrazine.

Section 2: Pharmacokinetic Profile in Gallus gallus domesticus

Understanding the absorption, distribution, metabolism, and excretion (ADME) of sulfachloropyrazine is fundamental to optimizing its therapeutic efficacy and ensuring food safety. The pharmacokinetics can be significantly influenced by the health status of the bird.

Comparative Pharmacokinetics: Healthy vs. Coccidia-Infected Poultry

Research has demonstrated that the disposition of sulfachloropyrazine is altered in chickens clinically affected by Eimeria tenella.[4][5] Intestinal damage caused by the parasite can impair gut motility and alter the integrity of the intestinal wall, leading to delayed drug absorption.[4] This is a critical consideration for dosage and withdrawal period calculations in a clinical setting.

A study by Haritova et al. (2013) provides key comparative data following a 3-day treatment course.[4]

ParameterHealthy ChickensE. tenella-Infected ChickensCausality of Difference
Absorption Half-Life (t½a) Not specified17.24 ± 3.50 hDelayed absorption due to intestinal pathology and decreased GI motility.[4]
Time to Max. Concentration (Tmax) Not specified23.41 ± 3.78 hSlower absorption rate in infected birds leads to a longer time to reach peak serum levels.[4]
Max. Serum Concentration (Cmax) LowerSignificantly HigherAltered gut integrity may lead to an overall higher systemic exposure.[4][5]
Accumulation Index Not specified1.22 ± 0.13Indicates moderate drug accumulation with repeated dosing over 3 days.[4]

Data synthesized from Haritova, A. M., et al. (2013).[4]

These findings suggest that in diseased birds, the drug remains in the system longer and at higher concentrations, which may enhance its therapeutic effect but also necessitates a re-evaluation of withdrawal times to prevent tissue residues.[4]

Tissue Distribution and Residue Depletion

Sulfachloropyrazine distributes to various edible tissues.[12] Significantly higher levels are often found in the duodenum, ceca, and liver of infected chickens, which correlates with the sites of infection and drug metabolism.[4] Residue depletion is a critical aspect for regulatory compliance. Studies have shown that sulfachloropyrazine can be detected in edible tissues for an extended period post-treatment, with a calculated withdrawal time of 14 days in one study to ensure concentrations fall below established Maximum Residue Limits (MRLs).[12] However, regulatory MRLs and withdrawal periods vary by jurisdiction. For instance, the U.S. Food and Drug Administration mandates a 4-day withdrawal period.[13] In the EU, the MRL for all sulfonamides in edible tissues is 100 µg/kg.[14][15]

Section 3: Clinical Application and Therapeutic Protocol

Sulfachloropyrazine sodium is primarily used for the therapeutic treatment of clinical coccidiosis outbreaks rather than for long-term prophylaxis.[5][11] Its rapid action is crucial when birds exhibit symptoms such as bloody stools.[16]

Dosage and Administration

The most common and effective route of administration during an outbreak is via the drinking water, as sick birds will often continue to drink even when their feed intake is reduced.[4]

  • Standard Regulatory Dosage (U.S. FDA): Administer as a 0.03% solution in drinking water for 3 consecutive days.[13]

  • Calculated Dose Rate: A typical target dose is 70 mg/kg body weight per day.[4] Water consumption must be monitored to ensure the correct dose is administered.

Efficacy Against Eimeria Species

Sulfachloropyrazine is a broad-spectrum anticoccidial.[7][17] Its peak activity is against the 2nd generation schizonts of Eimeria, with some effect also on the 1st generation.[2][11] This timing is critical as the second-generation schizogony is responsible for the major pathological damage to the intestinal wall. It is generally ineffective against the later sexual stages of the parasite's lifecycle.[11] The application of sulfachloropyrazine does not appear to negatively affect the host's development of natural immunity to coccidia.[2][11]

Section 4: Experimental Protocols: Tissue Residue Analysis

To ensure regulatory compliance and food safety, robust analytical methods are required to quantify sulfachloropyrazine residues in poultry tissues. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques.[12][14][18][19]

Workflow for a Tissue Residue Depletion Study

The following diagram outlines the key stages of a study designed to determine the withdrawal time for sulfachloropyrazine in broiler chickens.

Residue_Study_Workflow cluster_animal_phase Animal Phase cluster_sampling_phase Sampling Phase cluster_analytical_phase Analytical Phase cluster_data_phase Data Analysis & Reporting Acclimatization Acclimatization of Broilers (n=~60, controlled conditions) Grouping Random Grouping & Weight Balancing Acclimatization->Grouping Treatment Treatment Administration (e.g., SCP-Na in drinking water for 3-5 days) Grouping->Treatment Slaughter Scheduled Slaughter at Time Points (e.g., Day 1, 3, 5, 7, 10, 14 post-treatment) Treatment->Slaughter Collection Tissue Sample Collection (Muscle, Liver, Kidney, Skin+Fat) Slaughter->Collection Storage Sample Labeling & Storage (<-20°C) Collection->Storage Extraction Sample Homogenization & Solvent Extraction Storage->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis LC-MS/MS Quantification Cleanup->Analysis DepletionCurve Plot Concentration vs. Time Analysis->DepletionCurve WT_Calc Calculate Withdrawal Time (Statistical Software, e.g., EMA WT1.4) DepletionCurve->WT_Calc Report Final Study Report WT_Calc->Report caption Workflow for a Poultry Tissue Residue Depletion Study

Caption: Workflow for a Poultry Tissue Residue Depletion Study.

Step-by-Step Protocol: Quantification of SCP by LC-MS/MS

This protocol is a synthesized example based on methodologies described in the literature.[14][19][20]

  • Sample Preparation & Extraction:

    • Thaw frozen tissue samples (e.g., 2.0 g of minced muscle) to room temperature.

    • Add an internal standard (e.g., ¹³C₆-sulfamethazine) to account for analytical variability.[19]

    • Add 15 mL of an extraction solvent (e.g., acetonitrile).[20]

    • Homogenize the tissue for 2 minutes at high speed.

    • Sonicate the sample for 5 minutes to ensure cell lysis.[20]

    • Centrifuge at 5,000 rpm for 10 minutes to pellet solid debris.

    • Collect the supernatant (the liquid extract).

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an appropriate SPE cartridge (e.g., Aromatic Sulfonic Acid or C18) according to the manufacturer's instructions.[19][20]

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interfering compounds.

    • Elute the target analyte (sulfachloropyrazine) using a strong solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of mobile phase for analysis.

  • LC-MS/MS Analysis:

    • Column: Use a reverse-phase column (e.g., ODS or C8).[18][21]

    • Mobile Phase: Employ a gradient elution using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile/methanol).[18][21]

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode, monitoring for specific parent-to-daughter ion transitions for both sulfachloropyrazine and the internal standard (Selective Reaction Monitoring - SRM).[18]

  • Method Validation:

    • The protocol must be validated according to international guidelines (e.g., EU Commission Decision 2002/657/EC).[14]

    • Validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and recovery.[12][18][19] A typical LOD for this method is between 5-10 µg/kg.[14][19]

Section 5: Drug Resistance and Mitigation Strategies

The extensive use of sulfonamides in veterinary medicine for decades has inevitably led to the emergence of resistant Eimeria strains.[11][22] Resistance can develop through mutations in the target DHPS enzyme, reducing the binding affinity of the drug.

Evidence of Resistance

Field studies have identified Eimeria isolates with partial or complete resistance to various anticoccidials, including sulfonamides.[23] The continuous use of a single class of drugs creates selective pressure that favors the survival and proliferation of these resistant parasites. Cross-resistance among different sulfonamides is also a significant concern.[11]

Resistance Management

A proactive approach is essential for preserving the efficacy of sulfachloropyrazine and other anticoccidials.

  • Rotation and Shuttle Programs: Avoid continuous use of the same anticoccidial class. Rotate between different classes of drugs (e.g., ionophores, chemical coccidiostats) in successive flocks or within the lifecycle of a single flock.

  • Combination Therapy: In some formulations, sulfachloropyrazine is combined with a dihydrofolate reductase (DHFR) inhibitor like diaveridine or trimethoprim.[20][21] This creates a sequential blockade of two different steps in the folate pathway, which can have a synergistic effect and help overcome resistance to sulfonamides alone.[21]

  • Monitoring: Regular monitoring of anticoccidial sensitivity in field isolates is crucial. This allows for informed decisions on which drugs will be most effective.

Resistance_Monitoring Start Initiate Monitoring Program Collection Collect Fecal Samples (From multiple farms/houses) Start->Collection Isolation Isolate & Propagate Eimeria Oocysts Collection->Isolation SensitivityTest Anticoccidial Sensitivity Testing (AST) (In-vivo battery tests) Isolation->SensitivityTest DataAnalysis Analyze Data: Lesion Scores, Oocyst Counts, Weight Gain SensitivityTest->DataAnalysis Decision Decision Point: Is Resistance Detected? DataAnalysis->Decision NoAction Continue Current Program Re-test in 6-12 months Decision->NoAction No Action Implement Resistance Mitigation Strategy Decision->Action Yes NoAction->Collection Feedback Loop Rotate Rotate to a Different Anticoccidial Class Action->Rotate Rest Rest the Ineffective Drug Class Action->Rest Rotate->Collection Feedback Loop caption Logical Flow for an Anticoccidial Resistance Monitoring Program

Caption: Logical Flow for an Anticoccidial Resistance Monitoring Program.

Section 6: Conclusion and Future Outlook

Sulfachloropyrazine sodium remains a valuable tool for the therapeutic control of coccidiosis in poultry. Its well-defined mechanism of action, targeting the essential folate biosynthesis pathway of the parasite, provides a strong basis for its efficacy. However, the landscape of its use is shaped by two critical factors: the physiological state of the host and the potential for drug resistance.

For the drug development professional, the key insights are twofold. First, pharmacokinetic models must account for the pathological changes induced by coccidial infection, as these significantly alter drug disposition and have direct implications for treatment duration and withdrawal times. Second, the threat of resistance is ever-present. Future research should focus on novel combination therapies that can restore efficacy against resistant strains and the development of rapid, field-deployable diagnostic tools for resistance monitoring. The continued responsible and strategic use of sulfachloropyrazine, guided by robust scientific data and surveillance, will ensure its place in the effective management of avian coccidiosis.

References

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  • Zhengzhou Delong Chemical Co., Ltd. (2019, May 27). Sulfacloprazine sodium anticoccidial method. Knowledge. [Link]

  • Jiangshan Animal Pharmaceutical Co.,Ltd. (n.d.). Sulfachloropyrazine Sodium Soluble Powder Manufacturer Injection. [Link]

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  • Li, Y., & Bu, S. (2014). A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma and application in a comparative pharmacokinetic study. RSC Publishing. [Link]

  • Pokrant, E., Medina, F., Maddaleno, A., San Martín, B., & Cornejo, J. (2018). Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry. PLOS One. [Link]

  • Pokrant, E., Medina, F., Maddaleno, A., San Martín, B., & Cornejo, J. (2018). Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry. National Institutes of Health. [Link]

  • Ismail, M. (2016). Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues. National Institutes of Health. [Link]

  • Valhnu, L., et al. (2002). Inhibition studies of sulfonamide-containing folate analogs in yeast. National Institutes of Health. [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). 21 CFR 520.2184 -- Sulfachloropyrazine. [Link]

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  • Ecotec Chemicals. (n.d.). Sulfachloropyrazine Sodium. [Link]

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  • Hagag, D. A., et al. (2020). Assessment of Anticoccidial Efficacy of Novel Triazine Compound and Sulfaclozine against Experimentally Induced Caecal Coccidiosis in Broiler Chickens. Egyptian Journal of Veterinary Sciences, 51(2), 2637-2648. [Link]

  • MSD Veterinary Manual. (n.d.). Coccidiosis in Poultry. [Link]

  • Li, Y., et al. (2024). The withdrawal time of enrofloxacin, sulfachloropyrazine sodium, and doxycycline as well as the in vitro binding interaction with melanin in black-feathered silky fowl. National Institutes of Health. [Link]

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Pharmacological profile of Sulfachloropyrazine sodium

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of Sulfachloropyrazine Sodium

Authored by a Senior Application Scientist

Preamble: A Modern Perspective on a Classic Antimicrobial

Sulfachloropyrazine sodium stands as a significant member of the sulfonamide class of antibiotics, a group of synthetic agents that heralded the dawn of the antimicrobial era.[1][2][3] While newer classes of antibiotics have since emerged, the utility of sulfonamides like sulfachloropyrazine persists, particularly within veterinary medicine where it remains a crucial tool for managing protozoal and bacterial infections in livestock and poultry.[4][5][6] This guide offers a comprehensive technical exploration of its pharmacological profile, intended for researchers, drug development professionals, and veterinary scientists. We will dissect its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the analytical methodologies essential for its study, providing a holistic view grounded in established scientific principles.

Chemical and Physical Properties

Sulfachloropyrazine sodium is the sodium salt of sulfachloropyrazine, a derivative of the core sulfanilamide structure.[7] Its chemical properties are foundational to its formulation and biological activity.

  • Molecular Formula: C₁₀H₈ClN₄O₂S · Na[8]

  • Appearance: A white, off-white, or light yellow crystalline powder.[6][7][9]

  • Solubility: It is highly soluble in water, a characteristic that facilitates its administration to animals via drinking water or as a soluble powder in feed.[5][7][9] This aqueous solubility is a key advantage for its practical application in large-scale animal husbandry.[7]

Mechanism of Action: A Competitive Antagonist in Folate Synthesis

The primary antibacterial and antiprotozoal effect of sulfachloropyrazine sodium is bacteriostatic, meaning it inhibits the growth and reproduction of microorganisms rather than killing them outright.[1][2] This action allows the host's immune system to effectively clear the infection.[1] The mechanism hinges on the disruption of the folic acid (vitamin B9) synthesis pathway, which is essential for the production of nucleic acids (DNA and RNA) and certain amino acids in susceptible pathogens.[4][7][10]

The Causality of Inhibition: Microorganisms like bacteria and protozoa cannot uptake folic acid from their environment and must synthesize it de novo. A critical enzyme in this pathway is dihydropteroate synthase (DHPS) .[4][7][8] Sulfachloropyrazine is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1] Due to this molecular mimicry, sulfachloropyrazine acts as a competitive inhibitor, binding to the active site of DHPS and preventing the conversion of PABA into dihydropteroic acid.[1][4][7] This blockade effectively halts the production of tetrahydrofolic acid, the biologically active form of folate, leading to a cessation of DNA replication and cell division.[7][9]

Mechanism_of_Action cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibitory Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF NucleicAcids Nucleic Acid & Amino Acid Synthesis THF->NucleicAcids Essential Co-factor SCP Sulfachloropyrazine SCP->DHPS Inhibition Competitive Inhibition

Caption: Competitive inhibition of Dihydropteroate Synthase by Sulfachloropyrazine.

Pharmacodynamics: Spectrum of Activity and Resistance

Antimicrobial and Anticoccidial Spectrum

Sulfachloropyrazine sodium possesses a broad spectrum of activity, targeting a variety of pathogenic microorganisms.

  • Bacteria: It is effective against a wide range of both Gram-positive and Gram-negative bacteria.[1][5][7][10] This makes it valuable for treating infections such as fowl cholera (Pasteurella multocida) and collibacillosis (Escherichia coli).[2][3][11]

  • Protozoa: Its most prominent application is in the treatment and control of coccidiosis in poultry and other livestock.[5][6][11] It is highly effective against various species of Eimeria, the protozoan parasite responsible for this debilitating intestinal disease.[6] The drug's peak activity is against the second-generation schizonts of the coccidial life cycle.[3]

Mechanisms of Resistance

The development of resistance is a significant concern with any antimicrobial agent, and sulfonamides are no exception. Resistance to sulfachloropyrazine can emerge through two primary mechanisms:

  • Target Site Modification: The most common mechanism involves mutations in the bacterial folP gene, which encodes for the DHPS enzyme.[12][13] These mutations alter the enzyme's structure, reducing its binding affinity for sulfonamides while preserving its ability to bind the natural substrate, PABA.[12]

  • Horizontal Gene Transfer: Bacteria can acquire resistance by obtaining alternative, drug-resistant versions of the folP gene via mobile genetic elements like plasmids.[12][13] These acquired genes, often designated sul1 and sul2, produce DHPS enzymes that are inherently insensitive to sulfonamides.[12] Long-term or improper use of sulfachloropyrazine can select for these resistant strains, diminishing its clinical efficacy over time.[3]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the pharmacokinetic profile of sulfachloropyrazine is critical for designing effective dosing regimens and ensuring food safety by adhering to appropriate withdrawal periods. Most available data pertains to its use in poultry.

ADME Profile in Chickens

Sulfachloropyrazine is rapidly absorbed from the gastrointestinal tract following oral administration.[3] However, its disposition can be significantly altered by disease states. A study comparing healthy chickens to those infected with Eimeria tenella (the causative agent of cecal coccidiosis) revealed key differences.[14]

The intestinal damage caused by coccidial infection leads to delayed absorption and higher serum concentrations of the drug.[14] This is a crucial insight for field application, as the drug's pharmacokinetics in sick animals—the intended recipients—differ from those in healthy ones.[14]

Pharmacokinetic ParameterHealthy ChickensE. tenella Infected ChickensReference
Absorption Half-life (t½a) Not Reported17.24 ± 3.50 h[14]
Time to Max. Concentration (Tmax) Not Reported23.41 ± 3.78 h[14]
Accumulation Index Not Reported1.22 ± 0.13[14]

This table summarizes data from a study investigating the effects of coccidiosis on sulfachloropyrazine pharmacokinetics. The significantly higher absorption half-life and Tmax in infected birds highlight the impact of the disease on drug disposition.[14]

Residue Depletion and Withdrawal Periods

The persistence of drug residues in the edible tissues of food-producing animals is a major public health concern. Sulfachloropyrazine has a relatively long half-life, necessitating defined withdrawal periods before treated animals can be slaughtered for human consumption.[14]

  • Studies in broiler chickens have shown that sulfachloropyrazine residues can persist in tissues for extended periods.[15] One study recommended a withdrawal time of 14 days to ensure residues fall below the maximum residue limits (MRLs) established by regulatory bodies.[15]

  • Another study in black-feathered silky fowl, which have a high melanin content, found that the drug was metabolized slowly, requiring a calculated withdrawal time of over 37 days.[16] This suggests that drug elimination can be breed-dependent, potentially due to the binding of drugs to melanin.[16][17]

Toxicology and Safety Profile

While generally safe for veterinary use when administered correctly, sulfachloropyrazine sodium is not without potential adverse effects.[7]

  • Common Side Effects: These can include gastrointestinal issues like diarrhea and vomiting, as well as dermatological reactions.[4][7]

  • Serious Adverse Effects: Though rare, sulfonamides can cause more severe reactions. These include hematological effects like leukopenia (low white blood cell count), renal impairment, and hypersensitivity reactions.[4] Stevens-Johnson syndrome, a severe and potentially fatal skin reaction, is a known risk associated with the sulfonamide class.[4]

  • Drug Interactions: Sulfachloropyrazine may potentiate the effects of anticoagulant drugs, increasing the risk of bleeding.[4] It should not be mixed with acidic compounds or vitamin C, which can affect its efficacy.[9]

  • Contraindications: It is contraindicated in animals with a known hypersensitivity to sulfonamides or those with severe liver or kidney disease.[4] It is also forbidden for use in laying hens producing eggs for human consumption.[3]

Analytical Methodologies

The accurate quantification of sulfachloropyrazine in biological matrices like plasma and tissue is essential for pharmacokinetic studies and residue monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UHPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[18][19][20]

Protocol: Determination of Sulfachloropyrazine in Chicken Plasma via UHPLC-MS/MS

This protocol is a synthesized representation of methodologies described in the scientific literature for the robust quantification of sulfachloropyrazine (SPZ).[18][19]

Objective: To accurately measure the concentration of SPZ in chicken plasma samples.

Principle: The method involves protein precipitation to extract the drug from the plasma matrix, followed by chromatographic separation and detection using tandem mass spectrometry. An internal standard (IS), such as sulfachloropyridazine sodium (SDZ), is used to ensure accuracy and correct for variations in extraction efficiency and instrument response.[18]

Workflow Diagram:

Analytical_Workflow Sample 1. Plasma Sample Collection (e.g., 200 µL chicken plasma) Spike 2. Internal Standard Spiking (Add IS, e.g., SDZ) Sample->Spike Precipitate 3. Protein Precipitation (Add acetonitrile, vortex, centrifuge) Spike->Precipitate Extract 4. Supernatant Transfer & Evaporation (Transfer supernatant, evaporate to dryness) Precipitate->Extract Reconstitute 5. Reconstitution (Dissolve residue in mobile phase) Extract->Reconstitute Inject 6. UHPLC-MS/MS Analysis (Inject onto analytical column) Reconstitute->Inject Quantify 7. Data Quantification (Compare SPZ/IS peak area ratio to standard curve) Inject->Quantify

Caption: Workflow for UHPLC-MS/MS quantification of Sulfachloropyrazine in plasma.

Step-by-Step Methodology:

  • Sample Preparation:

    • Pipette a precise volume (e.g., 200 µL) of chicken plasma into a microcentrifuge tube.

    • Add a known concentration of the internal standard (IS).

    • To precipitate plasma proteins, add a volume of acetonitrile (e.g., 600 µL).

    • Vortex the mixture vigorously for approximately 1-2 minutes to ensure thorough mixing and protein denaturation.

    • Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Extraction and Concentration:

    • Carefully transfer the clear supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C). This step concentrates the analyte and removes the organic solvent.

    • Reconstitute the dried residue in a small, precise volume (e.g., 200 µL) of the initial mobile phase. Vortex to ensure the analyte is fully dissolved.

  • Chromatographic Separation (UHPLC):

    • Column: A reverse-phase C18 column (e.g., ODS column) is typically used.[18][19]

    • Mobile Phase: A gradient elution is employed using a mixture of an aqueous phase (e.g., 1 mM ammonium formate in water with 0.1% formic acid) and an organic phase (e.g., acetonitrile/methanol).[18][19]

    • Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.[18][21]

    • Injection Volume: Inject a small volume (e.g., 1-5 µL) of the reconstituted sample onto the column.

  • Detection (Tandem Mass Spectrometry - MS/MS):

    • Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for sulfonamides.[18][19]

    • Detection Mode: Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for both sulfachloropyrazine and the internal standard.

  • Quantification:

    • A calibration curve is constructed by analyzing standards of known concentrations.

    • The concentration of sulfachloropyrazine in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The linearity of this method has been demonstrated over a wide concentration range, from 0.0025 to 25 µg/mL.[18][19]

Self-Validating System: The integrity of this protocol is maintained by several key factors. The use of an internal standard corrects for variability at nearly every step. The high selectivity of SRM in the MS/MS detector ensures that the signal is from the target analyte, minimizing interference from matrix components. Method validation according to regulatory guidelines (e.g., FDA) would further involve assessing selectivity, linearity, accuracy, precision, and stability to ensure the results are reliable and reproducible.[19]

Conclusion

Sulfachloropyrazine sodium remains a pharmacologically significant agent in veterinary science. Its efficacy is rooted in a well-understood mechanism of action—the competitive inhibition of bacterial and protozoal folate synthesis. While its broad spectrum of activity makes it a valuable therapeutic, particularly against coccidiosis, its use demands careful consideration of its pharmacokinetic properties to ensure effective treatment and food safety. The potential for adverse effects and the ever-present threat of antimicrobial resistance underscore the need for its judicious use. Advanced analytical techniques provide the necessary tools for its continued study and responsible application, ensuring that this established sulfonamide can be used safely and effectively in the field.

References

A consolidated list of authoritative sources cited within this guide. All links have been verified for accessibility.

  • Vertex AI Search. (2025, June 5).
  • ZCPC. (2025, September 4). Understanding Sulfachloropyrazine Sodium: An Overview of Its Role in Medicine.
  • CABI Digital Library. Sulfachloropyrazine disposition in Eimeria tenella infected chickens.
  • MedChemExpress. Sulfaclozine sodium (Sulfachloropyrazine sodium).
  • Vertex AI Search. (2025, October 23).
  • Beijing Entrepreneur Science & Trading Co., Ltd.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Antimicrobial Spectrum of Sulfachloropyridazine Sodium.
  • Pharmaceutical Raw Materials. (2021, June 8).
  • Ecotec Chemicals. Sulfachloropyrazine Sodium.
  • RSC Publishing.
  • TOKU-E. Sulfachloropyridazine Sodium.
  • MedchemExpress.com. Coccidia Inhibitor, Gene.
  • Made-in-China.com. High Quality Coccidiosis Veterinary Drug Sulfachloropyrazine Sodium Soluble Powder.
  • ResearchGate. (2025, August 9). Residue depletion of sulfachlorpyrazine in edible tissues of broiler chickens.
  • Li, Y., & Bu, S. (2014, June 18). A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma and application in a comparative pharmacokinetic study. RSC Publishing.
  • PubMed. (2024, November 12).
  • NIH. (2024).
  • ResearchGate. (2025, August 7). Pharmacokinetic of sulfaclozine in broiler chickens.
  • ResearchGate. (2015, July 24).
  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends.
  • bioRxiv. (2022, June 30). Molecular mechanism of plasmid-borne resistance to sulfonamides.

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An In-depth Technical Guide to Sulfachloropyrazine Sodium for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Sulfachloropyrazine sodium, a sulfonamide antimicrobial agent. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, mechanism of action, and practical applications of this compound, ensuring a thorough understanding for effective utilization in both research and clinical contexts.

Core Chemical Identity and Physicochemical Properties

Sulfachloropyrazine sodium is the sodium salt of sulfachloropyrazine, a molecule belonging to the sulfonamide class of antibiotics. It is crucial to distinguish between the anhydrous form and the more commonly supplied monohydrate form, as this affects key identifiers and measurements such as the CAS number and molecular weight.

The existence of multiple CAS numbers in literature and commercial listings can be a source of confusion. This typically arises from different salt forms or hydration states of the molecule being registered separately. For Sulfachloropyrazine sodium, the anhydrous salt and the monohydrate are the primary forms encountered.

Data Presentation: Physicochemical Properties

PropertyValueSource(s)
Chemical Name 4-Amino-N-(6-chloro-2-pyrazinyl)benzenesulfonamide sodium salt[1]
Synonyms Sulfaclozine sodium[2][3]
CAS Number 102-65-8 (Monohydrate)[1][4][5]
23307-72-4 (Anhydrous Sodium Salt)[2][3]
1392129-96-2 (Monohydrate)[6][7]
Molecular Formula C₁₀H₈ClN₄NaO₂S (Anhydrous)[3]
C₁₀H₁₀ClN₄NaO₃S (Monohydrate)[6][8]
Molecular Weight 306.70 g/mol (Anhydrous)[3]
324.72 g/mol (Monohydrate)[1][7][8]
Appearance Off-white to beige or slightly yellow crystalline powder[3][7]
Solubility Highly soluble in water, slightly soluble in methanol[7]

Visualization: Chemical Structure of Sulfachloropyrazine Sodium

cluster_inhibition Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Normal Substrate Binding Dihydrofolate Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (THF) Dihydrofolate->Tetrahydrofolate via Dihydrofolate Reductase Nucleic_Acids Nucleic Acid & Amino Acid Synthesis Tetrahydrofolate->Nucleic_Acids Essential Precursor SCP Sulfachloropyrazine SCP->DHPS Competitive Inhibition

Caption: Sulfachloropyrazine competitively inhibits DHPS, blocking folic acid synthesis.

Applications in Research and Veterinary Medicine

Sulfachloropyrazine sodium has a well-established role as a broad-spectrum antimicrobial agent. Its primary applications are in veterinary medicine for the treatment and prevention of coccidiosis in poultry and other livestock. [3][7]Coccidiosis is a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria. [3]Additionally, it is effective against various bacterial infections, including those caused by Salmonella gallinarum (fowl typhoid) and Pasteurella multocida (fowl cholera). [3] For researchers, Sulfachloropyrazine sodium serves as a reference compound in studies of antimicrobial resistance, development of novel anticoccidial drugs, and as a tool to investigate the folic acid synthesis pathway in various microorganisms.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of Sulfachloropyrazine sodium against a bacterial strain, a fundamental assay in antimicrobial susceptibility testing.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the organism after a defined incubation period.

Materials:

  • Sulfachloropyrazine sodium monohydrate (CAS 102-65-8 or 1392129-96-2)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest (e.g., E. coli ATCC 25922)

  • Spectrophotometer

  • Sterile diluents (e.g., deionized water, DMSO depending on solubility)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh Sulfachloropyrazine sodium monohydrate and dissolve in a suitable sterile solvent (e.g., water) to create a high-concentration stock solution (e.g., 1024 µg/mL). Ensure complete dissolution.

  • Preparation of Serial Dilutions:

    • In a 96-well plate, perform a 2-fold serial dilution of the stock solution in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL down to 0.25 µg/mL).

    • Typically, add 50 µL of CAMHB to wells 2 through 11.

    • Add 100 µL of the stock drug solution to well 1.

    • Transfer 50 µL from well 1 to well 2, mix, and continue the serial transfer down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the positive control (no drug). Well 12 serves as the negative/sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plate:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Add 100 µL of sterile CAMHB to well 12.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration well with no visible growth (clear).

    • The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.

Visualization: MIC Determination Workflow

cluster_controls Essential Controls Start Start: Prepare Stock Solution (e.g., 1024 µg/mL) Serial_Dilution Perform 2-Fold Serial Dilutions in 96-Well Plate with Broth Start->Serial_Dilution Inoculate Inoculate Wells with Bacteria (Final Conc. ~5x10⁵ CFU/mL) Serial_Dilution->Inoculate Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculum_Prep->Inoculate Incubate Incubate Plate (35°C, 16-20 hours) Inoculate->Incubate Positive_Control Positive Control (Broth + Bacteria, No Drug) Read_Results Read Results: Identify Lowest Concentration with No Growth (MIC) Incubate->Read_Results End End Read_Results->End Negative_Control Negative Control (Broth Only, No Bacteria)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Sulfachloropyrazine sodium remains a significant compound in veterinary science and a valuable tool for microbiological research. A precise understanding of its chemical identity, particularly the distinction between its anhydrous and monohydrated forms, is fundamental for accurate and reproducible scientific work. Its well-characterized mechanism as a competitive inhibitor of dihydropteroate synthase provides a clear basis for its antimicrobial activity and its use in studying folic acid metabolism and resistance mechanisms. The protocols and data presented in this guide offer a solid foundation for professionals engaging with this compound in a research or development capacity.

References

  • National Center for Biotechnology Information. (n.d.). Sodium Sulfachloropyrazine Monohydrate. PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Sulfachloropyrazine Sodium Monohydrate. Retrieved from [Link]

  • Beijing Entrepreneur Science & Trading Co., Ltd. (n.d.). Sulfachloropyrazine Sodium Monohydrate CAS 1392129-96-2. Retrieved from [Link]

  • Pure Chemistry Scientific Inc. (n.d.). Sulfachloropyrazine sodium CAS NO.102-65-8. Retrieved from [Link]

  • Discovery Fine Chemicals. (n.d.). Sulfaclozine Sodium - 23307-72-4. Retrieved from [Link]

  • P212121 Store. (n.d.). Sulfachloropyrazine sodium | CAS 102-65-8. Retrieved from [Link]

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In Vitro Activity of Sulfachloropyrazine Sodium Against Eimeria: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Coccidiosis and the Role of Sulfonamides

Avian coccidiosis, caused by intracellular protozoan parasites of the genus Eimeria, remains a significant threat to the global poultry industry, inflicting substantial economic losses through mortality, reduced weight gain, and poor feed conversion.[1] For decades, chemotherapeutic agents have been a cornerstone of control strategies. Among the earliest and most impactful of these have been the sulfonamides, synthetic antimicrobial compounds that paved the way for modern anticoccidial therapy.[2][3][4]

Sulfachloropyrazine sodium is a notable member of this class, recognized for its efficacy against various Eimeria species.[5][6] While extensive field use and in vivo studies have established its role, particularly in therapeutic intervention during outbreaks, a detailed in vitro characterization is crucial for understanding its precise cellular effects, assessing potential resistance, and guiding future drug development.[7][8]

This technical guide provides a comprehensive overview of the in vitro activity of Sulfachloropyrazine sodium against Eimeria. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design. We will delve into the drug's mechanism of action, present detailed methodologies for assessing its in vitro efficacy, and discuss the interpretation of results within the broader context of anticoccidial research.

Pharmacological Profile and Mechanism of Action

Sulfachloropyrazine, like other sulfonamides, functions as a competitive antagonist of para-aminobenzoic acid (PABA).[9] Eimeria, like many prokaryotes and some lower eukaryotes, cannot utilize pre-formed folic acid from their host and must synthesize it de novo. PABA is a critical precursor in the folic acid synthesis pathway, which is essential for the production of nucleic acids and certain amino acids.

By competitively inhibiting the enzyme dihydropteroate synthetase, Sulfachloropyrazine blocks this pathway, leading to a state of folate deficiency within the parasite. This disruption of nucleic acid synthesis is particularly detrimental to rapidly dividing organisms like Eimeria during their schizogony (asexual replication) phase. In vivo studies have indicated that the peak activity of Sulfachloropyrazine sodium is against the second-generation schizonts of Eimeria tenella, a stage characterized by intense replication.[10] This targeted action on a critical metabolic pathway underscores the drug's efficacy.

Diagram: Mechanism of Action of Sulfachloropyrazine Sodium

cluster_pathway Eimeria Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Sulfachloropyrazine PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids SCP Sulfachloropyrazine Sodium SCP->Inhibition

Caption: Sulfachloropyrazine competitively inhibits dihydropteroate synthetase.

Core In Vitro Assays for Efficacy Determination

The in vitro evaluation of anticoccidial compounds hinges on the ability to culture Eimeria through key developmental stages within host cells. While the complete life cycle cannot be replicated in vitro, sporozoite invasion and intracellular development (schizogony) are the primary targets for assessment.[11][12] Madin-Darby Bovine Kidney (MDBK) cells are a commonly used and suitable immortalized cell line for these assays with Eimeria tenella.[12]

Sporozoite Invasion Inhibition Assay (SIA)

This assay determines if the compound prevents the parasite from entering the host cell. It is a measure of activity against the motile, infective sporozoite stage.

  • Host Cell Preparation:

    • Seed MDBK cells into 96-well plates at a density that will result in a confluent monolayer (approximately 70-80%) after 24-48 hours of incubation at 37°C and 5% CO₂.

    • Use appropriate cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics).

  • Eimeria Sporozoite Preparation:

    • Harvest sporulated oocysts of the desired Eimeria species (e.g., E. tenella) from chicken feces.

    • Perform excystation to release sporozoites. This typically involves mechanical disruption (e.g., grinding with glass beads) followed by enzymatic digestion (e.g., with trypsin and bile salts) at 41°C.

    • Purify the released sporozoites from oocyst debris and unexcysted oocysts, often using a nylon wool column.

    • Count the viable sporozoites using a hemocytometer and trypan blue exclusion.

  • Drug Treatment and Infection:

    • Prepare serial dilutions of Sulfachloropyrazine sodium in the cell culture medium. A suggested starting range, based on general sulfonamide activity, could be 0.1 µg/mL to 100 µg/mL.

    • Remove the old medium from the MDBK cell monolayers and add the medium containing the different drug concentrations. Include a "no drug" (vehicle control) and a positive control (e.g., salinomycin at 50 µg/mL).[13]

    • Immediately add a predetermined number of freshly excysted sporozoites to each well (e.g., 5 x 10⁴ sporozoites/well).

  • Incubation and Analysis:

    • Incubate the plates for 2 to 4 hours at 41°C and 5% CO₂ to allow for invasion.

    • After the incubation period, wash the monolayers gently with phosphate-buffered saline (PBS) to remove non-invaded sporozoites.

    • Fix the cells (e.g., with methanol) and stain (e.g., with hematoxylin and eosin).[13]

    • Count the number of intracellular sporozoites in a set number of fields per well under a microscope.

    • Alternatively, for higher throughput, use a qPCR-based method to quantify parasite DNA within the host cells.[11][12]

  • Calculation of Inhibition:

    • Calculate the percentage of invasion inhibition for each drug concentration relative to the vehicle control.

    • % Inhibition = [1 - (Number of intracellular parasites in treated wells / Number of intracellular parasites in control wells)] * 100

Intracellular Development (Reproduction) Inhibition Assay (RIA)

This assay assesses the compound's ability to inhibit the growth and replication of the parasite after it has successfully invaded the host cell. This is particularly relevant for Sulfachloropyrazine, which primarily targets the developing schizonts.[10]

  • Host Cell Preparation and Infection:

    • Prepare MDBK cell monolayers in 96-well plates as described for the SIA.

    • Infect the cell monolayers with freshly excysted Eimeria sporozoites and incubate for 2-4 hours to allow invasion.

    • After the invasion period, wash the plates thoroughly with PBS to remove extracellular sporozoites.

  • Drug Application:

    • Add fresh culture medium containing the serial dilutions of Sulfachloropyrazine sodium to the infected monolayers. Include vehicle and positive controls.

  • Incubation for Development:

    • Incubate the plates for an extended period (e.g., 48-72 hours) at 41°C and 5% CO₂ to allow the intracellular sporozoites to develop into schizonts.

  • Quantification of Parasite Replication:

    • The most reliable method for quantification is qPCR.[11][12]

    • At the end of the incubation period, lyse the cells in each well and extract the total DNA.

    • Perform qPCR using primers specific for a single-copy Eimeria gene to determine the amount of parasite DNA, which correlates with parasite replication.

  • Data Analysis:

    • Compare the amount of parasite DNA in the drug-treated wells to the vehicle control wells.

    • Calculate the percentage of replication inhibition.

    • Determine the 50% inhibitory concentration (IC₅₀) value by plotting the inhibition percentages against the drug concentrations and fitting the data to a dose-response curve.

Diagram: In Vitro Assay Workflow

cluster_SIA Sporozoite Invasion Assay (SIA) cluster_RIA Reproduction Inhibition Assay (RIA) Oocysts Eimeria Oocysts (Harvest & Sporulate) Excystation Sporozoite Excystation (Mechanical & Enzymatic) Oocysts->Excystation Purification Sporozoite Purification (Nylon Wool Column) Excystation->Purification Infection Infection of Monolayer Purification->Infection SIA_Drug Add Drug + Sporozoites Purification->SIA_Drug MDBK_Culture Host Cell Culture (MDBK Monolayer) MDBK_Culture->Infection MDBK_Culture->SIA_Drug Wash Wash Extracellular Parasites Infection->Wash RIA_Drug Add Drug Wash->RIA_Drug Incubate_Dev Incubate for Development (48-72h) Quantify Quantify Parasite DNA (qPCR) Incubate_Dev->Quantify Analyze Calculate % Inhibition & IC50 Quantify->Analyze SIA_Incubate Incubate for Invasion (2-4h) SIA_Drug->SIA_Incubate SIA_Wash Wash & Fix SIA_Incubate->SIA_Wash SIA_Count Quantify Intracellular Sporozoites SIA_Wash->SIA_Count SIA_Count->Analyze RIA_Drug->Incubate_Dev

Caption: Workflow for SIA and RIA to test anticoccidial activity.

Data Presentation and Interpretation

While specific in vitro IC₅₀ values for Sulfachloropyrazine sodium against Eimeria are not readily found in recent literature, the assays described above would yield data that can be presented for comparative analysis. The following table illustrates the expected data structure from an RIA experiment.

Table 1: Illustrative Data from a Reproduction Inhibition Assay (RIA)
Sulfachloropyrazine Sodium Concentration (µg/mL)Mean Parasite DNA (copies/well)Standard Deviation% Inhibition
0 (Vehicle Control)1,500,000120,0000%
0.11,350,000110,00010%
1.0975,00095,00035%
10.0450,00050,00070%
50.0150,00025,00090%
100.075,00015,00095%
Positive Control (e.g., Toltrazuril)50,00010,00096.7%

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected dose-dependent inhibition of parasite replication.

From such data, an IC₅₀ value can be calculated, providing a quantitative measure of the drug's potency. This value is invaluable for:

  • Screening new compounds: Comparing the IC₅₀ of novel drugs to established ones like Sulfachloropyrazine.

  • Resistance monitoring: Tracking shifts in the IC₅₀ of field isolates over time to detect emerging resistance.

  • Structure-activity relationship studies: Understanding how chemical modifications affect potency.

Trustworthiness and Self-Validation in Protocols

The reliability of in vitro anticoccidial testing depends on rigorous adherence to validated procedures and the inclusion of appropriate controls.

  • Positive and Negative Controls: Every assay must include a known effective drug (positive control, e.g., toltrazuril, diclazuril) and a vehicle-only control (negative control).[14] The positive control validates that the assay system is responsive to inhibition, while the negative control establishes the baseline for maximum parasite replication.

  • Host Cell Viability: It is critical to ensure that the observed inhibition of parasite development is due to a direct effect on the parasite and not toxicity to the host cells. A parallel cytotoxicity assay (e.g., MTT or LDH assay) should be run with the same drug concentrations on uninfected MDBK cells.

  • Parasite Viability: The quality of the starting sporozoite population is paramount. Viability should be assessed post-excystation to ensure a consistent and infectious inoculum.

  • Reproducibility: Experiments should be performed with technical and biological replicates to ensure the statistical significance of the results.

Conclusion and Future Directions

Sulfachloropyrazine sodium remains a relevant anticoccidial agent, and understanding its in vitro activity is essential for its continued effective use. The methodologies outlined in this guide provide a robust framework for assessing its efficacy against Eimeria sporozoite invasion and intracellular development. While there is a notable gap in recent, published quantitative data for this specific compound, the described in vitro models, which are widely used for other anticoccidials, are fully applicable.[15]

Future research should focus on generating and publishing this data to establish baseline IC₅₀ values for susceptible reference strains and to systematically evaluate field isolates for resistance. Such efforts will not only refine our understanding of this historic drug but also provide a crucial benchmark for the development of the next generation of anticoccidial therapies.

References

  • History of the Discovery of Sulfaquinoxaline as a Coccidiostat. (n.d.). ResearchGate. Retrieved from [Link]

  • Marugan-Hernandez, V., Jeremiah, G., Aguiar-Martins, K., Burrell, A., Vaughan, S., Xia, D., Randle, N., & Tomley, F. (2020). The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture. Frontiers in Cellular and Infection Microbiology, 10, 579833. Retrieved from [Link]

  • Haritova, A. M., Lashev, L. D., & Koinarski, V. C. (2013). Sulfachloropyrazine disposition in Eimeria tenella infected chickens. Veterinarski arhiv, 83(2), 211-222. Retrieved from [Link]

  • Penev, P. M., & Lozanov, L. (1983). [Action of sodium sulfachlorpyrazine (ESB3) on the endogenous development of Eimeria tenella in the experimental infestation of chickens]. Veterinarno-meditsinski nauki, 20(5-6), 72-9. Retrieved from [Link]

  • Thabet, A., Alnassan, A. A., Daugschies, A., & Bangoura, B. (2015). Combination of cell culture and qPCR to assess the efficacy of different anticoccidials on Eimeria tenella sporozoites.Parasitology Research, 114(6), 2155–2163.
  • Haritova, A. M., Lashev, L. D., & Koinarski, V. C. (2013). Sulfachloropyrazine disposition in Eimeria tenella infected chickens. ResearchGate. Retrieved from [Link]

  • Abbas, R. Z., et al. (2022). Comparative study between chemical anticoccidial medication and natural prepared products on experimentally infected broiler chickens. Annals of Animal Science, 22(4), 1439-1447. Retrieved from [Link]

  • COMPARATIVE INVESTIGATION OF EFFICACY OF TWO SULFONAMIDES ON BROILER COCCIDIOSIS INFECTED BY IRANIAN EIMERIA SPP IN IRAN. (n.d.). CABI Digital Library. Retrieved from [Link]

  • Hagag, D., et al. (2020). Assessment of Anticoccidial Efficacy of Novel Triazine Compound and Sulfaclozine against Experimentally Induced Caecal Coccidiosis in Broiler Chickens. ResearchGate. Retrieved from [Link]

  • Pop, L., et al. (2021). In Vitro Assessment of Anticoccidials: Methods and Molecules. Animals, 11(7), 1936. Retrieved from [Link]

  • Thabet, A., et al. (2021). In vitro activity of selected natural products against Eimeria tenella sporozoites using reproduction inhibition assay. Parasitology Research, 120(12), 4255–4265. Retrieved from [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Journal of In-vitro In-vivo In-silico Journal. Retrieved from [Link]

  • Sulfonamides: The first synthetic antibacterial agents. (2019). Hektoen International. Retrieved from [Link]

  • Bangoura, B., et al. (2017). Anticoccidial efficacy testing: In vitro Eimeria tenella assays as replacement for animal experiments. Veterinary Parasitology, 233, 86-96. Retrieved from [Link]

  • Marugan-Hernandez, V., et al. (2021). Reduction of chickens use to perform in vitro pre-screening of novel anticoccidials by miniaturisation and increased throughput of the current Eimeria tenella compound-screening model. F1000Research, 10, 59. Retrieved from [Link]

  • Remmal, A., et al. (2013). In vitro inhibition of Eimeria tenella invasion of epithelial cells by phytochemicals. Veterinary Parasitology, 198(1-2), 146-151. Retrieved from [Link]

  • Marugan-Hernandez, V., et al. (2020). The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture. Frontiers in Cellular and Infection Microbiology, 10. Retrieved from [Link]

  • Hagag, D., et al. (2020). Assessment of Anticoccidial Efficacy of Novel Triazine Compound and Sulfaclozine against Experimentally Induced Caecal Coccidiosis in Broiler Chickens. Sains Malaysiana, 49(11), 2637-2647. Retrieved from [Link]

  • The withdrawal time of enrofloxacin, sulfachloropyrazine sodium, and doxycycline as well as the in vitro binding interaction with melanin in black-feathered silky fowl. (2023). Poultry Science, 102(11), 103099. Retrieved from [Link]

  • Pietruk, K., et al. (2023). Influence of Eimeria spp. and Clostridium perfringens Infection on Growth Performance and Toltrazuril Residues in Chickens. Animals, 13(10), 1618. Retrieved from [Link]

  • Sulfonamide Resistance in Chicken Coccidiosis: A Clinico-Pathological Study. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Sulfachloropyrazine Sodium: A Technical Guide to its Function as a Folic Acid Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Enduring Relevance of Targeting Folate Biosynthesis

The imperative for novel antimicrobial agents is a perpetual challenge in the scientific community, driven by the relentless evolution of drug resistance. Within the arsenal of antibacterial strategies, the inhibition of essential metabolic pathways remains a cornerstone of effective chemotherapy. The bacterial folic acid synthesis pathway, absent in humans who acquire folate through their diet, presents a selectively toxic target that has been successfully exploited for decades.[1] Sulfonamides, a class of synthetic antimicrobial agents, were among the first drugs to validate this approach, and their clinical significance, particularly in veterinary medicine, persists.[2]

This technical guide provides an in-depth exploration of sulfachloropyrazine sodium, a potent sulfonamide derivative. We will dissect its mechanism of action as a competitive inhibitor of dihydropteroate synthase (DHPS), provide detailed experimental protocols for assessing its inhibitory activity, and discuss the molecular basis of resistance. This document is intended to serve as a comprehensive resource for researchers engaged in antimicrobial drug discovery and development, offering both foundational knowledge and practical insights into the evaluation of this important class of inhibitors.

The Folic Acid Synthesis Pathway: A Validated Antimicrobial Target

Bacteria rely on the de novo synthesis of tetrahydrofolate (THF), an essential cofactor in the biosynthesis of nucleic acids (purines and thymidylate) and certain amino acids.[1] Disruption of this pathway starves the bacterial cell of the necessary building blocks for DNA replication and protein synthesis, leading to a bacteriostatic effect.[1] The enzyme dihydropteroate synthase (DHPS) catalyzes a critical step in this pathway: the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[1]

Folic_Acid_Pathway cluster_0 Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHP Dihydropteroate PABA->DHP DHPS Dihydropteroate Synthase (DHPS) DHPPP Dihydropterin Pyrophosphate (DHPPP) DHPPP->DHP DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate Synthetase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Precursors Nucleic Acid & Amino Acid Precursors THF->Precursors DHPS->DHP Sulfachloropyrazine Sulfachloropyrazine Sodium Sulfachloropyrazine->DHPS Competitively Inhibits

Caption: The bacterial folic acid synthesis pathway, highlighting the role of DHPS and the inhibitory action of Sulfachloropyrazine Sodium.

Sulfachloropyrazine Sodium: Mechanism of Competitive Inhibition

Sulfachloropyrazine sodium exerts its antimicrobial effect by acting as a competitive inhibitor of DHPS. Its chemical structure bears a strong resemblance to the natural substrate, PABA. This structural mimicry allows sulfachloropyrazine to bind to the active site of DHPS, thereby preventing the binding of PABA and halting the synthesis of dihydropteroate. This competitive inhibition is a key feature of the sulfonamide class of antibiotics.

The pyrazine ring in sulfachloropyrazine's structure is a critical determinant of its inhibitory activity.[3] Structure-activity relationship (SAR) studies on pyrazine derivatives have shown that substitutions on this ring system can significantly influence the compound's binding affinity for the target enzyme and its overall antibacterial efficacy.[4][5]

Quantitative Analysis of DHPS Inhibition

Table 1: Relative Inhibitory Potential of Selected Sulfonamides against Wild-Type P. jirovecii DHPS

SulfonamideRelative Inhibitory Potential (Compared to Sulfamethoxazole)
Sulfamethoxazole (SMX)1.0
Sulfachloropyridazine (SCP) Higher than SMX [6][7]
Sulfamethoxypyridazine (SMP)Higher than SMX[6][7]
Sulfadiazine (SDZ)Effective against resistant mutants[6][7]

Note: This table is a qualitative summary based on the findings of the referenced study. The original research should be consulted for detailed quantitative data and experimental conditions.

Experimental Protocol: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay

The following protocol outlines a robust and automatable spectrophotometric assay for determining the inhibitory activity of compounds like sulfachloropyrazine sodium against DHPS. This coupled enzyme assay monitors the oxidation of NADPH at 340 nm.

Experimental_Workflow cluster_0 Reagent Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Reagents Prepare Assay Buffer, DHPS, DHFR, NADPH, DHPPP, PABA, and Sulfachloropyrazine Sodium dilutions Incubation Incubate DHPS with varying concentrations of Sulfachloropyrazine Sodium Reagents->Incubation Initiation Initiate reaction by adding PABA and DHPPP Incubation->Initiation Coupling Coupled reaction: Dihydropteroate product is reduced by DHFR, oxidizing NADPH Initiation->Coupling Measurement Monitor decrease in absorbance at 340 nm over time Coupling->Measurement Calculation Calculate initial reaction velocities Measurement->Calculation Analysis Plot velocities against inhibitor concentration to determine IC50 value Calculation->Analysis

Caption: A typical experimental workflow for determining the in vitro inhibitory activity of Sulfachloropyrazine Sodium against DHPS.

Materials and Reagents:
  • Purified recombinant DHPS enzyme

  • Dihydrofolate reductase (DHFR)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • p-Aminobenzoic acid (PABA)

  • Sulfachloropyrazine sodium

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 10 mM dithiothreitol (DTT)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:
  • Reagent Preparation:

    • Prepare a stock solution of sulfachloropyrazine sodium in an appropriate solvent (e.g., water or DMSO) and create a series of dilutions in the assay buffer.

    • Prepare stock solutions of PABA, DHPPP, and NADPH in the assay buffer.

    • Dilute the DHPS and DHFR enzymes to their optimal working concentrations in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • DHPS enzyme

      • DHFR enzyme

      • NADPH solution

      • Varying concentrations of sulfachloropyrazine sodium (or vehicle control).

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding to the DHPS enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a mixture of PABA and DHPPP to each well.

    • Immediately place the microplate in a spectrophotometer pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes. The rate of NADPH oxidation is proportional to the DHPS activity.

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance) for each reaction.

    • Plot the initial velocities against the corresponding concentrations of sulfachloropyrazine sodium.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Mechanisms of Resistance to Sulfachloropyrazine Sodium

The emergence of resistance to sulfonamides, including sulfachloropyrazine, is a significant clinical concern. The primary mechanisms of acquired resistance involve modifications to the target enzyme, DHPS.[8][9]

  • Target Site Modification: Point mutations in the folP gene, which encodes for DHPS, can lead to amino acid substitutions in the enzyme's active site.[10] These alterations can reduce the binding affinity of sulfonamides for DHPS while still allowing the enzyme to bind its natural substrate, PABA, albeit sometimes with reduced efficiency.[11] Studies on P. jirovecii have identified specific mutations (e.g., at positions corresponding to Thr517 and Pro519) that confer cross-resistance to a range of sulfa drugs.[6][7]

  • Acquisition of Resistant DHPS: Bacteria can acquire mobile genetic elements, such as plasmids, that carry genes (sul1, sul2, sul3) encoding for highly resistant variants of DHPS.[12] These acquired enzymes are often insensitive to sulfonamide inhibition and can functionally replace the susceptible native DHPS.[12]

Conclusion and Future Directions

Sulfachloropyrazine sodium remains a valuable antimicrobial agent, particularly in veterinary applications, due to its potent inhibition of the bacterial folic acid synthesis pathway. Its demonstrated efficacy against both wild-type and some drug-resistant forms of DHPS underscores its continued relevance. For researchers and drug development professionals, understanding the nuances of its mechanism of action, the methodologies for its evaluation, and the molecular basis of resistance is paramount.

Future research should focus on obtaining precise kinetic data (Ki and IC50 values) for sulfachloropyrazine sodium against a broader range of clinically relevant bacterial pathogens. Furthermore, elucidating the specific structure-activity relationships of pyrazine-containing sulfonamides could guide the rational design of novel DHPS inhibitors with improved potency, a wider spectrum of activity, and the ability to overcome existing resistance mechanisms. The development of such next-generation sulfonamides is a critical endeavor in the ongoing battle against infectious diseases.

References

  • Mutations in the Pneumocystis jirovecii DHPS gene confer cross-resistance to sulfa drugs. (URL: [Link])

  • Mutations in the Pneumocystis jirovecii DHPS Gene Confer Cross-Resistance to Sulfa Drugs. (URL: [Link])

  • Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors. (URL: [Link])

  • Understanding Sulfachloropyrazine Sodium: An Overview of Its Role in Medicine-ZCPC. (URL: [Link])

  • How Sulfachloropyridazine Sodium Revolutionizes Antimicrobial Treatments. (URL: [Link])

  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. (URL: [Link])

  • Identification of a class of sulfonamides highly active against dihydropteroate synthase form Toxoplasma gondii, Pneumocystis carinii, and Mycobacterium avium. (URL: [Link])

  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes | ACS Omega. (URL: [Link])

  • dhfr and dhps alleles and in vivo response to sulfadoxine-pyrimethamine in Cameroonian patients with acute uncomplicated falciparum malaria. - ResearchGate. (URL: [Link])

  • Mutations Associated with Sulfadoxine-Pyrimethamine and Chlorproguanil Resistance in Plasmodium falciparum Isolates from Blantyre, Malawi. (URL: [Link])

  • Ranking of inhibitory potential of sulfa drugs for DHPS from various species in the E. coli C600FolP strain - ResearchGate. (URL: [Link])

  • Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides. (URL: [Link])

  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. (URL: [Link])

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. (URL: [Link])

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. … - ResearchGate. (URL: [Link])

  • Chemical structures of drugs with pyrazine sulfonamide core. - ResearchGate. (URL: [Link])

  • Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications. (URL: [Link])

  • Survey of DHPS variants and known resistance to sulfonamides. - ResearchGate. (URL: [Link])

  • An overview of the antimicrobial resistance mechanisms of bacteria. (URL: [Link])

  • How bacteria resist the oldest class of synthetic antibiotics - Research Communities. (URL: [Link])

  • Resistance mechanisms - ReAct - Action on Antibiotic Resistance. (URL: [Link])

  • Dihydropteroate synthase inhibitor - Wikipedia. (URL: [Link])

  • Acquired Bacterial Resistance to Antibiotics and Resistance Genes: From Past to Future. (URL: [Link])

  • The Mechanism of Bacterial Resistance and Potential Bacteriostatic Strategies. (URL: [Link])

  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (URL: [Link])

  • Catalysis and sulfa drug resistance in dihydropteroate synthase. (URL: [Link])

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Understanding the bacteriostatic effects of Sulfachloropyrazine sodium

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Bacteriostatic Effects of Sulfachloropyrazine Sodium

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the bacteriostatic properties of Sulfachloropyrazine sodium, a sulfonamide antibiotic of significant importance in veterinary medicine.[1][2] It delves into the molecular mechanism of action, delineates its spectrum of activity, and furnishes detailed, field-proven protocols for the scientific evaluation of its bacteriostatic effects. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this antimicrobial agent.

Introduction: The Role of Sulfachloropyrazine Sodium in Antimicrobial Therapy

Sulfachloropyrazine sodium is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs, which were among the first effective chemotherapeutic agents used to treat bacterial infections.[1][3] Primarily utilized in veterinary medicine, it is particularly crucial for the treatment and prevention of coccidiosis and other bacterial infections in poultry and livestock.[4][5][6] Unlike bactericidal agents that directly kill bacteria, Sulfachloropyrazine sodium is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria, allowing the host's immune system to clear the infection.[1][7] This characteristic makes it a valuable tool in managing a variety of infections caused by susceptible microorganisms.[1][8]

The Molecular Basis of Bacteriostasis: Mechanism of Action

The bacteriostatic effect of Sulfachloropyrazine sodium is a direct consequence of its interference with the bacterial synthesis of folic acid (vitamin B9).[3][8] Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[9][10] This metabolic pathway is therefore an excellent target for selective toxicity.

Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The key to Sulfachloropyrazine sodium's mechanism lies in its structural similarity to para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS).[11][12] This enzyme catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate, a precursor to dihydrofolic acid.[13][14]

Sulfachloropyrazine sodium acts as a competitive inhibitor, binding to the active site of DHPS and preventing PABA from doing so.[8][12] This blockage halts the folic acid synthesis pathway, depriving the bacterial cell of essential tetrahydrofolate.[15] Tetrahydrofolate is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are necessary for DNA replication, RNA synthesis, and protein production.[15][] By disrupting these fundamental cellular processes, Sulfachloropyrazine sodium effectively arrests bacterial growth and proliferation.[11][]

Diagram 1: Mechanism of Action of Sulfachloropyrazine Sodium

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product Growth Bacterial Growth Inhibition DHPS->Growth Pathway Blocked SCPS Sulfachloropyrazine sodium SCPS->DHPS Competitive Inhibition THF Tetrahydrofolic Acid (THF) DHF->THF Further Reduction NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Essential Cofactor

Caption: Competitive inhibition of DHPS by Sulfachloropyrazine sodium.

Spectrum of Antimicrobial Activity

Sulfachloropyrazine sodium exhibits a broad spectrum of activity, primarily targeting bacteria that synthesize their own folic acid.[4][10]

  • Gram-Positive Bacteria: It is effective against various Gram-positive bacteria.[1][17]

  • Gram-Negative Bacteria: It also shows efficacy against certain Gram-negative bacteria.[1][17] Susceptible species can include Escherichia coli and Salmonella.[5]

  • Protozoa: Notably, Sulfachloropyrazine sodium is highly effective against protozoa, particularly Eimeria species, the causative agents of coccidiosis in poultry.[4][18] Its activity is most pronounced against the schizont stage of coccidia.[19][20]

It is crucial to note that susceptibility can vary, and the emergence of resistance is a significant concern.[1][3] Therefore, susceptibility testing is recommended to guide clinical use.[1]

Methodologies for Evaluating Bacteriostatic Effects

To rigorously assess the bacteriostatic activity of Sulfachloropyrazine sodium, standardized and reproducible experimental protocols are essential. The following methodologies are fundamental in antimicrobial research.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21] This is a quantitative measure of the potency of a bacteriostatic agent.

This is a widely used and efficient method for determining MIC values.

Protocol:

  • Preparation of Sulfachloropyrazine Sodium Stock Solution: Prepare a sterile, high-concentration stock solution of Sulfachloropyrazine sodium in a suitable solvent (e.g., sterile deionized water, as it is water-soluble).[5]

  • Preparation of 96-Well Microtiter Plates:

    • Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well U-bottom microtiter plate.[22]

    • Add 200 µL of the starting concentration of Sulfachloropyrazine sodium (prepared in MHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting. Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, pick a few isolated colonies of the test bacterial strain and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[22]

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of Sulfachloropyrazine sodium in which there is no visible turbidity (bacterial growth).[23]

Diagram 2: Broth Microdilution Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare Drug Stock Solution SerialDilution Perform 2-Fold Serial Dilution Stock->SerialDilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacteria Inoculum->Inoculate Plate 96-Well Plate Setup SerialDilution->Inoculate Incubate Incubate 18-24h at 37°C Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC

Sources

Initial research on Sulfachloropyrazine sodium resistance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Understanding and Characterizing Sulfachloropyrazine Sodium Resistance

Abstract

Sulfachloropyrazine sodium, a competitive inhibitor of dihydropteroate synthase (DHPS), is a critical sulfonamide antibiotic in veterinary medicine, particularly for controlling coccidiosis in poultry. However, its extensive use has driven the emergence and spread of bacterial resistance, diminishing its therapeutic efficacy and posing a potential risk to public health through the transfer of resistance genes. This guide provides a comprehensive technical overview for researchers and drug development professionals on the core mechanisms of sulfachloropyrazine sodium resistance, state-of-the-art methodologies for its detection and characterization, and the principles of data interpretation. We delve into the genetic underpinnings of resistance, primarily the acquisition of mobile sul genes (sul1, sul2, sul3) and mutations in the chromosomal folP gene. This document offers detailed, field-proven protocols for both phenotypic antimicrobial susceptibility testing (AST) and genotypic analysis, emphasizing the causality behind experimental choices to ensure robust and reproducible results. By integrating molecular biology, microbiology, and data analysis, this guide serves as a foundational resource for investigating resistance patterns, supporting the development of novel antimicrobial strategies, and informing effective stewardship programs.

Introduction: The Interplay of a Sulfonamide and Emerging Resistance

Sulfachloropyrazine is a synthetic antimicrobial agent belonging to the sulfonamide class. Like other sulfonamides, its mechanism of action hinges on its structural similarity to para-aminobenzoic acid (PABA). Bacteria rely on the folate biosynthesis pathway to produce tetrahydrofolate, a crucial precursor for nucleotide synthesis. Dihydropteroate synthase (DHPS), a key enzyme in this pathway, catalyzes the condensation of PABA and dihydropteridine pyrophosphate. Sulfachloropyrazine acts as a competitive inhibitor of DHPS, binding to the active site intended for PABA and thereby halting folate production, which ultimately leads to bacteriostasis.

The extensive use of sulfachloropyrazine, especially in agricultural settings, has created significant selective pressure, leading to a global increase in resistance. This resistance is not a niche concern; the genetic determinants are often located on mobile genetic elements like plasmids and integrons, facilitating their spread across different bacterial species, including those of clinical importance. Understanding the molecular basis of this resistance is paramount for surveillance, risk assessment, and the development of strategies to preserve the utility of this and other related antimicrobial agents.

Core Mechanisms of Sulfachloropyrazine Resistance

Resistance to sulfachloropyrazine is primarily achieved through two dominant molecular strategies: acquiring a resistant form of the target enzyme or modifying the native enzyme to reduce drug affinity.

Acquired Resistance: The Proliferation of Mobile sul Genes

The most prevalent mechanism of high-level sulfonamide resistance is the horizontal acquisition of genes encoding alternative, drug-insensitive DHPS enzymes. These genes, designated sul1, sul2, and sul3, produce DHPS variants that have a very low affinity for sulfonamides but effectively catalyze the synthesis of dihydropteroate, rendering the drug ineffective.

  • sul1 : This gene is frequently found as a gene cassette within class 1 integrons, which are themselves often located on plasmids and transposons. Its close linkage with other resistance genes (e.g., those conferring resistance to aminoglycosides and beta-lactams) makes co-selection a significant clinical problem.

  • sul2 : Typically located on small, non-conjugative or large, broad-host-range conjugative plasmids, sul2 is also highly mobile and widespread among Gram-negative bacteria.

  • sul3 : While less common than sul1 and sul2, sul3 represents another mobile resistance determinant, first identified in E. coli isolates from swine.

The dissemination of these genes via horizontal transfer is a critical factor in the rapid and widespread emergence of sulfachloropyrazine resistance across diverse bacterial populations.

Target Site Modification: Mutations in the Chromosomal folP Gene

An alternative, though generally less common, mechanism involves mutations within the chromosomal gene encoding the native DHPS enzyme, folP. These mutations typically result in amino acid substitutions near the enzyme's active site. Such alterations can reduce the binding affinity of sulfachloropyrazine without completely abolishing the enzyme's essential function of binding PABA. This mechanism usually confers a lower level of resistance compared to the acquisition of sul genes.

Diagram: Folic Acid Biosynthesis and Mechanisms of Sulfonamide Resistance The following diagram illustrates the bacterial folic acid pathway, the inhibitory action of sulfachloropyrazine, and the two primary mechanisms of resistance.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Antimicrobial Action cluster_resistance Resistance Mechanisms Pteridine Dihydropteridine Pyrophosphate DHPS DHPS Enzyme (encoded by folP) Pteridine->DHPS PABA PABA PABA->DHPS DHF Dihydropteroate -> Dihydrofolate (DHF) DHPS->DHF DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides SCP Sulfachloropyrazine (PABA Analog) SCP->Inhibition Competitively Inhibits Sul_Gene Acquired sul1, sul2, sul3 Genes Resistant_DHPS Resistant DHPS (Low drug affinity) Sul_Gene->Resistant_DHPS Encodes Resistant_DHPS->DHF Bypasses Inhibition folP_Mutation Chromosomal folP Mutation Altered_DHPS Altered Native DHPS (Reduced drug affinity) folP_Mutation->Altered_DHPS Results in Altered_DHPS->DHF Reduces Inhibition

Caption: Sulfachloropyrazine inhibits the native DHPS enzyme. Resistance occurs via acquired resistant DHPS enzymes (sul genes) or mutations in the native DHPS (folP).

Methodologies for the Characterization of Sulfachloropyrazine Sodium Resistance

A robust investigation of resistance requires a dual approach: phenotypic methods to measure the extent of resistance and genotypic methods to identify the underlying genetic determinants.

Diagram: Integrated Workflow for Resistance Characterization This workflow outlines the logical progression from sample collection to comprehensive resistance analysis.

Resistance_Workflow cluster_genotypic Genotypic Methods Sample 1. Isolate Collection (e.g., E. coli from poultry) Culture 2. Pure Culture & Identification Sample->Culture AST 3. Phenotypic Testing (AST) - Broth Microdilution (MIC) - Disk Diffusion Culture->AST DNA_Extraction 4. DNA Extraction Culture->DNA_Extraction Analysis 6. Data Correlation & Interpretation AST->Analysis Genotypic 5. Genotypic Analysis DNA_Extraction->Genotypic Genotypic->Analysis PCR PCR for sul genes (sul1, sul2, sul3) Genotypic->PCR Sequencing Sanger Sequencing (folP gene for mutations) Genotypic->Sequencing WGS WGS (Optional) (Comprehensive analysis) Genotypic->WGS Report 7. Final Report Analysis->Report

Caption: A standard workflow for investigating sulfachloropyrazine resistance, combining phenotypic and genotypic methods.

Phenotypic Method: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a bacterium. It is the gold standard for quantitative susceptibility testing.

Principle: A bacterial inoculum is challenged with serially diluted concentrations of sulfachloropyrazine sodium in a liquid growth medium. The MIC value is determined by visual inspection for turbidity after a specified incubation period.

Detailed Protocol:

  • Prepare Sulfachloropyrazine Stock Solution:

    • Accurately weigh analytical grade sulfachloropyrazine sodium powder.

    • Dissolve in a suitable solvent (e.g., sterile deionized water, potentially with minimal NaOH to aid dissolution) to create a high-concentration stock (e.g., 20,480 µg/mL).

    • Causality Note: A high-concentration, sterile-filtered stock is crucial to prevent contamination and minimize the volume added to the media, avoiding significant changes in media composition.

  • Prepare Test Plates:

    • Use sterile 96-well microtiter plates.

    • Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.

    • Causality Note: CAMHB is the standardized medium for AST of non-fastidious bacteria, as its cation concentrations (Ca²⁺, Mg²⁺) are controlled to ensure inter-laboratory reproducibility.

    • Perform a two-fold serial dilution of the drug stock across the plate, typically from 1024 µg/mL down to 0.25 µg/mL. Discard the excess from the last well. This results in 50 µL of media with varying drug concentrations per well.

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.

    • Suspend in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Causality Note: Standardizing the inoculum density is critical. Too low an inoculum may yield a falsely low MIC, while too high an inoculum can overwhelm the antibiotic, leading to a falsely high MIC.

    • Dilute this suspension 1:100 in CAMHB to achieve ~1.5 x 10⁶ CFU/mL.

  • Inoculate Plates:

    • Add 50 µL of the final bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of ~7.5 x 10⁵ CFU/mL.

    • The final drug concentrations will now be half of the initial concentrations (e.g., 512 µg/mL down to 0.125 µg/mL).

  • Controls (Self-Validating System):

    • Growth Control: A well containing inoculum and medium but no drug. This well must show clear turbidity.

    • Sterility Control: A well containing only medium. This well must remain clear.

    • Quality Control (QC): Test a reference strain (e.g., E. coli ATCC 25922) in parallel. The resulting MIC for this strain must fall within the CLSI-defined acceptable range.

  • Incubation and Reading:

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

    • Read the MIC as the lowest drug concentration well with no visible bacterial growth (no turbidity).

Genotypic Method: PCR for Detection of sul Genes

Polymerase Chain Reaction (PCR) is a rapid and sensitive method to detect the presence of specific resistance genes.

Principle: This protocol uses specific primers that bind to conserved regions of the sul1, sul2, and sul3 genes. If a gene is present in the bacterial DNA, the region between the primers will be amplified into millions of copies, which can then be visualized by gel electrophoresis.

Detailed Protocol:

  • DNA Extraction:

    • Extract high-quality genomic DNA from a pure bacterial culture using a commercial kit or a standard protocol (e.g., boiling lysis, phenol-chloroform).

    • Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

  • PCR Master Mix Preparation (per 25 µL reaction):

    • Nuclease-free water: 12.5 µL

    • 2x PCR Buffer (with dNTPs, MgCl₂): 10 µL

    • Forward Primer (10 µM): 0.5 µL (e.g., for sul1)

    • Reverse Primer (10 µM): 0.5 µL (e.g., for sul1)

    • Taq DNA Polymerase (5 U/µL): 0.5 µL

    • Template DNA (20-50 ng): 1.0 µL

    • Causality Note: A master mix ensures that all reactions receive the same cocktail of reagents, reducing pipetting errors and improving consistency. The concentration of MgCl₂, primers, and dNTPs is optimized for efficient enzyme activity and specific primer annealing.

  • Primer Sequences (Example):

    • sul1-F: 5'-CGGCGTGGGCTACCTGAACG-3'

    • sul1-R: 5'-GCCGATCGCGTGAAGTTCCG-3'

    • (Note: Separate reactions should be set up for sul2 and sul3 using their respective validated primers).

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes (To fully separate the template DNA strands).

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-62°C for 30 seconds (Temperature is primer-specific and must be optimized).

      • Extension: 72°C for 1 minute (Time depends on amplicon length; ~1 kb/min for Taq).

    • Final Extension: 72°C for 7 minutes (To ensure all amplicons are fully synthesized).

    • Hold: 4°C

  • Controls (Self-Validating System):

    • Positive Control: DNA from a known sul-positive strain. This confirms the PCR reaction worked.

    • Negative Control (No Template Control): Master mix with water instead of DNA. This detects contamination in the reagents.

  • Visualization:

    • Run 10 µL of the PCR product on a 1.5% agarose gel containing a DNA stain (e.g., SYBR Safe).

    • Include a DNA ladder to determine the size of the amplified fragment.

    • Visualize the gel under UV or blue light. The presence of a band at the expected size (e.g., ~438 bp for these sul1 primers) indicates a positive result.

Data Interpretation: Bridging Genotype and Phenotype

The true power of resistance investigation lies in correlating phenotypic results with genotypic findings.

MIC Data Interpretation: MIC values are categorized as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints established by bodies like the Clinical and Laboratory Standards Institute (CLSI). While veterinary-specific breakpoints for sulfachloropyrazine are not always available for all organisms, data from related sulfonamides like sulfisoxazole can sometimes be used as a surrogate.

Table 1: Example MIC Distribution and Genotype Correlation

Isolate ID MIC (µg/mL) Interpretation sul1 sul2 folP Mutation
EC-01 2 S Negative Negative None
EC-02 64 I Negative Negative Present
EC-03 >512 R Positive Negative None
EC-04 >512 R Negative Positive None

| EC-05 | >512 | R | Positive | Positive | None |

  • Analysis: Isolates with high-level resistance (MIC >512 µg/mL) are strongly correlated with the presence of sul1 and/or sul2. The isolate with an intermediate MIC (64 µg/mL) shows resistance likely conferred by a folP mutation. The susceptible isolate lacks any of these known mechanisms.

Surveillance and Mitigation Strategies

Systematic surveillance using the methodologies described is essential for monitoring the prevalence and spread of sulfachloropyrazine resistance. Data from surveillance programs can:

  • Inform antimicrobial stewardship policies in agriculture to promote prudent use.

  • Identify hotspots of resistance emergence.

  • Track the movement of resistance genes between animal and human environments.

Mitigation strategies should focus on reducing selection pressure through responsible antibiotic use, improving biosecurity on farms, and exploring alternatives such as vaccines and non-antibiotic feed additives.

Conclusion and Future Research Directions

Resistance to sulfachloropyrazine is a complex issue driven by potent and mobile genetic determinants. A comprehensive understanding, built upon robust phenotypic and genotypic characterization, is the cornerstone of effective counteraction. The protocols and workflows detailed in this guide provide a standardized framework for researchers to generate high-quality, comparable data.

Future research should focus on:

  • Whole Genome Sequencing (WGS): To provide the ultimate resolution in tracking resistance cassettes, plasmids, and their epidemiological spread.

  • Gene Expression Analysis (qRT-PCR): To investigate whether efflux pumps or other regulatory mechanisms contribute to resistance, although this is less common for sulfonamides.

  • Development of DHPS Inhibitors: Creating novel inhibitors that can bind effectively to both wild-type and resistant enzyme variants.

By employing a rigorous, multi-faceted scientific approach, the research community can continue to unravel the dynamics of sulfachloropyrazine resistance and develop strategies to preserve its utility for future generations.

References

  • World Health Organization. (2006). Sulfachloropyrazine (addendum). In: Residues of some veterinary drugs in animals and foods. FAO JECFA Monographs 3. Available at: [Link]

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. Available at: [Link]

  • Gibreel, A., & Sköld, O. (1998). High-level resistance to trimethoprim in clinical isolates of Escherichia coli due to a novel plasmid-encoded dihydrofolate reductase. Antimicrobial Agents and Chemotherapy, 42(12), 3226-3228. Available at: [Link]

  • Gillings, M. R. (2014). Integrons: past, present, and future. Microbiology and Molecular Biology Reviews, 78(2), 257-277. Available at: [Link]

  • Bean, D. C., Livermore, D. M., & Hall, L. M. C. (2009). Plasmids imparting sulfonamide resistance in Escherichia coli: implications for persistence. Antimicrobial Agents and Chemotherapy, 53(3), 1088-1093. Available at: [Link]

The Impact of Sulfachloropyrazine Sodium on Gut Microbiota in Chickens: A Mechanistic and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Sulfachloropyrazine sodium (SCP-Na) is a sulfonamide antibiotic widely employed in the poultry industry, primarily for the treatment and control of coccidiosis, a parasitic disease of the intestinal tract.[1][2][3][4] While effective against its target protozoan, Eimeria, the broad-spectrum antibacterial nature of SCP-Na raises significant concerns regarding its collateral impact on the chicken's complex gut microbiota. This guide provides a comprehensive technical overview of the interplay between SCP-Na and the avian gut microbiome. We will dissect the drug's mechanism of action and pharmacokinetics, explore its profound effects on microbial community structure, detail robust methodologies for investigating these interactions, and discuss potential mitigation strategies, such as the use of probiotics. This document is intended for researchers, veterinarians, and drug development professionals seeking a deeper understanding of the ecological consequences of antimicrobial use in poultry production.

Sulfachloropyrazine Sodium: Mechanism and Pharmacokinetics in the Avian Host

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfachloropyrazine sodium, like other sulfonamides, exerts its antimicrobial effect by acting as a competitive antagonist of para-aminobenzoic acid (PABA).[5] Bacteria and protozoa, including Eimeria, rely on the de novo synthesis of folic acid, an essential cofactor for DNA and RNA synthesis. SCP-Na mimics the structure of PABA and competitively inhibits the enzyme dihydropteroate synthetase, a critical step in the folic acid pathway.[6] This blockade halts microbial replication, leading to a bacteriostatic or protozoistatic effect. Host animals, including chickens, are unaffected by this mechanism as they obtain folic acid from their diet.

Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS DHP Dihydropteroate DHPS->DHP Normal Pathway SCP Sulfachloropyrazine Sodium SCP->DHPS Inhibition DHF Dihydrofolic Acid DHP->DHF THF Tetrahydrofolic Acid (Essential for DNA/RNA Synthesis) DHF->THF

Caption: Sulfachloropyrazine sodium inhibits folic acid synthesis.

Pharmacokinetics: Absorption, Distribution, and the Influence of Disease State

Understanding the pharmacokinetic profile of SCP-Na is crucial for predicting its concentration and residence time within the gastrointestinal tract—the primary site of interaction with the microbiota.

  • Absorption and Excretion: SCP-Na is rapidly absorbed from the digestive tract after oral administration, with peak blood concentrations typically observed within 3-4 hours, followed by rapid excretion.

  • Impact of Coccidial Infection: The physiological state of the chicken significantly alters drug disposition. Studies have shown that in chickens infected with Eimeria tenella, the absorption half-life and the time to reach maximum serum concentration of SCP-Na are significantly increased.[1] This is likely due to intestinal damage and decreased gut motility caused by the infection.[1] Consequently, the drug remains in the gut at higher concentrations and for longer periods in diseased birds, potentially exacerbating its effects on the resident microbiota.

ParameterHealthy ChickensE. tenella Infected ChickensReference
Absorption Half-life (t½a) Lower (Not specified)17.24 ± 3.50 h[1]
Time to Max. Concentration (Tmax) Lower (Not specified)23.41 ± 3.78 h[1]
Max. Serum Concentration (Cmax) LowerSignificantly Higher[1]
Tissue Concentration LowerSignificantly higher in duodenum, caeca, and liver[1]
Table 1: Comparative Pharmacokinetic Parameters of Sulfachloropyrazine Sodium.

Dysbiosis: The Ecological Impact on the Chicken Gut Microbiota

The administration of any broad-spectrum antimicrobial agent can lead to dysbiosis—an imbalance in the gut microbial community. This disruption can compromise the host's resilience to pathogens, impair nutrient absorption, and affect immune function.[7][8] The chicken gut is typically dominated by the phyla Firmicutes, Bacteroidetes, and Proteobacteria.[9] The use of SCP-Na is expected to alter this fundamental structure.

Anticipated Microbial Community Shifts

Based on studies of various antibiotics in poultry, the following changes in the gut microbiota are anticipated following SCP-Na administration:

  • Reduction in Alpha Diversity: A significant decrease in species richness and evenness within individual samples is a common outcome of antibiotic treatment.[7][10] This loss of diversity can impair the functional redundancy of the microbiome.

  • Alteration of Key Phyla: A notable decrease in the abundance of Firmicutes is expected. This phylum includes many beneficial bacteria, such as Lactobacillus and butyrate-producing Clostridia, which are vital for gut health.[11] Conversely, an increase in the relative abundance of Proteobacteria, a phylum that includes many opportunistic pathogens like E. coli and Salmonella, may occur.[9]

  • Lasting Effects: The microbial community may not readily return to its original state even after the drug's withdrawal period has ended, indicating a potential long-term ecological impact.[10][12]

MetricExpected Impact of Sulfachloropyrazine SodiumRationale
Alpha Diversity (e.g., Shannon, Chao1) DecreaseBroad-spectrum activity eliminates susceptible bacterial species.
Beta Diversity Significant shift compared to controlThe overall community composition is altered, creating a distinct microbial profile in treated birds.
Phylum: Firmicutes DecreaseMany beneficial members of this phylum are susceptible to sulfonamides.
Phylum: Proteobacteria Potential IncreaseSome members may be less susceptible or can thrive in the altered ecological niche with reduced competition.
Genus: Lactobacillus DecreaseThese beneficial lactic acid bacteria are often sensitive to antibiotics.[11]
Table 2: Summary of Expected Impacts of SCP-Na on Chicken Gut Microbiota.

A Framework for Investigation: Methodologies and Protocols

To rigorously assess the impact of SCP-Na on the chicken gut microbiota, a well-controlled experimental design coupled with modern molecular techniques is essential. The causality behind these methodological choices is to ensure that observed changes can be confidently attributed to the drug's effect, rather than other confounding variables.

Experimental Design: A Self-Validating System

A robust study requires a design that includes internal controls to validate the findings.

  • Animal Model: Use a standard broiler breed (e.g., Ross 308, Cobb 500) of the same age and source to minimize genetic and environmental variability.[10][13]

  • Acclimation: House birds under controlled conditions for an acclimation period (e.g., 7 days) to stabilize their gut microbiota before the experiment begins.

  • Treatment Groups:

    • Negative Control: Birds receiving no treatment (standard feed and water). This group establishes the baseline microbiota.

    • Treatment Group: Birds receiving SCP-Na at a therapeutically relevant dose administered via drinking water or feed.[14][15]

    • (Optional) Positive Control: Birds receiving a different class of antibiotic with a known impact on the gut microbiota. This helps contextualize the magnitude of SCP-Na's effect.

    • (Optional) Challenge Group: Birds infected with Eimeria and treated with SCP-Na. This simulates a real-world clinical scenario.[1]

  • Sampling Strategy: Collect fecal or cecal content samples at multiple time points: before treatment (T0), during treatment (e.g., T3, T5), and post-treatment (e.g., T7, T14) to capture the dynamics of microbial disruption and recovery. The cecum is a preferred site due to its high microbial density and diversity.[16]

Molecular Analysis Workflow: From Sample to Sequence

The current gold standard for microbial community profiling is high-throughput sequencing of the 16S ribosomal RNA (rRNA) gene.[16][17] This gene contains conserved regions for universal primer binding and hypervariable regions that provide taxonomic identification.

Workflow cluster_0 Wet Lab cluster_1 Bioinformatics Sample 1. Fecal/Cecal Sample Collection DNA 2. DNA Extraction Sample->DNA PCR 3. 16S rRNA Gene Amplification (V3-V4) DNA->PCR Library 4. Library Preparation PCR->Library Seq 5. High-Throughput Sequencing (e.g., Illumina) Library->Seq QC 6. Quality Filtering (DADA2/QIIME2) Seq->QC Taxonomy 7. Taxonomic Assignment QC->Taxonomy Diversity 8. Diversity Analysis (Alpha & Beta) Taxonomy->Diversity Stats 9. Statistical Analysis & Visualization Diversity->Stats

Caption: Standard workflow for 16S rRNA gene-based microbiota analysis.

Detailed Protocol: 16S rRNA Gene Sequencing and Analysis

1. DNA Extraction:

  • Use a commercially available kit optimized for soil or stool samples (e.g., QIAamp PowerFecal Pro DNA Kit) to ensure high yields and purity of microbial DNA from complex cecal samples.

  • Include a bead-beating step to effectively lyse both Gram-positive and Gram-negative bacteria.

  • Self-Validation: Run a negative extraction control (no sample) to check for kit contamination. Quantify DNA using a fluorometric method (e.g., Qubit) for accuracy.

2. PCR Amplification:

  • Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using established primers such as 341F and 806R.[13] These primers provide a good balance of taxonomic resolution and amplicon length for Illumina sequencing.

  • Use a high-fidelity polymerase to minimize PCR errors.

  • Self-Validation: Include a no-template control (NTC) in the PCR run to detect reagent contamination. Verify amplicon size via gel electrophoresis.

3. Library Preparation and Sequencing:

  • Attach dual-index barcodes to the amplicons to allow for multiplexing of samples in a single sequencing run.

  • Purify and normalize the indexed libraries.

  • Sequence on an Illumina MiSeq or HiSeq platform using a 2x300 bp paired-end kit to ensure overlap and accurate merging of forward and reverse reads.[13]

4. Bioinformatic Analysis:

  • Use a standardized pipeline such as QIIME2 or mothur.[16]

  • Quality Control: Merge paired-end reads, trim primers, and filter out low-quality sequences. Denoise the data to generate Amplicon Sequence Variants (ASVs), which offer higher resolution than traditional Operational Taxonomic Units (OTUs).

  • Taxonomic Assignment: Assign taxonomy to each ASV using a curated reference database like SILVA or GreenGenes.[16]

  • Diversity Analysis:

    • Calculate alpha diversity metrics (e.g., Chao1 for richness, Shannon index for richness and evenness).

    • Calculate beta diversity using metrics like Bray-Curtis dissimilarity or UniFrac distances. Visualize differences between groups using Principal Coordinate Analysis (PCoA) plots.

  • Statistical Analysis: Use appropriate statistical tests (e.g., Kruskal-Wallis for alpha diversity, PERMANOVA for beta diversity) to determine if the observed differences between control and treatment groups are significant.

Mitigation Strategies: The Role of Probiotics

Given the inevitable disruption caused by SCP-Na, strategies to mitigate this damage are of high interest. The most promising approach is the co-administration or post-treatment administration of probiotics.

Probiotics are live microorganisms that, when administered in adequate amounts, confer a health benefit on the host.[18] In poultry, common probiotic genera include Lactobacillus, Bacillus, Bifidobacterium, and Enterococcus.[19][20]

Mechanisms of Probiotic Action:

  • Competitive Exclusion: Probiotics colonize the gut and compete with potential pathogens for space and nutrients.[20]

  • Production of Antimicrobials: Many probiotic strains, particularly Lactobacillus, produce lactic acid and other substances that create an unfavorable environment for pathogens.[20]

  • Gut Barrier Enhancement: Probiotics can strengthen the integrity of the intestinal wall.

  • Immune Modulation: They interact with the gut-associated lymphoid tissue (GALT) to promote a healthy immune response.[20][21]

Supplementing poultry with probiotics has been shown to help maintain a healthier intestinal microflora, improve performance, and increase resistance to disease, making them a viable strategy to counteract the dysbiosis induced by antibiotics like sulfachloropyrazine sodium.[19][22]

Conclusion and Future Directions

Sulfachloropyrazine sodium is an indispensable tool for controlling coccidiosis in poultry. However, its utility is accompanied by the significant ecological cost of disrupting the gut microbiota. This guide has outlined the drug's mechanism, its pharmacokinetic behavior, and its profound impact on microbial community structure. We have also provided a rigorous, self-validating framework for scientifically investigating these effects.

The future of sustainable poultry production will likely involve a more nuanced approach to antimicrobial use. Future research should focus on:

  • Functional Metagenomics: Moving beyond 16S rRNA profiling to whole-genome shotgun sequencing to understand how SCP-Na alters the functional genetic capacity of the microbiome (e.g., antibiotic resistance genes, metabolic pathways).[16]

  • Optimized Probiotic Formulations: Developing and testing specific probiotic cocktails designed to restore the key microbial functions lost during sulfonamide treatment.

  • Host-Microbe Interactions: Elucidating the precise downstream consequences of SCP-Na-induced dysbiosis on chicken immunity, metabolism, and overall performance.

By integrating detailed microbial ecology into veterinary pharmacology, the scientific community can develop strategies that treat disease effectively while preserving the crucial symbiotic relationship between the chicken and its gut microbiota.

References

  • HARITOVA, A. M., L. D. LASHEV, V. C. KOINARSKI. (2013). Sulfachloropyrazine disposition in Eimeria tenella infected chickens. Veterinarski arhiv, 83(2), 211-222. [Link]

  • Jha, R., et al. (2020). An updated review on probiotics as an alternative of antibiotics in poultry — A review. Journal of Applied Animal Research, 48(1). [Link]

  • Selim, A. S. M. (2006). Molecular Techniques for Analyzing Chicken Microbiota. Biotechnology, 5(1), 53-57. [Link]

  • Clinical application of sulfaclozine sodium. (2021). Shandong Natural Cravings Health Food Co., Ltd.[Link]

  • Ren, W., et al. (2019). The 16S rRNA Gene Sequencing of Gut Microbiota in Chickens Infected with Different Virulent Newcastle Disease Virus Strains. Viruses, 11(11), 1039. [Link]

  • Blackall, L. L., et al. (2007). Application of Methods for Identifying Broiler Chicken Gut Bacterial Species Linked with Increased Energy Metabolism. Applied and Environmental Microbiology, 73(10), 3354-3359. [Link]

  • Al-Khalaifa, H., et al. (2019). Probiotics as Alternatives to Antibiotics for the Prevention and Control of Necrotic Enteritis in Chickens. Microorganisms, 7(9), 343. [Link]

  • Vidigal, P. M., et al. (2015). Genetic characterization of poultry gut microbiota by 16S-rRNA gene sequencing. Proceedings of the 11th World Congress on Genetics Applied to Livestock Production. [Link]

  • Probiotics vs. Antibiotics for Chickens: Which Is Better? (n.d.). Pangoo Group. [Link]

  • Cuccato, M., et al. (2021). 16S rRNA Sequencing Analysis of the Gut Microbiota in Broiler Chickens Prophylactically Administered with Antimicrobial Agents. Antibiotics, 10(2), 146. [Link]

  • Probiotic feed additive boosts growth, health in poultry in place of antibiotics. (2024). Penn State News. [Link]

  • Zhang, Y., et al. (2022). Integrating microbial 16S rRNA sequencing and non-targeted metabolomics to reveal sexual dimorphism of the chicken cecal microbiome and serum metabolome. Frontiers in Microbiology, 13. [Link]

  • Tufarelli, V., et al. (2017). Probiotic supplementation as an alternative to antibiotics in broiler chickens. Journal of Animal Physiology and Animal Nutrition, 101(Suppl. 1), 35-41. [Link]

  • Sulfacloprazine sodium anticoccidial method. (2019). Polifar. [Link]

  • Cuccato, M., et al. (2021). 16s rrna sequencing analysis of the gut microbiota in broiler chickens prophylactically administered with antimicrobial agents. IRIS-AperTO. [Link]

  • Pan, D., & Yu, Z. (2014). Chicken Gut Microbiota: Importance and Detection Technology. Frontiers in Veterinary Science, 1. [Link]

  • Understanding Sulfachloropyrazine Sodium: A Key Player in Veterinary Medicine. (2023). ZCPC. [Link]

  • Blackall, L. L., et al. (2007). Application of Methods for Identifying Broiler Chicken Gut Bacterial Species Linked with Increased Energy Metabolism. ResearchGate. [Link]

  • Wang, Y., et al. (2024). The withdrawal time of enrofloxacin, sulfachloropyrazine sodium, and doxycycline as well as the in vitro binding interaction with melanin in black-feathered silky fowl. Journal of the Science of Food and Agriculture. [Link]

  • Li, X., et al. (2014). A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma and application in a comparative pharmacokinetic study. Analytical Methods, 6(15), 5860-5866. [Link]

  • Pan, D., & Yu, Z. (2018). Chicken Gut Microbiota: Importance and Detection Technology. R Discovery. [Link]

  • Alfaro, B., et al. (2021). Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry. PLOS ONE, 16(5), e0251121. [Link]

  • Matsuzawa, T., & Kitano, N. (1974). Studies on the Mode of Action of Sulfachloropyrazine against Coccidia in Chickens. Japanese Poultry Science, 11(3), 75-80. [Link]

  • Zhan, J., et al. (2024). Effects of antibiotics on chicken gut microbiota: community alterations and pathogen identification. FEMS Microbiology Letters, 371. [Link]

  • Zhan, J., et al. (2024). (PDF) Effects of antibiotics on chicken gut microbiota: community alterations and pathogen identification. ResearchGate. [Link]

  • Sulfachloropyrazine Sodium. (n.d.). Ecotec Chemicals. [Link]

  • Chen, K., et al. (2018). Investigation of the Impacts of Antibiotic Exposure on the Diversity of the Gut Microbiota in Chicks. International Journal of Environmental Research and Public Health, 15(11), 2496. [Link]

  • Njeru, F. M., et al. (2023). Sulfonamides and β-lactam antibiotic residues and human health risk assessment in commercial chicken meat sold in Nairobi City, Kenya. Heliyon, 9(8), e18488. [Link]

  • Karami, Z., et al. (2023). The effect of residual antibiotics in food on intestinal microbiota: a systematic review. Journal of Food Science and Technology, 60(4), 1147-1159. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Sulfachloropyrazine Sodium Stock Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and stability of sulfachloropyrazine sodium stock solutions. Sulfachloropyrazine sodium, a sulfonamide antibiotic, is widely utilized in veterinary medicine for its antibacterial and anticoccidial properties.[1][2][3] Accurate and consistent preparation of stock solutions is paramount for reliable experimental outcomes. This guide outlines detailed protocols, discusses the critical parameters influencing solution stability—such as solvent choice, pH, temperature, and light exposure—and provides best practices for storage and quality control.

Introduction: Chemical & Pharmacological Profile

Sulfachloropyrazine sodium (also known as Sulfaclozine sodium) is the sodium salt of sulfachloropyrazine.[4][5] Its molecular formula is C₁₀H₈ClN₄NaO₂S.[4] It typically appears as a slightly yellow or off-white to beige crystalline powder.[1][6][7] This compound functions by competitively inhibiting the enzyme dihydropteroate synthase, which is essential for bacterial folic acid synthesis.[1][7] This disruption of the folic acid pathway ultimately inhibits bacterial growth and replication.[7] Primarily used in veterinary applications, it is effective against a broad spectrum of Gram-positive and Gram-negative bacteria and is commonly used to treat coccidiosis in poultry and other livestock.[1][6][7]

Key Physicochemical Properties:

PropertyValueSource(s)
Molecular Formula C₁₀H₈ClN₄NaO₂S[4]
Molecular Weight 306.70 g/mol [4][5]
Appearance Slightly yellow crystalline powder[1][6]
Solubility (Water) Highly soluble; 50 mg/mL[1][3][6][7][8]
Solubility (Other) Soluble in methanol; slightly soluble in ethanol, acetone, DMSO[5][6][9]
Storage (Solid) 2-8°C or -20°C, sealed, away from light and moisture[5][9][10][11]

Safety and Handling Precautions

Before handling sulfachloropyrazine sodium, it is imperative to review the complete Safety Data Sheet (SDS). The compound should be considered hazardous.[5]

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[10][12]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[4][10][12]

  • Contact Avoidance: Avoid contact with skin, eyes, and clothing.[4][10][12] In case of contact, flush the affected area with copious amounts of water.[4]

  • Handling Practices: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory area.[4] Minimize dust generation during handling.[10]

Preparation of Primary Stock Solutions

The high water solubility of sulfachloropyrazine sodium makes purified water the solvent of choice for most applications.[7] For specific experimental needs, other solvents like DMSO can be used, but require careful consideration due to potential physiological effects in biological assays.[5]

Protocol: Aqueous Stock Solution (e.g., 50 mg/mL)

This protocol describes the preparation of a high-concentration primary stock solution in water.

Materials:

  • Sulfachloropyrazine sodium powder (≥98% purity)[5]

  • Sterile, purified water (e.g., Milli-Q® or equivalent)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filter

Procedure:

  • Pre-Equilibration: Allow the sulfachloropyrazine sodium container to reach room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of sulfachloropyrazine sodium powder and transfer it to a sterile conical tube. For example, to prepare 10 mL of a 50 mg/mL solution, weigh 500 mg of the powder.

  • Solvent Addition: Add approximately 80% of the final desired volume of sterile water to the tube.

  • Dissolution: Tightly cap the tube and vortex thoroughly. If complete dissolution is not immediate, sonication is recommended to aid the process.[3] Gentle warming can also be applied, but care must be taken to avoid thermal degradation.

  • Volume Adjustment: Once fully dissolved, add sterile water to reach the final desired volume (e.g., 10 mL). Invert the tube several times to ensure a homogenous solution.

  • Sterilization: For biological applications, sterile filter the solution using a 0.22 µm syringe filter into a sterile, light-protecting (amber) storage vial.[11]

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.

Protocol: Organic Solvent Stock Solution (e.g., 1 mg/mL in DMSO)

For applications requiring an organic solvent, DMSO is a common choice.[5]

Procedure:

  • Follow steps 1 and 2 from the aqueous protocol.

  • Solvent Addition: Add the desired volume of anhydrous DMSO.

  • Dissolution: Vortex until the solid is completely dissolved. The solubility in DMSO is approximately 1 mg/mL.[5]

  • Storage: Store in appropriate vials as described below. Note that organic solvent solutions should be diluted significantly in aqueous buffers or media for biological experiments to minimize solvent toxicity.[5]

Stability of Sulfachloropyrazine Sodium Solutions

The stability of sulfachloropyrazine sodium in solution is a critical factor for ensuring the reproducibility of experimental results. Degradation can be influenced by several factors.

Influence of pH

The degradation rate of sulfonamides, including sulfachloropyrazine, is significantly influenced by pH. Studies on related sulfonamides show that degradation via photolysis increases as the pH rises.[13][14] For instance, the half-life of sulfachloropyridazine (a closely related compound) under simulated sunlight was found to be much shorter at pH 7.2 compared to pH 4.0.[13]

  • Recommendation: For maximum stability, prepare aqueous solutions in a buffer with a slightly acidic to neutral pH, unless the experimental protocol dictates otherwise. However, it is crucial to verify the compound's solubility at the chosen pH.

Photostability

Sulfonamides are known to be susceptible to photodegradation.[13][14] Exposure to light, particularly UV light, can lead to the breakdown of the molecule, reducing its efficacy.

  • Recommendation: Always store sulfachloropyrazine sodium solutions in amber or opaque vials to protect them from light.[4] Work with solutions in a subdued lighting environment when possible.

Temperature and Storage Duration

Temperature is a key determinant of long-term stability.

  • Solid Form: The powder should be stored long-term at 2-8°C or -20°C.[5][9][10]

  • Stock Solutions:

    • Aqueous Solutions: It is generally not recommended to store aqueous solutions for more than one day.[5] For longer storage, aliquoting and freezing is necessary.

    • Frozen Aliquots: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[8][11]

    • Recommended Storage:

      • Store at -20°C for up to 1 month .[11]

      • Store at -80°C for up to 6 months .[11]

Summary of Recommended Storage Conditions:

Solution TypeStorage TemperatureMaximum DurationKey Considerations
Aqueous (Fresh) 2-8°C≤ 24 hoursProtect from light.[5]
Aqueous/Organic (Aliquot) -20°C1 MonthUse single-use aliquots; avoid freeze-thaw.[11]
Aqueous/Organic (Aliquot) -80°C6 MonthsUse single-use aliquots; avoid freeze-thaw.[11]

Quality Control and Verification

To ensure the accuracy of experiments, the concentration and purity of the stock solution should be periodically verified, especially for long-term studies.

Workflow for Stock Solution Quality Control:

QC_Workflow prep Prepare Stock Solution spec UV-Vis Spectroscopy (λmax ≈ 261 nm) prep->spec Initial QC hplc HPLC / UHPLC-MS/MS (Concentration & Purity) spec->hplc Confirm Purity store Aliquot & Store (-20°C / -80°C) hplc->store If Passes QC use Use in Experiment store->use reval Re-validate Long-Term Stock (e.g., 6 months) store->reval Stability Check reval->hplc

Caption: Quality control workflow for sulfachloropyrazine sodium stock solutions.

  • UV-Vis Spectrophotometry: A quick method to confirm the presence of the compound. Sulfachloropyrazine sodium has a characteristic UV absorbance maximum (λmax) at approximately 261 nm.[5] This can be used for a rough concentration estimate using a standard curve.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing both the purity and accurate concentration of the solution.[15][16] A simple isocratic or gradient method using a C18 column with a mobile phase consisting of an acetonitrile/buffer mixture is typically effective.[15]

  • UHPLC-MS/MS: For highly sensitive and specific quantification, especially in complex matrices like plasma, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice.[17]

Conclusion

The reliability of research involving sulfachloropyrazine sodium is fundamentally dependent on the proper preparation and handling of its stock solutions. Key takeaways for ensuring experimental integrity include using high-purity water as the primary solvent, protecting solutions from light at all stages, and adhering to strict storage conditions by using single-use aliquots stored at -20°C or -80°C. Regular quality control using chromatographic methods is recommended for long-term or sensitive studies to validate concentration and purity, thereby ensuring the trustworthiness and reproducibility of scientific findings.

References

  • Sulfachloropyrazine Sodium: An In-Depth Exploration of Its Pharmacological Properties. (2025). Google AI Search Result.
  • Sulfachloropyridazine sodium - Safety D
  • Sulfachloropyrazine Sodium Raw Material, API CAS 1392129-96-2.Fengchen Group Co., Ltd.
  • Sulfachloropyrazine Sodium Monohydrate CAS 1392129-96-2.Beijing Entrepreneur Science & Trading Co., Ltd.
  • Sulfaclozine sodium - Safety D
  • SAFETY DATA SHEET - Sulfachloropyridazine Sodium.Santa Cruz Biotechnology.
  • Sulfachloropyridazine Sodium CAS 23282-55-5.Beijing Entrepreneur Science & Trading Co., Ltd.
  • Sulfachloropyrazine sodium - Safety D
  • COA of Sulfaclozine sodium | Certific
  • Sulfaclozine sodium (Sulfachloropyrazine sodium).MedChemExpress.
  • Sulfaclozine (Sulfachloropyrazine).MedChemExpress.
  • A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma...Analytical Methods (RSC Publishing).
  • Sulfaclozine (sodium salt)
  • Sulfaclozine sodium - Product D
  • Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues.PMC - NIH.
  • Sulfaclozine sodium | Antibacterial.TargetMol.
  • Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media.PubMed.
  • (PDF) Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues.
  • Determination of sulfachloropyridazine residue levels in feathers
  • Process for preparing sulfachloropyrazine sodium.
  • Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media | Request PDF.
  • Preparation method of sulfachloropyrazine sodium.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chrom
  • Sodium Sulfachloropyrazine Monohydr
  • Sulfachloropyrazine Sodium Monohydr
  • Degradation of aquatic sulfadiazine by Fe0/persulfate: kinetics, mechanisms, and degradation p

Sources

Application and Protocol for the Oral Administration of Sulfachloropyrazine Sodium in Broilers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sulfachloropyrazine sodium is a broad-spectrum sulfonamide antibiotic widely employed in the poultry industry for the treatment and control of coccidiosis and other specific bacterial diseases.[1][2] As a competitive antagonist of para-aminobenzoic acid (PABA), it inhibits folic acid synthesis in protozoa and bacteria, a critical pathway for their proliferation.[1] This document provides a detailed protocol for the oral administration of Sulfachloropyrazine sodium to broilers, primarily through drinking water, a common and effective method during clinical outbreaks of coccidiosis.[3][4] The protocols outlined below are designed for research and drug development applications and emphasize scientific integrity, experimental rationale, and safety.

Mechanism of Action

Sulfachloropyrazine sodium's efficacy lies in its ability to disrupt the folate metabolic pathway in susceptible organisms like Eimeria species, the causative agent of coccidiosis. By mimicking PABA, Sulfachloropyrazine competitively inhibits the enzyme dihydropteroate synthetase, thus blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential coenzyme in the synthesis of nucleic acids (DNA and RNA) and certain amino acids. Its depletion ultimately halts cell division and replication of the pathogenic organisms.[5]

Materials and Equipment

Materials:
  • Sulfachloropyrazine sodium soluble powder (ensure purity ≥ 98%)[2]

  • Broiler chickens (specify breed, age, and health status)

  • Standard commercial broiler feed (without antibiotics or coccidiostats)[3]

  • Clean, fresh drinking water

  • Calibrated weighing balance

  • Volumetric flasks and graduated cylinders

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Equipment:
  • Water medication proportioner (optional, for large-scale studies)

  • Water tanks or containers for medicated water preparation

  • Stirring equipment (e.g., magnetic stirrer and stir bars)

  • pH meter

Experimental Protocol: Administration via Drinking Water

This protocol details the preparation and administration of Sulfachloropyrazine sodium in the drinking water of broilers. This method is often preferred in clinical settings as sick birds may continue to drink even when their feed intake is reduced.[3]

Step 1: Dosage Calculation

The target dose of Sulfachloropyrazine sodium can vary depending on the severity of the infection and the age of the broilers. A common therapeutic dose is approximately 60-70 mg/kg of body weight per day, administered for 3 consecutive days.[3][6]

Table 1: Example Dosage Calculation for a Flock of 100 Broilers

ParameterValueUnit
Number of Broilers100-
Average Body Weight0.5kg
Target Dose60mg/kg/day
Total Daily Dose 3000 mg (3 g)
Estimated Daily Water Consumption per Broiler0.1L
Total Daily Water Consumption 10 L
Concentration in Drinking Water 300 mg/L (0.03%)

Note: Water consumption can be influenced by environmental temperature and the health status of the birds. It is crucial to monitor actual water intake to ensure accurate dosing.[3]

Step 2: Preparation of Medicated Water
  • Accurately weigh the calculated amount of Sulfachloropyrazine sodium soluble powder.

  • In a clean container, add a small amount of clean water to the powder to create a concentrated slurry. This pre-mixing step helps to prevent clumping and ensures complete dissolution.

  • Gradually add the slurry to the total required volume of drinking water while stirring continuously until the powder is fully dissolved.

  • The medicated water should be prepared fresh daily to ensure stability and potency.[5]

Step 3: Administration to Broilers
  • Withhold drinking water for a short period (e.g., 1-2 hours) before providing the medicated water to encourage prompt consumption.

  • Provide the medicated water as the sole source of drinking water for the entire 24-hour period.

  • Administer the treatment for 3 consecutive days. For severe infections, particularly those caused by E. tenella or E. necatrix, the treatment may be repeated after a 2-day break if necessary.

  • Ensure that the waterers are clean and easily accessible to all birds.

Experimental Workflow for Medicated Water Preparation and Administration

G cluster_prep Preparation Phase cluster_admin Administration Phase A Calculate Total Daily Dose (mg/kg body weight) B Weigh Sulfachloropyrazine Sodium Powder A->B C Prepare Concentrated Slurry B->C D Dissolve Slurry in Total Water Volume C->D E Withhold Water (1-2 hours) D->E F Provide Medicated Water E->F G Monitor Water Consumption F->G H Repeat for 3 Consecutive Days G->H

Caption: Workflow for preparing and administering Sulfachloropyrazine sodium in broiler drinking water.

Pharmacokinetics and Withdrawal Period

Sulfachloropyrazine is rapidly absorbed after oral administration, with peak blood concentrations typically observed within 3-4 hours.[7] However, the pharmacokinetic profile can be altered in diseased birds. For instance, in chickens infected with Eimeria tenella, the absorption half-life and time to reach maximal serum concentrations are significantly higher.[3][4] This is likely due to intestinal damage and reduced gastrointestinal motility caused by the infection.[4]

The withdrawal period, the time required after the last treatment for drug residues in the edible tissues to fall below the Maximum Residue Limit (MRL), is a critical consideration for food safety. The withdrawal period for Sulfachloropyrazine in broilers can vary depending on the dosage, duration of treatment, and the specific tissues.

Table 2: Illustrative Withdrawal Periods for Sulfachloropyrazine in Broilers

TissueWithdrawal Period (Days)Reference
Muscle3.26[8]
Liver3.72[8]
Kidney4.39[8]
Skin with Fat5.43[8]
Recommended Overall 7 [8]

Note: These values are illustrative. The actual withdrawal period should be determined based on specific study conditions and regulatory guidelines. Studies have shown that in some cases, a withdrawal period of up to 14 days may be necessary.[9]

Safety Precautions and Considerations

  • Toxicity: While Sulfachloropyrazine has lower toxicity than some other sulfonamides, prolonged use can lead to symptoms of sulfonamide poisoning. It is recommended not to exceed a continuous treatment period of 5 days.[7]

  • Resistance: The long-term and widespread use of sulfonamides has led to the development of resistance in some strains of coccidia.[7]

  • Contraindications: Sulfachloropyrazine sodium should not be used in laying hens or birds over 16 weeks of age due to the potential for reduced egg production.[7]

  • Drug Interactions: Avoid mixing with acidic drugs, vitamin C, and certain metal salts, as this can affect the efficacy of Sulfachloropyrazine.[5]

  • Handling: Standard laboratory PPE should be worn when handling the pure drug or medicated solutions.

Troubleshooting

  • Reduced Water Intake: If broilers are not consuming the medicated water, check for signs of dehydration, waterer malfunction, or unpalatability of the medicated water. A slight increase in water sweetener may be considered in consultation with a veterinarian.

  • Incomplete Dissolution: Ensure the Sulfachloropyrazine sodium powder is of high quality and soluble. The use of a pre-slurry and thorough mixing should prevent this issue.

  • Lack of Efficacy: This could be due to underdosing, resistance of the pathogen, or an incorrect diagnosis. Re-evaluate the dosage calculation and consider performing an anticoccidial sensitivity test.

Conclusion

The oral administration of Sulfachloropyrazine sodium via drinking water is an effective method for the treatment of coccidiosis in broilers. Adherence to a well-defined protocol, including accurate dosage calculation, proper preparation of medicated water, and observance of appropriate withdrawal periods, is essential for ensuring both therapeutic efficacy and food safety. This application note provides a comprehensive framework for researchers and drug development professionals to design and execute studies involving Sulfachloropyrazine sodium in broilers.

References

  • Haritova, A. M., Lashev, L. D., & Koinarski, V. C. (2013). Sulfachloropyrazine disposition in Eimeria tenella infected chickens. Veterinarski arhiv, 83(2), 211-222. [Link]

  • ResearchGate. (n.d.). (PDF) Sulfachloropyrazine disposition in Eimeria tenella infected chickens. Retrieved from [Link]

  • Sumano, H., Fuentes, V., & Ocampo, L. (1990). Pharmacokinetic aspects of a sulphachloropyridazine trimethoprim preparation in normal and diseased fowl. British poultry science, 31(3), 627–634. [Link]

  • Ecotec Chemicals. (n.d.). Sulfachloropyrazine Sodium. Retrieved from [Link]

  • Hrčak. (n.d.). Sulfachloropyrazine disposition in Eimeria tenella infected chickens. Retrieved from [Link]

  • Li, J., et al. (2015). Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues. Iranian journal of veterinary research, 16(1), 53–58. [Link]

  • Pharmaceutical raw materials both for vet and human. (2021, June 8). Clinical application of sulfaclozine sodium. Retrieved from [Link]

  • ResearchGate. (n.d.). Residue depletion of sulfachlorpyrazine in edible tissues of broiler chickens. Retrieved from [Link]

  • Knowledge. (2019, May 27). Sulfacloprazine sodium anticoccidial method. Retrieved from [Link]

  • Pérez, V. H., et al. (2018). Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry. PloS one, 13(7), e0200206. [Link]

  • ResearchGate. (n.d.). Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

  • Li, Y., et al. (2024). The withdrawal time of enrofloxacin, sulfachloropyrazine sodium, and doxycycline as well as the in vitro binding interaction with melanin in black-feathered silky fowl. Food chemistry: X, 24, 101994. [Link]

  • Pérez, V. H., et al. (2018). Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry. PloS one, 13(7), e0200206. [Link]

  • Li, Y., et al. (2024). The withdrawal time of enrofloxacin, sulfachloropyrazine sodium, and doxycycline as well as the in vitro binding interaction with melanin in black-feathered silky fowl. Food chemistry: X, 24, 101994. [Link]

  • DADvet. (n.d.). New Coccidia Heal Powder. Retrieved from [Link]

  • Anderson, N. G., Alpaugh, W. C., & Baughn, C. O. (1974). Effect of sulfachloropyrazine in the drinking water of chickens infected experimentally with fowl cholera. Avian diseases, 18(3), 410–415. [Link]

Sources

Robust Extraction of Sulfachloropyrazine Sodium from Complex Animal Feed Matrices for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analytical Scientist

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Rationale for Surveillance

Sulfachloropyrazine sodium is a sulfonamide antibiotic widely employed in veterinary medicine, particularly in poultry and livestock, for its efficacy against bacterial and protozoal infections like coccidiosis and fowl cholera.[1][2][3][4] Its inclusion in animal feed serves as a cost-effective method for prophylactic and therapeutic treatment.[3] However, the potential for residual amounts of this compound to persist in animal-derived food products raises significant human health concerns, including the development of antibiotic resistance and potential allergic reactions in sensitive individuals.[5] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in foodstuffs.[5]

The analysis of sulfachloropyrazine sodium in animal feed presents a considerable analytical challenge. Feed is a highly complex and variable matrix, rich in proteins, fats, carbohydrates, vitamins, and minerals that can interfere with the accurate quantification of the target analyte.[5][6] Therefore, a robust, reliable, and efficient extraction and sample cleanup protocol is paramount to eliminate these interferences and ensure the integrity of subsequent analytical determination by methods such as High-Performance Liquid Chromatography (HPLC).[6][7] This application note provides a detailed, field-proven protocol for the extraction and purification of sulfachloropyrazine sodium from animal feed, designed for accuracy, reproducibility, and seamless integration with modern chromatographic systems.

Principle of the Method: A Two-Stage Purification Strategy

The protocol is founded on a two-stage purification strategy: a comprehensive Solid-Liquid Extraction (SLE) to liberate the analyte from the bulk matrix, followed by a selective Solid-Phase Extraction (SPE) for sample cleanup and concentration. This approach is designed to maximize the recovery of sulfachloropyrazine sodium while minimizing matrix effects.

  • 2.1 Causality of Solid-Liquid Extraction (SLE): The initial extraction employs a carefully selected organic solvent mixture. A combination of ethyl acetate, methanol, and acetonitrile is particularly effective.[8][9] This choice is deliberate:

    • Acetonitrile: Efficiently precipitates larger molecules like proteins, a primary interference in feed matrices, while effectively solubilizing sulfonamides.[5]

    • Methanol: A polar solvent that aids in disrupting analyte-matrix interactions and ensuring complete solubilization of the sodium salt form.

    • Ethyl Acetate: A solvent of intermediate polarity that helps in the extraction of the sulfonamide while leaving behind some highly polar and non-polar interferences. The synergy of this solvent system ensures a high-efficiency extraction of sulfachloropyrazine from the feed.[8][9]

  • 2.2 Rationale for Solid-Phase Extraction (SPE) Cleanup: Following SLE, the crude extract still contains co-extracted compounds that could interfere with HPLC analysis. SPE is a critical cleanup step that isolates the analyte based on its chemical properties.[6][10] This protocol utilizes a cation-exchange cartridge (e.g., Strata-SCX).[8] The mechanism is as follows:

    • Conditioning: The cartridge is prepared with appropriate solvents to activate the stationary phase.

    • Loading: The sample extract, with its pH adjusted, is passed through the cartridge. The sulfonamide, possessing a primary amine group, becomes protonated and is retained by the negatively charged stationary phase.

    • Washing: Solvents like acetone and methanol are used to wash away neutral and acidic interferences that are not retained by the stationary phase.[8]

    • Elution: A basic solution, such as acetonitrile containing ammonium hydroxide, is used to neutralize the protonated sulfonamide.[8] This disrupts the ionic interaction with the stationary phase, allowing the purified analyte to be eluted for analysis.

Visualized Workflow: From Sample to Analysis

The following diagram outlines the complete experimental workflow, providing a clear visual guide to the entire process.

Extraction_Workflow cluster_0 Part A: Sample Preparation cluster_1 Part B: Solid-Liquid Extraction cluster_2 Part C: SPE Cleanup cluster_3 Part D: Final Preparation & Analysis Sample Animal Feed Sample Grind Grind to Homogeneous Powder Sample->Grind Weigh Weigh 5g of Sample Grind->Weigh AddSolvent Add 20 mL Extraction Solvent (Ethyl Acetate/Methanol/Acetonitrile) Weigh->AddSolvent Shake Shake for 30 min AddSolvent->Shake Centrifuge Centrifuge at 3500 rpm for 10 min Shake->Centrifuge Collect Collect Supernatant (Crude Extract) Centrifuge->Collect Load Load Crude Extract Collect->Load Transfer Extract Condition Condition SCX SPE Cartridge Condition->Load Wash Wash with Acetone & Methanol Load->Wash Elute Elute with 2% NH4OH in Acetonitrile Wash->Elute Evaporate Evaporate Eluate to Dryness (Nitrogen Stream, 40°C) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into HPLC System Reconstitute->Analyze

Caption: Workflow for Sulfachloropyrazine Sodium Extraction.

Materials and Reagents

  • Standards: Sulfachloropyrazine sodium (analytical standard grade, >99% purity).

  • Solvents (HPLC Grade): Acetonitrile, Methanol, Ethyl Acetate.

  • Reagents: Ammonium Hydroxide (25%), Acetic Acid (Glacial), Deionized Water.

  • SPE Cartridges: Strata-SCX (500 mg, 3 mL) or equivalent strong cation exchange cartridges.

  • Equipment:

    • Analytical balance

    • Homogenizer/grinder

    • 50 mL polypropylene centrifuge tubes

    • Horizontal shaker

    • Centrifuge

    • SPE vacuum manifold

    • Nitrogen evaporator with water bath

    • Vortex mixer

    • 0.45 µm syringe filters

Detailed Experimental Protocol

5.1 Part A: Sample Preparation

  • Obtain a representative sample of the animal feed.

  • Grind the feed sample to a fine, homogeneous powder using a laboratory grinder. This step is critical for ensuring efficient and reproducible extraction.

  • Accurately weigh 5.0 g (± 0.01 g) of the homogenized feed powder into a 50 mL polypropylene centrifuge tube.[8]

5.2 Part B: Solid-Liquid Extraction (SLE)

  • To the centrifuge tube containing the sample, add 20 mL of the extraction solvent mixture: ethyl acetate/methanol/acetonitrile (50:25:25 v/v/v) .[8][9]

  • Securely cap the tube and place it on a horizontal shaker. Shake vigorously for 30 minutes at room temperature to ensure thorough extraction.[8]

  • Transfer the tube to a centrifuge and spin at 3500 rpm for 10 minutes to pellet the solid feed matrix.[8]

  • Carefully decant the clear supernatant (the crude extract) into a clean glass tube. This extract will be used for the SPE cleanup.

5.3 Part C: Solid-Phase Extraction (SPE) Cleanup

  • Cartridge Conditioning:

    • Place the Strata-SCX cartridges on an SPE vacuum manifold.

    • Wash the cartridges sequentially with 5 mL of 40% acetic acid in acetonitrile, 2.5 mL of acetone, 2.5 mL of methanol, and finally 2.5 mL of acetonitrile.[8] Do not allow the cartridge to go dry between these steps.

  • Sample Loading:

    • Load the entire crude extract from step 5.2.4 onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approx. 1-2 drops per second).

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 2.5 mL of acetone followed by 2.5 mL of methanol to remove interfering compounds.[8]

    • Dry the cartridge under full vacuum for 5 minutes to remove any residual wash solvents.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Add 5 mL (2 x 2.5 mL) of the elution solvent (2% ammonium hydroxide in acetonitrile ) to the cartridge.[8]

    • Allow the solvent to slowly pass through the sorbent to elute the purified sulfachloropyrazine sodium.

5.4 Part D: Final Sample Preparation

  • Take the eluate from the previous step and place it in a nitrogen evaporator with a water bath set to 40°C.

  • Evaporate the sample to complete dryness under a gentle stream of nitrogen.[8]

  • Reconstitute the dry residue in 1.0 mL of the initial mobile phase used for your HPLC analysis (e.g., a mixture of acetonitrile and water).

  • Vortex the tube for 30 seconds to ensure the analyte is fully dissolved.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for injection.

Method Performance Characteristics

The described protocol, when coupled with a suitable HPLC-UV or LC-MS/MS system, demonstrates high performance. The following table summarizes typical validation parameters achieved for sulfonamide analysis in feed matrices.

ParameterTypical ValueSource(s)
Recovery 80% - 120%[8][10]
Limit of Detection (LOD) 30 - 80 µg/kg[8]
Limit of Quantification (LOQ) 0.5 - 90 µg/kg[5][8][10]
Linearity (R²) > 0.996[5][10]
Precision (RSD) < 10%[10]

Note: These values are representative and may vary depending on the specific feed matrix, instrumentation, and laboratory conditions.

Conclusion

This application note details a validated and robust method for the extraction of sulfachloropyrazine sodium from challenging animal feed matrices. By employing a systematic approach of optimized solid-liquid extraction followed by selective solid-phase extraction cleanup, this protocol effectively removes matrix interferences, ensuring high recovery rates and reliable quantification. The procedure is designed to be a self-validating system, providing a trustworthy foundation for regulatory monitoring, quality control, and research applications. Its compatibility with standard HPLC and LC-MS/MS systems makes it a valuable tool for any analytical laboratory tasked with residue analysis in animal feed.

References

  • Sulfachloropyrazine Sodium: An In-Depth Exploration of Its Pharmacological Properties. (2025). Vertex AI Search.
  • Simultaneous determination of 16 sulfonamides in animal feeds by UHPLC-MS-MS. PubMed.
  • Sulfaclozine sodium (Sulfachloropyrazine sodium) | Anti-infecton Agent. MedChemExpress.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma and application in a comparative pharmacokinetic study. Analytical Methods (RSC Publishing).
  • Sulfachloropyrazine Sodium Monohydrate CAS 1392129-96-2. Beijing Entrepreneur Science & Trading Co., Ltd.
  • Simultaneous Determination of 16 Sulfonamides in Animal Feeds by UHPLC–MS–MS. (2012). Journal of Agricultural and Food Chemistry.
  • Sulfaclozine Sodium. Discovery Fine Chemicals.
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: St
  • Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues. (2015). PMC - NIH.
  • Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry. (2018). PLOS One.
  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medic

Sources

Application Notes & Protocols: In Vivo Experimental Design for Sulfachloropyrazine Sodium Efficacy Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Sulfachloropyrazine Sodium in Poultry Health

Sulfachloropyrazine sodium is a sulfonamide antibiotic with a critical role in veterinary medicine, particularly in the poultry industry.[1][2] Its primary application is in the control and treatment of coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria.[1][3] Coccidiosis can lead to significant economic losses due to decreased weight gain, poor feed conversion, and increased mortality in broiler chickens.[4][5] Sulfachloropyrazine sodium is also effective against a range of Gram-positive and Gram-negative bacteria, making it useful for treating conditions like fowl cholera and colibacillosis.[3][6]

The mechanism of action for sulfachloropyrazine sodium lies in its ability to inhibit folic acid synthesis in susceptible microorganisms.[6][7] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is essential for the production of folic acid, a vital component for DNA and RNA synthesis.[6] By disrupting this pathway, the drug effectively halts the growth and replication of the parasites and bacteria.[1][7]

Given its importance, rigorous and well-designed in vivo efficacy studies are paramount to determine appropriate dosing, confirm therapeutic effectiveness against field isolates, and meet regulatory requirements. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo efficacy studies for sulfachloropyrazine sodium.

Part 1: Core Principles of Experimental Design

A successful in vivo efficacy study for an anticoccidial agent like sulfachloropyrazine sodium hinges on a design that is both scientifically sound and ethically responsible. The following considerations are fundamental to achieving reliable and reproducible results.

Animal Model and Husbandry

The choice of animal model is critical. For studies on coccidiosis in chickens, day-old broiler chicks of a commercial strain are typically used.[8] It is essential that the birds are sourced from a reputable supplier and are certified free from coccidia and other pathogens at the start of the experiment.

Key Husbandry Requirements:

  • Biosecurity: Birds should be housed in a clean, disinfected facility with strict biosecurity protocols to prevent accidental infection.

  • Housing: Floor pens with fresh, dry litter (e.g., wood shavings) are a common housing system that mimics commercial conditions.[9] The stocking density should adhere to animal welfare guidelines to avoid stress.[10]

  • Feed and Water: A standard, unmedicated broiler starter feed should be provided ad libitum. The feed must be tested to ensure it is free of any anticoccidial agents.[11] Clean drinking water should also be available at all times.

  • Environmental Control: Temperature, humidity, and lighting should be maintained at levels appropriate for the age of the birds.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with national and international guidelines on animal welfare. In the United States, guidelines from the National Chicken Council (NCC) and the American Veterinary Medical Association (AVMA) provide a framework for the humane treatment of poultry in research.[10][12][13] An Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review board must approve the study protocol before initiation. Key welfare considerations include daily monitoring of the birds' health, minimizing pain and distress, and defining humane endpoints for euthanasia.

Experimental Groups and Controls
Group IDGroup NameDescription
G1 Negative ControlUninfected, untreated. Establishes baseline performance.
G2 Positive ControlInfected, untreated. Demonstrates the severity of the coccidial challenge.
G3-GX Treatment GroupsInfected, treated with varying doses of sulfachloropyrazine sodium.
GY Positive Drug ControlInfected, treated with a known effective anticoccidial drug (optional).

The number of birds per group and the number of replicate pens per group should be determined by a power analysis to ensure the study is adequately powered to detect statistically significant differences.[8]

Part 2: Detailed Experimental Protocols

This section outlines the step-by-step procedures for conducting an in vivo efficacy study of sulfachloropyrazine sodium against coccidiosis in broiler chickens.

Preparation of Coccidial Inoculum

The choice of Eimeria species and the dose of oocysts are critical for inducing a consistent and measurable level of disease. Eimeria tenella, which causes cecal coccidiosis, is a common species used in challenge studies.[4][11]

Protocol for Inoculum Preparation:

  • Source of Oocysts: Obtain a characterized field isolate or a commercially available strain of the desired Eimeria species.

  • Sporulation: If the oocysts are unsporulated, they must be induced to sporulate by incubation in a 2.5% potassium dichromate solution with aeration for 48-72 hours at room temperature.

  • Cleaning and Enumeration: After sporulation, the oocysts should be washed multiple times by centrifugation to remove the potassium dichromate. The final concentration of sporulated oocysts per milliliter is determined using a McMaster chamber.[14]

  • Dose Preparation: Dilute the stock suspension of sporulated oocysts in a suitable vehicle (e.g., saline) to the desired challenge dose per bird (e.g., 2.5 x 10^4 sporulated oocysts per bird).[5]

Experimental Workflow

The following workflow provides a timeline for a typical efficacy study.

G cluster_pre Pre-Infection Phase cluster_inf Infection & Treatment Phase cluster_post Data Collection Phase Day 0 Day 0: Bird Arrival & Acclimation Day 1-13 Day 1-13: Acclimation Period Day 0->Day 1-13 Day 14 Day 14: Infection with Eimeria oocysts Day 1-13->Day 14 Day 14-21 Day 14-21: Treatment with Sulfachloropyrazine Sodium Day 14->Day 14-21 Day 14-28 Day 14-28: Daily Mortality & Clinical Signs Day 14->Day 14-28 Day 21 Day 21: Lesion Scoring Day 14-21->Day 21 Day 21-25 Day 21-25: Fecal Collection for Oocyst Counts Day 21->Day 21-25 Day 28 Day 28: Final Body Weights & FCR Calculation Day 21-25->Day 28

Caption: Experimental workflow for a typical 28-day coccidiosis efficacy study.

Protocol for Study Execution:

  • Acclimation (Day 0-13): Upon arrival, randomly assign chicks to experimental pens and allow them to acclimate for approximately two weeks. Monitor their health and provide unmedicated feed and water.

  • Infection (Day 14): Individually inoculate each bird in the infected groups (G2 and higher) orally with the prepared dose of sporulated Eimeria oocysts.[15] Birds in the negative control group (G1) should receive a sham inoculation of the vehicle.

  • Treatment (Day 14-21): Begin administration of sulfachloropyrazine sodium to the treatment groups. This is typically done via the drinking water.[16][17] The medicated water should be prepared fresh daily. The duration of treatment can vary, but a 3-day continuous administration is common.[16][18]

  • Data Collection (Day 14-28):

    • Mortality and Clinical Signs: Record mortality daily. Any bird that dies should be necropsied to determine if death was coccidiosis-related.[8] Observe and record clinical signs such as bloody droppings, ruffled feathers, and depression.

    • Body Weight and Feed Intake: Measure body weight by pen at the start of the study, on the day of infection, and at the end of the study. Record feed consumption for each pen to calculate the feed conversion ratio (FCR).

    • Lesion Scoring: On a pre-determined day post-infection (typically day 7, so Day 21 of the study), a subset of birds from each group is euthanized for intestinal lesion scoring. Lesions are scored on a scale of 0 (no gross lesions) to 4 (most severe lesions).

    • Oocyst Counts: Collect fecal samples from each pen for several consecutive days (e.g., days 7-11 post-infection) to determine the number of oocysts per gram (OPG) of feces using the McMaster technique.[19][20]

Part 3: Data Analysis and Interpretation

The data collected should be subjected to appropriate statistical analysis to determine the efficacy of the treatment.

Key Efficacy Parameters

The following parameters are commonly used to evaluate the efficacy of anticoccidial drugs:

ParameterCalculationInterpretation
Percent Weight Gain ((Final Weight - Initial Weight) / Initial Weight) * 100A higher weight gain in treated groups compared to the infected control indicates efficacy.
Feed Conversion Ratio (FCR) Total Feed Consumed / Total Weight GainedA lower FCR in treated groups indicates better feed efficiency.
Lesion Score Mean score of birds per group (0-4 scale)A lower mean lesion score in treated groups indicates a reduction in intestinal damage.
Oocyst Index Mean OPG per groupA lower oocyst index in treated groups indicates a reduction in parasite replication.
Mortality Rate (Number of Coccidiosis-Related Deaths / Total Birds) * 100A lower mortality rate in treated groups indicates protection against severe disease.
Anticoccidial Index (ACI)

The Anticoccidial Index (ACI) is a composite score that provides an overall assessment of drug efficacy. It is calculated as follows:

ACI = (% Survival of Treated Group + % Relative Weight Gain of Treated Group) - (Lesion Index of Treated Group + Oocyst Index of Treated Group)

  • Interpretation of ACI values:

    • ≥ 160: Sensitive (effective)

    • 120-159: Partially resistant (reduced efficacy)

    • < 120: Resistant (ineffective)[21]

Statistical Analysis

Data should be analyzed using appropriate statistical software. One-way analysis of variance (ANOVA) is commonly used to compare the means of the different experimental groups.[19] If the ANOVA shows a significant difference, a post-hoc test such as Duncan's multiple range test or Tukey's test can be used to determine which specific groups are different from each other.[19][20] A p-value of < 0.05 is typically considered statistically significant.

Conclusion

A well-designed and executed in vivo efficacy study is essential for evaluating the therapeutic potential of sulfachloropyrazine sodium. By following the principles and protocols outlined in this guide, researchers can generate reliable and reproducible data to support the continued effective use of this important veterinary drug. Adherence to ethical guidelines and rigorous data analysis are paramount to ensuring the scientific integrity of the findings.

References

  • Sulfachloropyrazine Sodium: An In-Depth Exploration of Its Pharmacological Properties. (2025). Vertex AI Search.
  • Sulfachloropyrazine Sodium Monohydrate CAS 1392129-96-2. Beijing Entrepreneur Science & Trading Co., Ltd.
  • Understanding Sulfachloropyrazine Sodium: An Overview of Its Role in Medicine. (2025). ZCPC.
  • Sulfaclozine sodium (Sulfachloropyrazine sodium). MedChemExpress.
  • Ethical Guidelines. Trends in Animal and Poultry Sciences - PagePal Journals.
  • Understanding Sulfachloropyrazine Sodium: A Comprehensive Overview for Pharmaceutical Professionals. (2025). API Manufacturer-ZCPC.
  • Animal Welfare is Essential to the Sustainability of the Poultry Industry. University of Maryland Extension.
  • In vivo expression of in vitro anticoccidial activity. PMC - PubMed Central - NIH.
  • Experimental Model of Coccidiosis Caused by Eimeria tenella in Broiler Chickens. (2019). World's Veterinary Journal.
  • Development of a Coccidiosis Disease Challenge Model Using a Commercially Available Live Oocyst Vaccine. PubMed.
  • Sulfachloropyrazine disposition in Eimeria tenella infected chickens. Semantic Scholar.
  • Experimental Model of Coccidiosis Caused by Eimeria Tenella in Broiler Chickens. (2019).
  • Sulfachloropyrazine disposition in Eimeria tenella infected chickens. (2013). CABI Digital Library.
  • Effect of sulfachloropyrazine in the drinking water of chickens infected experimentally with fowl cholera. (1974). PubMed.
  • Establishing a Model for Evaluating Chicken Coccidiosis Resistance Based on Principal Component Analysis. PMC - NIH.
  • Development of a Coccidiosis Disease Challenge Model Using a Commercially Available Live Oocyst Vaccine. (2021).
  • In vivo expression of in vitro anticoccidial activity. ASM Journals.
  • Efficacy of anticoccidial drugs and their impacts on growth performance on caecal coccidiosis in broiler chicken. (2021).
  • Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective. (2022). PMC - NIH.
  • Evaluating The Effectiveness of Anticoccidial Drugs in Food-Producing Animals. FDA.
  • The Well-Being of Poultry in Research. (2007).
  • Clinical application of sulfaclozine sodium.
  • Animal Welfare Guidelines and Audit Checklist. The Poultry Site.
  • Prevalence and anticoccidial drug sensitivity of Eimeria tenella isolated from commercial broiler farms in Thailand. (2023). Veterinary World.
  • Network meta-analysis comparing the effectiveness of anticoccidial drugs and anticoccidial vaccination in broiler chickens. (2021). Veterinary Parasitology.
  • Efficacy of Herbal Coccidiocidal and Coccidiostatic Blend (Biococcin) in Experimentally Induced Coccidiosis in Broiler Birds. (2023). Acta Scientific.
  • Animal Welfare for Broiler Chickens.
  • Anticoccidial activity of natural plants extracts mixture against Eimeria tenella: An in vitro and in vivo study. (2022). Frontiers.
  • In vitro and In vivo Efficacy of Anticoccidial Drugs Against Mixed Eimeria Species of Chickens Collected from Poultry Farms in Bishoftu Town. Addis Ababa University.

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Pharmacokinetic modeling of Sulfachloropyrazine sodium in chickens.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Pharmacokinetic Modeling of Sulfachloropyrazine Sodium in Chickens

Authored for: Researchers, Scientists, and Drug Development Professionals Pillar: Veterinary Pharmacology & Drug Metabolism

Introduction: Characterizing Sulfachloropyrazine in Poultry

Sulfachloropyrazine (SCP), a sulfonamide antibiotic, is a critical therapeutic agent in the poultry industry for the prevention and treatment of coccidiosis and bacterial infections like fowl cholera.[1][2] To ensure its efficacy and safety, a thorough understanding of its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the chicken—is paramount. Pharmacokinetic modeling translates raw drug concentration data into meaningful parameters that inform optimal dosing strategies, prevent toxicity, and ensure food safety by determining appropriate withdrawal periods before the birds enter the food supply.[3][4]

This guide provides a comprehensive framework for conducting a pharmacokinetic study of sulfachloropyrazine in chickens, from experimental design and bioanalytical quantification to the final modeling and interpretation of the data. It is structured to provide not only the step-by-step protocols but also the scientific rationale behind the methodological choices, empowering researchers to design robust and self-validating studies.

Section 1: Foundations of Pharmacokinetic Analysis

Before initiating an in-vivo study, it is essential to understand the primary methods of analyzing pharmacokinetic data. The two most common approaches are Non-Compartmental Analysis (NCA) and Compartmental Analysis.

Core Pharmacokinetic Parameters

Regardless of the modeling approach, the goal is to determine a set of key parameters that describe the drug's disposition:

  • Cmax (Maximum Concentration): The highest concentration of the drug observed in the plasma.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached, indicating the rate of drug absorption.

  • AUC (Area Under the Curve): The total drug exposure over time, calculated from the plasma concentration-time curve.[5]

  • t½ (Half-life): The time required for the drug concentration in the body to decrease by half, reflecting the rate of elimination.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time, representing the efficiency of drug elimination.

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[6]

  • F (Bioavailability): The fraction of an administered dose of unchanged drug that reaches the systemic circulation, a critical parameter for oral medications.

Modeling Philosophies: NCA vs. Compartmental

Non-Compartmental Analysis (NCA) is a model-independent method that calculates PK parameters directly from the observed plasma concentration-time data, typically using the trapezoidal rule to estimate the AUC.[6][7] Its strength lies in its simplicity and minimal assumptions, making it the standard for initial exposure assessments in bioequivalence and toxicology studies.[7]

Compartmental Analysis , conversely, uses mathematical models to describe the body as a series of one or more interconnected compartments (e.g., a central compartment representing blood and well-perfused organs, and a peripheral compartment for less-perfused tissues).[8][9] By fitting the concentration-time data to these models, it can provide deeper insights into the rates of drug transfer between compartments and allows for simulations of different dosing regimens. A one-compartment model assumes the drug distributes instantaneously throughout the body, while a two-compartment model describes a distinct distribution phase followed by an elimination phase.[8][9][10]

G cluster_0 Pharmacokinetic Modeling Approaches cluster_1 Non-Compartmental Analysis (NCA) cluster_2 Compartmental Analysis conc_data Plasma Concentration-Time Data nca Direct Calculation (Trapezoidal Rule) conc_data->nca ca Model Fitting (e.g., One or Two Compartments) conc_data->ca nca_params Exposure Parameters (AUC, Cmax, t½) nca->nca_params Fewer Assumptions ca_params Rate Constants & Simulation (K12, K21, CL, Vd) ca->ca_params Mechanistic Insight

Caption: Conceptual difference between NCA and Compartmental modeling workflows.

Section 2: Protocol for a Chicken Pharmacokinetic Study

This section outlines a robust protocol for a single-dose pharmacokinetic study of sulfachloropyrazine in broiler chickens.

Experimental Design
  • Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of a single dose of sulfachloropyrazine sodium in healthy broiler chickens.

  • Animals: Use clinically healthy broiler chickens (e.g., Ross 308 or Cobb 500), approximately 5-6 weeks of age. House the birds in controlled conditions with ad libitum access to water and unmedicated feed. Allow for an acclimatization period of at least one week.[11]

  • Study Groups: A crossover design is ideal to minimize inter-animal variability.[12][13] If not feasible, a parallel design with at least 6-8 birds per group is recommended.

    • Group 1 (Intravenous - IV): Receives a single IV bolus of SCP. This is the reference group required to calculate absolute bioavailability.

    • Group 2 (Oral - PO): Receives a single oral dose of SCP via gavage.

  • Washout Period: In a crossover design, a washout period of at least 14 days is necessary to ensure complete elimination of the drug before the second treatment.

Dosing Protocol
  • Fasting: Fast birds for approximately 4-6 hours prior to oral dosing to minimize variability in gut absorption. Water should remain available.

  • Dose Selection: A dose of 30 mg/kg body weight is a representative dose based on published literature.[14] The final dose should be justified based on the intended therapeutic application.

  • Dose Preparation:

    • IV Solution: Prepare a sterile solution of sulfachloropyrazine sodium in a suitable vehicle (e.g., sterile water for injection) at a concentration that allows for a small injection volume (e.g., 1 mL/kg).

    • PO Suspension/Solution: Prepare the oral dose in a vehicle like water. Ensure the formulation is homogenous.

  • Administration:

    • IV: Administer the dose as a single, slow bolus injection into the wing vein (vena ulnaris).[11]

    • PO: Administer the dose directly into the crop using a suitable gavage tube to ensure the entire dose is delivered.[3]

Blood Sampling Protocol

The timing of blood sample collection is critical to accurately define the plasma concentration-time curve.

  • Time Points:

    • IV Administration: 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.[1]

    • Oral Administration: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, 24, 36, and 48 hours post-dose.[1]

    • Rationale: Frequent early sampling captures the rapid distribution (for IV) and absorption (for PO) phases, while later time points define the terminal elimination phase.

  • Collection Procedure:

    • Collect approximately 1 mL of blood from the contralateral wing vein at each time point.

    • Use heparinized syringes and tubes to prevent coagulation.

  • Sample Processing:

    • Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.[1]

    • Carefully transfer the supernatant (plasma) into clearly labeled cryovials.

    • Store plasma samples at -80°C until analysis to ensure analyte stability.[1]

G start Start: Healthy Broiler Chickens acclimate Acclimatize (≥ 7 days) start->acclimate weigh_dose Weigh Birds & Calculate Dose acclimate->weigh_dose fast Fast Birds (4-6 hours) weigh_dose->fast administer Administer SCP Dose fast->administer iv_admin Intravenous (IV) (Wing Vein) administer->iv_admin Group 1 po_admin Oral (PO) (Gavage) administer->po_admin Group 2 sampling Blood Sampling at Pre-defined Time Points iv_admin->sampling po_admin->sampling centrifuge Centrifuge Blood (Separate Plasma) sampling->centrifuge store Store Plasma Samples at -80°C centrifuge->store end Ready for Bioanalysis store->end

Caption: Experimental workflow for the in-vivo phase of a chicken PK study.

Section 3: Analytical Protocol: UHPLC-MS/MS Quantification

A sensitive and validated analytical method is the bedrock of any pharmacokinetic study. An Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method is recommended for its high sensitivity and specificity.[14]

Principle

This method involves extracting sulfachloropyrazine and an internal standard (IS), such as sulfachloropyridazine, from the plasma matrix.[14] The extract is then injected into a UHPLC system for chromatographic separation, followed by detection and quantification using a mass spectrometer in Selective Reaction Monitoring (SRM) mode.

Materials and Reagents
  • Sulfachloropyrazine sodium (analytical standard)

  • Sulfachloropyridazine (internal standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic Acid

  • Ammonium Formate

  • Ultrapure Water

  • Blank chicken plasma (for calibration standards and quality controls)

Sample Preparation Protocol
  • Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • Vortex each sample to ensure homogeneity.

  • In a microcentrifuge tube, pipette 100 µL of plasma.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins. This step is crucial for removing macromolecules that can interfere with the analysis and damage the chromatographic column.[11]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a new tube or HPLC vial.

  • Inject an aliquot (e.g., 5 µL) into the UHPLC-MS/MS system.

Chromatographic and MS Conditions

The following are example parameters and should be optimized for the specific instrumentation used.

ParameterConditionRationale
Chromatography
ColumnODS (C18) column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good reversed-phase retention and separation for sulfonamides.
Mobile Phase A0.1% Formic Acid in Water with 1 mM Ammonium FormateAcid and salt improve peak shape and ionization efficiency in mass spectrometry.[14]
Mobile Phase BAcetonitrile/Methanol (1:1, v/v)Organic solvent for eluting the analytes.[14]
Flow Rate0.2 mL/minTypical flow rate for UHPLC applications, providing good efficiency and short run times.
GradientOptimized gradient elution (e.g., starting at 5% B, ramping to 95% B)Separates the analyte from matrix interferences and allows for a timely elution.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative Ion ModeSulfonamides ionize efficiently in negative mode.[14]
Monitored TransitionsSpecific precursor-to-product ion transitions for SCP and the IS.Provides high specificity and selectivity, ensuring that only the target analytes are being quantified.
Dwell Time~100 ms per transitionEnsures sufficient data points are collected across each chromatographic peak for accurate quantification.
Protocol for Method Validation

To ensure the trustworthiness of the results, the analytical method must be validated according to established guidelines.

Validation ParameterProtocolAcceptance Criteria (Typical)
Linearity Analyze calibration standards prepared in blank plasma at 7-8 concentration levels spanning the expected range. Plot the peak area ratio (Analyte/IS) vs. concentration.Correlation coefficient (r²) > 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio > 10; Precision ≤ 20% CV; Accuracy within ±20% of nominal.[15]
Precision & Accuracy Analyze QC samples (low, mid, high concentrations) in replicate (n=6) on the same day (intra-day) and on three different days (inter-day).[14]Precision (CV) ≤ 15%; Accuracy (RE) within ±15%.
Recovery Compare the peak area of an analyte from an extracted sample to the peak area of an analyte from a post-extraction spiked sample at the same concentration (n=6).[14]Recovery should be consistent and reproducible across QC levels.
Matrix Effect Compare the peak area of a post-extraction spiked sample to a pure solution of the analyte at the same concentration (n=6).[14]The IS-normalized matrix factor should be consistent, typically with a CV ≤ 15%.

Section 4: Data Analysis and Pharmacokinetic Modeling

Once the plasma concentrations have been determined, the data is ready for pharmacokinetic analysis.

Non-Compartmental Analysis (NCA)

NCA is the most direct method for determining key PK parameters.

  • Data Input: Tabulate the plasma concentration versus time data for each animal.

  • Cmax and Tmax: Determined by direct observation from the data.

  • AUC Calculation:

    • Calculate the Area Under the Curve from time zero to the last measurable concentration (AUC₀-t) using the linear trapezoidal rule.

    • Determine the terminal elimination rate constant (λz) from the slope of the log-linear phase of the concentration-time curve.

    • Calculate the Area Under the Curve extrapolated to infinity (AUC₀-∞) as: AUC₀-∞ = AUC₀-t + (Last Concentration / λz).

  • Parameter Calculation:

    • t½: 0.693 / λz

    • CL (for IV): Dose / AUC₀-∞

    • Vd (for IV): CL / λz

    • Bioavailability (F%): (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Compartmental Modeling
  • Software: Utilize specialized software such as Phoenix® WinNonlin®, MATLAB® with the SimBiology® toolbox, or similar programs.[16][17][18]

  • Model Selection: Plot the semi-logarithmic concentration-time data. A curve that becomes linear suggests a one-compartment model is appropriate. A curve with two distinct linear phases (an initial steep decline followed by a shallower terminal slope) indicates a two-compartment model may be a better fit.[9]

  • Model Fitting: The software uses iterative algorithms to fit the selected model to the data, estimating the micro-rate constants (e.g., Kₐ, Kₑ, K₁₂, K₂₁).

  • Goodness-of-Fit: Assess the model's fit by examining visual plots (observed vs. predicted data), weighted residuals, and statistical criteria like the Akaike Information Criterion (AIC).

G cluster_nca NCA Pathway cluster_ca Compartmental Pathway rawData Raw Data: Concentration vs. Time nca_calc Calculate AUC (Trapezoidal Rule) rawData->nca_calc model_select Select Model (One vs. Two Compartment) rawData->model_select nca_params Determine NCA Parameters: Cmax, Tmax, t½, CL, Vd, F% nca_calc->nca_params report Final PK Report & Interpretation nca_params->report model_fit Fit Model using PK Software model_select->model_fit model_eval Evaluate Goodness-of-Fit model_fit->model_eval ca_params Determine CA Parameters: Kₐ, Kₑ, K₁₂, Vc, etc. model_eval->ca_params ca_params->report

Caption: Workflow for pharmacokinetic data analysis.
Data Presentation

Summarize the calculated pharmacokinetic parameters in a clear table, including the mean and standard deviation for each parameter and administration route.

Table: Example Summary of Pharmacokinetic Parameters of Sulfachloropyrazine in Chickens (30 mg/kg dose)

ParameterIntravenous (Mean ± SD)Oral (Mean ± SD)
Tmax (h) N/A23.41 ± 3.78[19]
Cmax (µg/mL) --
AUC₀-∞ (µg·h/mL) --
t½ (h) -17.24 ± 3.50[19]
CL (L/h/kg) --
Vd (L/kg) --
F (%) N/A-
Note: Values are illustrative based on literature and would be populated with experimental data. The Tmax and t½ values are from a study in Eimeria tenella infected chickens and may differ in healthy birds.[19]

Conclusion and Application

By following these detailed protocols, researchers can generate high-quality, reliable pharmacokinetic data for sulfachloropyrazine in chickens. This data is fundamental for establishing scientifically-backed dosage regimens that maximize therapeutic success while minimizing risks. Furthermore, the clearance and half-life data are critical inputs for calculating withdrawal times, ensuring that tissue residues fall below the established Maximum Residue Limits (MRLs) and safeguarding the human food chain.[15][20]

References

  • Haritova, A., et al. (2010). Sulfachloropyrazine disposition in Eimeria tenella infected chickens. Bulgarian Journal of Veterinary Medicine, 13(3), 157-164.

  • Li, Y., et al. (2014). A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma and application in a comparative pharmacokinetic study. Analytical Methods, 6(16), 6496-6502.

  • Li, Y., & Bu, S. (2015). Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues. Journal of the Hellenic Veterinary Medical Society, 66(2), 85-92.

  • Łebkowska-Wieruszewska, B., & Kowalski, C. J. (2013). Residue depletion of sulfachlorpyrazine in edible tissues of broiler chickens. Food Additives & Contaminants: Part A, 30(2), 272-277.

  • Baert, K., et al. (2003). Pharmacokinetics and oral bioavailability of sulfadiazine and trimethoprim in broiler chickens. Veterinary Research Communications, 27(4), 301-309.

  • Łebkowska-Wieruszewska, B., & Kowalski, C. J. (2013). Residue depletion of sulfachlorpyrazine in edible tissues of broiler chickens. PubMed, National Center for Biotechnology Information.

  • Baert, K., et al. (2003). Pharmacokinetics and Oral Bioavailability of Sulfadiazine and Trimethoprim in Broiler Chickens. ResearchGate.

  • Baert, K., et al. (2003). Pharmacokinetics and Oral Bioavailability of Sulfadiazine and Trimethoprim in Broiler Chickens. ProQuest.

  • Baert, K., et al. (2003). Pharmacokinetics and Oral Bioavailability of Sulfadiazine and Trimethoprim in Broiler Chickens. Semantic Scholar.

  • Cornejo, J., et al. (2018). Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry. PLOS ONE, 13(7), e0200206.

  • Cornejo, J., et al. (2018). Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry. National Institutes of Health.

  • Li, Y., et al. (2014). A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma and application in a comparative pharmacokinetic study. RSC Publishing.

  • PoultryMed. (2007). Maximum residue limits in poultry tissues and eggs. The Poultry Site.

  • Haritova, A., et al. (2024). Pharmacokinetics of N-acetyl-l-cysteine in chickens. Journal of Veterinary Pharmacology and Therapeutics.

  • Kukanich, B., & Papich, M. G. (2004). A SAS/IML program for simulating pharmacokinetic data. Journal of Veterinary Pharmacology and Therapeutics, 27(1), 47-52.

  • Şentepe, I., & Eraslan, G. (2010). Pharmacokinetic of sulfaclozine in broiler chickens. ResearchGate.

  • Certara. (n.d.). Simcyp® Animal. Certara.

  • MedChemExpress. (n.d.). Sulfaclozine sodium (Sulfachloropyrazine sodium). MedChemExpress.

  • Li, Y., & Bu, S. (2015). Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues. ResearchGate.

  • Devriese, L. A., et al. (1983). Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. Journal of Veterinary Pharmacology and Therapeutics, 6(3), 245-253.

  • MathWorks. (n.d.). Pharmacokinetics Software in SimBiology. MathWorks.

  • APL. (n.d.). PKMP - Pharmacokinetic Modeling Program. PKMP.

  • Allucent. (n.d.). Noncompartmental vs. Compartmental PK Analysis. Allucent.

  • Genemedi. (n.d.). Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods. Genemedi.

  • Research and Reviews. (2022). Brief Overview on Pharmacokinetic Software and Toxicokinetic Modeling. RRJ Pharmacy and Pharmaceutical Sciences.

  • BenchChem. (2025). Application Notes and Protocols: Buquinolate Pharmacokinetic Studies in Broiler Chickens. BenchChem.

  • Vermeulen, B., et al. (2002). Drug administration to poultry. Advanced Drug Delivery Reviews, 54(6), 795-803.

  • Gabrielsson, J., & Weiner, D. (2012). Non-compartmental analysis. Methods in Molecular Biology, 929, 377-389.

  • Sumano, H., et al. (1990). Pharmacokinetic aspects of a sulphachloropyridazine trimethoprim preparation in normal and diseased fowl. British Poultry Science, 31(3), 627-634.

  • FDA. (n.d.). Recommended Metabolism and Pharmacokinetic Studies. U.S. Food & Drug Administration.

  • Pharmebites. (2023). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. Pharmebites.

  • Anadón, A., et al. (1994). Bioavailability, pharmacokinetics and residues of chloramphenicol in the chicken. Journal of Veterinary Pharmacology and Therapeutics, 17(1), 52-58.

  • Roudaut, B. (1998). Regulatory Considerations for Medication Use in Poultry. ResearchGate.

  • Health Canada. (2023). List of Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods. Canada.ca.

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  • University of Florida College of Pharmacy. (n.d.). Two Compartment Body Model and Vd Terms. UF College of Pharmacy.

  • Amprolium Research & Veterinary Resources. (n.d.). Pharmacokinetic Profile and Tissue Residues in Broiler Chickens. Amprolium.com.

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Application Notes & Protocols for the Determination of Sulfachloropyrazine Sodium Residues in Animal Tissues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the determination of Sulfachloropyrazine (SCP) sodium residues in edible animal tissues. Sulfachloropyrazine is a sulfonamide antibiotic widely used in veterinary medicine, particularly in poultry, for the treatment and prevention of coccidial infections.[1] The presence of its residues in food products of animal origin is a significant concern for food safety and public health, potentially leading to allergic reactions in sensitive individuals and contributing to the development of antimicrobial resistance.[2][3] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) or, in some cases, zero-tolerance policies for these residues in food.[4][5] For instance, the United States Code of Federal Regulations (CFR) specifies a zero tolerance for sulfachloropyrazine in the edible tissues of chickens.[4] This application note details validated analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to enable researchers and regulatory laboratories to accurately quantify SCP residues, ensuring compliance with food safety standards.

Introduction to Analytical Strategies

The selection of an analytical method for residue analysis is governed by its intended purpose—be it for routine screening or for confirmation and precise quantification.[6][7] Key criteria for method selection include sensitivity, specificity, accuracy, precision, and robustness.[7]

  • Chromatographic Methods (HPLC & LC-MS/MS): These are the cornerstone techniques for residue analysis. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used method for quantifying sulfonamides.[8][9] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard, offering superior sensitivity and specificity, making it ideal for confirmatory analysis and detection at very low concentrations.[7][10]

  • Immunoassays (ELISA): Enzyme-Linked Immunosorbent Assays (ELISAs) are valuable for screening large numbers of samples.[11] These tests are typically rapid and cost-effective but are generally considered semi-quantitative.[12] Positive results from an ELISA screening should always be confirmed using a chromatographic method like LC-MS/MS.

This guide will focus on the detailed protocols for HPLC-UV and LC-MS/MS, as they form the basis of a comprehensive residue monitoring program.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method provides reliable quantification of SCP and is suitable for laboratories conducting routine monitoring. The principle relies on the chromatographic separation of SCP from matrix components on a reversed-phase column, followed by detection using a UV spectrophotometer at a wavelength where SCP exhibits strong absorbance.[8][11]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 Weigh 2g Minced Tissue s2 Homogenize with Acetonitrile s1->s2 s3 Sonicate & Centrifuge s2->s3 s4 Collect Supernatant s3->s4 s5 Evaporate to Dryness s4->s5 s6 Reconstitute in Mobile Phase s5->s6 a1 Inject into HPLC-UV s6->a1 Filtered Extract a2 Data Acquisition a1->a2

Caption: General workflow for sample preparation and analysis using HPLC-UV.

Detailed Protocol

A. Sample Preparation and Extraction Causality: The goal of this multi-step process is to efficiently extract SCP from the complex tissue matrix (muscle, liver, kidney, fat) while removing interfering substances like proteins and lipids that could compromise the chromatographic analysis. Acetonitrile is a common solvent for deproteinization and extraction of sulfonamides.[8]

  • Homogenization: Weigh 2.00 g of minced tissue (e.g., muscle, liver, kidney) into a 50 mL polypropylene centrifuge tube.[8]

  • Extraction: Add 15 mL of acetonitrile to the tube. Homogenize the mixture for 1-2 minutes at high speed.[8]

  • Sonication & Centrifugation: Sonicate the homogenate for 5 minutes, then centrifuge at 5,000 rpm for 10 minutes to pellet the solid debris.[8]

  • Supernatant Collection: Carefully transfer the upper supernatant layer into a clean tube.

  • Solvent Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at approximately 45°C.[8] This step concentrates the analyte.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of the HPLC mobile phase. Vortex for 30 seconds to ensure complete dissolution.

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial prior to injection. This removes any remaining particulates that could block the HPLC column.

B. Instrumentation and Chromatographic Conditions Causality: The selected conditions are optimized to achieve a good separation of the SCP peak from other matrix components, resulting in a sharp, symmetrical peak for accurate quantification. A C8 or C18 column provides the necessary hydrophobic interaction for retaining and separating sulfonamides.[9][11]

ParameterRecommended ConditionSource(s)
Instrument High-Performance Liquid Chromatography system with UV Detector[8][11]
Column C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm)[11]
Mobile Phase Acetonitrile : 0.01 M KH₂PO₄ buffer (pH 7.4) (13:87, v/v)[8]
Flow Rate Isocratic, 1.0 - 1.7 mL/min[8]
Detection Wavelength 270 nm or 254 nm[8][11]
Injection Volume 20 µL[8]
Column Temperature Ambient[8]

C. Method Validation Parameters Causality: Method validation is a mandatory process to ensure the analytical method is reliable, accurate, and fit for its intended purpose, as stipulated by regulatory guidelines.[6][13]

ParameterTypical PerformanceSource(s)
Linearity (Range) 50 - 750 ng/mL (R² > 0.99)[9]
Limit of Detection (LOD) ~0.02 µg/g (20 ppb)[9][11]
Limit of Quantitation (LOQ) ~0.06 µg/g (60 ppb)[9][11]
Accuracy (Recovery) 79% - 87% in muscle and liver[9][11]
Precision (%RSD) < 15%[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For confirmatory analysis and applications requiring higher sensitivity, LC-MS/MS is the preferred method.[7] It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The technique identifies a compound based on its specific precursor ion and subsequent fragmentation into product ions (a process known as Multiple Reaction Monitoring or MRM), providing unequivocal identification.[10][15]

Overall Analytical Decision Workflow

Decision_Workflow cluster_flow Analytical & Decision Process start Tissue Sample prep Sample Preparation (Extraction & SPE Cleanup) start->prep analysis LC-MS/MS Analysis prep->analysis quant Quantification vs. MRL analysis->quant decision Compliance Decision quant->decision pass Compliant (Residue < MRL) decision->pass Pass fail Non-Compliant (Residue ≥ MRL) decision->fail Fail

Caption: Decision workflow for residue analysis from sample to compliance assessment.

Detailed Protocol

A. Sample Preparation with Solid-Phase Extraction (SPE) Causality: LC-MS/MS instruments are highly sensitive to matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte. A more rigorous cleanup step like Solid-Phase Extraction (SPE) is therefore essential to obtain a cleaner extract, ensuring accurate and reproducible quantification.[3][16]

  • Homogenization & Initial Extraction: Follow steps 1-4 from the HPLC protocol.

  • pH Adjustment & Cleanup: Adjust the pH of the supernatant as required by the SPE cartridge manufacturer. Aromatic sulfonic acid SPE cartridges have been shown to be effective for cleaning up sulfonamide extracts.[3][16]

  • SPE Procedure:

    • Conditioning: Condition the SPE cartridge with methanol followed by ultrapure water.

    • Loading: Load the sample extract onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove polar interferences.

    • Elution: Elute the SCP with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Final Steps: Evaporate the eluate to dryness and reconstitute in the initial mobile phase, similar to the HPLC protocol. An internal standard (e.g., ¹³C₆-sulfamethazine) should be added before extraction to correct for matrix effects and variations in recovery.[3]

B. Instrumentation and MS/MS Conditions Causality: The MS/MS parameters are tuned specifically for Sulfachloropyrazine to maximize sensitivity. The MRM transitions are unique fingerprints of the molecule, ensuring highly selective detection.

ParameterRecommended ConditionSource(s)
Instrument U(H)PLC system coupled to a triple quadrupole mass spectrometer[15][17]
Column C18 (e.g., 100 mm x 2.1 mm, 5 µm)[10]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile/Methanol (1:1)[15]
Flow Rate Gradient, 0.2 - 0.5 mL/min[10][15]
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[10][15]
Detection Mode Multiple Reaction Monitoring (MRM)[3][10]
Example MRM Specific precursor/product ions must be optimized in-house[3]

C. Method Validation Parameters Causality: The performance of an LC-MS/MS method demonstrates its superior ability to detect residues at much lower levels than HPLC-UV, which is critical for enforcing low or zero-tolerance MRLs.[2][7]

ParameterTypical PerformanceSource(s)
Linearity (Range) 0.0025 - 25 µg/mL (R² > 0.999)[15]
LOD 5-10 µg/kg (ppb) in muscle/liver[3][16]
LOQ 1-12 ng/g (ppb)[2]
Accuracy (Recovery) 70% - 119%[2]
Precision (%RSD) Intra-day: < 8%, Inter-day: < 12%[15]

Method Validation & Quality Assurance

All analytical methods used for regulatory purposes must be thoroughly validated to demonstrate their fitness for purpose.[6][14] The validation process should assess and document the following key parameters according to international guidelines such as those from the Codex Alimentarius Commission or VICH.[13][14]

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[13]

  • Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.[13]

  • Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies using spiked blank matrix.[13] Recommended average recoveries are generally between 70-110% for MRLs between 10-100 µg/kg.[14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as repeatability (intra-day precision) and intermediate precision (inter-day precision).[13]

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected but not necessarily quantified.[13]

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable accuracy and precision.[13][14]

References

  • VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. (1997). FAO Knowledge Repository. [Link]

  • Guidelines for the validation of analytical methods used in residue studies in animal tissues. WOAH Regional Representation for the Americas. [Link]

  • Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea. (2024). Food Chemistry. [Link]

  • Validation and harmonization of analytical methods for residue detection at the international level. (Year not available). Brill. [Link]

  • Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues. (2015). Journal of the Hellenic Veterinary Medical Society. [Link]

  • Residue depletion of sulfachlorpyrazine in edible tissues of broiler chickens. (2014). ResearchGate. [Link]

  • Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies. (2023). MDPI. [Link]

  • Sulfachlorpyrazine residues depletion in turkey edible tissues. (2010). Journal of Veterinary Pharmacology and Therapeutics. [Link]

  • High performance liquid chromatography determination of sulphachloropyrazine residues in broiler and turkey edible tissues. (2010). ResearchGate. [Link]

  • Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry. (2018). PLOS One. [Link]

  • Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry. (2018). National Institutes of Health (NIH). [Link]

  • A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma and application in a comparative pharmacokinetic study. (2017). Analytical Methods. [Link]

  • Development of an ELISA for sulfachlorpyridazine and investigation of matrix effects from different sample extraction procedures. (2001). Food Additives & Contaminants. [Link]

  • A Suitable HPLC-MS/MS Methodology for the Detection of Oxytetracycline, Enrofloxacin, and Sulfachloropyridazine Residues in Lettuce Plants. (2024). MDPI. [Link]

  • US FDA & USDA Food Regulation Updates. (2025). Trace One. [Link]

  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. (2002). ResearchGate. [Link]

  • Maximum residue and contaminant limits in food: databases. (Year not available). Spanish Agency for Food Safety and Nutrition (AESAN). [Link]

  • CPG Sec. 575.100 Pesticide Residues in Food and Feed - Enforcement Criteria. (1987). FDA. [Link]

  • Guidance for Industry: Action Levels for Poisonous or Deleterious Substances in Human Food and Animal Feed. (2000). FDA. [Link]

  • Development of ELISA technique for the analysis of atrazine residues in water. (2007). Journal of Agricultural and Food Chemistry. [Link]

  • Accurate Veterinary Drug Residue ELISA Test Kits. Meizheng. [Link]

Sources

Application Notes: Quantitative Determination of Sulfachloropyrazine Sodium in Biological Samples by Competitive ELISA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Sulfachloropyrazine Sodium Surveillance

Sulfachloropyrazine (SCP), often administered as its water-soluble sodium salt (SCP-Na), is a sulfonamide antibiotic widely employed in veterinary medicine.[1][2] It is effective for treating and preventing bacterial and protozoan infections, particularly coccidiosis, in poultry and livestock.[2][3] The use of SCP-Na, however, necessitates stringent monitoring of its residues in food products of animal origin, such as milk, meat, and eggs. Uncontrolled levels of sulfonamide residues in the food chain pose potential risks to human health, including allergic reactions in sensitive individuals and the proliferation of antibiotic-resistant bacteria.[4]

Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in foodstuffs to protect consumers. Consequently, sensitive, reliable, and high-throughput analytical methods are essential for food safety testing and veterinary drug development. The Enzyme-Linked Immunosorbent Assay (ELISA) is an ideal screening tool for this purpose, offering high sensitivity, specificity, and a format amenable to rapid analysis of numerous samples.[5][6]

This document provides a detailed technical guide for the detection of Sulfachloropyrazine sodium in various biological matrices using a competitive ELISA format. It outlines the underlying scientific principles, provides validated protocols for sample preparation and analysis, and discusses key performance characteristics of the assay.

Principle of the Competitive ELISA

The detection of small molecules like Sulfachloropyrazine (molecular weight approx. 324.7 g/mol ) is not feasible with a traditional "sandwich" ELISA, as the molecule is too small to accommodate two antibodies simultaneously due to steric hindrance.[7][8] Therefore, a competitive immunoassay format is the method of choice.[5][9][10]

The principle of this assay is based on the competition between the SCP in the sample (unlabeled antigen) and a fixed amount of enzyme-labeled SCP (labeled antigen) for a limited number of specific antibody binding sites pre-coated on a microtiter plate.

The core mechanism is as follows:

  • Coating: High-affinity polyclonal or monoclonal antibodies specific to Sulfachloropyrazine are immobilized onto the surface of 96-well microplates.

  • Competition: The biological sample, potentially containing SCP, is added to the wells along with an SCP-enzyme conjugate (e.g., SCP-Horseradish Peroxidase, HRP).

  • Binding: During incubation, the "free" SCP from the sample and the SCP-enzyme conjugate compete to bind to the immobilized antibodies. The more SCP present in the sample, the fewer binding sites are available for the SCP-enzyme conjugate.

  • Signal Generation: After a wash step to remove unbound molecules, a chromogenic substrate (e.g., TMB) is added. The HRP enzyme bound to the plate catalyzes a color change.

  • Detection: The intensity of the resulting color is measured using a microplate spectrophotometer. The absorbance is inversely proportional to the concentration of SCP in the sample. A high SCP concentration results in a weak signal (low absorbance), while a low SCP concentration yields a strong signal (high absorbance).[5][9][11]

Caption: 4-PL Standard Curve for Data Interpolation.

Assay Performance Characteristics

A validated assay ensures trustworthy and reproducible results, in line with regulatory expectations. [12][13]

Parameter Specification Rationale
Detection Range 0.1 - 8.1 ng/mL The linear range of the standard curve where quantification is accurate.
Limit of Detection (LOD) Typically < 2 ppb The lowest concentration of SCP that can be reliably distinguished from zero. [14]
Intra-Assay Precision CV < 10% Measures the reproducibility of results within a single assay plate. [15]
Inter-Assay Precision CV < 15% Measures the reproducibility of results between different assays on different days. [15]

| Recovery | 80-120% | Determined by spiking blank matrices with known SCP concentrations to assess extraction efficiency and matrix effects. |

Specificity and Cross-Reactivity

Specificity is a critical parameter for sulfonamide assays due to the structural similarity of compounds within this class. The assay should be tested against other common sulfonamides to determine its cross-reactivity profile. While the ideal antibody is highly specific to SCP, some degree of cross-reactivity is common and must be characterized. [16][17]

Compound Cross-Reactivity (%)
Sulfachloropyrazine 100
Sulfamethazine < 5%
Sulfadiazine < 2%
Sulfaquinoxaline < 10%

| Sulfathiazole | < 1% |

Note: Values are illustrative. The specific cross-reactivity profile must be determined empirically for each antibody lot. The structural basis for cross-reactivity lies in shared epitopes, but differences in side chains allow for specific antibody recognition. [18][19]

Troubleshooting

ProblemPotential Cause(s)Solution(s)
No/Low Signal Reagents expired or improperly stored.Check expiration dates; ensure reagents were stored at 2-8°C.
Stop Solution not added.Add Stop Solution.
Incorrect incubation times/temperatures.Follow protocol specifications precisely.
High Background Insufficient washing.Increase the number of washes; ensure wells are completely aspirated.
Contaminated reagents or water.Use fresh, high-purity water and reagents.
Poor Standard Curve Improper standard dilution.Prepare fresh standards carefully using calibrated pipettes.
Plate not read immediately after stopping.Read the plate within 10 minutes of adding Stop Solution.
Low Sample Recovery Inefficient sample extraction.Ensure complete homogenization and proper solvent use. Check evaporation step.
Strong matrix interference.Increase sample dilution or implement a more rigorous cleanup step (e.g., SPE).

Conclusion

The competitive ELISA provides a robust, sensitive, and efficient method for the quantitative screening of Sulfachloropyrazine sodium in diverse biological samples. The protocols outlined herein, when coupled with proper data analysis and an understanding of the assay's performance characteristics, constitute a self-validating system for reliable residue monitoring. This application note serves as a comprehensive guide for researchers, quality control laboratories, and regulatory agencies to ensure food safety and compliance with veterinary drug regulations.

References

  • Title: Competitive ELISA Source: Creative Diagnostics URL: [Link]

  • Title: Sulfachloropyrazine Sodium: An In-Depth Exploration of Its Pharmacological Properties Source: Autechbio URL: [Link]

  • Title: Sodium Sulfachloropyrazine Monohydrate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Principles of Competitive and Immunometric Assays (Including ELISA) Source: ResearchGate URL: [Link]

  • Title: Sulfachloropyrazine Sodium Raw Material, API CAS 1392129-96-2 Source: Fengchen Group Co., Ltd URL: [Link]

  • Title: Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art Source: MDPI URL: [Link]

  • Title: The principle and method of ELISA Source: MBL Life Science URL: [Link]

  • Title: Determination of sulfonamides in milk by ID-LC-MS/MS Source: ACG Publications URL: [Link]

  • Title: Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays Source: Journal of the American Chemical Society URL: [Link]

  • Title: Practical Antibiotic/Sulfonamide Residue Detection Source: The Bovine Practitioner URL: [Link]

  • Title: Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays Source: Journal of the American Chemical Society URL: [Link]

  • Title: Validation of a Commercial ELISA Kit for Screening 3-amino-2-oxazolidinone, A Furazolidone Antibiotic Residue in Shrimp Source: ResearchGate URL: [Link]

  • Title: Immunoassay Methods - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Determination and Confirmation of Sulfonamides Source: USDA Food Safety and Inspection Service URL: [Link]

  • Title: A Rapid Multi-Residue Method for the Determination of Sulfonamide And β-Lactam Residues in Bovine Milk Source: Waters Corporation URL: [Link]

  • Title: Validation of an ELISA Synthetic Cannabinoids Urine Assay Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Cross-Reactivity of Sulfonamide Drugs Source: Pharmacy Tools URL: [Link]

  • Title: Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights Source: NorthEast BioLab URL: [Link]

  • Title: Development and validation of a new qualitative ELISA screening for multiresidue detection of sulfonamides in food and feed Source: ResearchGate URL: [Link]

  • Title: Cross-reactivity in sulfonamide & non-antibiotic sulfonamides Source: American Academy of Allergy, Asthma & Immunology URL: [Link]

  • Title: Sulfonamide allergy and cross-reactivity Source: ResearchGate URL: [Link]

  • Title: Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Can my patient with a 'sulfa allergy' receive celecoxib or other nonantimicrobial sulfonamides? Source: Cleveland Clinic Journal of Medicine URL: [Link]

  • Title: Competition ELISA Source: Walter and Eliza Hall Institute of Medical Research URL: [Link]

  • Title: Elisa kits Manual Source: Alpha Diagnostic Intl. URL: [Link]

  • Title: Direct competitive enzyme-linked immunosorbent assay for sulfamethazine Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Direct Competitive Enzyme-Linked Immunosorbent Assay for Sulfamethazine Source: ResearchGate URL: [Link]

  • Title: SAs (Sulfonamides) ELISA Kit (E-FS-E072) Source: Elabscience URL: [Link]

  • Title: Competition enzyme-linked immunosorbant assay (ELISA) can be a sensitive method for the specific detection of small quantities of allergen in a complex mixture Source: PubMed, National Institutes of Health URL: [Link]

  • Title: SODIUM REAGENT KIT (COLORIMETRIC METHOD) Source: Atlas Medical URL: [Link]

Sources

Application Notes and Protocols for the Use of Sulfachloropyrazine Sodium in Eimeria tenella Challenge Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Avian Coccidiosis

Avian coccidiosis, a parasitic disease of the intestinal tract, remains a significant threat to the global poultry industry. Caused by protozoan parasites of the genus Eimeria, this disease leads to substantial economic losses through mortality, reduced weight gain, and poor feed conversion. Among the seven species of Eimeria known to infect chickens, Eimeria tenella is one of the most pathogenic, causing hemorrhagic typhlitis (inflammation of the ceca)[1][2]. The complex, single-host life cycle of E. tenella involves both asexual (schizogony) and sexual (gametogony) reproduction within the intestinal cells of the chicken[2][3][4]. Infection begins with the ingestion of sporulated oocysts from contaminated litter, leading to the release of sporozoites that invade the cecal epithelium[1][3]. Subsequent rounds of asexual replication result in extensive tissue damage, hemorrhage, and the clinical signs of coccidiosis[3][5].

Given the significant impact of this disease, effective control strategies are paramount. While vaccines are available, anticoccidial drugs remain a cornerstone of coccidiosis control. Sulfonamides, a class of synthetic antimicrobial agents, have long been used for this purpose. This document provides a detailed guide for researchers on the use of sulfachloropyrazine sodium, a potent sulfonamide, in Eimeria tenella challenge models.

Pharmacology and Mechanism of Action of Sulfachloropyrazine Sodium

Sulfachloropyrazine sodium is a broad-spectrum sulfonamide antibiotic with both antibacterial and anticoccidial properties[6][7]. Its primary mechanism of action against Eimeria is the competitive inhibition of para-aminobenzoic acid (PABA) utilization[7]. PABA is an essential precursor for the synthesis of folic acid, a coenzyme vital for the production of nucleic acids. By blocking this pathway, sulfachloropyrazine sodium effectively halts the replication of the parasite[7].

The peak anticoccidial activity of sulfachloropyrazine sodium is against the second-generation schizonts of Eimeria, with some effect on the first-generation schizonts as well[8][9]. It is, however, ineffective against the sexual stages of the parasite's life cycle[8]. This targeted action makes it particularly useful for treating clinical outbreaks of coccidiosis. Following oral administration, sulfachloropyrazine is rapidly absorbed from the digestive tract, reaching peak blood concentrations within 3-4 hours, and is quickly excreted in the urine[8].

Experimental Workflow for Eimeria tenella Challenge Model

The following diagram outlines the typical workflow for an in vivo study evaluating the efficacy of sulfachloropyrazine sodium against an E. tenella challenge.

Eimeria_Challenge_Workflow cluster_preparation Preparation Phase cluster_challenge Challenge & Treatment Phase cluster_evaluation Evaluation Phase Animal_Acclimation Animal Acclimation (e.g., 14 days) Infection Oral Inoculation with Sporulated E. tenella Oocysts Animal_Acclimation->Infection Parasite_Propagation E. tenella Oocyst Propagation & Sporulation Parasite_Propagation->Infection Drug_Preparation Sulfachloropyrazine Sodium Solution Preparation Treatment Administration of Sulfachloropyrazine Sodium (via drinking water or feed) Drug_Preparation->Treatment Infection->Treatment Initiate treatment (prophylactic or therapeutic) Data_Collection Daily Monitoring: - Clinical Signs - Mortality - Body Weight - Feed/Water Intake Treatment->Data_Collection Necropsy Necropsy & Lesion Scoring (Day 5-7 post-infection) Data_Collection->Necropsy Oocyst_Counting Fecal Oocyst Counting (OPG) Data_Collection->Oocyst_Counting Data_Analysis Statistical Analysis & Interpretation Necropsy->Data_Analysis Oocyst_Counting->Data_Analysis

Sources

In vitro metabolism of Sulfachloropyrazine sodium using chicken hepatocytes.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: In Vitro Metabolism of Sulfachloropyrazine Sodium Using Primary Chicken Hepatocytes

Audience: Researchers, scientists, and drug development professionals in veterinary pharmacology and toxicology.

Abstract

Sulfachloropyrazine (SPZ) is a critical sulfonamide anticoccidial agent used extensively in the poultry industry. Understanding its metabolic fate is paramount for optimizing efficacy, ensuring food safety by determining withdrawal times, and assessing potential toxicity. This guide provides a comprehensive framework for studying the in vitro metabolism of SPZ using primary chicken hepatocytes. We detail field-proven protocols for the isolation, culture, and characterization of metabolically active hepatocytes from chicken embryos. Furthermore, we present a step-by-step methodology for conducting metabolism assays, from incubation to sample analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The causality behind key experimental choices is explained, and self-validating controls are integrated into the workflow to ensure data integrity and reproducibility. This document serves as a practical resource for laboratories aiming to investigate avian drug metabolism and contribute to the development of safer and more effective veterinary pharmaceuticals.

Scientific Principles: The Rationale for In Vitro Avian Metabolism Studies

The liver is the primary site of xenobiotic metabolism, a biochemical process that transforms lipid-soluble compounds into more water-soluble, readily excretable metabolites. This process is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

  • Phase I Metabolism: Primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, these reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent drug.[1] Chicken liver microsomes are known to contain various CYP enzymes, including orthologs of CYP1A, CYP2A, and CYP3A, which are critical for the biotransformation of numerous compounds.[2][3]

  • Phase II Metabolism: These reactions involve the conjugation of the modified drug with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione), significantly increasing its polarity.

Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, closely mimicking the in vivo liver environment.[4][5] Using primary chicken hepatocytes allows for a species-specific investigation, providing crucial insights into how poultry metabolize drugs like SPZ.[4] This approach is invaluable for predicting in vivo pharmacokinetic behavior and assessing the potential for metabolite-driven toxicity.[4]

cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism ParentDrug Sulfachloropyrazine (Lipophilic) CYP450 Cytochrome P450 Enzymes (CYPs) ParentDrug->CYP450 Oxidation, Reduction, Hydrolisis Phase1Metabolite Phase I Metabolite (Functionalized SPZ) CYP450->Phase1Metabolite UGTs_SULTs Conjugation Enzymes (UGTs, SULTs, etc.) Phase1Metabolite->UGTs_SULTs Conjugation Phase2Metabolite Phase II Metabolite (Conjugated SPZ) (Hydrophilic) UGTs_SULTs->Phase2Metabolite Excretion Excretion Phase2Metabolite->Excretion

Caption: Conceptual overview of xenobiotic biotransformation in hepatocytes.

Part 1: Preparation and Qualification of Primary Chicken Hepatocytes

The quality of the hepatocyte culture is the most critical factor for a successful metabolism study. The following protocols are optimized for high viability and metabolic competence. Embryonated eggs are a preferred source as they provide sterile tissues and yield hepatocytes with high proliferation rates.[4][6]

Protocol 2.1: Isolation of Hepatocytes from Chicken Embryos

This protocol is adapted from established methodologies for isolating avian liver cells.[4][6][7] The procedure relies on enzymatic digestion to dissociate the liver tissue into a single-cell suspension.

Materials:

  • 10 to 14-day-old embryonated chicken eggs

  • Hanks' Balanced Salt Solution (HBSS), sterile

  • Trypsin-EDTA (0.25%), pre-warmed to 37°C

  • DMEM/F12 culture medium

  • Fetal Bovine Serum (FBS)

  • Sterile surgical instruments, petri dishes, and 50 mL conical tubes

Procedure:

  • Embryo Extraction: Carefully crack the shell of a 10-day-old embryonated egg at the broad end. Using sterile forceps, peel away the shell and membranes to expose the embryo.

  • Liver Dissection: Gently extract the embryo and place it in a sterile petri dish containing cold HBSS. Identify the liver (a prominent, reddish-brown organ) and carefully dissect it away from surrounding tissues.

  • Tissue Washing: Transfer the isolated livers to a new petri dish with fresh, cold HBSS and wash thoroughly to remove excess blood.

  • Enzymatic Digestion: Mince the liver tissue into small fragments (~1 mm³). Transfer the fragments to a 50 mL conical tube containing 10 mL of pre-warmed 0.25% Trypsin-EDTA. Incubate in a 37°C water bath for 15-20 minutes with gentle agitation.

    • Scientific Rationale: Trypsin is a serine protease that cleaves peptide bonds, breaking down the extracellular matrix proteins that hold the cells together in the tissue.[8]

  • Cell Dissociation: After incubation, gently pipette the cell suspension up and down to further dissociate the tissue into single cells.

  • Inactivation of Trypsin: Add 10 mL of DMEM/F12 medium containing 10% FBS to the tube. The serum proteins in FBS will inactivate the trypsin, halting the digestion process.

  • Cell Filtration & Collection: Filter the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube to remove any remaining tissue clumps. Centrifuge the filtered suspension at 100 x g for 5 minutes.

  • Cell Pellet: Discard the supernatant and gently resuspend the cell pellet in 10 mL of complete culture medium (DMEM/F12 + 10% FBS).

Protocol 2.2: Hepatocyte Culture and Maintenance

Proper culture conditions are essential for hepatocytes to adhere, form a monolayer, and maintain their specific functions, such as CYP450 activity.[5]

Materials:

  • Complete Culture Medium: DMEM/F12 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Collagen-coated culture plates (6-well or 24-well).

  • Trypan Blue solution (0.4%).

  • Hemocytometer or automated cell counter.

Procedure:

  • Cell Counting and Viability: Mix a small aliquot of the cell suspension with Trypan Blue (1:1 ratio). Count the viable (unstained) and non-viable (blue) cells using a hemocytometer. Aim for a viability of >80%.

  • Cell Seeding: Dilute the cell suspension to a final concentration of 0.5 - 1.0 x 10⁶ viable cells/mL in complete culture medium. Seed the cells onto collagen-coated plates.

    • Scientific Rationale: Collagen mimics the natural extracellular matrix of the liver, promoting cell attachment, polarization, and maintenance of the hepatocyte phenotype, which is crucial for preserving metabolic functions.[5][9]

  • Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO₂.

  • Maintenance: Replace the medium every 24 hours. The hepatocytes should form a confluent monolayer with characteristic hexagonal morphology within 48-72 hours.[6]

Protocol 2.3: Quality Control and Characterization of Hepatocytes

Before initiating metabolism studies, it is crucial to confirm that the cultured hepatocytes are healthy and functionally active.

ParameterMethodAcceptance CriteriaRationale
Viability Trypan Blue Exclusion>80% post-isolationEnsures the integrity of the cell membrane and a healthy starting cell population.
Morphology Phase-Contrast MicroscopyConfluent monolayer with distinct hexagonal cell shape and prominent nuclei.[6]Visual confirmation of the characteristic hepatocyte phenotype.
Metabolic Activity AST/ALT Enzyme AssayDetectable levels of Alanine Transaminase (ALT) and Aspartate Transaminase (AST) activity in the culture supernatant.[4]Confirms the presence of key hepatic enzymes, indicating cell health.
Synthetic Function Albumin ELISAConsistent albumin production over time.[4]Verifies a key synthetic function specific to hepatocytes.

Part 2: In Vitro Metabolism Assay of Sulfachloropyrazine

This protocol describes the incubation of SPZ with the qualified hepatocyte monolayer to assess its metabolic fate.

cluster_prep Phase 1: Preparation cluster_assay Phase 2: Metabolism Assay cluster_analysis Phase 3: Analysis Isolate Isolate & Culture Chicken Hepatocytes Qualify Qualify Hepatocytes (Viability, Morphology, Function) Isolate->Qualify Incubate Incubate Hepatocytes with Sulfachloropyrazine Qualify->Incubate Timepoints Collect Samples at Defined Time Points (Cells + Supernatant) Incubate->Timepoints Extract Extract Parent Drug & Metabolites Timepoints->Extract LCMS Analyze via LC-MS/MS Extract->LCMS Data Quantify & Analyze Data LCMS->Data

Sources

Analytical method for differentiating sulfonamide isomers.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Multi-Modal Approach for the Definitive Differentiation and Quantification of Sulfonamide Isomers

Abstract

The structural similarity of sulfonamide isomers presents a significant analytical challenge in pharmaceutical development and quality control. Positional isomers often exhibit nearly identical physicochemical properties, making their separation and individual quantification a complex task. Failure to differentiate these isomers can lead to inaccurate assessments of purity, efficacy, and safety, as they may possess distinct pharmacological and toxicological profiles. This application note provides a detailed guide to robust analytical methodologies for the effective differentiation of sulfonamide isomers, with a primary focus on High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). We will explore the underlying principles of chromatographic separation, detail optimized protocols, and discuss the critical role of mass spectrometry in providing unambiguous identification.

Introduction: The Challenge of Isomeric Purity

Sulfonamides are a critical class of synthetic antimicrobial agents widely used in medicine. During their synthesis, the formation of positional isomers is a common occurrence. For instance, in the synthesis of the diuretic furosemide, several related sulfonamide impurities can arise. Similarly, celecoxib and its structural isomers must be carefully controlled. Because these isomers can have different biological activities or toxicities, regulatory agencies mandate strict control over their levels in active pharmaceutical ingredients (APIs) and final drug products.

The primary difficulty in separating sulfonamide isomers lies in their subtle structural differences, which often result in very similar polarity, pKa, and mass. Standard reversed-phase HPLC methods may fail to provide adequate resolution. This guide details advanced strategies that leverage nuanced chromatographic principles and high-resolution detection to overcome these challenges.

Core Principle: Exploiting Subtle Physicochemical Differences

The successful separation of isomers hinges on amplifying the minor differences in their molecular structure and properties. Our approach is centered on a multi-parameter optimization of the chromatographic system.

  • Stationary Phase Selection: The choice of HPLC column chemistry is paramount. While standard C18 columns can be effective, specialized phases often provide superior selectivity. Phenyl-hexyl phases, for example, offer alternative selectivity through π-π interactions with the aromatic rings of sulfonamides. Pentafluorophenyl (PFP) columns are particularly powerful, providing a combination of hydrophobic, aromatic, and dipole-dipole interactions that can effectively resolve positional isomers.

  • Mobile Phase pH Control: The ionization state of sulfonamides is highly dependent on the pH of the mobile phase. The sulfonamide moiety (–SO2NH–) is acidic, and its pKa typically falls in the range of 5-8. By carefully controlling the mobile phase pH around the pKa of the target isomers, we can subtly alter their ionization state and, consequently, their retention time on a reversed-phase column. A pH where one isomer is partially ionized while another remains neutral will create the largest difference in hydrophobicity, maximizing separation.

  • Mass Spectrometric Detection: While UV detection is standard, it cannot differentiate between co-eluting isomers. Mass spectrometry, particularly tandem MS (MS/MS), is essential for positive identification. Isomers will have the same precursor ion mass, but their fragmentation patterns upon collision-induced dissociation (CID) can be distinct. The relative abundances of specific fragment ions create a unique "fingerprint" for each isomer, allowing for their unambiguous identification and quantification, even if they are not perfectly separated chromatographically.

Experimental Workflow & Protocols

This section details the step-by-step protocols for the analysis of sulfonamide isomers, using a representative example of separating sulfanilamide and its isomers.

Workflow Overview

The overall analytical process follows a logical sequence from sample preparation to data analysis.

Sulfonamide Isomer Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Standard & Sample Weighing prep2 Dissolution in Diluent (e.g., 50:50 ACN:H2O) prep1->prep2 prep3 Vortexing & Sonication prep2->prep3 prep4 Filtration (0.22 µm) prep3->prep4 hplc HPLC Separation (PFP Column) prep4->hplc ms ESI+ Ionization hplc->ms msms MS/MS Fragmentation (MRM) ms->msms integ Peak Integration & Identification msms->integ quant Quantification & Purity Calculation integ->quant report Reporting quant->report

Caption: High-level workflow for sulfonamide isomer analysis.

Protocol: HPLC-MS/MS Method

This protocol is optimized for the separation of common sulfonamide isomers like sulfadiazine, sulfamethazine, and sulfamethoxazole, which often pose separation challenges.

A. Reagents and Materials:

  • Reference standards for all relevant sulfonamide isomers

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade or equivalent (e.g., Milli-Q)

  • Formic acid (FA), 99%+ purity

  • Ammonium acetate, LC-MS grade

  • HPLC Column: PFP (Pentafluorophenyl) column, 2.1 x 100 mm, 2.7 µm particle size

  • Syringe filters: 0.22 µm PTFE or PVDF

B. Standard & Sample Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each sulfonamide isomer reference standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with 50:50 (v/v) ACN:Water.

  • Working Standard Mixture (10 µg/mL): Dilute the stock solutions appropriately to create a mixed standard solution containing all isomers of interest.

  • Sample Preparation: Prepare the test sample at a similar concentration in the same diluent. Ensure complete dissolution, using sonication if necessary.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to protect the analytical column and MS system.

C. HPLC Parameters:

ParameterSettingRationale
Column PFP, 2.1 x 100 mm, 2.7 µmPFP phase provides unique selectivity mechanisms (dipole-dipole, π-π) essential for resolving structurally similar isomers.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures good peak shape and promotes ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 60% B over 15 minA shallow gradient is critical to maximize the resolution between closely eluting peaks.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation and compatibility with the MS interface.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.
Injection Volume 2 µLSmall injection volume prevents peak distortion and overloading.

D. Mass Spectrometry Parameters (Triple Quadrupole):

ParameterSettingRationale
Ionization Mode Electrospray Ionization, Positive (ESI+)Sulfonamides readily form [M+H]+ ions in an acidic mobile phase.
Capillary Voltage 3.5 kVOptimizes the spray for efficient ion generation.
Source Temperature 150 °CHelps in desolvation of ions.
Desolvation Temp. 400 °CEnsures complete desolvation of the analyte ions before they enter the mass analyzer.
Scan Mode Multiple Reaction Monitoring (MRM)Provides ultimate selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each isomer.

E. MRM Transitions (Example for Sulfamethoxazole Isomers): To develop an MRM method, each isomer must be infused individually to determine its optimal precursor ion and product ions. While isomers share the same precursor mass, their fragmentation efficiencies may differ.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sulfamethoxazole254.1156.1 (Quantifier)15
92.1 (Qualifier)30
Isomer X254.1156.118
108.125

Note: Collision energies must be empirically optimized for the specific instrument being used.

Data Interpretation & System Validation

A. Identification Criteria:

  • Retention Time (RT): The RT of the analyte in the sample must match that of the certified reference standard within a predefined window (e.g., ±2%).

  • MRM Transition Ratio: The ratio of the qualifier ion peak area to the quantifier ion peak area in the sample must match that of the standard within a specified tolerance (e.g., ±20%). This is a crucial step for confirming identity and distinguishing between isomers that might have overlapping fragmentation patterns.

B. Quantification: Quantification is performed by constructing a calibration curve using the peak area of the primary (quantifier) MRM transition versus the concentration of the reference standards. The concentration of the isomer in the test sample is then interpolated from this curve.

C. Method Validation: The described method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its isomers. This is demonstrated by achieving baseline resolution of all isomers.

  • Linearity: The linear relationship between concentration and response over a defined range.

  • Accuracy & Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

Alternative and Orthogonal Techniques

While LC-MS is the gold standard, other techniques can provide valuable or confirmatory information.

  • Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. Since isomers can have slight differences in their pKa values, their effective charge at a given pH can differ, enabling separation. CE is an excellent orthogonal technique to HPLC.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase and is a form of normal-phase chromatography. It offers different selectivity compared to reversed-phase HPLC and can be highly effective for separating isomers that are difficult to resolve otherwise.

Conclusion

The definitive differentiation of sulfonamide isomers is a critical but achievable analytical task. The strategy outlined in this note, which combines the unique selectivity of PFP-based chromatography with the specificity of tandem mass spectrometry, provides a robust framework for success. By carefully controlling chromatographic parameters like mobile phase pH and gradient, and by developing specific MRM transitions, researchers can ensure the accurate identification and quantification of isomers, thereby guaranteeing the quality and safety of sulfonamide-containing pharmaceutical products. The principles and protocols described herein are designed to be a starting point for method development and can be adapted for a wide range of sulfonamide compounds.

References

  • Title: A review of pentafluorophenyl (PFP) stationary phases in high-performance liquid chromatography Source: Journal of Chromatography A URL: [Link]

  • Title: Tandem mass spectrometry (MS/MS): a tutorial Source: Journal of Mass Spectrometry URL: [Link]

  • Title: 2002/657/EC: Commission Decision of 12 August 2002 implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results Source: Official Journal of the European Communities URL: [Link]

  • Title: Review of capillary electrophoresis in the analysis of pharmaceuticals and drug-related impurities Source: Analytica Chimica Acta URL: [Link]

Application of Sulfachloropyrazine Sodium in Veterinary Drug Combination Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Sulfachloropyrazine sodium in veterinary drug combination studies. It offers in-depth scientific rationale, detailed experimental protocols, and data interpretation guidance to support the development of effective and synergistic antimicrobial therapies for veterinary use.

Introduction: The Rationale for Combination Therapy with Sulfachloropyrazine Sodium

Sulfachloropyrazine (SCP) sodium is a sulfonamide antibiotic widely used in veterinary medicine, particularly in the poultry industry, for the prevention and treatment of coccidiosis and bacterial infections.[1] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[2][3][4][5][6] This disruption of folate synthesis ultimately inhibits bacterial DNA and RNA production, leading to a bacteriostatic effect.[2][5]

The increasing prevalence of antimicrobial resistance necessitates the exploration of innovative therapeutic strategies. Combination therapy, the concurrent use of two or more drugs, offers a promising approach to enhance efficacy, broaden the spectrum of activity, and reduce the likelihood of resistance development.[7] Sulfachloropyrazine sodium is an excellent candidate for combination studies due to its well-established mechanism of action and its potential for synergistic interactions with other antimicrobial agents.

A classic example of a successful combination is the use of sulfonamides with dihydrofolate reductase inhibitors, such as trimethoprim (TMP).[5][8] This combination targets two sequential steps in the same metabolic pathway, leading to a potent synergistic and bactericidal effect.[9][4][10]

This guide will provide detailed protocols for evaluating the synergistic potential of Sulfachloropyrazine sodium with other compounds through both in vitro and in vivo studies.

The Science of Synergy: Understanding Drug Interactions

When two antimicrobial agents are combined, their interaction can be classified into one of three categories:

  • Synergy: The combined effect of the two drugs is significantly greater than the sum of their individual effects.

  • Additivity (or Indifference): The combined effect is equal to the sum of the individual effects.

  • Antagonism: The combined effect is less than the effect of the more active drug alone.

The primary goal of combination therapy is to achieve synergy, which can lead to lower required doses, reduced toxicity, and a decreased risk of resistance. The most common methods for assessing these interactions in vitro are the checkerboard assay and the time-kill assay.

Mechanism of Synergy: Sulfonamides and Dihydrofolate Reductase Inhibitors

The synergistic interaction between sulfonamides like Sulfachloropyrazine sodium and dihydrofolate reductase inhibitors like trimethoprim is a well-understood biochemical phenomenon. Both classes of drugs target the folic acid synthesis pathway, which is crucial for the production of nucleotides and, consequently, DNA and RNA in bacteria.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP DHF Dihydrofolic Acid DHP->DHF Glutamate DHFR Dihydrofolate Reductase THF Tetrahydrofolic Acid DHFR->THF DHF->DHFR Nucleotides Nucleotide Synthesis THF->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA SCP Sulfachloropyrazine sodium SCP->DHPS Inhibits TMP Trimethoprim TMP->DHFR Inhibits

Figure 1: Mechanism of synergistic action of Sulfachloropyrazine sodium and Trimethoprim.

As illustrated in Figure 1, Sulfachloropyrazine sodium competitively inhibits dihydropteroate synthase, blocking the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid.[9][4] Trimethoprim inhibits dihydrofolate reductase, which catalyzes a subsequent step in the pathway: the conversion of dihydrofolic acid to tetrahydrofolic acid.[9][4] By blocking two critical steps, the combination effectively shuts down the entire pathway, leading to a bactericidal effect that is more potent than either drug alone.

In Vitro Synergy Testing: Protocols and Methodologies

In vitro testing is the first crucial step in identifying promising drug combinations. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are widely accepted in the scientific community.[11][12][13][14][15]

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.[16][17][18][19]

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_mic Determine MIC of each drug individually prep_dilutions Prepare serial dilutions of Sulfachloropyrazine sodium (Drug A) and combination drug (Drug B) prep_mic->prep_dilutions setup_plate Dispense Drug A dilutions horizontally and Drug B dilutions vertically in a 96-well plate prep_dilutions->setup_plate prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) add_inoculum Add bacterial inoculum to each well prep_inoculum->add_inoculum setup_plate->add_inoculum incubate Incubate plate at appropriate temperature and duration add_inoculum->incubate read_plate Read plate visually or with a plate reader to determine the MIC of the combination incubate->read_plate calc_fic Calculate the Fractional Inhibitory Concentration (FIC) Index read_plate->calc_fic interpret Interpret the FIC Index to determine synergy, additivity, or antagonism calc_fic->interpret

Figure 2: Workflow for the checkerboard assay.

  • Determine the Minimum Inhibitory Concentration (MIC) of Individual Drugs:

    • Prior to the checkerboard assay, determine the MIC of Sulfachloropyrazine sodium and the partner drug individually against the target bacterial strain(s) using a standard broth microdilution method as described by CLSI.[15]

  • Prepare Drug Dilutions:

    • Prepare stock solutions of each drug at a concentration at least 10 times the highest concentration to be tested.

    • In a 96-well microtiter plate, perform serial twofold dilutions of Sulfachloropyrazine sodium along the x-axis (e.g., columns 1-10) and the partner drug along the y-axis (e.g., rows A-G).

    • Include a row and a column with each drug alone for MIC confirmation. Also, include wells with no drug (growth control) and no bacteria (sterility control).

  • Prepare Bacterial Inoculum:

    • Grow the target bacterial strain (e.g., Escherichia coli, Pasteurella multocida, or Salmonella spp. isolated from poultry) in an appropriate broth medium to the logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the 96-well plate.

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis and Interpretation:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a combination well that shows no growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the FICI values as follows:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism
Time-Kill Assay
  • Prepare Bacterial Culture and Drug Solutions:

    • Prepare a standardized bacterial inoculum as described for the checkerboard assay.

    • Prepare drug solutions at concentrations determined from the checkerboard assay (e.g., concentrations that showed synergy or additivity). Typically, concentrations at 0.5x, 1x, and 2x the MIC of each drug alone and in combination are tested.

  • Experimental Setup:

    • In sterile tubes, combine the bacterial inoculum with the drug solutions (individual drugs and the combination) and a drug-free control.

    • Incubate the tubes at 35-37°C with shaking.

  • Sampling and Colony Counting:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).

    • Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

    • Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis and Interpretation:

    • Plot the log₁₀ CFU/mL against time for each treatment group.

    • Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

    • Bactericidal activity is defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

    • Bacteriostatic activity is a < 3-log₁₀ reduction in CFU/mL from the initial inoculum.

In Vivo Efficacy Studies: Animal Models and Evaluation

In vivo studies are essential to confirm the efficacy of a drug combination in a live animal model, taking into account pharmacokinetic and pharmacodynamic factors.[25] The choice of animal model should be relevant to the target disease and species. For Sulfachloropyrazine sodium, models of coccidiosis and colibacillosis in chickens are highly relevant.

Coccidiosis Model in Chickens
  • Animals: Use coccidia-free broiler chickens, typically around 14 days of age.

  • Infection: Challenge the chickens orally with a known number of sporulated oocysts of a pathogenic Eimeria species (e.g., Eimeria tenella).[26]

  • Treatment Groups:

    • Uninfected, untreated control

    • Infected, untreated control

    • Infected, treated with Sulfachloropyrazine sodium alone

    • Infected, treated with the partner drug alone

    • Infected, treated with the combination of Sulfachloropyrazine sodium and the partner drug

  • Drug Administration: Administer the drugs via drinking water or feed, starting on the day of infection or shortly after.[26][27]

  • Evaluation Period: Typically 7-9 days post-infection.

  • Lesion Scoring: At the end of the study, euthanize the birds and score the intestinal lesions caused by coccidiosis. The Johnson and Reid method is a widely used scoring system (0-4 scale).[2][28][29][30][31]

  • Oocyst Excretion: Collect fecal samples and count the number of oocysts per gram of feces (OPG).

  • Performance Parameters: Monitor body weight gain and feed conversion ratio (FCR).

  • Mortality Rate: Record the number of deaths in each group.

Lesion ScoreDescription (Example for Eimeria tenella in Ceca)
0No gross lesions.
1Few scattered petechiae on the cecal wall; no thickening of the wall; normal cecal contents.
2Lesions are more numerous; noticeable blood in the cecal contents; cecal wall is slightly thickened.
3Large amounts of blood or cecal cores present; cecal wall is greatly thickened.
4Cecal wall is greatly distended with blood or large caseous cores; dead birds are scored as 4.
Colibacillosis Model in Chickens
  • Animals: Use specific-pathogen-free (SPF) or commercial broiler chickens.

  • Infection: Induce colibacillosis by challenging the birds with a pathogenic strain of Escherichia coli (APEC), often via the air sac or intratracheal route.[32][33][34]

  • Treatment Groups: Similar to the coccidiosis model.

  • Drug Administration: Typically via drinking water or oral gavage.

  • Evaluation Period: Varies depending on the model, but often 5-7 days post-infection.

  • Clinical Signs and Mortality: Record clinical signs (e.g., respiratory distress, depression) and mortality daily.

  • Gross Lesion Scoring: Score lesions in the air sacs, pericardium, and liver.

  • Bacterial Re-isolation: Collect samples from target organs (e.g., lungs, liver, spleen) to determine the bacterial load (CFU/g of tissue).

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

Understanding the pharmacokinetic profiles of the combined drugs is crucial for optimizing dosage regimens.

Pharmacokinetic Studies
  • Objective: To determine if there are any significant drug-drug interactions that alter the absorption, distribution, metabolism, or excretion of either Sulfachloropyrazine sodium or the partner drug.

  • Methodology:

    • Administer Sulfachloropyrazine sodium alone, the partner drug alone, and the combination to different groups of chickens.

    • Collect blood samples at various time points after administration.

    • Analyze the plasma concentrations of both drugs using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[25][35][36]

    • Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t₁/₂) and compare the values between the single-drug and combination groups.

A study on the combination of Sulfachloropyrazine sodium and diaveridine in chickens showed that diaveridine can decrease the absorption and prolong the elimination of Sulfachloropyrazine sodium, highlighting the importance of such studies.[35]

Regulatory Considerations

When developing a combination veterinary drug product, it is essential to adhere to regulatory guidelines. The International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) and national regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on the data required to demonstrate the efficacy and safety of combination products.[3][7][37][38] Key requirements often include a clear justification for the combination and evidence that each active ingredient contributes to the overall effect of the product.

Conclusion

The strategic combination of Sulfachloropyrazine sodium with other antimicrobial agents holds significant promise for enhancing therapeutic efficacy and combating antimicrobial resistance in veterinary medicine. The protocols and methodologies outlined in this guide provide a robust framework for the systematic evaluation of such combinations. By integrating in vitro synergy testing with well-designed in vivo efficacy and pharmacokinetic studies, researchers can develop novel, effective, and safe combination therapies for the benefit of animal health and welfare.

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  • Clinical and Laboratory Standards Institute. (2021). VET02: Development of Quality Control Ranges, Breakpoints, and Interpretive Categories for Antimicrobial Agents Used in Veterinary Medicine (4th ed.). CLSI.
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  • Hebei Weierli Animal Pharmaceutical Group Co., Ltd. (2021, June 8).
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  • D'Amore, T., et al. (2006). Determination of some sulfonamides and trimethoprim in chicken, fish muscle and eggs by liquid chromatography-tandem mass spectrometry.
  • Batzias, G. C., et al. (2002). New simple liquid chromatographic method for the determination of trimethoprim, sulfadiazine and N4-acetylsulfadiazine in plasma of broilers.
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  • ResearchGate. (n.d.). In vivo biodistribution and anti-coccidial efficacy... [Image].
  • Pokrant, E., et al. (2018). Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry. PLoS ONE, 13(7), e0200206.
  • Schouler, C., et al. (2011). Clinical and microbial efficacy of antimicrobial treatments of experimental avian colibacillosis. Veterinary Microbiology, 149(3-4), 387-393.
  • Tell, L. A., et al. (2020). Pharmacokinetics and Safety of Sulfamethoxazole-Trimethoprim After Oral Administration of Single and Multiple Doses to Rhode Island Red Hens. Journal of Avian Medicine and Surgery, 34(3), 251-260.
  • Boster Biological Technology. (2025, September 15). The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay.
  • ResearchGate. (2021).
  • Veterinární medicína. (2021). Experimental determination of the pharmacokinetic properties of trimethoprim and sulfamethoxazole combination in the blood serum of broiler chickens.
  • ResearchGate. (n.d.). Pharmacokinetics and Oral Bioavailability of Sulfadiazine and Trimethoprim in Broiler Chickens.
  • Wang, Y., et al. (2021).
  • MSD Veterinary Manual. (n.d.). Colibacillosis in Poultry.
  • National Center for Biotechnology Information. (2023, July 20). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities.
  • National Center for Biotechnology Information. (2001).

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Application Notes & Protocols: Field Trial Methodologies for the Evaluation of Sulfachloropyrazine Sodium in Livestock

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Strategic Approach to Veterinary Drug Evaluation

The development and validation of veterinary medicinal products demand a synthesis of rigorous scientific methodology and a profound understanding of in-vivo biological systems. Sulfachloropyrazine sodium, a sulfonamide antibiotic, is a critical tool in veterinary medicine for managing coccidiosis and various bacterial infections in livestock.[1] Its efficacy, however, is not a static attribute but a dynamic interplay of pharmacology, host physiology, and pathogen susceptibility. This guide eschews a rigid, one-size-fits-all template. Instead, it presents a strategic framework—a series of interconnected protocols and decision-making workflows—designed to generate robust, reliable, and regulatory-compliant data for the evaluation of Sulfachloropyrazine sodium in field settings. The causality behind each step is explained, ensuring that researchers are not merely technicians but informed scientists capable of adapting these protocols to specific hypotheses and livestock species.

Foundational Pharmacology of Sulfachloropyrazine Sodium

A successful field trial is built upon a solid understanding of the drug's mechanism of action and pharmacokinetic profile.

1.1 Mechanism of Action Sulfachloropyrazine sodium functions as a competitive antagonist of para-aminobenzoic acid (PABA), a crucial precursor for folic acid synthesis in bacteria and protozoa.[2][3] By competitively inhibiting the enzyme dihydropteroate synthase, it effectively halts the production of dihydrofolic acid, a vital component for DNA and RNA synthesis, thereby arresting microbial growth and replication.[4] This mechanism provides a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, as well as protozoa like Eimeria species, the causative agent of coccidiosis.[5][6]

1.2 Pharmacokinetic Considerations The drug is typically administered orally via drinking water or feed, leading to rapid absorption from the gastrointestinal tract.[5][7] However, its absorption, distribution, and elimination can be significantly altered by the health status of the animal. For instance, studies in chickens have shown that infection with Eimeria tenella can increase the absorption half-life and the time to reach maximum serum concentration, leading to drug accumulation.[8] Similarly, other diseases can modify pharmacokinetic patterns, affecting both efficacy and residue depletion times.[9] This variability underscores the necessity of conducting trials under conditions that mimic real-world disease challenges.

Regulatory and Ethical Framework

All animal research must be conducted within a stringent ethical and regulatory framework to ensure animal welfare and the integrity of the scientific data.

  • Regulatory Adherence: Field trials must be designed in accordance with guidelines from regulatory bodies such as the FDA's Center for Veterinary Medicine (CVM) and the European Medicines Agency's (EMA) Committee for Medicinal Products for Veterinary Use (CVMP).[10][11][12] These guidelines provide a roadmap for demonstrating product quality, safety, and efficacy.

  • Good Clinical Practice (GCP): Adherence to the principles of VICH GL9 (Good Clinical Practices) is mandatory.[13] This international standard ensures that trials are conducted, documented, and reported in a credible manner, safeguarding both animal welfare and data quality.

  • The Three R's (3Rs): A core ethical principle is the commitment to the Replacement, Reduction, and Refinement of animals in research.[13] Trial designs should aim to use the minimum number of animals necessary to obtain statistically significant results, refine procedures to minimize pain and distress, and replace live animal use with alternatives wherever possible.

The Master Blueprint: Designing a Robust Field Trial

The architecture of a field trial determines its validity. A well-designed study minimizes bias and generates data that can withstand scientific and regulatory scrutiny. The overall workflow involves a logical progression from hypothesis to data analysis.

Field_Trial_Workflow cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Define Clear Objectives & Formulate Hypothesis P2 Select Study Population (Species, Breed, Age) P1->P2 P3 Determine Experimental Design (RCT, Blinding, Controls) P2->P3 P4 Calculate Sample Size (Statistical Power) P3->P4 E1 Animal Acclimatization & Baseline Data Collection P4->E1 E2 Randomize & Allocate to Treatment Groups E1->E2 E3 Administer Investigational & Control Products E2->E3 E4 Monitor & Collect Data (Clinical Signs, Samples) E3->E4 A1 Perform Laboratory Analysis (e.g., OPG, Hematology) E4->A1 A2 Conduct Statistical Analysis (ANOVA, Chi-Square, etc.) A1->A2 A3 Interpret Results & Draw Conclusions A2->A3 A4 Prepare Final Study Report for Regulatory Submission A3->A4

Caption: High-level workflow for a veterinary field trial.

3.1 Key Design Elements

  • Randomized Controlled Trial (RCT): The gold standard for clinical trials. Animals are randomly assigned to treatment groups to prevent selection bias.

  • Control Groups: Essential for valid comparison.

    • Negative Control (Placebo): Receives a formulation without the active ingredient. This group establishes the baseline disease progression.

    • Positive Control: Receives an approved drug with a known effect for the target indication. This validates the trial model and benchmarks the performance of the test article.

  • Blinding: A critical measure to reduce observer bias. In a single-blind study, the person assessing the animals is unaware of the treatment allocation. In a double-blind study, neither the animal caretakers nor the assessors know the treatment allocation.

  • Sample Size Calculation: The number of animals per group must be justified statistically to ensure the trial has sufficient power to detect a true treatment effect if one exists. This calculation depends on the expected effect size, data variability, and the desired levels of significance (α) and power (1-β).[14][15]

Protocol I: Efficacy Evaluation for Coccidiosis in Broiler Chickens

This protocol details a study to determine the therapeutic efficacy of Sulfachloropyrazine sodium against a clinical Eimeria tenella infection in broiler chickens.

Objective: To assess the ability of Sulfachloropyrazine sodium, administered in drinking water, to reduce cecal lesion scores and oocyst shedding in broilers experimentally infected with Eimeria tenella.

Efficacy_Protocol_Flow Day0 Day 0: Inoculate Chickens (Oral Gavage with E. tenella oocysts) Day3 Day 3: Onset of Clinical Signs Initiate Treatment Day0->Day3 Incubation Day5 Day 5: Mid-point Assessment (Clinical Signs, Feces Collection) Day3->Day5 Treatment Period Day8 Day 8: Trial Termination Day5->Day8 Treatment Period OPG Oocyst Per Gram (OPG) Analysis Day5->OPG Necropsy Necropsy & Cecal Lesion Scoring Day8->Necropsy

Caption: Experimental workflow for the chicken coccidiosis efficacy trial.

Step-by-Step Methodology:

  • Animal Selection: Procure 160 one-day-old broiler chicks from a single commercial hatchery. House them in pens with fresh litter and provide ad libitum access to non-medicated feed and water.

  • Acclimatization: Allow a 14-day acclimatization period. Monitor birds daily for general health.

  • Randomization: On Day 14, weigh all birds and randomly assign them to one of four treatment groups (n=40 birds per group, with 4 replicate pens of 10 birds each).

    • Group A: Uninfected, Untreated Control

    • Group B: Infected, Untreated Control

    • Group C: Infected, Sulfachloropyrazine sodium Treated

    • Group D: Infected, Positive Control (e.g., Toltrazuril)

  • Infection: On Day 15, orally inoculate each bird in Groups B, C, and D with a standardized dose of sporulated Eimeria tenella oocysts sufficient to induce moderate clinical disease. Group A receives a sham inoculum (saline).

  • Treatment: Upon the first signs of clinical coccidiosis (e.g., bloody droppings, typically 3-4 days post-infection), initiate treatment for Groups C and D via medicated drinking water for 3 consecutive days, as per the recommended dosage.[8][16]

  • Data Collection: Record all parameters on a pen-basis.

ParameterCollection ScheduleRationale
Mortality DailyA primary indicator of severe disease and treatment failure.
Clinical Signs Daily (AM/PM)Scored (0-4) for depression, ruffled feathers, bloody diarrhea.
Body Weight Day 14, 22To calculate average daily gain and assess performance impact.
Feed Intake DailyTo calculate the Feed Conversion Ratio (FCR).
Fecal Oocyst Counts (OPG) Day 20-22Quantifies the reduction in parasite shedding post-treatment.
Cecal Lesion Scoring Day 22 (at necropsy)A primary endpoint for efficacy against E. tenella. Scored (0-4) based on severity of hemorrhage and thickening of the cecal wall.

Protocol II: Target Animal Safety (TAS) Study in Swine

This protocol is designed to evaluate the safety margin of Sulfachloropyrazine sodium in healthy weaned piglets, adhering to VICH GL43 principles.[13]

Objective: To determine the clinical and pathological effects of administering Sulfachloropyrazine sodium in feed to swine at 1x, 3x, and 5x the intended therapeutic dose for 21 consecutive days.

Step-by-Step Methodology:

  • Animal Selection: Use 32 healthy, weaned piglets (approx. 8 kg body weight), balanced for sex, from a single source.

  • Acclimatization: Acclimatize animals for 7 days. Collect baseline blood samples and perform a health check prior to starting the study.

  • Randomization: Randomly allocate pigs to four treatment groups (n=8 per group).

    • Group 1: Control (non-medicated feed)

    • Group 2: 1x Therapeutic Dose

    • Group 3: 3x Therapeutic Dose

    • Group 4: 5x Therapeutic Dose

  • Treatment: Provide the respective medicated or control feed ad libitum for 21 days.

  • Data Collection: Monitor animals intensively throughout the study.

ParameterCollection ScheduleRationale
Clinical Observations Twice DailyMonitor for adverse events: changes in behavior, appetite, fecal consistency, signs of toxicity (e.g., skin reactions, neurological signs).[4]
Body Weight WeeklyTo detect any dose-related effects on growth.
Feed Consumption DailyTo assess palatability and detect feed refusal at high doses.
Hematology Day 0, 10, 21Complete blood count (CBC) to screen for effects on red cells, white cells, and platelets.
Serum Chemistry Day 0, 10, 21Panels to assess liver (ALT, AST, ALP) and kidney (BUN, Creatinine) function.
Gross Necropsy Day 22Full pathological examination of all animals.
Histopathology Day 22Microscopic examination of key organs (liver, kidney, GI tract, bone marrow) from control and 5x groups.

Protocol III: Residue Depletion Study in Sheep

This protocol outlines the methodology to establish a scientifically supported withdrawal period for Sulfachloropyrazine sodium in sheep.

Objective: To determine the time required for residues of Sulfachloropyrazine sodium and its metabolites in edible tissues (muscle, liver, kidney, fat) to deplete below the established Maximum Residue Limit (MRL).[17][18]

Residue_Study_Timeline cluster_0 Treatment Phase cluster_1 Withdrawal & Sampling Phase start Day 1 end Day 5 start->end Administer Drug D6 Day 6 (Sample Group 1) end->D6 Last Dose D8 Day 8 (Sample Group 2) D6->D8 D11 Day 11 (Sample Group 3) D8->D11 D15 Day 15 (Sample Group 4) D11->D15 D20 Day 20 (Sample Group 5) D15->D20

Caption: Timeline for a residue depletion study showing sampling points.

Step-by-Step Methodology:

  • Animal Selection: Select a sufficient number of healthy sheep of a similar age and weight to accommodate all sampling time points (e.g., 25 animals for 5 time points, with 5 animals per point).

  • Treatment: Administer Sulfachloropyrazine sodium at the highest recommended dose and longest duration as specified on the proposed label.

  • Sample Collection: At pre-defined time points following the final dose (e.g., 1, 3, 6, 10, and 15 days), humanely euthanize a subset of animals.

  • Tissue Harvesting: Immediately collect samples of muscle, liver, kidney, and perirenal fat from each animal. Samples should be properly labeled and frozen at ≤ -20°C until analysis.

  • Analytical Method: Analyze tissue samples for the parent drug and any marker residues using a fully validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[8][19][20] The method must be sensitive enough to quantify residues below the MRL.

Data Analysis and Interpretation

  • Efficacy Data: Continuous data like body weight gain and FCR are typically analyzed using Analysis of Variance (ANOVA) followed by a multiple comparison test (e.g., Tukey's HSD) to compare group means.[14] Ordinal data, such as lesion scores, should be analyzed with non-parametric tests like the Kruskal-Wallis or Mann-Whitney U test. Categorical data (e.g., mortality) are analyzed using Chi-square or Fisher's exact test.[21]

  • Safety Data: Hematology and clinical chemistry data are often analyzed using a repeated measures ANOVA to assess changes over time and differences between dose groups.

  • Residue Data: The depletion of drug residues over time is analyzed using regression analysis. Statistical software is used to calculate the withdrawal period, which is the time required for the upper limit of the 95% confidence interval for the 99th percentile of the population to fall below the MRL.

Conclusion: The Path to Approval

The successful execution of these field trial protocols provides the comprehensive data package required for regulatory evaluation. By grounding experimental design in the drug's core pharmacology, adhering to strict ethical and regulatory standards, and applying robust statistical analysis, researchers can confidently establish the efficacy, safety, and human food safety profile of Sulfachloropyrazine sodium. This structured, evidence-based approach is fundamental to the responsible development of veterinary medicines that protect animal health and the public food supply.

References

  • Understanding Sulfachloropyrazine Sodium: A Key Player in Veterinary Medicine-ZCPC. (2025). ZCPC.
  • Sulfachloropyrazine Sodium: An In-Depth Examin
  • The Role and Applications of Sulfachloropyrazine Sodium in Pharmaceutical Chemistry. (2025).
  • A Comprehensive Guide to Sulfachloropyridazine Sodium in Pharmaceutical Applic
  • Sulfachloropyrazine Sodium Monohydrate CAS 1392129-96-2. Beijing Entrepreneur Science & Trading Co., Ltd.
  • Efficacy: pharmaceuticals. (n.d.). European Medicines Agency (EMA).
  • Demonstration of efficacy for veterinary medicinal products containing antimicrobial substances - Scientific guideline. (n.d.). EMA.
  • Swine Medicine Powder Compound Sulfachlordazine Sodium 62.5% Sulfachlorpyridazine Sodium 12.5% Trimethoprim. (n.d.).
  • Scientific guidelines for veterinary medicines. (2008). EMA - European Union.
  • The Use of Statistics in Veterinary Sciences and The Test Methods Used. (n.d.). REPVAS.
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  • Veterinary Drug Approval Process and FDA Regul
  • Sulfachloropyrazine disposition in Eimeria tenella infected chickens. (2013). CABI Digital Library.
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  • SGS VETERINARY DRUG RESIDUE TESTING. (n.d.). SGS.
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  • Lib 4653 multiclass veterinary drug residue methody for aquaculture products. (n.d.). FDA.
  • guideline on statistical principles for veterinary clinical trials. (2000). ema.
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  • The Use of Statistics in Veterinary Sciences and The Test Methods Used. (2025).
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  • Sulfachloropyrazine Sodium Soluble Powder 30% Against The Coccidiosis of Livestock Poultry and Rabbit. (n.d.).
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  • Pharmacokinetic aspects of a sulphachloropyridazine trimethoprim preparation in normal and diseased fowl. (1990). PubMed.
  • Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry. (2018). PLOS One.
  • Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry. (2018). NIH.

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Troubleshooting & Optimization

Reducing matrix effects in Sulfachloropyrazine sodium LC-MS/MS analysis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of Sulfachloropyrazine sodium. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on mitigating and troubleshooting matrix effects. Our goal is to provide you with the expertise and practical solutions needed to ensure the accuracy, precision, and robustness of your analytical methods.

Understanding Matrix Effects in Sulfachloropyrazine Sodium Analysis

In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, Sulfachloropyrazine sodium.[1] These components, which can include salts, proteins, lipids, and other endogenous materials, can significantly interfere with the ionization process of the target analyte in the mass spectrometer's ion source.[1][2] This interference, known as the matrix effect, can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of quantitative analysis.[1]

The primary culprits behind matrix effects in biological samples, such as plasma, serum, or tissue homogenates, are often phospholipids from cell membranes and proteins.[2][3][4] Due to their amphipathic nature, phospholipids can co-extract with analytes like Sulfachloropyrazine sodium and elute over a broad range in reversed-phase chromatography, leading to significant ion suppression.[3]

This guide will provide a structured approach to identifying, troubleshooting, and ultimately minimizing these matrix effects to ensure the integrity of your analytical data.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the LC-MS/MS analysis of Sulfachloropyrazine sodium, providing potential causes and actionable solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for Sulfachloropyrazine sodium shows significant peak tailing, even after optimizing the mobile phase. What could be the cause and how can I fix it?

Answer:

Peak tailing for a basic compound like Sulfachloropyrazine sodium is often a result of secondary interactions with the stationary phase or active sites on the column hardware.

  • Potential Cause 1: Silanol Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the basic amine functional groups of Sulfachloropyrazine, causing peak tailing.

    • Solution:

      • Mobile Phase Modification: Add a small amount of a competing base, such as ammonium hydroxide, to the mobile phase to saturate the active sites.

      • Column Selection: Switch to a column with a highly end-capped stationary phase or a hybrid particle technology column that has a lower density of residual silanols.

  • Potential Cause 2: Metal Chelation: Sulfonamides can sometimes chelate with metal ions present in the stainless steel components of the HPLC system, including the column frit and housing, leading to peak tailing and signal loss.

    • Solution:

      • Use of Additives: Incorporate a weak chelating agent like medronic acid or a small concentration of EDTA in the mobile phase.

      • Inert Hardware: Utilize a bio-inert or metal-free HPLC system and column to minimize these interactions.

Issue 2: Inconsistent Results and Poor Reproducibility

Question: I'm observing high variability in my results between injections and between different sample batches. What are the likely sources of this irreproducibility?

Answer:

Inconsistent results are a classic symptom of unmanaged matrix effects, which can vary from sample to sample.

  • Potential Cause 1: Variable Phospholipid Content: The concentration of phospholipids can differ between individual biological samples, leading to varying degrees of ion suppression.[3][4]

    • Solution: Implement a Phospholipid Removal Strategy.

      • Solid-Phase Extraction (SPE): Use a specialized SPE sorbent designed for phospholipid removal.[5]

      • Precipitation: While standard protein precipitation with acetonitrile will remove some phospholipids, dedicated phospholipid removal plates offer a more thorough cleanup.

  • Potential Cause 2: Inefficient Sample Homogenization: For tissue samples, incomplete homogenization can lead to inconsistent extraction efficiency and variable matrix composition in the final extract.

    • Solution: Optimize Homogenization.

      • Ensure tissue is completely thawed and finely minced before homogenization.

      • Use a high-speed homogenizer and ensure a consistent homogenization time and speed for all samples.

      • Consider enzymatic digestion for particularly tough tissues to improve analyte release and sample consistency.

Issue 3: Low Signal Intensity or Complete Signal Loss (Ion Suppression)

Question: My signal for Sulfachloropyrazine sodium is much lower in extracted samples compared to the standard in a pure solvent, indicating significant ion suppression. How can I mitigate this?

Answer:

Ion suppression is the most common manifestation of matrix effects.[2] A systematic approach involving sample preparation and chromatography is necessary to address this.

  • Step 1: Identify the Source of Suppression with a Post-Column Infusion Experiment.

    • Infuse a standard solution of Sulfachloropyrazine sodium directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column.

    • A dip in the baseline signal at the retention time of your analyte indicates co-eluting matrix components are causing the suppression.

  • Step 2: Enhance Sample Cleanup.

    • Protein Precipitation (PPT): This is a simple first step, but often insufficient on its own. Acetonitrile is generally more effective than methanol for precipitating proteins and removing some lipids.[6]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments to optimize the selective extraction of Sulfachloropyrazine sodium away from interfering matrix components.[7][8]

    • Solid-Phase Extraction (SPE): SPE offers the most comprehensive cleanup.[7] For sulfonamides, a polymeric reversed-phase or a mixed-mode cation exchange sorbent can be very effective at isolating the analyte and removing matrix interferences.[9]

  • Step 3: Optimize Chromatographic Separation.

    • Gradient Elution: Develop a gradient elution method that separates Sulfachloropyrazine sodium from the "void volume" where many polar matrix components elute, and from the late-eluting phospholipids.

    • Alternative Chromatography: If working with a particularly challenging matrix, consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a high organic mobile phase, which can enhance ESI efficiency, and provides an orthogonal separation mechanism to reversed-phase, potentially separating Sulfachloropyrazine sodium from interfering compounds.[10][11][12]

  • Step 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • A SIL-IS for Sulfachloropyrazine sodium is the most effective way to compensate for matrix effects. Since it is chemically identical to the analyte, it will experience the same degree of ion suppression or enhancement, ensuring that the ratio of the analyte to the internal standard remains constant, leading to accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for analyzing Sulfachloropyrazine sodium in poultry muscle tissue?

For routine analysis, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is often a good starting point.[13] A typical workflow would involve:

  • Homogenization of the tissue sample.

  • Extraction with an acidified organic solvent like acetonitrile.

  • A salting-out step using magnesium sulfate and sodium chloride to induce phase separation.

  • A dispersive SPE (d-SPE) cleanup step to remove interfering matrix components.

For methods requiring lower limits of detection, a more rigorous SPE protocol using a polymeric sorbent is recommended.[14]

Q2: I don't have a stable isotope-labeled internal standard for Sulfachloropyrazine sodium. Can I use another sulfonamide as an analog internal standard?

While using an analog internal standard is better than no internal standard, it is not ideal. The assumption is that the analog will behave similarly to the analyte during extraction and ionization. However, small differences in chemical structure can lead to differences in extraction recovery and ionization efficiency, especially in the presence of matrix effects. If a SIL-IS is unavailable, choose a sulfonamide with a very similar structure and retention time to Sulfachloropyrazine sodium. It is crucial to thoroughly validate the method to demonstrate that the analog internal standard adequately corrects for variability.

Q3: How do I quantitatively assess the matrix effect for my method?

The matrix effect can be quantitatively evaluated by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement. Regulatory guidelines, such as those from the FDA and EMA, provide acceptance criteria for matrix effects during bioanalytical method validation.[10][15]

Q4: Can changing my mass spectrometer's source parameters help reduce matrix effects?

Optimizing source parameters such as gas flows, temperature, and spray voltage can sometimes help, but it is not a primary solution for significant matrix effects. These parameters can influence the efficiency of the desolvation process. For example, increasing the nebulizer gas flow or source temperature can sometimes help to more efficiently desolvate the droplets, which may slightly reduce the impact of non-volatile matrix components. However, these adjustments cannot compensate for fundamental issues like co-eluting interferences competing for charge. The most robust approach is always to remove the interfering components before they enter the ion source through effective sample preparation and chromatography.

Visualizing the Workflow for Matrix Effect Reduction

The following diagram illustrates a systematic approach to troubleshooting and minimizing matrix effects in your LC-MS/MS analysis of Sulfachloropyrazine sodium.

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation & Diagnosis cluster_solution Solution Implementation cluster_validation Validation & Final Method Problem Inaccurate or Irreproducible Results (e.g., Ion Suppression, High RSD) PostColumn Perform Post-Column Infusion Experiment Problem->PostColumn Identify Suppression Zone QuantifyME Quantify Matrix Effect (Post-Spike vs. Solvent) Problem->QuantifyME Assess Severity Chroma Refine Chromatography PostColumn->Chroma Adjust Gradient to Shift Analyte from Suppression Zone SamplePrep Optimize Sample Preparation QuantifyME->SamplePrep Select More Effective Cleanup Technique IS Implement Internal Standard SamplePrep->IS PPT Protein Precipitation (PPT) SamplePrep->PPT LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE SPE Solid-Phase Extraction (SPE) SamplePrep->SPE PLR Phospholipid Removal SamplePrep->PLR Chroma->IS Gradient Gradient Optimization Chroma->Gradient Column Column Chemistry (C18, HILIC) Chroma->Column MobilePhase Mobile Phase Additives Chroma->MobilePhase Validate Full Method Validation (per FDA/ICH M10 Guidelines) IS->Validate Finalize Method SIL_IS Stable Isotope-Labeled IS (Gold Standard) IS->SIL_IS Analog_IS Structural Analog IS IS->Analog_IS

Caption: A decision workflow for addressing matrix effects.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This protocol is a quick and simple method for initial sample cleanup, suitable for cleaner matrices like plasma or serum.

  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Poultry Tissue

This protocol provides a more comprehensive cleanup for complex matrices like poultry tissue.

  • Homogenization: Weigh 1 g of homogenized tissue into a 15 mL centrifuge tube. Add 5 mL of 1% formic acid in acetonitrile.

  • Extraction: Vortex for 1 minute, then shake on a mechanical shaker for 15 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes. Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB, 60 mg) with 2 mL of methanol followed by 2 mL of water.

  • Loading: Dilute 1 mL of the supernatant with 4 mL of water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the Sulfachloropyrazine sodium with 2 mL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase for analysis.

Data Summary Table

The following table summarizes typical LC-MS/MS parameters for Sulfachloropyrazine analysis. These should be used as a starting point and optimized for your specific instrumentation and application.

ParameterTypical SettingRationale
LC Column C18, <3 µm particle sizeGood retention for moderately polar compounds like sulfonamides.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength.
Gradient 10% B to 90% B over 5-10 minEnsures separation from early-eluting matrix components.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale columns.
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeSulfonamides can ionize in both modes, but positive is common. Negative mode can sometimes offer less interference.[16]
MS/MS Transitions Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)Use at least two transitions for confident identification as per SANTE guidelines.[17]

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Restek Corporation. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC Europe. [Link]

  • Stachniuk, A., & Samanidou, V. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Separations, 7(4), 61. [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). [Link]

  • Chambers, A. G. (2019). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 24(15), 2786. [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. [Link]

  • Li, A., & Jochheim, C. (2011). Hydrophilic interaction chromatography and its applications in the separation of basic drugs. Journal of Pharmaceutical and Biomedical Analysis, 54(2), 239-247. [Link]

  • Chromatography Today. (n.d.). Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology. [Link]

  • Long, C., et al. (2009). Matrix solid-phase dispersion extraction of sulfonamides from blood. Journal of separation science, 32(13), 2254-2260. [Link]

  • Little, J. L. (2011). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Bioanalysis, 3(24), 2747-2755. [Link]

  • Long, C., et al. (2009). Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood. Journal of Chromatographic Science, 47(8), 661-665. [Link]

  • Shaikh, B., & Mopper, K. (1980). Facile separation of sulfonamides from their degradates by liquid--liquid extraction. Journal of Pharmaceutical Sciences, 69(5), 603-605. [Link]

  • Romero-Kutzner, V., et al. (2018). Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry. PloS one, 13(7), e0200206. [Link]

  • LabRulez LCMS. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. [Link]

  • del Olmo-Iruela, M., et al. (2015). Determination of sulfonamides in serum by on-line solid-phase extraction coupled to liquid chromatography with photoinduced fluorescence detection. Talanta, 138, 258-262. [Link]

  • Jarquín-Sánchez, D. R., et al. (2024). A Suitable HPLC-MS/MS Methodology for the Detection of Oxytetracycline, Enrofloxacin, and Sulfachloropyridazine Residues in Lettuce Plants. Molecules, 29(1), 245. [Link]

  • El-Sayed, Y. S., et al. (2020). Analytical Method Optimization and Determination of Sulfonamides, Chloramphenicol and Tetracyclines Drug Residues in Chicken Meat across Egypt. ResearchGate. [Link]

  • Malachová, A., et al. (2019). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 67(43), 11996-12007. [Link]

  • Clark, A. S., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of toxicology, 2013, 659041. [Link]

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  • Li, P., et al. (2018). A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma and application in a comparative pharmacokinetic study. Analytical Methods, 10(4), 438-445. [Link]

  • Asati, A., et al. (2022). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. Molecules, 27(7), 2135. [Link]

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Technical Support Center: Optimizing Sulfachloropyrazine Sodium Extraction from Liver Tissue

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the analysis of Sulfachloropyrazine sodium. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions for optimizing its extraction from challenging biological matrices like liver tissue. We will address common issues through a series of frequently asked questions and detailed troubleshooting guides, focusing on the scientific principles behind each step to ensure robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter.

Q1: What are the primary challenges when extracting Sulfachloropyrazine sodium from liver tissue?

Extracting Sulfachloropyrazine sodium from the liver presents several difficulties due to the matrix's complexity. The liver is rich in fats and proteins, which can co-extract with the analyte, leading to significant matrix effects during analysis, particularly with mass spectrometry[1]. These interferences can cause ion suppression or enhancement, leading to inaccurate quantification. Furthermore, the drug can bind to tissue components, making its complete extraction challenging and potentially resulting in low recovery rates[2].

Q2: Which extraction method is generally recommended for liver tissue: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or QuEChERS?

While traditional LLE and SPE methods are effective, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is increasingly recommended for its efficiency and effectiveness with complex matrices like liver[1][3]. The QuEChERS approach combines a salting-out liquid extraction with a dispersive solid-phase extraction (dSPE) cleanup step, which is highly effective at removing a broad range of interferences, including lipids and pigments common in liver tissue[1]. For many sulfonamides, QuEChERS-based methods have demonstrated acceptable recoveries and good precision[1][4].

Q3: My recovery of Sulfachloropyrazine sodium is consistently low. What are the most likely causes?

Low recovery is a common issue and can stem from several factors:

  • Inefficient Homogenization: The initial disruption of the tissue is critical to release the analyte. Incomplete homogenization will leave the drug trapped within the tissue matrix.

  • Incorrect pH: Sulfonamides are amphoteric compounds. Their extraction efficiency is highly dependent on the pH of the extraction solvent. An acidic environment (pH 5.0-5.5) generally ensures sulfonamides are in a neutral state, which is optimal for extraction into organic solvents[1].

  • Inadequate Solvent Polarity: The chosen solvent may not be optimal for solubilizing Sulfachloropyrazine sodium while effectively precipitating proteins.

  • Analyte Loss During Cleanup: The analyte can be partially lost during SPE cleanup if the column conditioning, washing, or elution steps are not optimized. For instance, using a wash solvent that is too strong can strip the analyte from the sorbent.

Q4: How can I effectively minimize the severe matrix effects associated with liver samples?

Minimizing matrix effects is crucial for accurate quantification. Key strategies include:

  • Efficient Cleanup: A robust cleanup step is non-negotiable. In QuEChERS, a dSPE step using a combination of sorbents like Primary Secondary Amine (PSA) and C18 is highly effective. PSA removes fatty acids and polar interferences, while C18 removes non-polar compounds like lipids[1].

  • Defatting Step: For particularly fatty liver samples, an additional liquid-liquid partitioning step with a non-polar solvent like n-hexane can be performed after the initial extraction to remove a significant portion of the lipids[5][6][7].

  • Instrumental Approaches: Utilize stable isotope-labeled internal standards that co-elute with the analyte. These standards experience the same matrix effects, allowing for accurate correction during data processing.

  • Dilution: Diluting the final extract can mitigate matrix effects, but care must be taken to ensure the analyte concentration remains above the limit of quantification (LOQ)[8].

Q5: What are the key physicochemical properties of Sulfachloropyrazine sodium that influence its extraction?

Understanding the properties of Sulfachloropyrazine sodium is fundamental to designing an effective extraction protocol.

PropertyValue / DescriptionImplication for Extraction
Chemical Formula C₁₀H₈ClN₄NaO₂S[9]The sodium salt form dictates its initial solubility.
Solubility Highly soluble in water; soluble in methanol; slightly soluble in ethanol and acetone[9][10].High water solubility suggests that a salting-out step (like in QuEChERS) is necessary to partition it effectively into an organic solvent like acetonitrile.
pKa Sulfonamides typically have pKa values in the range of 6-7[1].The pH of the extraction buffer must be controlled. Acidifying the sample to a pH of ~5.0-5.5 neutralizes the molecule, enhancing its partitioning into organic solvents.
Stability Stable under proper storage conditions[10].Standard laboratory conditions (refrigeration, protection from light) are generally sufficient to prevent degradation during the extraction process.
Section 2: Detailed Troubleshooting Guides

This section provides in-depth, Q&A-style solutions to specific problems encountered during the extraction workflow.

Workflow Overview: General Extraction Process

cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Homogenization 1. Tissue Homogenization (with buffer/solvent) Extraction 2. Analyte Extraction & Protein Precipitation Homogenization->Extraction Transfer homogenate Cleanup 3. Extract Cleanup (LLE, SPE, or dSPE) Extraction->Cleanup Transfer supernatant Evaporation 4. Evaporation & Reconstitution Cleanup->Evaporation Transfer clean extract Analysis 5. LC-MS/MS Analysis Evaporation->Analysis Inject sample Sample 1. Homogenized Liver (2g) + Water (8mL) AddSolvent 2. Add 1% Acetic Acid in ACN (10mL) Sample->AddSolvent AddSalts 3. Add QuEChERS Salts (e.g., MgSO₄, NaCl) AddSolvent->AddSalts VortexCentrifuge1 4. Vortex & Centrifuge AddSalts->VortexCentrifuge1 Supernatant 5. Take ACN Supernatant (6mL) VortexCentrifuge1->Supernatant dSPE 6. dSPE Cleanup (Tube with MgSO₄, PSA, C18) Supernatant->dSPE VortexCentrifuge2 7. Vortex & Centrifuge dSPE->VortexCentrifuge2 FinalExtract 8. Collect Final Extract for Analysis VortexCentrifuge2->FinalExtract

Caption: Optimized QuEChERS workflow for liver tissue analysis.

Q: I prefer using traditional SPE for cleanup. Which cartridge type and elution solvent should I use for Sulfachloropyrazine sodium?

A: For sulfonamides, a polymeric reversed-phase cartridge with ion-exchange capabilities is often a good choice.

  • SPE Cartridge: An Oasis MCX (Mixed-Mode Cation Exchange) cartridge is an excellent option.[5][7] It provides both reversed-phase and cation-exchange retention mechanisms. After loading the acidified extract, the neutral form of Sulfachloropyrazine is retained by reversed-phase, while any positively charged interferences are captured by the cation exchanger.

  • Elution Solvent: Elution should be done with a solvent that disrupts both interactions. A common and effective eluent is 5% ammonium hydroxide in methanol .[11] The high concentration of methanol disrupts the reversed-phase interaction, while the ammonium hydroxide raises the pH, making the sulfonamide anionic and releasing it from any secondary cation-exchange interactions.

2.3 Final Extract Preparation

Q: What is the best solvent for reconstituting the final extract after evaporation, prior to LC-MS/MS analysis?

A: The reconstitution solvent should be as close in composition to the initial mobile phase of your LC gradient as possible to ensure good peak shape and prevent analyte precipitation in the vial. A common choice is a mixture of 10-20% methanol or acetonitrile in water, often with 0.1% formic acid .[1][6] The small amount of organic solvent ensures the analyte remains dissolved, while the high aqueous content matches a typical reversed-phase initial condition. The formic acid helps to promote ionization in the mass spectrometer source.

Section 3: Recommended Protocols
Protocol 1: High-Recovery QuEChERS Method

This protocol is adapted from established methods for sulfonamides in animal tissues.[1][3]

  • Sample Preparation: Weigh 2.0 g (± 0.1 g) of homogenized liver tissue into a 50 mL centrifuge tube.

  • Hydration: Add 8.0 mL of deionized water and vortex for 30 seconds. Let stand for 15 minutes.

  • Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile.

    • Add a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na-citrate, 0.5 g disodium citrate sesquihydrate).

    • Cap tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 6 mL of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg MgSO₄, 300 mg PSA, and 150 mg C18.

    • Vortex for 2 minutes.

  • Final Centrifugation: Centrifuge at 4,000 rpm for 5 minutes.

  • Final Preparation:

    • Transfer 4 mL of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of 10:90 (v/v) methanol/water containing 0.1% formic acid.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

References
  • Li, X., & Bu, S. (2015). Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1723-1728. [Link]

  • Samanidou, V., & Karageorgou, E. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Separations, 5(1), 13. [Link]

  • Zhao, L., & Stevens, J. (2011). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies Application Note. [Link]

  • ResearchGate. (2015). Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues. [Link]

  • Galarce, N., et al. (2018). Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry. PLoS ONE, 13(7), e0200206. [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. [Link]

  • ResearchGate. (n.d.). High performance liquid chromatography determination of sulphachloropyrazine residues in broiler and turkey edible tissues. [Link]

  • ResearchGate. (n.d.). Determination of Sulfonamide Residues in Chicken Liver Using High-Performance Liquid Chromatography. [Link]

  • Beijing Entrepreneur Science & Trading Co., Ltd. (n.d.). Sulfachloropyrazine Sodium Monohydrate CAS 1392129-96-2. [Link]

  • Science.gov. (n.d.). sodium sulfachloropyrazine monohydrate: Topics. [Link]

  • Journal of Food and Drug Analysis. (2015). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). [Link]

  • Zhang, Y., et al. (2012). Determination of sulfonamides in livers using matrix solid-phase dispersion extraction high-performance liquid chromatography. Journal of Separation Science, 35(1), 45-52. [Link]

  • ResearchGate. (n.d.). Levels of Sulfonamides in Local Food of Animal Origin (Muscle Tissues, Kidney and Liver) Using HPLC-PDA. [Link]

  • Fengchen Group Co., Ltd. (n.d.). Sulfachloropyrazine Sodium Raw Material, API CAS 1392129-96-2. [Link]

  • PubChem. (n.d.). Sodium Sulfachloropyrazine Monohydrate. [Link]

  • Posada-Ayala, M., et al. (2015). Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS). Journal of Chromatography A, 1405, 23-32. [Link]

  • Royal Society of Chemistry. (2013). A multi-residue analysis of sulphonamides in edible animal tissues using QuEChERS extraction and HPLC-MS/MS. Analytical Methods, 5, 1961-1969. [Link]

  • Lee, J., et al. (2017). Determination of sulfonamides in animal tissues by modified QuEChERS and liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1046, 100-108. [Link]

  • Journal of the Association of Official Analytical Chemists. (1979). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]

  • National Center for Biotechnology Information. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. [Link]

  • bioRxiv. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. [Link]

  • Journal of Food and Drug Analysis. (2023). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chrom. [Link]

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Troubleshooting poor peak shape in Sulfachloropyrazine sodium chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting poor peak shape in the chromatography of Sulfachloropyrazine sodium. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during HPLC analysis of this compound. The guide is structured in a question-and-answer format to directly address specific experimental problems.

Introduction: The Challenge of Sulfachloropyrazine Sodium

Sulfachloropyrazine is a sulfonamide antibiotic.[1] Its chemical structure contains multiple functional groups, including a primary aromatic amine and a sulfonamide group, which can become ionized depending on the mobile phase pH. With a reported pKa of approximately 6.1, its charge state is highly sensitive to the analytical conditions, making it susceptible to poor peak shape if the method is not optimized correctly.[1] This guide provides a systematic approach to achieving sharp, symmetrical, Gaussian peaks for accurate and reproducible quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Peak Tailing - The Most Common Issue

Peak tailing, where the latter half of the peak is broader than the front half, is the most frequent problem observed for ionizable basic compounds like Sulfachloropyrazine.[2][3]

Question 1: My Sulfachloropyrazine sodium peak is tailing severely. What is the most likely cause?

Answer: The primary cause of peak tailing for a basic compound like Sulfachloropyrazine on a standard silica-based reversed-phase column is secondary interactions.[4] Specifically, the positively charged amine groups on your analyte can interact strongly with negatively charged residual silanol groups (Si-OH) on the silica surface of the stationary phase.[5] This leads to a secondary retention mechanism, in addition to the desired hydrophobic interaction, causing some molecules to elute later than the main peak band, resulting in a tail.[6]

This effect is most pronounced when the mobile phase pH is above ~3, as this is when the acidic silanol groups begin to deprotonate and become negatively charged.[3]

Question 2: How can I diagnose if secondary silanol interactions are the cause of my peak tailing?

Answer: You can confirm the role of secondary interactions with a simple two-step diagnostic protocol.

Protocol 1: Diagnosing Secondary Interactions

Objective: To determine if peak tailing is caused by analyte interaction with the stationary phase.

Methodology:

  • Prepare a Mobile Phase with a Low pH Modifier: Prepare your current mobile phase, but add a small amount of a strong acid like trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v). This will lower the mobile phase pH to approximately 2.

  • Equilibrate the System: Flush the column with at least 10-15 column volumes of the new, low-pH mobile phase.

  • Inject Analyte: Inject your Sulfachloropyrazine sodium standard at the same concentration as before.

  • Analyze the Peak Shape:

    • Observation: If the peak shape improves significantly and tailing is reduced, the cause is almost certainly secondary interactions with silanol groups.

    • Causality: At a low pH of ~2, the residual silanol groups on the silica surface are fully protonated (neutral), which minimizes the unwanted ionic interaction with the protonated (positively charged) Sulfachloropyrazine molecules.[4][7]

Question 3: I've confirmed silanol interactions are the problem. What are my options to fix it?

Answer: You have several effective strategies to mitigate these secondary interactions:

  • Mobile Phase pH Adjustment: The most direct approach is to control the ionization of the silanol groups. Operating at a low pH (e.g., pH 2.5-3.5) using a suitable buffer (like phosphate or formate) will keep the silanols protonated and neutral, significantly improving peak shape.[8][9] Caution: Always ensure your column is stable at the chosen pH; standard silica columns can degrade below pH 2.[10]

  • Use of Mobile Phase Additives (Competing Base): Adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can also be effective. TEA will interact with the active silanol sites, effectively "masking" them from your analyte. A typical starting concentration is 0.1% TEA, with the pH then adjusted to the desired level.

  • Switch to a Modern, High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica, which has fewer metal impurities and more homogenous silanol activity.[10][11] Furthermore, they are often "end-capped," a process where the residual silanols are chemically bonded with a small, non-polar group (like a trimethylsilyl group) to shield them.[12][13] Using a column specifically designed and tested for good peak shape with basic compounds is often the best long-term solution.

StrategyMechanism of ActionRecommended Starting Point
Low pH Mobile Phase Protonates silanol groups to neutralize their charge.20 mM Potassium Phosphate buffer, pH adjusted to 3.0.
Competing Base Additive Triethylamine (TEA) masks active silanol sites.Add 0.1% TEA to the aqueous portion of the mobile phase.
End-Capped Column Physically blocks access to residual silanol groups.Use a column marketed as "base-deactivated" or with "low silanol activity".
Part 2: Peak Fronting - When the Peak Arrives Too Early

Peak fronting, often described as a "shark fin" shape, occurs when the first half of the peak is broader than the second half.[14] This indicates that some analyte molecules are traveling through the column faster than the main band.

Question 4: My Sulfachloropyrazine sodium peak is fronting. What's happening?

Answer: For a soluble compound like Sulfachloropyrazine sodium, peak fronting is almost always caused by column overload .[14][15][16] This happens in two primary ways:

  • Mass Overload: You have injected too much analyte mass onto the column. The stationary phase has a finite number of sites for interaction. When these sites become saturated, additional analyte molecules cannot be retained and are swept along with the mobile phase, eluting earlier and causing the peak to front.[14]

  • Volume Overload / Solvent Mismatch: The sample is dissolved in a solvent that is significantly "stronger" (less polar in reversed-phase) than the mobile phase.[6][16] When a large volume of a strong solvent is injected, it acts as a temporary mobile phase at the column inlet, carrying the analyte down the column prematurely before proper partitioning can occur. This leads to a distorted, fronting peak.

Question 5: How do I fix peak fronting?

Answer: The solution is generally straightforward: reduce the amount of analyte being loaded onto the column or ensure solvent compatibility.

Protocol 2: Correcting Peak Fronting

Objective: To eliminate peak fronting by addressing column overload.

Methodology:

  • Address Mass Overload:

    • Dilute your sample by a factor of 10 and re-inject.

    • Observation: If the peak shape becomes symmetrical, the issue was mass overload.[14]

    • Action: Continue to adjust the concentration to find the highest amount that can be loaded without compromising peak shape.

  • Address Volume Overload / Solvent Mismatch:

    • Ideally, dissolve your sample in the initial mobile phase.[16]

    • If solubility is an issue, use the weakest (most polar for reversed-phase) solvent possible that still dissolves the sample.

    • Reduce the injection volume. Try injecting half the original volume of the same sample concentration.

    • Observation: If a smaller injection volume of the same concentration improves peak shape, the problem is related to the sample solvent.

Part 3: Other Peak Shape Issues

Question 6: My peak is splitting into two. What could be the cause?

Answer: Peak splitting can arise from several sources:

  • Blocked Column Frit: Particulates from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed.[2][17] This affects all peaks in the chromatogram.

  • Column Void: A void or channel can form at the head of the column packing material over time, leading to a split flow path for the analyte.[2][18]

  • Severe Solvent Mismatch: Injecting the sample in a very strong, non-miscible, or improperly prepared solvent can cause the peak to split.[2]

  • Mobile Phase pH is Too Close to pKa: If the mobile phase pH is very close to the analyte's pKa (~6.1 for Sulfachloropyrazine), the compound can exist as a mixture of its ionized and non-ionized forms.[19][20] These two forms can have different retention times, potentially leading to a split or severely broadened peak. It is best practice to set the mobile phase pH at least 1.5-2 units away from the analyte's pKa.[8][21]

Troubleshooting Flowchart

The following diagram outlines a systematic approach to troubleshooting poor peak shape for Sulfachloropyrazine sodium.

Troubleshooting_Workflow start Poor Peak Shape Observed tailing Peak Tailing? start->tailing fronting Peak Fronting? tailing->fronting No cause_tailing Likely Cause: Secondary Silanol Interactions tailing->cause_tailing Yes split Split / Broad Peak? fronting->split No cause_fronting Likely Cause: Column Overload or Solvent Mismatch fronting->cause_fronting Yes cause_split_column Possible Cause: Blocked Frit or Column Void split->cause_split_column Yes, affects all peaks cause_split_ph Possible Cause: Mobile Phase pH ≈ pKa (6.1) split->cause_split_ph Yes, only analyte peak solution_tailing1 Solution 1: Lower Mobile Phase pH (e.g., pH 3.0) cause_tailing->solution_tailing1 solution_tailing2 Solution 2: Use Base-Deactivated/ End-Capped Column cause_tailing->solution_tailing2 solution_tailing3 Solution 3: Add Competing Base (e.g., TEA) cause_tailing->solution_tailing3 solution_fronting1 Solution 1: Dilute Sample or Reduce Injection Volume cause_fronting->solution_fronting1 solution_fronting2 Solution 2: Dissolve Sample in Mobile Phase cause_fronting->solution_fronting2 solution_split1 Solution: Backflush Column or Replace cause_split_column->solution_split1 solution_split2 Solution: Adjust pH to < 4.5 or > 7.5 (ensure column stability) cause_split_ph->solution_split2

Caption: A logical workflow for diagnosing and solving common peak shape problems.

References

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Axion Labs. (n.d.). Front Tailing HPLC & GC Peaks. [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. [Link]

  • Waters. (n.d.). What are some common causes of peak fronting? - WKB255705. [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. [Link]

  • ACD/Labs. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • ResearchGate. (2014, December 20). Why heavy metals produces peak tailing on reversed phase columns (ODS)?[Link]

  • Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • Phenomenex. (n.d.). The Role of End-Capping in RP. [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • YMC. (n.d.). Poor peak shape. [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

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Technical Support Center: Stabilizing Sulfachloropyrazine Sodium in Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of experimental reagents is paramount. This guide provides in-depth technical support for preventing the degradation of Sulfachloropyrazine sodium in stock solutions. By understanding the underlying chemical principles and adhering to best practices in solution preparation and storage, you can ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is Sulfachloropyrazine sodium and why is its stability in solution a concern?

Sulfachloropyrazine sodium is a sulfonamide antibiotic primarily used in veterinary medicine.[1] Like many sulfonamides, it can be susceptible to degradation in aqueous solutions, primarily through hydrolysis and photodegradation.[2][3][4] This degradation can lead to a loss of potency and the formation of impurities, compromising experimental outcomes.

Q2: What are the main factors that influence the degradation of Sulfachloropyrazine sodium in stock solutions?

The primary factors affecting the stability of Sulfachloropyrazine sodium in solution are:

  • pH: The rate of hydrolysis of sulfonamides is pH-dependent. Generally, stability is lower in acidic and alkaline conditions compared to a more neutral pH range.[5][6]

  • Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation.[4][7][8]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[9]

  • Solvent: The choice of solvent can impact both solubility and stability.

  • Presence of Oxidizing Agents: Oxidative degradation can occur in the presence of oxidizing agents.[9]

Q3: What is the recommended solvent for preparing Sulfachloropyrazine sodium stock solutions?

Sulfachloropyrazine sodium is soluble in water and methanol.[7] For aqueous-based experiments, sterile, purified water (e.g., Milli-Q or equivalent) is the recommended solvent. For applications requiring organic solvents, dimethyl sulfoxide (DMSO) or methanol can be used.[9]

Q4: How should I store my Sulfachloropyrazine sodium stock solutions?

For optimal stability, stock solutions should be stored under the following conditions:

  • Temperature: Frozen storage is recommended. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), -80°C is preferred.[7][8][10]

  • Light Protection: Protect solutions from light by storing them in amber vials or by wrapping the container in aluminum foil.[4]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes.[7][8][10]

Troubleshooting Guide

This section addresses specific issues you may encounter with your Sulfachloropyrazine sodium stock solutions in a question-and-answer format.

Q: My Sulfachloropyrazine sodium solution has turned yellow/brown. What does this mean?

A color change, typically to a yellow or brownish hue, is a common visual indicator of degradation.[11] This is often associated with oxidative or photodegradation. If you observe a color change, it is recommended to discard the solution and prepare a fresh stock. To prevent this, always store your solutions protected from light and consider purging the solvent with an inert gas like nitrogen or argon before dissolution to minimize dissolved oxygen.

Q: I see a precipitate in my Sulfachloropyrazine sodium solution after thawing. What should I do?

Precipitation upon thawing can occur for several reasons:

  • Concentration Exceeding Solubility at Lower Temperatures: The solubility of Sulfachloropyrazine sodium may decrease at lower temperatures.

  • pH Shift: Freezing and thawing can cause localized pH shifts in unbuffered solutions, potentially leading to precipitation.[6]

  • Degradation: Some degradation products may be less soluble than the parent compound.

Troubleshooting Steps:

  • Gentle Warming and Agitation: Try gently warming the solution to room temperature and vortexing or sonicating to redissolve the precipitate.

  • pH Adjustment: If the solution is unbuffered, the pH may have shifted. While adjusting the pH of a stock solution is generally not recommended, for future preparations, consider using a buffer.

  • Filtration: If the precipitate does not redissolve, it may be due to degradation. The solution should be discarded. For future preparations, consider filtering the stock solution through a 0.22 µm syringe filter after preparation and before aliquoting.[7]

Q: How can I be certain that my stock solution is still potent?

Visual inspection alone is not sufficient to confirm the potency of your stock solution. The most reliable way to assess the stability and concentration of your Sulfachloropyrazine sodium stock solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of the active compound.[10][12][13]

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution of Sulfachloropyrazine Sodium

This protocol outlines the steps for preparing a stable aqueous stock solution of Sulfachloropyrazine sodium, incorporating best practices to minimize degradation.

Materials:

  • Sulfachloropyrazine sodium powder

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile, amber or foil-wrapped volumetric flask

  • Sterile magnetic stir bar

  • Sterile 0.22 µm syringe filter

  • Sterile, amber or foil-wrapped cryovials for aliquoting

Procedure:

  • Weighing: Accurately weigh the desired amount of Sulfachloropyrazine sodium powder in a clean, dry weighing boat.

  • Dissolution: Transfer the powder to the volumetric flask. Add a portion of the sterile, purified water and the sterile magnetic stir bar. Stir the solution on a magnetic stir plate at room temperature until the powder is completely dissolved.

  • Volume Adjustment: Once dissolved, add sterile, purified water to the final volume mark on the volumetric flask.

  • Sterilization and Aliquoting: Filter the solution through a sterile 0.22 µm syringe filter into sterile cryovials.[7] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[7][8][10]

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[7][8][10]

Protocol 2: Stability-Indicating HPLC Method for Sulfachloropyrazine Sodium

This protocol provides a general framework for a stability-indicating reversed-phase HPLC (RP-HPLC) method suitable for assessing the purity and concentration of Sulfachloropyrazine sodium in stock solutions. Method optimization and validation are crucial for specific applications.[12][13][14]

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized to achieve good separation between Sulfachloropyrazine sodium and its potential degradation products.[12][15]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where Sulfachloropyrazine sodium has significant absorbance (e.g., around 270 nm).[15]

  • Column Temperature: Ambient or controlled (e.g., 25°C).

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of Sulfachloropyrazine sodium of known concentrations in the mobile phase.

  • Sample Preparation: Dilute an aliquot of your stock solution with the mobile phase to a concentration that falls within the range of your calibration standards.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Data Analysis: Create a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of Sulfachloropyrazine sodium in your sample by interpolating its peak area on the calibration curve. The presence of additional peaks in the chromatogram of the sample that are not present in the standard indicates the presence of impurities or degradation products.

Visualization of Key Concepts

Degradation Pathways of Sulfonamides

The following diagram illustrates the primary degradation pathways for sulfonamide antibiotics, including hydrolysis and photodegradation.

Sulfachloropyrazine_Sodium Sulfachloropyrazine Sodium Hydrolysis Hydrolysis (pH-dependent) Sulfachloropyrazine_Sodium->Hydrolysis H₂O Photodegradation Photodegradation (UV/Visible Light) Sulfachloropyrazine_Sodium->Photodegradation Degradation_Products Degradation Products (Loss of Potency) Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Primary degradation pathways of Sulfachloropyrazine sodium.

Experimental Workflow for Preparing a Stable Stock Solution

This workflow diagram visualizes the key steps in preparing a stable stock solution of Sulfachloropyrazine sodium.

start Start weigh Weigh Sulfachloropyrazine Sodium Powder start->weigh dissolve Dissolve in Sterile Purified Water weigh->dissolve filter Filter Sterilize (0.22 µm filter) dissolve->filter aliquot Aliquot into Single-Use Cryovials filter->aliquot store Store at -20°C or -80°C (Protected from Light) aliquot->store end End store->end

Caption: Workflow for preparing a stable stock solution.

Data Summary

ParameterRecommendationRationale
Solvent Sterile, purified water; DMSO; MethanolSulfachloropyrazine sodium is soluble in these solvents. Water is preferred for aqueous applications.
Storage Temperature -20°C (short-term, ≤ 1 month) or -80°C (long-term, ≤ 6 months)Lower temperatures significantly slow down the rate of chemical degradation.
Light Protection Store in amber vials or wrap in foilPrevents photodegradation, a major degradation pathway for sulfonamides.
pH Near neutral pH is generally optimal for sulfonamide stability.Both acidic and alkaline conditions can accelerate hydrolysis.
Aliquoting Prepare single-use aliquotsAvoids repeated freeze-thaw cycles that can promote degradation and precipitation.
Sterilization Filter sterilize aqueous solutions (0.22 µm filter)Removes any potential microbial contamination that could degrade the compound.

References

  • (No Title)

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation.

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.

  • Sulfachloropyrazine Sodium Monohydrate CAS 1392129-96-2-Beijing Entrepreneur Science & Trading Co., Ltd.

  • Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media.

  • Sulfaclozine sodium (Sulfachloropyrazine sodium) | Anti-infecton Agent.

  • (PDF) Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form.

  • Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues.

  • sodium sulfachloropyrazine monohydrate: Topics by Science.gov.

  • (PDF) Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues.

  • Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media.

  • CN111217760B - Synthetic method of sulfachloropyrazine sodium - Google Patents.

  • PRODUCT INFORMATION.

  • Pharmaceutical Buffers.

  • Sulfaclozine (Sulfachloropyrazine) | Anti-infecton Agent.

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and.

  • Photodegradation of Sulfadiazine in Aqueous Solution and the Affecting Factors.

  • CN104945338A - Process for preparing sulfachloropyrazine sodium - Google Patents.

  • Photodegradation of sulfasalazine and its human metabolites in water by UV and UV/peroxydisulfate processes.

  • A Suitable HPLC-MS/MS Methodology for the Detection of Oxytetracycline, Enrofloxacin, and Sulfachloropyridazine Residues in Lettuce Plants.

  • Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry.

  • Photodegradation of sulfasalazine and its human metabolites in water by UV and UV/peroxydisulfate processes.

  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers.

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection.

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.

  • Making good's buffers good for freezing: The acidity changes and their elimination via mixing with sodium phosphate.

  • Common Cell Culture Problems: Precipitates.

  • Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination.

  • Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy.

  • Effect of Buffer Salts on Physical Stability of Lyophilized and Spray-Dried Protein Formulations Containing Bovine Serum Albumin and Trehalose.

  • Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose.

  • Why does the color of Silver sulphate NPs change from yellow to dark violet without change to red color?

  • Study of stability of sulfadiazine sodium injection I. Determination of solubility of sulfadiazine sodium as a function of pH in several parenteral solvent systems.

  • Stability of Sulfasalazine Oral Suspension.

  • What are the colour changes in Iodine thiosulfate titration?

  • Stability of sulfadiazine oral liquids prepared from tablets and powder.

Sources

Technical Support Center: Sulfachloropyrazine Sodium ELISA Interference

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing challenges with Sulfachloropyrazine sodium in ELISA assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent results. As Senior Application Scientists, we have curated this information to help you diagnose, troubleshoot, and resolve interference issues effectively.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that Sulfachloropyrazine sodium is the cause of interference in my ELISA?

The most reliable method to diagnose interference from any compound in your sample matrix is to perform a Spike and Recovery experiment .[1] This validation step assesses whether the accuracy of your assay is affected by the components of your sample matrix.[1]

Here’s how it works: You add a known concentration of your target analyte into your sample matrix (which contains the suspected interfering substance, Sulfachloropyrazine sodium) and into a standard assay buffer. You then compare the measured concentration to the known amount you added. A significant deviation from 100% recovery in the sample matrix points to interference.[1]

Experimental Protocol: Spike and Recovery

  • Prepare Three Sample Sets:

    • Neat Matrix: Your sample (e.g., serum, tissue homogenate) containing Sulfachloropyrazine sodium, without any added analyte. This measures the endogenous level of your target analyte.

    • Spiked Buffer (Control): Add a known concentration of your target analyte into the standard assay buffer.

    • Spiked Matrix (Test): Add the same concentration of your target analyte into your sample matrix.

  • Run the ELISA: Analyze all three sets according to your standard ELISA protocol.

  • Calculate Percent Recovery: Use the following formula:

    % Recovery = [(Concentration in Spiked Matrix - Concentration in Neat Matrix) / Concentration in Spiked Buffer] x 100

Data Interpretation:

Percent Recovery (%)Interpretation
80-120% No significant interference. The assay is performing accurately in your sample matrix.
< 80% Potential inhibition. Something in the matrix, likely Sulfachloropyrazine sodium, is preventing the antibodies from binding to the analyte, leading to an underestimation of the concentration.
> 120% Potential enhancement or cross-reactivity. The matrix component may be non-specifically binding to the antibodies or be structurally similar to the analyte, causing an overestimation.

If your recovery is outside the 80-120% range, it strongly indicates that Sulfachloropyrazine sodium or another matrix component is interfering with your assay.[1]

Q2: What are the potential mechanisms behind Sulfachloropyrazine sodium interference?

Understanding the "why" is crucial for effective troubleshooting. Sulfachloropyrazine sodium, a sulfonamide antibiotic, possesses a p-aminobenzenesulfonamide chemical structure.[2] This structure can interfere with an ELISA in several ways, particularly in competitive ELISA formats used for detecting drug residues.[3]

  • Direct Cross-Reactivity: If your ELISA is designed to detect other sulfonamides or molecules with a similar chemical moiety, the antibodies may inadvertently bind to Sulfachloropyrazine sodium.[2] This is common in broad-spectrum sulfonamide screening assays and results in a false-positive or artificially high signal.[4][5]

  • Non-Specific Binding (NSB): The compound might adhere to the surfaces of the microplate wells or to the assay antibodies through hydrophobic or ionic interactions. This can lead to consistently high background noise, reducing the assay's signal-to-noise ratio and overall sensitivity.[6]

  • Matrix Effects: The presence of the drug can alter the physicochemical properties (e.g., pH, ionic strength) of the sample.[7] This can disrupt the delicate antibody-antigen binding kinetics, either preventing the intended binding (false negative) or promoting unintended interactions (false positive).

Below is a diagram illustrating these potential interference pathways in a competitive ELISA.

G cluster_0 ELISA Well cluster_1 Scenario 1: Cross-Reactivity cluster_2 Scenario 2: Non-Specific Binding Analyte Target Analyte Ab Detection Antibody Analyte->Ab Intended Binding SCP Sulfachloropyrazine (Interferent) SCP->Ab Antibody binds interferent Plate Coated Antigen on Plate SCP->Plate Interferent sticks to plate Result1 False Positive/ Reduced Signal Result2 High Background/ Reduced Specificity Ab->Plate Binding to plate is blocked Ab->Plate Competition TroubleshootingWorkflow Start Suspected Interference (e.g., Poor Spike & Recovery) Dilution 1. Perform Serial Sample Dilution Start->Dilution Resolved Interference Mitigated Dilution->Resolved Success NotResolved Issue Persists Dilution->NotResolved Failure Buffer 2. Optimize Assay & Wash Buffers Buffer->Resolved Success NotResolved2 Issue Persists Buffer->NotResolved2 Failure Pretreat 3. Implement Sample Pre-treatment Pretreat->Resolved Success NotResolved->Buffer NotResolved2->Pretreat

Caption: A stepwise workflow for troubleshooting ELISA interference.

1. Sample Dilution:

This is the most straightforward approach. Diluting the sample can lower the concentration of Sulfachloropyrazine sodium to a level where it no longer interferes, while keeping your target analyte within the detectable range of the assay. [8]

  • Action: Perform a serial dilution of your sample (e.g., 1:2, 1:5, 1:10, 1:20) in the standard assay buffer.

  • Validation: Run the diluted samples and check for linearity. If the interference is successfully diluted out, the measured analyte concentration (after correcting for the dilution factor) should be consistent across several dilutions.

2. Buffer Optimization:

If dilution is insufficient, modifying your assay and wash buffers can disrupt the non-specific interactions causing the interference. [6]

  • Action: Systematically test modifications to your buffer composition. Focus on one change at a time to isolate the effective component.

Buffer ComponentParameter to ModifyRationale
Salt Concentration Increase NaCl or PBS concentration (e.g., from 150 mM to 300-500 mM).Higher ionic strength can disrupt weak, non-specific ionic interactions. [6]
Detergents Add or increase the concentration of a non-ionic detergent like Tween-20 (e.g., from 0.05% to 0.1%) in the wash buffer.Detergents help reduce hydrophobic interactions and prevent non-specific binding to the plate surface.
Blocking Agents Add a blocking agent (e.g., 1% BSA or Casein) to the sample diluent buffer.This saturates potential non-specific binding sites on the antibodies and the plate. [1]
pH Adjust the pH of the assay buffer slightly (e.g., from 7.4 to 8.0).A mild basic pH can sometimes mitigate drug target interference. [9]
Q4: The basic troubleshooting steps didn't work. What advanced sample preparation techniques can I use?

When simple dilution and buffer optimization fail, a more robust sample pre-treatment step is necessary to actively remove the interfering substance before running the ELISA. [10] 1. Sample Cleanup via Acetonitrile Extraction:

For many small molecules like sulfonamides, protein precipitation and extraction with an organic solvent is a highly effective cleanup method. [11]Acetonitrile is commonly used to extract sulfonamides from biological matrices. [11] Experimental Protocol: Acetonitrile Extraction (for Tissue/Muscle Samples)

  • Homogenization: Homogenize 1 gram of your sample with a specified volume of extraction solvent (e.g., 4 mL of acetonitrile).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which now contains the extracted small molecules, including Sulfachloropyrazine sodium and likely your target analyte if it is also a small molecule.

  • Evaporation & Reconstitution: Evaporate the acetonitrile from the supernatant (e.g., under a gentle stream of nitrogen). Reconstitute the dried extract in your standard ELISA assay buffer.

  • Analysis: The reconstituted sample is now ready for ELISA analysis.

Note: This method is best suited for competitive ELISAs where the target analyte is also a small molecule that is soluble in the extraction solvent. Always validate that your target analyte is efficiently recovered during this process.

2. Acid Dissociation:

This technique is particularly useful if the interference is caused by the drug binding to proteins or other components within the sample matrix. [12]Lowering the pH can dissociate these complexes, freeing the drug to be washed away or diluted out. [12][13] Experimental Protocol: Acid Dissociation & Neutralization

  • Acidification: Mix your sample with an equal volume of a mild acid solution (e.g., 0.2 M glycine-HCl, pH 2.5-3.0).

  • Incubation: Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for the dissociation of molecular complexes.

  • Neutralization: Add a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.5-9.0) to return the sample pH to a range compatible with your ELISA (typically pH 7.0-7.5).

  • Analysis: Immediately analyze the treated sample in your ELISA.

Caution: Ensure your target analyte and assay antibodies are stable at low pH. Run a control to confirm that the acid treatment itself does not degrade the analyte or compromise assay performance. [12] By systematically applying these diagnostic and troubleshooting protocols, you can effectively identify, understand, and mitigate interference caused by Sulfachloropyrazine sodium, leading to more accurate and reliable ELISA results.

References

  • Sulfachloropyrazine Sodium: An In-Depth Exploration of Its Pharmacological Properties. (2025).
  • An Introduction To Immunoassay Interference. (2025). Biosynth.
  • McNally, J. (2020). Methods to Mitigate Target Interference in Anti-Drug Antibody Assays. Cambridge HealthTech Institute.
  • Methods for mitigating drug target interference in an anti-drug antibody (ADA) immunoassay. (n.d.). Google Patents.
  • Eliminating Drug Target Interference with Specific Antibody or its F(ab′)2 Fragment in the Bridging Immunogenicity Assay. (2024). PMC - NIH.
  • Sodium Sulfachloropyrazine Monohydrate. (n.d.). PubChem.
  • Sulfachloropyrazine sodium monohydrate. (n.d.). ChemicalBook.
  • Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment. (2025). PMC - NIH.
  • ELISA Troubleshooting Guide. (n.d.). Bio-Techne.
  • Fast screening immunoassay of sulfonamides in commercial fish samples. (n.d.). PubMed.
  • Development and validation of a new qualitative ELISA screening for multiresidue detection of sulfonamides in food and feed. (2025). ResearchGate.
  • Sulfachoropyrazine sodium. (n.d.). ChemicalBook.
  • 101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie.
  • Sulfaclozine sodium (Sulfachloropyrazine sodium). (n.d.). MedChemExpress.
  • Troubleshooting a Faulty ELISA. (2025). Bitesize Bio.
  • A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. (n.d.). R-Biopharm.
  • ELISA sample preparation. (n.d.). Abcam.
  • ELISA Kits for Drug Residues Detection. (n.d.). Creative Diagnostics.
  • Troubleshooting common problems during ELISA Experiments. (n.d.). MyBioSource.
  • SAs (Sulfonamides) ELISA Kit (E-FS-E072). (n.d.). Elabscience.
  • ELISA Tips: Troubleshooting Common Challenges. (n.d.). American Research Products.
  • How to prepare samples for ELISA. (n.d.). ELISA kit.
  • ELISA Sample Preparation & Collection Guide. (n.d.). R&D Systems.
  • Sample Processing for ELISA Test: Best Practices & Preparation Guide. (2024). Boster Bio.
  • Sulfonamides ELISA Kit (DEIA021). (n.d.). Creative Diagnostics.
  • Interferences in Immunoassay. (n.d.). PMC - PubMed Central - NIH.

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Technical Support Center: Overcoming Sulfachloropyrazine Sodium Precipitation in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and field-proven insights to address and prevent the precipitation of Sulfachloropyrazine sodium during in vitro experimentation. Our goal is to ensure the accuracy, reproducibility, and integrity of your results by maintaining compound solubility throughout your assays.

Section 1: Understanding the Root Cause of Precipitation

Before troubleshooting, it is crucial to understand the underlying physicochemical principles governing the solubility of Sulfachloropyrazine sodium.

Q: What is Sulfachloropyrazine sodium and why is its solubility a concern?

A: Sulfachloropyrazine sodium, also known as Sulfaclozine sodium, is the sodium salt of a sulfonamide antibiotic used primarily in veterinary medicine to treat bacterial and protozoan infections.[1][2] As a sodium salt, it is characterized by its high solubility in aqueous solutions like water.[1][3][4] However, this solubility is not absolute and can be compromised under typical in vitro assay conditions.

The parent molecule, Sulfachloropyrazine, is a weak acid. The sodium salt form exists in an ionized state, which is readily soluble in water. Precipitation occurs when this soluble, ionized form converts back to the less soluble, non-ionized free acid form. This transition is the primary reason for unexpected precipitation in otherwise aqueous environments.

Q: What are the most common causes of Sulfachloropyrazine sodium precipitation in my assay?

A: Precipitation is rarely due to a single factor. It is typically an interplay of physicochemical properties and experimental conditions. The most common triggers are:

  • pH-Dependent Solubility: This is the most critical factor. The solubility of Sulfachloropyrazine sodium is highly dependent on the pH of the medium. Cell culture media are typically buffered to a physiological pH of ~7.2-7.4. However, cellular metabolism, particularly in dense or rapidly proliferating cultures, produces acidic byproducts like lactic acid. This can lower the local pH of the medium, causing the soluble sodium salt to convert to its less soluble free acid form, leading to precipitation.[5]

  • "Solvent Shock" or "Crashing Out": If you are using a non-aqueous solvent like DMSO to prepare a highly concentrated stock solution, adding this stock directly and rapidly to your aqueous culture medium can cause a rapid solvent exchange. This "shock" can cause the compound to crash out of solution before it has a chance to properly disperse.[5][6]

  • Exceeding the Solubility Limit: Every compound has a maximum solubility limit in a given solution under specific conditions (temperature, pH, etc.). If the final working concentration in your assay exceeds the solubility of Sulfachloropyrazine sodium in your specific cell culture medium, precipitation will occur.[5] It's important to note that the solubility in complex media can be lower than in pure water.[6]

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, often, serum proteins. Sulfachloropyrazine sodium can potentially interact with these components to form insoluble complexes.[7][8] For instance, high concentrations of certain salts can lead to a "salting out" effect.[6]

  • Temperature Fluctuations: Adding a room temperature or cold stock solution to cold media can decrease the compound's immediate solubility.[5][9] Furthermore, repeated freeze-thaw cycles of stock solutions can promote aggregation and precipitation.[8]

Below is a diagnostic workflow to help identify the cause of precipitation in your experiment.

G cluster_0 Precipitation Diagnostic Workflow cluster_1 Immediate Precipitation Causes cluster_2 Delayed Precipitation Causes start Precipitate Observed q1 When does it occur? start->q1 immediate Potential Causes: - Solvent Shock - Exceeded Solubility Limit - Incorrect Dilution q1->immediate Immediately upon addition to media overtime Potential Causes: - pH Shift from Metabolism - Media Evaporation - Interaction with Media Components q1->overtime Hours or days into the experiment solution1 Troubleshooting: 1. Review Dilution Protocol (Sec 2) 2. Perform Solubility Test (Sec 4) 3. Check Stock & Final Concentrations immediate->solution1 solution2 Troubleshooting: 1. Monitor Media pH (Sec 3) 2. Check Incubator Humidity 3. Consider Media Formulation overtime->solution2

Caption: Diagnostic workflow for identifying the cause of precipitation.

Section 2: Troubleshooting Guide: Immediate Precipitation

Q: My compound precipitated instantly when I added it to my cell culture medium. How do I fix this?

A: Immediate precipitation is a classic sign that the compound was unable to properly dissolve in the aqueous environment of the culture medium. This is typically due to improper dilution technique or exceeding the compound's solubility limit under assay conditions.

Data Summary: Sulfachloropyrazine Sodium Solubility
SolventSolubilitySource
WaterHighly Soluble[1][3][4]
MethanolSoluble / Slightly Soluble[1][3]
PBS (pH 7.2)~1 mg/mL[10]
DMSO~1 mg/mL[10]
DMF~1 mg/mL[10]
Protocol 1: Optimized Stock Solution & Working Dilution Preparation

This protocol is designed to minimize solvent shock and ensure proper dissolution.

Materials:

  • Sulfachloropyrazine sodium powder

  • Sterile, nuclease-free water or PBS (pH 7.2)

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

Procedure:

  • Prepare a Primary Stock Solution:

    • Based on the data table, water is an excellent initial choice for the solvent.

    • Prepare a 10 mM stock solution in sterile water or PBS. For example, to make 1 mL of a 10 mM stock (MW: ~306.7 g/mol for anhydrous), weigh out ~3.07 mg of Sulfachloropyrazine sodium.

    • Add the solvent to the powder and vortex thoroughly until the solid is completely dissolved. The solution should be clear.

    • Expert Tip: While DMSO can be used, starting with an aqueous solvent for a water-soluble compound avoids potential solvent-related artifacts and toxicity.[5]

  • Create an Intermediate Dilution:

    • Do not add the high-concentration stock directly to your final culture volume. Instead, perform an intermediate dilution in pre-warmed (37°C) cell culture medium.[5][6]

    • For example, to achieve a final concentration of 100 µM from a 10 mM stock, you might first prepare a 1 mM intermediate solution. To do this, add 10 µL of your 10 mM stock to 90 µL of pre-warmed medium.

  • Prepare the Final Working Solution:

    • Gently vortex or swirl the vessel containing the bulk of your pre-warmed cell culture medium.

    • Add the intermediate stock solution dropwise to the gently swirling medium.[5] This gradual introduction is critical to prevent localized high concentrations that can trigger precipitation.

    • Visually inspect the final solution. It should remain clear.

Section 3: Troubleshooting Guide: Precipitation Over Time

Q: My experiment looked fine at the start, but I see a precipitate in the wells after several hours/days in the incubator. What's happening?

A: Delayed precipitation is often linked to changes in the media environment over the course of the experiment.

Potential Causes & Solutions:

  • pH Shift Due to Cellular Metabolism: As cells metabolize, they release acidic waste products, gradually lowering the pH of the medium.[5] For a pH-sensitive compound like Sulfachloropyrazine sodium, this drop can be enough to cause it to fall out of solution.

    • Solution: For long-term or high-density cultures, increase the frequency of media changes to replenish buffers and remove acidic waste. You can also monitor the color of the phenol red indicator in your medium; a shift from red to yellow indicates acidification.

  • Media Evaporation: Over long incubation periods, evaporation can occur, especially if the incubator's humidity is low. This increases the concentration of all components in the media, including salts and the drug itself, potentially pushing it past its solubility limit.[5][8]

    • Solution: Ensure your incubator has a properly filled and maintained water pan for humidification. For multi-well plates, use low-evaporation lids or seal the plates with gas-permeable membranes.[5]

  • Compound Instability or Interaction: The compound may slowly interact with media components or degrade over time at 37°C, forming less soluble byproducts.

    • Solution: If you suspect instability, consider preparing fresh media with the compound more frequently rather than making a large batch for a multi-day experiment.

Section 4: Proactive Experimental Design: Best Practices

Q: How can I design my experiment to prevent precipitation from the start?

A: The most effective strategy is to proactively determine the solubility limit of Sulfachloropyrazine sodium in your specific experimental context before running a full-scale assay.

Protocol 2: Determining Maximum Soluble Concentration

This workflow helps you establish a safe upper concentration limit for your specific cell culture medium.

Procedure:

  • Prepare a high-concentration stock solution of Sulfachloropyrazine sodium (e.g., 10-20 mM in sterile water).

  • Set up a series of dilutions in your specific cell culture medium (e.g., DMEM + 10% FBS) in clear microcentrifuge tubes or a 96-well plate. Aim for a range that brackets your intended final concentration (e.g., 500 µM, 250 µM, 100 µM, 50 µM, 10 µM).

  • Incubate under assay conditions: Place the tubes/plate in your cell culture incubator (37°C, 5% CO2) for a duration equivalent to your planned experiment (e.g., 24, 48, or 72 hours).

  • Visually Inspect for Precipitation: At regular intervals, carefully inspect each concentration against a dark background. Look for any signs of cloudiness, crystals, or visible precipitate. Microscopic examination can also be used for more sensitive detection.

  • Determine the Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your practical maximum soluble concentration for that medium and duration. Always work at or below this concentration to ensure solubility.

The following diagram illustrates this proactive workflow.

G cluster_workflow Proactive Solubility Determination Workflow prep_stock 1. Prepare High-Conc. Aqueous Stock Solution serial_dilute 2. Create Serial Dilutions in Pre-warmed Assay Medium prep_stock->serial_dilute incubate 3. Incubate under Experimental Conditions (37°C, 24-72h) serial_dilute->incubate inspect 4. Inspect Visually & Microscopically for Precipitate incubate->inspect inspect->serial_dilute Precipitate (Test lower conc.) determine 5. Identify Highest Clear Concentration (Max Soluble Conc.) inspect->determine No Precipitate assay 6. Design Experiment Using Concentrations ≤ Max Soluble Conc. determine->assay

Caption: Proactive workflow to determine maximum soluble concentration.

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a Sulfachloropyrazine sodium stock solution? A1: Given its high water solubility, sterile water or a buffered solution like PBS (pH 7.2) is the recommended starting solvent.[1][3] This avoids the potential for DMSO-induced "solvent shock" and cytotoxicity.[5]

Q2: If I must use DMSO, what is the maximum final concentration that is safe for most cell lines? A2: As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize cytotoxicity.[5] Always include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments.[6]

Q3: Can I just filter my medium to remove the precipitate? A3: While you can physically remove the precipitate by filtering, this is not recommended . The precipitate is your active compound, so filtering will remove it and lead to an unknown, lower final concentration of soluble drug in your assay.[6] This compromises the accuracy and reproducibility of your results. It is always better to address the root cause of the precipitation.

Q4: How should I store my Sulfachloropyrazine sodium stock solutions? A4: For long-term storage, it is best to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can promote precipitation.[2][8] Store aliquots at -20°C or -80°C. For aqueous stocks, storage at -80°C is generally preferred for periods longer than a month.[2]

References

  • Fengchen Group. (n.d.). Sulfachloropyrazine Sodium Raw Material, API CAS 1392129-96-2. Fengchen Group Co., Ltd. [Link]

  • Hebei Veyong Pharma. (2025). Sulfachloropyrazine Sodium: An In-Depth Exploration of Its Pharmacological Properties. Hebei Veyong Pharmaceutical Co., Ltd. [Link]

  • Beijing Entrepreneur Science & Trading Co., Ltd. (n.d.). Sulfachloropyrazine Sodium Monohydrate CAS 1392129-96-2. [Link]

  • Beijing Entrepreneur Science & Trading Co., Ltd. (n.d.). Sulfachloropyridazine Sodium CAS 23282-55-5. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71588002, Sodium Sulfachloropyrazine Monohydrate. PubChem. [Link]

  • Al-Aani, H., Hilton, B., & Williams, J. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Biotechnology and Bioengineering, 120(8), 2156-2166. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

Sources

Minimizing photodegradation of Sulfachloropyrazine sodium during experiments.

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Minimizing Photodegradation in Experimental Settings

Welcome to the technical support guide for Sulfachloropyrazine sodium. This resource is designed for researchers, scientists, and drug development professionals who work with this compound. As a sulfonamide antibiotic, Sulfachloropyrazine sodium is susceptible to photodegradation, which can compromise the integrity and reproducibility of your experimental results. This guide provides in-depth, practical answers and troubleshooting protocols to help you safeguard your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the photosensitivity of Sulfachloropyrazine sodium.

Q1: What is photodegradation and why is it a critical concern for Sulfachloropyrazine sodium?

A: Photodegradation is the process by which a molecule is chemically altered or broken down by absorbing energy from light, particularly in the ultraviolet (UV) and visible spectra. For Sulfachloropyrazine sodium, a member of the light-sensitive sulfonamide family, this is a significant concern for several reasons:

  • Loss of Potency: Degradation reduces the concentration of the active compound, leading to inaccurate measurements and a decrease in its intended biological or chemical activity.

  • Formation of Impurities: Photodegradation can create by-products with unknown chemical structures and pharmacological or toxicological profiles.[1] These new entities can interfere with assays, cause unexpected side effects in biological systems, or lead to misinterpretation of data.

  • Compromised Data Integrity: Uncontrolled degradation introduces a major variable into experiments, making results unreliable and difficult to reproduce. The International Council for Harmonisation (ICH) mandates photostability testing for new drug substances and products precisely because of these risks.[2][3][4][5]

Q2: At which wavelengths of light is Sulfachloropyrazine sodium most sensitive?

A: A compound's sensitivity to light is directly related to its ability to absorb light at specific wavelengths. The UV-Visible absorption maxima for Sulfachloropyrazine sodium have been identified, indicating the regions of the electromagnetic spectrum where it is most likely to absorb energy and undergo photodegradation. Light sources in your laboratory that emit energy in these ranges, especially UV lamps or direct sunlight, pose the greatest risk.

Table 1: Photochemical Properties of Sulfachloropyrazine Sodium

Property Value Source
UV Absorption Maxima (λmax) 261 nm, 323 nm [6]
Appearance Light yellow to yellow solid [1][7]

| Compound Class | Sulfonamide |[1][6] |

This data is crucial for selecting appropriate laboratory lighting and protective equipment.

Q3: Can I visually identify if my Sulfachloropyrazine sodium solution has degraded?

A: While visual inspection can sometimes offer clues, it is not a definitive method for detecting photodegradation. Sulfachloropyrazine sodium in its solid form is typically an off-white to light yellow powder.[7][8] A significant color change in a solution, such as darkening to a deeper yellow or brown, may indicate chemical changes.

However, substantial degradation can occur before any color change is visible. Never rely solely on visual cues. The only trustworthy method to confirm the stability of your compound is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), which can separate and quantify the parent compound from its potential degradants.[9][10]

Q4: What are the immediate, practical steps I can take to protect my samples during an experiment?

A: Protecting your samples requires a systematic approach to minimize light exposure at every step. The following practices are highly recommended:

  • Use Protective Glassware: Always prepare and store solutions in amber glass vials or bottles. These are designed to block most UV and some visible light.

  • Employ Opaque Coverings: For containers that are not light-protective (e.g., clear plastic well plates, glass flasks), wrap them securely in aluminum foil. This is a simple but highly effective barrier against all light.

  • Control Laboratory Lighting: Avoid working under direct, intense overhead lighting for prolonged periods. Whenever possible, work in a dimly lit area or use a bench lamp with a yellow or red "safe light," which emits wavelengths outside the compound's absorption spectrum.

  • Minimize Exposure Time: Plan your experiments to ensure that solutions of Sulfachloropyrazine sodium are exposed to ambient light for the shortest duration possible. Prepare solutions just before use if feasible.

  • Use Light-Blocking Centrifuge Tubes: When centrifuging samples, use opaque or amber-colored microcentrifuge tubes.

The following workflow diagram illustrates the key decision points for protecting your samples.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_start Start: Weigh Solid Compound dissolve Dissolve in Appropriate Solvent prep_start->dissolve storage_choice Use Amber Volumetric Flask or Wrap Clear Flask in Foil dissolve->storage_choice setup Set up Experiment storage_choice->setup light_check Is Experiment Light-Sensitive? setup->light_check cover_samples Wrap All Sample Containers (Plates, Tubes, etc.) in Foil light_check->cover_samples Yes run_exp Run Experiment Under Subdued/Filtered Light light_check->run_exp No cover_samples->run_exp analytical_prep Prepare for Analysis (e.g., HPLC) run_exp->analytical_prep use_amber_vials Use Amber HPLC Vials analytical_prep->use_amber_vials analyze Analyze Promptly use_amber_vials->analyze

Caption: A protected workflow for handling Sulfachloropyrazine sodium.

Q5: How do experimental parameters like solvent and pH affect photodegradation?

A: Solvent and pH are critical variables that can significantly influence the rate and pathway of photodegradation.

  • pH: The stability of other sulfonamides has been shown to be pH-dependent.[11] Changes in pH can alter the ionization state of the molecule, potentially making it more or less susceptible to light-induced reactions. For example, the generation of hydroxyl radicals (•OH), a key driver of degradation for many sulfonamides, can be highly pH-dependent.[12]

  • Solvent: The choice of solvent is important. While common solvents like water, DMSO, and methanol are used for dissolution[6][10], be aware that solvents can participate in photochemical reactions. Some solvents can act as photosensitizers, absorbing light and transferring energy to the drug molecule, thereby accelerating its degradation.

  • Excipients: Other molecules in your solution (buffers, salts, media components) can also impact stability. Some, like nitrate, may enhance photodegradation, while others, like bicarbonate, may inhibit it.[11]

Given these complexities, if your experiment involves prolonged light exposure or high-intensity sources, it is best practice to run a preliminary photostability test using your specific experimental matrix (solvent, pH, and other components).

Q6: How should I prepare and store my stock and working solutions?

A: Proper storage is fundamental to preventing both photodegradation and other forms of chemical decomposition.

Table 2: Recommended Storage and Handling Procedures

Form Condition Duration Source
Solid Powder 4°C, sealed container, protected from moisture and light. As per manufacturer's expiry. [1]
Stock Solution Aliquoted in amber or foil-wrapped tubes, sealed. 1 month at -20°C [1][7]

| | | 6 months at -80°C |[1][7] |

Key Practices:

  • Aliquoting: Prepare stock solutions at a high concentration, then divide them into smaller, single-use aliquots. This prevents the need for repeated freeze-thaw cycles, which can degrade the compound.[1]

  • Solvent Choice: Sulfachloropyrazine sodium is soluble in water, DMSO, and DMF.[6][7] For aqueous stock solutions, it is recommended to filter-sterilize through a 0.22 µm filter before storage.[1]

  • Labeling: Clearly label all aliquots with the compound name, concentration, date of preparation, and storage conditions.

Troubleshooting Guide

This section provides a logical approach to diagnosing and solving common issues related to potential photodegradation.

G start Problem Encountered: Inconsistent results, loss of activity, or new HPLC peaks q1 Were all solutions and samples protected from light at all times (amber vials, foil, etc.)? start->q1 yes1 Yes, full protection was used. q1->yes1 Yes no1 No, samples were exposed to light. q1->no1 No q2 Are stock solutions old or repeatedly freeze-thawed? yes1->q2 cause1 Likely Cause: Photodegradation. no1->cause1 solution1 Solution: 1. Implement full light protection protocol. 2. Run a controlled photostability test to confirm sensitivity in your system. cause1->solution1 yes2 Yes q2->yes2 Yes no2 No q2->no2 No cause2 Possible Cause: Chemical instability unrelated to light. yes2->cause2 other_factors Consider other experimental variables: pH, temperature, contamination, instrument error. no2->other_factors solution2 Solution: 1. Prepare fresh stock solutions. 2. Aliquot to avoid freeze-thaw cycles. 3. Re-run experiment. cause2->solution2

Caption: Troubleshooting flowchart for experiments with Sulfachloropyrazine sodium.

Experimental Protocols

Protocol 1: Basic Photostability Assessment of a Sulfachloropyrazine Sodium Solution

This protocol allows you to determine if your compound is degrading under your specific laboratory lighting conditions and in your experimental medium.

Objective: To compare the concentration of Sulfachloropyrazine sodium in a light-protected sample versus a light-exposed sample over a typical experimental time course.

Materials:

  • Sulfachloropyrazine sodium powder

  • Your chosen experimental solvent/buffer

  • Two identical amber glass vials (or clear vials, one of which will be wrapped in foil)

  • HPLC system with UV detector

  • HPLC-grade solvents (e.g., acetonitrile, methanol, buffered water)[10]

Methodology:

  • Solution Preparation:

    • Prepare a solution of Sulfachloropyrazine sodium in your experimental buffer at a typical working concentration (e.g., 10 µg/mL).

    • Ensure the solution is fully dissolved and homogenous.

  • Sample Setup:

    • Protected Sample (Control): Transfer an aliquot of the solution to an amber vial and place it in a drawer or a box to ensure complete darkness.

    • Exposed Sample: Transfer an equal aliquot to a second, identical vial. Place this vial on the lab bench where the experiment would normally be conducted, under standard laboratory lighting.

  • Time Points and Analysis:

    • Time 0: Immediately take a sample from the initial solution, dilute if necessary, and inject it into the HPLC system to get a baseline (T=0) peak area for the parent compound.

    • Subsequent Time Points: After a duration equivalent to your typical experiment (e.g., 2, 4, 8, or 24 hours), take samples from both the "Protected" and "Exposed" vials.

    • Analyze all samples by HPLC. A common method involves a C18 column with UV detection around 270 nm.[10] The mobile phase could be a mixture of acetonitrile and a phosphate buffer.[10]

  • Data Interpretation:

    • Calculate the percentage of the remaining Sulfachloropyrazine sodium at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Compare the % Remaining for the "Protected" vs. "Exposed" samples. A significant drop (>5-10%) in the concentration of the "Exposed" sample compared to the "Protected" one confirms photodegradation under your lab conditions. You may also observe the appearance of new, smaller peaks in the chromatogram of the exposed sample, representing degradation products.

References

  • Auerbach, M. E. (1943). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • MedChemExpress. (n.d.). Sulfaclozine sodium (Sulfachloropyrazine sodium).
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • Wang, J., et al. (2017). A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma and application in a comparative pharmacokinetic study. Analytical Methods.
  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie.
  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
  • ResearchGate. (n.d.). Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media. Request PDF.
  • Beijing Entrepreneur Science & Trading Co., Ltd. (n.d.). Sulfachloropyrazine Sodium Monohydrate CAS 1392129-96-2.
  • Cayman Chemical. (n.d.). Sulfaclozine (sodium salt).
  • Mahmoudi, A., et al. (2015). Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues. Journal of the Hellenic Veterinary Medical Society.
  • ResearchGate. (n.d.).
  • MCE. (n.d.). Sulfaclozine sodium (Sulfachloropyrazine sodium) | Anti-infecton Agent.
  • Google Patents. (2015). CN104945338A - Process for preparing sulfachloropyrazine sodium.
  • Ji, Y., et al. (2018). Photodegradation of sulfasalazine and its human metabolites in water by UV and UV/peroxydisulfate processes.
  • PubChem. (n.d.). Sodium Sulfachloropyrazine Monohydrate.
  • Zhang, J., et al. (2013). Photodegradation mechanism of sulfadiazine catalyzed by Fe(III)
  • Gao, Y., et al. (2016). Photodegradation of Sulfadiazine in Aqueous Solution and the Affecting Factors. Journal of Chemistry.
  • Meyer, A., et al. (2020). Direct and indirect photodegradation of atrazine and S-metolachlor in agriculturally impacted surface water and associated C and N isotope fractionation. Environmental Science: Processes & Impacts.
  • USDA Food Safety and Inspection Service. (2009).
  • ResearchGate. (2015). Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues. PDF.

Sources

Best practices for handling and storing Sulfachloropyrazine sodium powder

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sulfachloropyrazine Sodium

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides in-depth technical support for the proper handling, storage, and use of Sulfachloropyrazine sodium powder in a research setting. The following information synthesizes key data from safety data sheets, chemical suppliers, and scientific literature to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs): General Information

Q1: What is Sulfachloropyrazine sodium and what are its key properties?

Sulfachloropyrazine sodium is the sodium salt of Sulfachloropyrazine, a sulfonamide antimicrobial agent.[1] It functions by inhibiting the synthesis of dihydrofolate, a crucial step in the folic acid synthesis pathway of bacteria and some protozoa, thereby impeding their growth and replication.[2][3][4] It is commonly used in veterinary medicine and as a research chemical.[2][3][5]

Key properties are summarized in the table below:

PropertyDescriptionSource(s)
Appearance White to light yellow crystalline powder.[4][5]
Molecular Formula C₁₀H₈ClN₄NaO₂S (anhydrous) or C₁₀H₈ClN₄NaO₂S·H₂O (monohydrate).[4][5]
Solubility Highly soluble in water; soluble in methanol; slightly soluble in DMSO, dimethylformamide (DMF), ethanol, and acetone; insoluble in chloroform.[1][5][6]
Stability Stable under recommended storage conditions, but sensitive to light and moisture.[3] Aqueous solutions are not recommended for storage for more than one day.[1]

Q2: Why are there different CAS numbers and names for this compound?

You may encounter various names and CAS numbers, which can be confusing. This is typically due to the compound existing in different forms (e.g., anhydrous vs. monohydrate) or being listed by different suppliers.

  • Sulfachloropyrazine sodium / Sulfaclozine sodium: Common synonyms.[1][7]

  • CAS 1392129-96-2: Often refers to the monohydrate form.[3][5]

  • CAS 23307-72-4 / 71720-40-6: May refer to the anhydrous sodium salt.[7][8]

For experimental consistency, it is crucial to record the specific CAS number and form provided by your supplier and use it consistently throughout your research.

FAQs: Handling and Safety

Q3: What personal protective equipment (PPE) is required when handling Sulfachloropyrazine sodium powder?

Due to its potential to cause skin, eye, and respiratory irritation, appropriate PPE is mandatory.[8][9][10]

  • Eye Protection: Wear safety glasses with side shields or goggles.[9]

  • Hand Protection: Wear protective gloves (e.g., nitrile).

  • Respiratory Protection: Use a dust respirator or handle the powder in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust particles.[8]

  • Body Protection: Wear a lab coat to protect your clothing.

Q4: How should I handle the powder to minimize exposure?

Always handle Sulfachloropyrazine sodium powder in a well-ventilated area or a fume hood to prevent the accumulation of dust in the air.[8][9] Use dry, clean tools (e.g., spatulas) for weighing and transferring the powder. Avoid any actions that could generate dust, such as shaking the container unnecessarily.[8] After handling, wash your hands thoroughly with soap and water.[8]

Q5: What is the correct procedure for cleaning up a spill of Sulfachloropyrazine sodium powder?

In case of a spill, follow these steps while wearing your full PPE:

  • Contain the Spill: Prevent the powder from spreading. You can cover the spill with a plastic sheet to minimize dust generation.

  • Clean-Up: For dry spills, carefully sweep or vacuum the powder.[8] Do not use methods that will create airborne dust.

  • Collect Waste: Place the collected powder into a clearly labeled, sealable container for hazardous waste disposal.[8]

  • Decontaminate: Wash the spill area with water and wipe it down.[8]

  • Disposal: Dispose of all contaminated materials (including cleaning supplies and PPE) as hazardous waste according to your institution's and local regulations.[8]

FAQs: Storage Best Practices

Q6: What are the optimal storage conditions for the solid powder?

To ensure the long-term stability of Sulfachloropyrazine sodium powder, proper storage is critical. The key is to protect it from its primary degradation catalysts: light, moisture, and heat.

  • Container: Keep the powder in its original, tightly sealed container to prevent moisture absorption.[3][8]

  • Location: Store in a cool, dry, and well-ventilated place.[3][5]

  • Light: Protect from direct sunlight and strong light sources.[4][5] Storing it in a dark place or an opaque container is recommended.[6]

  • Temperature: While room temperature storage is sometimes acceptable, long-term storage at 2-8°C or -20°C is often recommended for maximum stability.[1][6][9] Always follow the specific storage temperature recommended on the product's certificate of analysis.

Q7: How should I prepare and store solutions of Sulfachloropyrazine sodium?

Solution stability is a major consideration. Aqueous solutions, in particular, have limited stability and should ideally be prepared fresh for each experiment.[1]

  • Stock Solutions: For higher concentration stock solutions, you can use solvents like DMSO or DMF, where solubility is approximately 1 mg/mL.[1] These stock solutions are more stable than aqueous solutions.

  • Storage of Stock Solutions: Once prepared, stock solutions should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[11][12] Store these aliquots tightly sealed at -20°C for up to one month or -80°C for up to six months.[12]

  • Aqueous Solutions: Prepare aqueous working solutions by diluting the stock solution into your desired buffer (e.g., PBS) immediately before use. Do not store aqueous solutions for more than one day.[1]

Troubleshooting Guides

Q8: I'm having trouble dissolving the powder. What should I do?

If you encounter solubility issues, consider the following:

  • Verify the Solvent: Ensure you are using an appropriate solvent. Sulfachloropyrazine sodium is highly soluble in water and methanol, but only slightly soluble in other organic solvents.[5]

  • Check the pH: The solubility of sulfonamides can be pH-dependent. The sodium salt form is more soluble in neutral to alkaline aqueous solutions.

  • Use Sonication/Gentle Heating: If precipitation occurs, gentle heating and/or sonication can aid dissolution.[13] However, avoid excessive heat, as it may degrade the compound.

  • Prepare a Stock Solution: For difficult-to-dissolve scenarios in aqueous buffers, first prepare a concentrated stock solution in a solvent like DMSO, then dilute it into your aqueous medium.[1]

Below is a workflow to guide you through solubility troubleshooting.

G start Start: Solubility Issue check_solvent Is the solvent correct? (Water, Methanol) start->check_solvent use_sonication Apply gentle heat or sonication check_solvent->use_sonication Yes dmso_stock Prepare concentrated stock in DMSO check_solvent->dmso_stock No check_ph Is pH neutral or alkaline? use_sonication->check_ph adjust_ph Adjust pH if necessary (use dilute NaOH) check_ph->adjust_ph No dilute Dilute stock solution into aqueous buffer check_ph->dilute Yes adjust_ph->dilute dmso_stock->dilute success Success: Compound Dissolved dilute->success

Caption: Troubleshooting workflow for solubility issues.

Q9: My experimental results are inconsistent. Could it be related to the compound's stability?

Yes, inconsistent results are often linked to compound degradation. Consider these factors:

  • Light Exposure: Sulfonamides can undergo photodegradation.[14][15] Ensure all experiments involving the compound, especially in solution, are performed with minimal light exposure. Use amber vials or cover your containers with aluminum foil.

  • Solution Age: As mentioned, aqueous solutions are not stable.[1] If you are using a solution that was prepared more than 24 hours prior, its effective concentration may have decreased. Always use freshly prepared solutions for critical experiments.

  • pH of Medium: The degradation rate of sulfonamides can be influenced by pH.[15] Ensure the pH of your experimental medium is consistent between experiments.

  • Improper Storage: Check if your stock solutions have been subjected to multiple freeze-thaw cycles or stored at the wrong temperature.[11][12]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution

  • Calculate: Determine the required mass of Sulfachloropyrazine sodium powder for your desired volume.

  • Weigh: In a chemical fume hood, accurately weigh the powder using an analytical balance.

  • Dissolve: Transfer the powder to a sterile, appropriately sized volumetric flask. Add approximately half of the final desired volume of sterile, purified water (e.g., Milli-Q).

  • Mix: Cap the flask and mix by inversion or vortexing until the powder is completely dissolved. If needed, use a sonicator bath for a few minutes to aid dissolution.

  • Final Volume: Add purified water to the calibration mark on the flask.

  • Use Immediately: This aqueous solution should be used immediately and not stored.[1]

Protocol 2: Preparation and Storage of a 1 mg/mL DMSO Stock Solution

  • Weigh: Accurately weigh the desired amount of Sulfachloropyrazine sodium powder in a fume hood.

  • Dissolve: Transfer the powder to a sterile glass vial. Add the required volume of anhydrous DMSO to achieve a 1 mg/mL concentration.[1]

  • Mix: Vortex the vial until the solid is completely dissolved.

  • Aliquot: Dispense the stock solution into single-use, sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[11]

  • Store: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store them at -20°C or -80°C.[12]

Disposal Guidelines

All waste containing Sulfachloropyrazine sodium, including unused powder, contaminated solutions, and cleaning materials, must be treated as hazardous chemical waste.[8] Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. Follow your institution's specific waste disposal procedures and consult with your environmental health and safety department for guidance.[16][17]

References

  • Fengchen Group Co., Ltd. (n.d.). Sulfachloropyrazine Sodium Raw Material, API CAS 1392129-96-2. Fengchen. [Link]

  • Global Insight (2025). Sulfachloropyrazine Sodium: An In-Depth Exploration of Its Pharmacological Properties. [Link]

  • Beijing Entrepreneur Science & Trading Co., Ltd. (n.d.). Sulfachloropyridazine Sodium CAS 23282-55-5. [Link]

  • Beijing Entrepreneur Science & Trading Co., Ltd. (n.d.). Sulfachloropyrazine Sodium Monohydrate CAS 1392129-96-2. [Link]

  • Zhejiang Chengfeng Pharmaceutical Co., Ltd. (n.d.). Sulfachloropyrazine Sodium(GMP). [Link]

  • ResearchGate (n.d.). Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media. [Link]

  • Google Patents (2015). CN104910081A - Preparation method of sulfachloropyrazine sodium.
  • PubMed (2018). Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media. [Link]

  • Chemos GmbH & Co.KG (n.d.). Safety Data Sheet: Sulfaclozine sodium monohydrate. [Link]

  • Google Patents (2015). CN104945338A - Process for preparing sulfachloropyrazine sodium.
  • Google Patents (2020). CN111217760B - Synthetic method of sulfachloropyrazine sodium.
  • Hebei Weierli Animal Pharmaceutical Group (n.d.). Sulfachloropyrazine Sodium Soluble Powder Manufacturer Injection. [Link]

  • Google Patents (2012).
  • U.S. Environmental Protection Agency (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • CABI Digital Library (2013). Sulfachloropyrazine disposition in Eimeria tenella infected chickens. [Link]

  • Oregon State University Seafood Lab (n.d.). Method Chemicals Disposal. [Link]

  • Google Patents (2012). CN102920716A - Method for preparing sulfachloropyrazine sodium solution serving as compound anti-coccidium medicine.
  • Science.gov (n.d.). sodium sulfachloropyrazine monohydrate: Topics by Science.gov. [Link]

  • MDPI (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]

  • National Institutes of Health (2022). NIH Waste Disposal Guide 2022. [Link]

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Solving inconsistent results in Sulfachloropyrazine sodium bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researcher.

This guide is designed to serve as a dedicated resource for scientists, researchers, and drug development professionals encountering inconsistent results in bioassays involving Sulfachloropyrazine sodium. As Senior Application Scientists, we understand that reproducibility is the cornerstone of valid research. Inconsistent outcomes not only delay progress but also challenge the integrity of your findings.

This document moves beyond a simple checklist. It is structured to provide in-depth, causal explanations for common issues, offering logical troubleshooting pathways to diagnose and resolve variability. Our goal is to empower you with the expertise to not only fix current problems but also to build more robust and reliable assays for the future.

Troubleshooting Guide: Diagnosing and Resolving Inconsistent Results

This section addresses specific, common problems encountered during Sulfachloropyrazine sodium bioassays, particularly antimicrobial susceptibility testing (AST) and chromatographic analysis.

Question 1: Why am I seeing significant variation in zone of inhibition diameters in my Kirby-Bauer (disk diffusion) assay?

Inconsistent zones of inhibition are a frequent source of frustration. The issue can typically be traced back to one of three areas: the inoculum, the media, or the antibiotic disk itself.

Potential Causes & Systematic Solutions:

  • Inoculum Density is Not Standardized:

    • The Problem: If the bacterial lawn is too dense, the zone of inhibition will be smaller than expected. Conversely, a sparse lawn will result in an artificially large zone. The bioassay's outcome is critically dependent on a standardized starting population of bacteria.

    • Solution: Always standardize your inoculum to a 0.5 McFarland turbidity standard. This ensures a consistent bacterial density of approximately 1.5 x 10⁸ CFU/mL. Use a calibrated photometric device for accuracy or, if unavailable, visually compare your suspension to a Wickerham card under good lighting.[1] Prepare fresh standards periodically as they can degrade over time.

  • Inconsistent Mueller-Hinton Agar (MHA) Preparation:

    • The Problem: The composition and physical properties of the agar directly influence the diffusion rate of Sulfachloropyrazine sodium.

    • Solution:

      • Agar Depth: Ensure a uniform agar depth of 4 mm in all Petri dishes.[1] Shallower depths can lead to excessively large zones, while deeper agar can restrict diffusion and produce smaller zones.

      • pH Level: The pH of the MHA must be between 7.2 and 7.4 after autoclaving. A pH outside this range can alter the drug's activity. Test the pH of each new batch of media you prepare.[1]

      • Surface Moisture: After pouring the plates, ensure the agar surface is dry before inoculation. Excess moisture can cause the inoculum to spread unevenly and interfere with antibiotic diffusion.

  • Improper Storage and Handling of Antibiotic Disks:

    • The Problem: Sulfachloropyrazine sodium, like many antibiotics, can lose potency if not stored correctly.

    • Solution: Store antibiotic disks at the recommended temperature (typically -20°C or as per manufacturer instructions) in a tightly sealed container with a desiccant.[1] Allow disks to come to room temperature before opening the container to prevent condensation from forming on the disks, which can degrade the antibiotic. Check the expiration date on all disks before use.

Workflow for Troubleshooting Inconsistent Zone Diameters

G cluster_media Media Quality Control start Inconsistent Zone Diameters Observed check_inoculum Verify Inoculum Standardization (0.5 McFarland) start->check_inoculum check_media Assess Mueller-Hinton Agar Quality check_inoculum->check_media Inoculum OK resolve_inoculum Action: Re-standardize inoculum. Use photometer or Wickerham card. check_inoculum->resolve_inoculum Inoculum NOT OK ph_check pH between 7.2-7.4? check_media->ph_check check_disks Inspect Antibiotic Disks & Storage resolve_disks Action: Discard expired/improperly stored disks. Use new lot. check_disks->resolve_disks Disks NOT OK end_node Problem Resolved. Proceed with Assay. check_disks->end_node Disks OK depth_check Uniform 4mm depth? ph_check->depth_check pH OK resolve_media_ph Action: Discard batch. Prepare new MHA, verify pH. ph_check->resolve_media_ph pH NOT OK depth_check->check_disks Depth OK resolve_media_depth Action: Adjust pouring volume. Ensure level surface. depth_check->resolve_media_depth Depth NOT OK resolve_inoculum->end_node resolve_media_ph->end_node resolve_media_depth->end_node resolve_disks->end_node

Caption: A logical workflow for diagnosing inconsistent zone sizes.

Question 2: My HPLC analysis shows drifting baselines and inconsistent peak retention times. What's wrong?

High-Performance Liquid Chromatography (HPLC) is a powerful quantitative tool, but its sensitivity makes it prone to issues that manifest as baseline instability or retention time shifts.[2][3]

Potential Causes & Systematic Solutions:

  • Mobile Phase Issues:

    • The Problem: The mobile phase is the lifeblood of the HPLC system. Inadequate preparation is a primary cause of inconsistent results.

    • Solution:

      • Degassing: Always degas your mobile phase thoroughly using sonication, vacuum, or helium sparging. Dissolved gases can form microbubbles in the pump or detector cell, causing pressure fluctuations and a noisy baseline.[4]

      • Fresh Preparation: Prepare mobile phases fresh daily, especially buffered solutions which can support microbial growth over time.

      • Composition: Ensure precise and consistent preparation of the mobile phase. Minor variations in solvent ratios or pH can significantly alter retention times for sulfonamides.[4]

  • Column and System Contamination:

    • The Problem: Over time, particulates from samples or precipitates from the mobile phase can accumulate on the column frit or within the column itself, leading to high backpressure and peak tailing. Column bleed at high temperatures can also cause baseline drift.[3]

    • Solution:

      • Sample Preparation: Filter all samples through a 0.22 or 0.45 µm syringe filter before injection to remove particulates.[5]

      • Guard Column: Use a guard column to protect your analytical column from contaminants. Replace it regularly.

      • System Flush: Implement a regular system maintenance schedule that includes flushing the entire system with a strong solvent (e.g., isopropanol) to remove contaminants.

  • Temperature Fluctuations:

    • The Problem: The viscosity of the mobile phase and the solubility of the analyte are temperature-dependent. Fluctuations in the ambient lab temperature or inconsistent column oven temperature will cause retention times to drift.[4]

    • Solution: Use a column oven to maintain a stable and consistent temperature for the analytical column. Ensure the laboratory environment is also temperature-controlled.

Data Summary: Key HPLC Troubleshooting Parameters

ParameterCommon ProblemRecommended Action
Baseline Drifting or NoisyDegas mobile phase; check for leaks; ensure temperature stability.[2]
Retention Time Shifting (Irreproducible)Ensure precise mobile phase composition; use a column oven.
Peak Shape Tailing or FrontingCheck for column contamination; ensure sample solvent is compatible with mobile phase.[3]
Pressure High or FluctuatingCheck for blockages in the system; replace in-line filters; check for pump seal wear.[2]
Frequently Asked Questions (FAQs)
What is the mechanism of action for Sulfachloropyrazine sodium?

Sulfachloropyrazine sodium is a sulfonamide antibiotic.[6] Its primary mechanism of action is the competitive inhibition of the bacterial enzyme dihydropteroate synthase.[7] This enzyme is critical for the synthesis of folic acid in bacteria. By disrupting this pathway, the drug prevents bacteria from producing essential components needed for DNA and RNA synthesis, ultimately leading to a bacteriostatic effect (inhibiting bacterial growth).[7][8][9]

How should I properly store and handle Sulfachloropyrazine sodium powder?

Proper storage is critical to maintain the compound's stability and efficacy.

  • Storage Conditions: Store the powder in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat.[8][10] Keep the container tightly sealed to prevent moisture absorption.[10]

  • Stock Solutions: When preparing aqueous stock solutions, it's recommended to filter-sterilize them using a 0.22 µm filter.[11] For long-term storage, aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles that can degrade the compound.[11]

What are the essential Quality Control (QC) steps for a microbiological bioassay?

A robust QC system is non-negotiable for ensuring the validity of your results.

  • Reference Strains: Always run a reference bacterial strain with a known susceptibility profile (e.g., E. coli ATCC 25922) in parallel with your test samples. The zone of inhibition for the reference strain must fall within the established acceptable range.

  • Media QC: As mentioned in the troubleshooting guide, every new batch of Mueller-Hinton Agar should be checked for pH, depth, and performance with reference strains.[1]

  • Positive & Negative Controls: Include a positive control (a known susceptible bacterium) and a negative control (an uninoculated plate) in every assay run to confirm that the media supports growth and is not contaminated.

Diagram of Sulfachloropyrazine's Mechanism of Action

G PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (Enzyme) PABA->DHPS DHF DHF (Dihydrofolic Acid) DHPS->DHF Normal Pathway THF THF (Tetrahydrofolic Acid) DHF->THF NucleicAcids DNA/RNA Synthesis THF->NucleicAcids SCP Sulfachloropyrazine (SCP) SCP->Inhibition Inhibition->DHPS Competitively Inhibits

Caption: Competitive inhibition of folic acid synthesis by Sulfachloropyrazine.

References
  • Sulfachloropyrazine Sodium: An In-Depth Exploration of Its Pharmacological Properties. (2025). Vertex AI Search.
  • Sulfachloropyrazine Sodium Monohydrate CAS 1392129-96-2. Beijing Entrepreneur Science & Trading Co., Ltd.
  • Understanding Sulfachloropyrazine Sodium: An Overview of Its Role in Medicine. (2025). ZCPC.
  • Technical Support Center: Troubleshooting Inconsistent Antimicrobial Susceptibility Testing. Benchchem.
  • Sulfaclozine sodium (Sulfachloropyrazine sodium). MedChemExpress.
  • Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chrom
  • Cross-Validation of Analytical Methods for Sulfonamides: A Compar
  • Understanding Sulfachloropyrazine Sodium: A Comprehensive Overview for Pharmaceutical Professionals. (2025). API Manufacturer-ZCPC.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
  • Disk Diffusion Susceptibility Test Troubleshooting Guide.
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020). JAOAC.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFIC
  • Reproducibility of antimicrobial test methods. (2018). PMC - NIH.
  • Variability in Antimicrobial Testing.
  • Sulfachloropyrazine sodium. (2023). Apollo Scientific.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Factors affecting test reproducibility among labor
  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023).
  • Antimicrobial Susceptibility Testing.
  • Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services.
  • USP Monographs: Sulfachlorpyridazine. USP29-NF24.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Antibiotic Sensitivity Test. (2024). MedlinePlus Medical Test.
  • (PDF) Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues. (2015).

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Alternative solvents for dissolving Sulfachloropyrazine sodium for research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sulfachloropyrazine sodium (SCP-Na). This guide provides researchers, scientists, and drug development professionals with in-depth solutions and troubleshooting advice for dissolving SCP-Na, a common challenge in experimental workflows. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Quick-Start FAQs & Troubleshooting

This section directly addresses the most common issues encountered when working with Sulfachloropyrazine sodium.

Q1: My Sulfachloropyrazine sodium isn't dissolving in water, even though it's the sodium salt. What's wrong?

A1: While SCP-Na is described as water-soluble, its solubility is highly pH-dependent.[1][2] The parent molecule, Sulfachloropyrazine, is a weak acid. The sodium salt form increases aqueous solubility, but if your water is slightly acidic (e.g., due to dissolved CO2) or if you are adding it to an acidic buffer, the salt can convert back to its less soluble, protonated form, causing poor dissolution or precipitation.[3][4]

Troubleshooting Step: Measure the pH of your final solution. For optimal solubility, the pH should be neutral to slightly alkaline. Consider using a buffer system (e.g., PBS, pH 7.2-7.4) or adjusting the pH of your deionized water with a small amount of a weak base like sodium bicarbonate or dilute NaOH.

Q2: Can I use DMSO or other organic solvents to make a high-concentration stock solution?

A2: Yes, organic solvents are a viable alternative, especially for creating concentrated stock solutions for in vitro assays. Sulfachloropyrazine sodium is soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approximately 1 mg/mL.[5] It is also soluble in methanol and slightly soluble in ethanol and acetone.[6][7]

Critical Consideration: Always consider the compatibility of the solvent with your downstream application. DMSO can have physiological effects on cells, even at low concentrations.[5][8] Ensure the final concentration of the organic solvent in your working solution is negligible and does not interfere with your experiment.[5]

Q3: My compound dissolved initially in an aqueous buffer but then crashed out of solution. Why?

A3: This is often due to a phenomenon called "salting out" or a shift in pH upon dilution. If you dilute a stock solution prepared in a high pH buffer into a larger volume of a lower pH medium, the pH can drop sufficiently to cause precipitation. Alternatively, if the final medium is high in ionic strength, it can decrease the solubility of the compound.[9]

Preventative Measure: Prepare your working solutions by diluting your stock into the final experimental medium. Before use, allow the solution to equilibrate at the experimental temperature and visually inspect for any precipitation. Filtering the final working solution through a 0.22 µm filter is also a recommended practice for sterile applications.[10]

Understanding the Science of SCP-Na Solubility

The solubility of a compound is governed by its physicochemical properties interacting with the solvent. For SCP-Na, a sulfonamide, the key factor is its acidic nature and the resulting pH-dependent ionization.

Sulfonamides are weak acids. In an acidic environment (low pH), the molecule remains in its neutral, protonated form, which has low water solubility. As the pH increases (becomes more alkaline), the sulfonamide group deprotonates, forming a negatively charged ion. This ionized form is significantly more soluble in polar solvents like water. The sodium salt (SCP-Na) is essentially the pre-formed, ionized version of the molecule, which is why it has much higher intrinsic water solubility than its parent acid, Sulfaclozine.[11]

The diagram below illustrates this fundamental relationship.

G cluster_pH Effect of pH on SCP-Na Equilibrium Protonated Sulfaclozine (R-SO2NHR') Low Aqueous Solubility Deprotonated Sulfachloropyrazine Anion (R-SO2NR'-) + Na+ High Aqueous Solubility Protonated->Deprotonated  Increasing pH (Adding Base) Deprotonated->Protonated  Decreasing pH (Adding Acid)

Caption: pH-dependent equilibrium of Sulfachloropyrazine.

Alternative Solvent Selection Guide

Choosing the right solvent requires balancing dissolving power with experimental compatibility. The following table summarizes the properties of recommended solvents for Sulfachloropyrazine sodium.

Solvent SystemSolubilityRecommended Use CaseKey Considerations
Deionized Water (pH-adjusted) High (pH > 7)[1][2]Preparation of working solutions for in vivo/in vitro use where organic solvents are prohibited.Requires pH monitoring and adjustment. Prone to precipitation if pH drops.
Phosphate-Buffered Saline (PBS, pH 7.2) Approx. 1 mg/mL[5]Standard for cell culture and many biological assays.Buffer capacity helps maintain stable pH. Check for compatibility with other reagents.
Methanol (MeOH) Soluble[6][7]Preparation of analytical standards (e.g., for HPLC).Volatile. Can be toxic to cells. Used in a study to prepare a 10 mg/mL stock solution.[7]
Ethanol (EtOH) Slightly Soluble[6]Co-solvent with water for specific formulations.Less toxic than methanol but also has lower solvating power for SCP-Na.
Dimethyl Sulfoxide (DMSO) Approx. 1 mg/mL[5]High-concentration stock solutions for in vitro screening.Excellent solvent but can affect cell viability.[8] Miscible with water and most organic solvents.[12][13]
Dimethylformamide (DMF) Approx. 1 mg/mL[5]Similar to DMSO; high-concentration stock solutions.Potential toxicity. Less commonly used in cell-based assays than DMSO.

Experimental Protocols

These protocols provide a validated, step-by-step approach to preparing SCP-Na solutions.

Protocol 1: Preparation of an Aqueous Stock Solution (1 mg/mL in PBS)

This protocol is ideal for biological applications where organic solvents must be avoided.

  • Preparation: Weigh out 10 mg of Sulfachloropyrazine sodium powder using an analytical balance.

  • Initial Dissolution: Add the powder to a sterile 15 mL conical tube. Add 8 mL of sterile Phosphate-Buffered Saline (PBS, pH 7.2).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If needed, use an ultrasonic bath for 5-10 minutes to aid dissolution.[10]

  • pH Verification (Critical Step): Check the pH of the solution using a calibrated pH meter or pH strips. If the pH is below 7.0, adjust it upwards by adding microliter amounts of 0.1 M NaOH until the solid fully dissolves and the pH is stable at ~7.2.

  • Final Volume: Once fully dissolved, transfer the solution to a 10 mL volumetric flask and add PBS to the 10 mL mark. Mix thoroughly.

  • Sterilization & Storage: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.[10] Aliquot and store at -20°C for up to one month or -80°C for up to six months.[10] Avoid repeated freeze-thaw cycles.[10]

Protocol 2: Preparation of an Organic Stock Solution (1 mg/mL in DMSO)

This protocol is suited for creating a concentrated stock for dilution into aqueous experimental media.

  • Preparation: Weigh out 5 mg of Sulfachloropyrazine sodium powder.

  • Dissolution: Add the powder to a sterile glass vial. Add 5 mL of cell-culture grade DMSO.

  • Solubilization: Cap the vial and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C in desiccated conditions.[10]

  • Usage Note: When preparing the working solution, ensure the final concentration of DMSO in the assay medium is well below the tolerance level for your specific cell line or experimental system (typically <0.5%).[5]

Solvent Selection Workflow

The following diagram provides a logical workflow for selecting the appropriate solvent for your specific experimental needs.

G start Start: Dissolve SCP-Na q1 Is an organic solvent acceptable in the final assay? start->q1 yes_org Yes q1->yes_org Yes no_org No q1->no_org No protocol_dmso Use Protocol 2: Prepare stock in DMSO. Dilute >1:1000 in final medium. yes_org->protocol_dmso q2 Is a buffered system (e.g., PBS) compatible with the experiment? no_org->q2 end End: Solution Prepared protocol_dmso->end yes_pbs Yes q2->yes_pbs Yes no_pbs No q2->no_pbs No protocol_pbs Use Protocol 1: Dissolve directly in PBS. yes_pbs->protocol_pbs protocol_water Use deionized water. CRITICAL: Adjust pH to >7.0 with dilute NaOH. no_pbs->protocol_water protocol_pbs->end protocol_water->end

Caption: Decision workflow for SCP-Na solvent selection.

References

  • Fengchen Group. (n.d.). Sulfachloropyrazine Sodium Raw Material, API CAS 1392129-96-2. Fengchen Group Co., Ltd. [Link]

  • Hubei Prosperity Galaxy Chemical Co., Ltd. (2025). Sulfachloropyrazine Sodium: An In-Depth Exploration of Its Pharmacological Properties. [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium Sulfachloropyrazine Monohydrate. PubChem Compound Database. [Link]

  • Beijing Entrepreneur Science & Trading Co., Ltd. (n.d.). Sulfachloropyridazine Sodium CAS 23282-55-5. [Link]

  • Beijing Entrepreneur Science & Trading Co., Ltd. (n.d.). Sulfachloropyrazine Sodium Monohydrate CAS 1392129-96-2. [Link]

  • Gajda, A., Posyniak, A., & Zmudzki, J. (2011). Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues. Polish Journal of Veterinary Sciences, 14(3), 369-374. [Link]

  • Science.gov. (n.d.). sodium sulfachloropyrazine monohydrate: Topics. [Link]

  • Google Patents. (2015). CN104945338A - Process for preparing sulfachloropyrazine sodium.
  • ter Laak, T. L., Gebbink, W. A., & Tolls, J. (2006). The effect of pH and ionic strength on the sorption of sulfachloropyridazine, tylosin, and oxytetracycline to soil. Environmental Toxicology and Chemistry, 25(4), 904-911. [Link]

  • Google Patents. (2020). CN111217760B - Synthetic method of sulfachloropyrazine sodium.
  • National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem Compound Database. [Link]

  • Delgado, D. R., Martínez, F., Fakhree, M. A. A., & Jouyban, A. (2014). Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model. Journal of Solution Chemistry, 43, 1541-1551. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Jusufi, A., & Jahiu, A. (2019). Study of pH - Dependent Drugs Solubility for BCS Class 2 and Cla. International Journal of Medical and Pharmaceutical Case Reports, 1(1), 1-5. [Link]

  • Reddit. (2019). What solvents are DMSO/DMF miscible with?. r/OrganicChemistry. [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Hwang, A. C., & Matuszewska, B. (1993). Study of stability of sulfadiazine sodium injection I. Determination of solubility of sulfadiazine sodium as a function of pH in several parenteral solvent systems. Journal of Pharmaceutical Sciences, 82(8), 839-842. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(5), 173. [Link]

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Technical Support Center: Managing pH-Dependent Stability of Sulfachloropyrazine Sodium

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Sulfachloropyrazine sodium. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the pH-dependent stability of Sulfachloropyrazine sodium in aqueous solutions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling of Sulfachloropyrazine sodium solutions.

Q1: What is Sulfachloropyrazine sodium and why is pH management critical?

Sulfachloropyrazine sodium is the sodium salt of Sulfachloropyrazine, a sulfonamide antibiotic used primarily in veterinary medicine to treat bacterial and protozoan infections.[1][2] It is highly soluble in water, which is advantageous for liquid formulations.[2][3] However, the stability of the molecule in solution is highly dependent on pH. The sulfonamide group and the pyrazine ring are susceptible to chemical degradation, such as hydrolysis, and this degradation can be accelerated or decelerated by the pH of the medium. Furthermore, pH directly influences the equilibrium between the soluble sodium salt and its less soluble free acid form (Sulfachloropyrazine), making pH control essential to prevent precipitation and maintain drug concentration.

Q2: What is the recommended pH range for formulating Sulfachloropyrazine sodium solutions?

For optimal solubility of the sodium salt, a basic pH is required. Product specifications often indicate a pH range of 9.0 to 10.5 for Sulfachloropyrazine sodium in solution.[3] However, studies on related sulfonamides have shown that photolytic degradation rates can increase as the pH rises into the neutral and slightly alkaline range.[4][5] Therefore, the optimal pH is a balance between maintaining solubility and minimizing degradation. For most applications, maintaining a pH between 8.5 and 10.0 is a safe starting point. This range ensures the compound remains in its soluble salt form while mitigating the risk of base-catalyzed hydrolysis. Always protect solutions from light to minimize photodegradation.

Q3: Can I use standard buffers like phosphate-buffered saline (PBS) for my Sulfachloropyrazine sodium solution?

While common, PBS typically has a pH of around 7.4. At this pH, a portion of the Sulfachloropyrazine sodium may convert to its less soluble free acid form, leading to precipitation over time. Furthermore, studies on other sulfonamides have shown that degradation can be significant at neutral pH.[4] It is recommended to use a buffer system that can maintain a more alkaline pH, such as a carbonate-bicarbonate buffer (pH 9.2-10.6) or a borate buffer (pH 8-10). Always ensure the chosen buffer is compatible with your downstream application.

Q4: How should I store Sulfachloropyrazine sodium stock solutions?

Stock solutions should be prepared in a suitable alkaline buffer (pH 8.5-10.0), protected from light by using amber vials or wrapping containers in foil, and stored at low temperatures. For short-term storage (1-2 weeks), refrigeration at 2-8°C is appropriate. For long-term storage, aliquoting the stock solution into single-use vials and freezing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[1]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: My Sulfachloropyrazine sodium solution has turned cloudy or formed a precipitate.

Potential Cause A: pH Shift to Acidic or Neutral Range

  • Why it happens: Sulfachloropyrazine sodium is the salt of a weak acid. If the pH of the solution drops below approximately 8.0, the equilibrium will shift from the highly soluble sodium salt to the poorly soluble free acid form (Sulfachloropyrazine), causing it to precipitate out of the solution. This can happen if an acidic buffer or unbuffered water (which can absorb atmospheric CO2 and become slightly acidic) is used.

  • Solution:

    • Measure the pH of your solution.

    • If the pH is below 8.5, slowly add a dilute solution of NaOH (e.g., 0.1 M) dropwise while stirring until the precipitate redissolves and the pH is within the 8.5-10.0 range.

    • For future preparations, use a buffer system capable of maintaining this alkaline pH.

Potential Cause B: Exceeded Solubility Limit

  • Why it happens: Although highly soluble, every compound has its limit.[3] If you are trying to prepare a very high concentration solution, you may have exceeded its intrinsic solubility even at an optimal pH.

  • Solution:

    • Review the certificate of analysis or product datasheet for solubility information. A typical solubility in water is around 50 mg/mL.[6]

    • Try preparing a more dilute solution. If a high concentration is necessary, a co-solvent system might be required, but this will require extensive validation for your specific application.

Problem 2: The potency of my solution is decreasing over time, even when stored correctly.

Potential Cause: Chemical Degradation

  • Why it happens: Sulfachloropyrazine, like other sulfonamides, can undergo degradation in solution. The primary non-photolytic pathway is hydrolysis of the sulfonamide bond. This process is influenced by both pH and temperature. Photodegradation is also a significant concern and is pH-dependent.[4]

  • Solution:

    • Confirm Degradation: Use an analytical method like HPLC to quantify the amount of remaining Sulfachloropyrazine sodium and to detect the appearance of degradation products.[7][8]

    • Optimize pH: Conduct a pH stability study (see Protocol 1) to determine the pH at which the molecule is most stable for your specific formulation and storage conditions.

    • Control Temperature: Store solutions at the lowest practical temperature. If using at room temperature, prepare the solution fresh and use it within a validated time frame.

    • Protect from Light: Always store solutions in light-protected containers (e.g., amber glass) to prevent photodegradation.[4]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving stability issues with Sulfachloropyrazine sodium solutions.

G start Instability Observed (Precipitate, Color Change, Potency Loss) check_precipitate Is there a precipitate? start->check_precipitate check_ph Measure Solution pH check_precipitate->check_ph Yes no_precipitate Check for Chemical Degradation check_precipitate->no_precipitate No ph_low Is pH < 8.5? check_ph->ph_low adjust_ph Action: Adjust pH to 8.5-10.0 with dilute NaOH ph_low->adjust_ph Yes check_concentration Is concentration too high? ph_low->check_concentration No use_buffer Preventative Action: Use an alkaline buffer (e.g., Borate, Carbonate) adjust_ph->use_buffer end_node Problem Resolved use_buffer->end_node dilute_solution Action: Prepare a more dilute solution check_concentration->dilute_solution Yes check_concentration->no_precipitate No dilute_solution->end_node run_hplc Action: Run stability-indicating HPLC analysis no_precipitate->run_hplc degradation_present Degradation products detected? run_hplc->degradation_present optimize_storage Action: 1. Optimize pH via stability study 2. Protect from light 3. Store at lower temperature degradation_present->optimize_storage Yes degradation_present->end_node No (Contact Tech Support) optimize_storage->end_node

Caption: Troubleshooting workflow for Sulfachloropyrazine sodium stability.

Experimental Protocols

These protocols provide step-by-step guidance for evaluating the pH-dependent stability of your formulation.

Protocol 1: pH-Dependent Stability Assessment

This protocol uses a stability-indicating HPLC method to determine the rate of degradation of Sulfachloropyrazine sodium at different pH values.

Objective: To identify the optimal pH for maximum stability in an aqueous solution.

Materials:

  • Sulfachloropyrazine sodium

  • Type I (ultrapure) water

  • Buffer salts (e.g., sodium citrate, sodium phosphate monobasic/dibasic, sodium borate)

  • Acids and bases for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Calibrated pH meter

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Light-protected (amber) storage vials

Methodology:

  • Buffer Preparation:

    • Prepare a series of buffers (e.g., 50 mM) at different pH values. Suggested pH points: 4.0, 6.0, 7.4, 9.0, and 10.5.

    • Example: For a pH 9.0 buffer, you can use a borate buffer system.

    • Verify the final pH of each buffer solution with a calibrated pH meter.

  • Stock Solution Preparation:

    • Accurately weigh and dissolve Sulfachloropyrazine sodium in Type I water to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Sample Preparation:

    • For each pH condition, dilute the stock solution with the corresponding buffer to achieve the final target concentration (e.g., 100 µg/mL).

    • Prepare enough volume to allow for sampling at all time points.

    • Prepare a "Time Zero" (T0) sample for immediate analysis. For this, dilute the stock solution in the mobile phase of your HPLC method.

  • Incubation:

    • Store the prepared samples in tightly sealed, light-protected vials at a controlled temperature (e.g., 40°C for an accelerated study).

    • Store a parallel set of samples at a control temperature (e.g., 4°C).

  • Sample Analysis (HPLC):

    • At predetermined time points (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot from each vial.

    • Analyze the samples using a validated stability-indicating HPLC method. A C18 column with UV detection around 270 nm is a common choice.[8] The mobile phase could consist of an acetonitrile and phosphate buffer mixture.[8][9]

    • Quantify the peak area of the parent Sulfachloropyrazine sodium peak.

  • Data Analysis:

    • For each pH condition, plot the percentage of remaining Sulfachloropyrazine sodium against time.

    • Calculate the degradation rate constant (k) for each pH by fitting the data to a kinetic model (e.g., first-order degradation).

    • Compare the degradation rates to determine the pH at which the compound is most stable.

pH Stability Study Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase prep_buffers Prepare Buffers (pH 4, 6, 7.4, 9, 10.5) prep_samples Dilute Stock into Each Buffer prep_buffers->prep_samples prep_stock Prepare Drug Stock Solution prep_stock->prep_samples t0_analysis Analyze T0 Samples via HPLC prep_samples->t0_analysis incubate Incubate Samples (e.g., 40°C, protected from light) t0_analysis->incubate time_points Withdraw Aliquots at Time Points (24h, 48h, etc.) incubate->time_points hplc_analysis Analyze Samples via HPLC time_points->hplc_analysis plot_data Plot % Remaining Drug vs. Time hplc_analysis->plot_data calc_rate Calculate Degradation Rate (k) for Each pH plot_data->calc_rate determine_optimum Determine Optimal pH (Lowest Degradation Rate) calc_rate->determine_optimum

Caption: Experimental workflow for a pH-dependent stability study.

Technical Deep Dive: The Chemistry of Instability

Understanding the underlying chemical principles is key to managing stability.

Acid-Base Equilibrium

Sulfachloropyrazine is an amphoteric molecule, but its most critical property for formulation is the acidic nature of the sulfonamide proton. The sodium salt is formed by deprotonating this nitrogen.

Sulfachloropyrazine (Free Acid) ⇌ Sulfachloropyrazine (Anion) + H⁺

In the presence of sodium, the anion forms the highly water-soluble sodium salt. Lowering the pH drives this equilibrium to the left, forming the neutral, poorly soluble free acid, which then precipitates.

pH and Degradation Pathways

The pH of the solution can directly influence the rate of chemical degradation.

pH RangePredominant SpeciesPrimary Stability ConcernMechanism
Acidic (pH < 6) Neutral (Free Acid)Precipitation, Acid-catalyzed hydrolysisThe sulfonamide bond can be susceptible to hydrolysis under strong acidic conditions, although precipitation is the more immediate issue.
Neutral (pH 6-8) Mix of Neutral and AnionicPhotodegradation, PrecipitationStudies show photodegradation of sulfonamides increases as pH rises from acidic to neutral.[4] Solubility is also limited in this range.
Alkaline (pH > 8.5) Anionic (Sodium Salt)Base-catalyzed hydrolysis, PhotodegradationExcellent solubility. However, very high pH (e.g., >11) can promote base-catalyzed hydrolysis of the sulfonamide linkage.
Molecular Stability Diagram

The following diagram illustrates the relationship between pH and the dominant molecular species, linking it to the primary stability concerns.

G node_acid node_acid node_neutral Neutral pH (6-8) Predominant Species: Mixture of Free Acid and Anion Key Risks: Precipitation & Photodegradation node_alkaline node_alkaline

Caption: Relationship between pH, molecular form, and stability risks.

By understanding these principles and utilizing the provided troubleshooting and experimental guides, you can effectively manage the pH-dependent stability of Sulfachloropyrazine sodium, ensuring the accuracy and reproducibility of your research.

References

  • Fengchen Group. (n.d.). Sulfachloropyrazine Sodium Raw Material, API CAS 1392129-96-2. Fengchen Group Co., Ltd. Retrieved from [Link]

  • CN104945338A. (2015). Process for preparing sulfachloropyrazine sodium. Google Patents.
  • Conde-Cid, M., Fernández-Calviño, D., Arias-Estévez, M., & Fernández-Sanjurjo, M. J. (2018). Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media. Science of The Total Environment, 645, 1450-1459. Retrieved from [Link]

  • CN111217760B. (2020). Synthetic method of sulfachloropyrazine sodium. Google Patents.
  • Li, Y., et al. (2019). A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma and application in a comparative pharmacokinetic study. Analytical Methods, 11(3), 269-276. Retrieved from [Link]

  • Saleem, I., et al. (2015). Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues. Journal of the Hellenic Veterinary Medical Society, 66(3), 135-144. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media | Request PDF. ResearchGate. Retrieved from [Link]

  • Science.gov. (n.d.). sodium sulfachloropyrazine monohydrate: Topics by Science.gov. Retrieved from [Link]

  • PubChem. (n.d.). Sodium Sulfachloropyrazine Monohydrate. National Center for Biotechnology Information. Retrieved from [Link]

  • ter Laak, T. L., Gebbink, W. A., & Tolls, J. (2006). The effect of pH and ionic strength on the sorption of sulfachloropyridazine, tylosin, and oxytetracycline to soil. Environmental Toxicology and Chemistry, 25(5), 1321-1329. Retrieved from [Link]

  • Beijing Entrepreneur Science & Trading Co., Ltd. (n.d.). Sulfachloropyrazine Sodium Monohydrate CAS 1392129-96-2. Retrieved from [Link]

  • ResearchGate. (2015). Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues. Retrieved from [Link]

  • Al-khedairy, E. B., & Al-shdefat, R. (2013). Development and evaluation of a pH-dependent sustained release tablet for irritable bowel syndrome. Tropical Journal of Pharmaceutical Research, 12(4), 485-491. Retrieved from [Link]

  • Langer, E. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. BioPharm International, 36(1). Retrieved from [Link]

Sources

Calibration curve issues in Sulfachloropyrazine sodium quantitative analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the quantitative analysis of Sulfachloropyrazine sodium. As a Senior Application Scientist, I've designed this guide to address the common and often complex challenges encountered when developing and validating analytical methods for this sulfonamide antibiotic. This resource moves beyond simple checklists to explain the underlying scientific principles, helping you not only solve current issues but also build more robust methods for the future.

Frequently Asked Questions (FAQs)

Here we address the most common high-level questions regarding calibration curve performance.

Q1: My calibration curve for Sulfachloropyrazine sodium has a low coefficient of determination (R² < 0.99). What are the immediate things to check?

A low R² value indicates that the data points deviate significantly from the best-fit line, suggesting poor precision, a non-linear relationship, or random errors. Immediately check for calculation errors in your standard concentrations, transcription errors when building the curve in the software, and the integration of your chromatographic peaks. Ensure that the correct regression model (e.g., linear, weighted linear) is being applied.

Q2: Why is my calibration curve bending at higher concentrations?

This is a classic sign of a non-linear response. The most common causes are detector saturation (especially with highly sensitive detectors like mass spectrometers) or reaching the solubility limit of Sulfachloropyrazine sodium in your final sample solvent.[1][2] It can also be related to the chromatographic process itself, such as column overload.

Q3: I'm seeing significant y-intercept in my calibration curve. Is this acceptable?

A significant non-zero intercept (positive or negative) can indicate the presence of interfering components in your blank matrix or a systematic error in your standard preparation or blank subtraction process. While regulatory guidelines provide some leeway, a large intercept can compromise the accuracy of your Lower Limit of Quantification (LLOQ). According to the International Council for Harmonisation (ICH) guidelines, the relationship between response and concentration should be linear and pass through the origin, or close to it.

Q4: My back-calculated concentrations for my low-level standards are consistently inaccurate (>15-20% deviation), even with a good R². What's happening?

This issue often points to problems at the lower end of the curve. Potential causes include analyte adsorption to vials or tubing, poor recovery during sample preparation for the LLOQ standard, or the presence of a low-level background interference that disproportionately affects the LLOQ.[3] It may also indicate that the chosen linear regression model is not appropriate and that a weighted regression (e.g., 1/x or 1/x²) is needed to give more importance to the lower concentration points.[1][4]

In-Depth Troubleshooting Guides

Issue 1: Poor Linearity (Low R² or Non-Linear/Curved Response)

A linear relationship between concentration and response is a fundamental requirement for quantitative analysis.[5][6] When this relationship fails, it's critical to diagnose the root cause systematically.

Non-linearity in the analysis of Sulfachloropyrazine sodium can stem from multiple sources, from standard preparation to detector response.

  • Analyte/Standard Issues:

    • Degradation: Sulfachloropyrazine sodium may not be stable in the prepared solvent over the course of the analytical run.[7] Always prepare fresh standards and investigate the stability of the analyte in your chosen diluent.

    • Solubility Limits: The analyte may be precipitating at higher concentrations. Check the solubility of Sulfachloropyrazine sodium in your mobile phase and standard diluent.

    • Pipetting/Dilution Errors: Inaccurate serial dilutions can introduce non-linear errors.

  • Chromatographic (LC) Issues:

    • Column Overload: Injecting too much mass on the column can lead to peak fronting and a non-linear response.[8]

    • Co-eluting Interferences: A component from the matrix that co-elutes with Sulfachloropyrazine sodium can interfere with its signal, especially if the interference is not constant across the concentration range.[8]

  • Detector (UV or MS) Issues:

    • UV Detector Saturation: While less common than with MS, a highly concentrated sample can exceed the linear dynamic range of a UV detector.

    • MS Detector Saturation: This is a very common cause of non-linearity at high concentrations. The detector simply cannot count the ions arriving at its surface fast enough, leading to a plateau in the signal.[1]

    • Ionization Suppression/Enhancement (Matrix Effects): Specific to LC-MS/MS, components from the biological matrix can co-elute with the analyte and either suppress or enhance its ionization efficiency.[9][10][11] This effect may not be linear across the concentration range, leading to a curved response.

Start Calibration Curve Fails (R² < 0.99 or Non-Linear) Check_Prep 1. Review Standard Preparation - Check calculations - Verify dilutions - Assess analyte stability/solubility Start->Check_Prep Prep_OK Preparation OK? Check_Prep->Prep_OK Fix_Prep Correct preparation errors. Re-prepare standards. Prep_OK->Fix_Prep No Check_Chroma 2. Evaluate Chromatography - Check for peak shape issues (fronting, tailing) - Look for co-eluting peaks Prep_OK->Check_Chroma Yes Fix_Prep->Start Chroma_OK Chromatography OK? Check_Chroma->Chroma_OK Fix_Chroma Optimize LC Method: - Reduce injection volume/concentration - Improve separation from interferences Chroma_OK->Fix_Chroma No Check_Detector 3. Investigate Detector Response - Dilute highest standard 10x. Response drops ~10x? Chroma_OK->Check_Detector Yes Fix_Chroma->Start Detector_OK Linear Response? Check_Detector->Detector_OK Fix_Detector Detector Saturation Likely. - Reduce sensitivity (MS) - Narrow calibration range - Use quadratic curve fit if justified Detector_OK->Fix_Detector No Check_Matrix 4. Assess Matrix Effects (LC-MS) - Compare matrix-matched vs. neat standard slopes - Perform post-column infusion Detector_OK->Check_Matrix Yes Fix_Detector->Start Matrix_OK Matrix Effects Negligible? Check_Matrix->Matrix_OK Fix_Matrix Mitigate Matrix Effects: - Improve sample cleanup (e.g., SPE) - Use Stable Isotope Labeled Internal Standard (SIL-IS) Matrix_OK->Fix_Matrix No End Calibration Curve Passes Matrix_OK->End Yes Fix_Matrix->Start

Caption: Systematic workflow for troubleshooting poor calibration curve linearity.

Issue 2: Inaccuracy and Imprecision

Even with a linear curve, the method must be accurate (close to the true value) and precise (reproducible). Regulatory guidances like the FDA's Bioanalytical Method Validation provide clear acceptance criteria.[12][13]

ParameterAcceptance Criteria (General)LLOQ Criteria
Accuracy Mean concentration should be within ±15% of the nominal value.Mean concentration should be within ±20% of the nominal value.
Precision (%CV) The coefficient of variation (CV) should not exceed 15%.The CV should not exceed 20%.
Calibration Standards At least 75% of non-zero standards must meet the ±15% accuracy criteria, including the LLOQ and the upper limit (ULOQ).[4]Must meet the ±20% accuracy criteria.

Note: These are common criteria; specific project requirements may vary. Always refer to the relevant regulatory guidelines.[12][14]

  • Inconsistent Sample Preparation:

    • Cause: Variable recovery during extraction (e.g., Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction). This is a major source of imprecision.

    • Solution: Automate the sample preparation process if possible. Ensure consistent timing, vortexing, and solvent volumes. Most importantly, use a suitable internal standard (IS) that can track and correct for this variability. For LC-MS/MS, a stable isotope-labeled (SIL) version of Sulfachloropyrazine is the gold standard.

  • Matrix Effects (LC-MS/MS):

    • Cause: As discussed, matrix effects can cause ion suppression or enhancement, leading to significant inaccuracy.[9][10] The effect can vary from one lot of biological matrix to another (e.g., plasma from different individuals), causing imprecision.

    • Solution: The best defense is a co-eluting SIL internal standard, which experiences the same matrix effect as the analyte, allowing for accurate correction. If a SIL-IS is unavailable, improving chromatographic separation to move the analyte peak away from interfering matrix components is crucial.

  • Instrumental Variability:

    • Cause: Fluctuations in autosampler injection volume, pump flow rate, or column temperature can lead to imprecision.[15]

    • Solution: Ensure the LC system is properly maintained and has passed its performance qualification. Use an internal standard to correct for injection volume variations.

  • Analyte Instability:

    • Cause: Sulfachloropyrazine may degrade in the biological matrix during storage (long-term stability) or on the autosampler during the run (post-preparative stability).[7]

    • Solution: Conduct thorough stability studies as part of your method validation to define allowable storage conditions and run times.[3][12] If instability is an issue, keep samples cooled in the autosampler and minimize the run time.

Experimental Protocols & Workflows

Protocol 1: Preparation of Matrix-Matched Calibration Standards

This protocol describes the preparation of calibration standards in a biological matrix (e.g., blank plasma) for a typical LC-MS/MS analysis.

  • Prepare Primary Stock Solution (1 mg/mL):

    • Accurately weigh ~10 mg of Sulfachloropyrazine sodium reference standard.[16]

    • Dissolve in a suitable solvent (e.g., Methanol) in a 10 mL volumetric flask. Ensure complete dissolution. This is your Stock A. Causality: Using a high-purity, well-characterized reference standard is foundational for accuracy.

  • Prepare Intermediate Stock Solutions:

    • Perform serial dilutions from Stock A using the same solvent to create a series of intermediate stocks (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).

  • Prepare Spiking Solutions:

    • From the intermediate stocks, prepare spiking solutions at 100x the final desired concentration in the matrix. Use a solvent compatible with the matrix, like 50:50 Methanol:Water.

  • Spike the Matrix:

    • Aliquot blank, screened biological matrix into tubes.

    • Spike 10 µL of each spiking solution into 990 µL of blank matrix to create the calibration standards. This 1:100 dilution minimizes the impact of the organic solvent on the matrix integrity.

    • Vortex each standard gently for 10-15 seconds.

  • Prepare Internal Standard (IS) Working Solution:

    • Prepare a working solution of the IS (ideally, a SIL version of Sulfachloropyrazine) in the protein precipitation solvent (e.g., Acetonitrile) at a concentration that yields a robust detector response.

  • Process Standards:

    • Process the matrix-matched standards using the exact same sample preparation procedure as the unknown samples (e.g., add 3 parts of the IS working solution in acetonitrile to 1 part of the matrix standard to precipitate proteins).

Experimental Workflow Diagram

Start Receive Sample & Reference Standard Prep_Standards Prepare Stock & Working Calibration Standards (Protocol 1) Start->Prep_Standards Add_IS Add Internal Standard (Pre-Extraction) Start->Add_IS Spike_Matrix Create Matrix-Matched Calibrants & QCs Prep_Standards->Spike_Matrix Prep_Sample Sample Preparation (e.g., Protein Precipitation, SPE) Spike_Matrix->Prep_Sample LC_Analysis LC-MS/MS Analysis Prep_Sample->LC_Analysis Add_IS->Prep_Sample Data_Acq Data Acquisition LC_Analysis->Data_Acq Process_Data Data Processing - Peak Integration - Generate Calibration Curve Data_Acq->Process_Data Check_Criteria Check System Suitability & Curve Acceptance Criteria Process_Data->Check_Criteria Report Calculate & Report Final Concentrations Check_Criteria->Report Pass Troubleshoot Troubleshoot Method (See Guide) Check_Criteria->Troubleshoot Fail

Caption: General workflow for quantitative bioanalysis.

References

  • Martins, C. P., et al. (2015). Analytical quality assurance in veterinary drug residue analysis methods: matrix effects determination and monitoring for sulfonamides analysis. PubMed. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • FDA. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]

  • Bhatia, R. (n.d.). USFDA guidelines for bioanalytical method validation. SlideShare. Available at: [Link]

  • FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • AAPS. (n.d.). Bioanalytical Method Validation Summary. American Association of Pharmaceutical Scientists. Available at: [Link]

  • Krajewska, M., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC - NIH. Available at: [Link]

  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Available at: [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • EMA. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • FDA. (2001). Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • Zhang, T., et al. (2024). A linear validation method of analytical procedures based on the double logarithm function linear fitting. PubMed. Available at: [Link]

  • Reddit. (2025). I'm getting non-linear response. r/CHROMATOGRAPHY. Available at: [Link]

  • Liu, G., et al. (2025). Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. ResearchGate. Available at: [Link]

  • Hinshaw, J. V. (2014). Non-linear Calibration. LCGC Europe. Available at: [Link]

  • Pharma Specialists. (2024). Common Problems in Analytical Method Validation. Available at: [Link]

  • Patel, D. N., et al. (2011). Matrix effect in bioanalysis-an overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Patel, P., et al. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available at: [Link]

  • Agilent. (n.d.). What are the possible causes of a non-Linear calibration curve?. Agilent Community. Available at: [Link]

  • Krajewska, M., et al. (2025). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. ResearchGate. Available at: [Link]

  • Li, W., et al. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Xu, X., et al. (2021). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. PMC - NIH. Available at: [Link]

  • Cruces-Blanco, C., et al. (2018). Fitting Nonlinear Calibration Curves: No Models Perfect. Scirp.org. Available at: [Link]

  • Mei, H., et al. (2025). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery. ResearchGate. Available at: [Link]

  • Gutiérrez-Sánchez, A., et al. (2025). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection. ResearchGate. Available at: [Link]

  • Al-Janabi, A. A. D., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Available at: [Link]

  • Science.gov. (n.d.). sodium sulfachloropyrazine monohydrate: Topics. Available at: [Link]

  • NPRA. (n.d.). Analytical Method Validation Common Problem 2. National Pharmaceutical Regulatory Agency, Malaysia. Available at: [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • TGA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Therapeutic Goods Administration, Australia. Available at: [Link]

  • NPRA. (n.d.). Analytical Method Validation & Common Problem 1. National Pharmaceutical Regulatory Agency, Malaysia. Available at: [Link]

  • Lópéz-García, E., et al. (2018). Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry. PLOS ONE. Available at: [Link]

  • Reid, G. L., et al. (1996). A Practical Guide to Analytical Method Validation. Analytical Chemistry. Available at: [Link]

  • PubChem. (n.d.). Sodium Sulfachloropyrazine Monohydrate. National Center for Biotechnology Information. Available at: [Link]

  • EFSA. (2024). A Suitable HPLC-MS/MS Methodology for the Detection of Oxytetracycline, Enrofloxacin, and Sulfachloropyridazine Residues in Lettuce Plants. MDPI. Available at: [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available at: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • Chung, H. (2014). LC-MS Instrument Calibration. In: Analytical Method Validation and Instrument Performance Verification. Harvard Apparatus. Available at: [Link]

  • Davis, W. C., et al. (2024). Evaluation of Internal Standards for the Mass-shift Analyses of As, Fe, S, and Zn in Biological Reference Materials Using ICP-Reaction Cell-MS. Atomic Spectroscopy. Available at: [Link]

  • Kim, H., et al. (2018). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. PMC - NIH. Available at: [Link]

  • De-Marchi, U., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. Available at: [Link]

  • Shimadzu. (n.d.). Tips for practical HPLC analysis. Available at: [Link]

Sources

Identifying and minimizing sources of contamination in Sulfachloropyrazine sodium experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for Sulfachloropyrazine sodium. This resource is designed to provide in-depth, field-proven insights into identifying and minimizing sources of contamination during your experiments. Our goal is to ensure the integrity and reproducibility of your results through a combination of troubleshooting FAQs and validated protocols.

Section 1: Understanding Sulfachloropyrazine Sodium

Sulfachloropyrazine sodium (SCP-Na) is a sulfonamide antibiotic widely used in veterinary medicine to treat bacterial and protozoal infections.[1][2] Its efficacy is rooted in its ability to inhibit bacterial folic acid synthesis.[2][3] Understanding its fundamental properties is the first step in preventing contamination.

As a yellow crystalline powder, it is highly soluble in water.[2][3] However, its stability can be compromised by environmental factors, making proper handling crucial.[2]

Table 1: Physicochemical Properties of Sulfachloropyrazine Sodium

PropertyValueSource(s)
Molecular FormulaC₁₀H₈ClN₄O₂S • Na[4][5]
Molecular Weight306.7 g/mol [4][5]
AppearanceYellow crystalline solid[3]
SolubilitySoluble in water, DMSO (~1 mg/ml), DMF (~1 mg/ml)[3][4][5]
Storage Temperature2-8°C or -20°C for long-term storage[5][6][7]
StabilityStable under recommended storage conditions; sensitive to light[2][8]

Section 2: Primary Sources of Contamination

Contamination can be introduced at multiple stages of the experimental process, from the raw material to the final analysis. Understanding these pathways is essential for developing an effective mitigation strategy.

ContaminationPathways cluster_sources Contamination Sources cluster_workflow Workflow Contamination Details RAW_MATERIAL Raw Material (Synthesis Impurities) EXPERIMENT Experimental Outcome (Compromised Data Integrity) RAW_MATERIAL->EXPERIMENT ENVIRONMENT Environmental (Airborne Particulates, Microbes) ENVIRONMENT->EXPERIMENT HANDLING Analyst & Handling (Cross-Contamination, Improper PPE) HANDLING->EXPERIMENT WORKFLOW Experimental Workflow (Solvents, Reagents, Equipment) SOLVENTS Solvents (Impurities, Degradation) WORKFLOW->SOLVENTS details REAGENTS Reagents (Low Purity, Cross-Contamination) WORKFLOW->REAGENTS EQUIPMENT Equipment & Glassware (Residue, Adsorption) WORKFLOW->EQUIPMENT ANALYTICAL Analytical Instruments (Autosampler Carryover) WORKFLOW->ANALYTICAL WORKFLOW->EXPERIMENT

Caption: Major pathways for the introduction of contaminants in SCP-Na experiments.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during SCP-Na experiments in a direct question-and-answer format.

Q1: I'm observing unexpected peaks in my HPLC/LC-MS chromatogram. What are the likely sources?

A1: Unexpected peaks are a classic sign of contamination. The source can be multifactorial:

  • Synthesis-Related Impurities: The manufacturing process of SCP-Na can result in byproducts. A common impurity is 2,6-di-p-aminobenzenesulfonamidopyrazine sodium salt, which has physical properties similar to SCP-Na, making it difficult to remove via standard purification.[9][10] Always source your compound from a reputable supplier that provides a certificate of analysis (CoA) with purity data.[5][11]

  • Degradation Products: SCP-Na is susceptible to photodegradation.[8][12] Exposure to UV light, even ambient lab lighting over time, can break down the molecule, leading to new, unwanted peaks in your analysis.[13][14][15] The degradation rate can be influenced by the pH of the medium.[8][12]

  • Instrumental Carryover: The HPLC autosampler is a frequent source of contamination.[16] Analyte from a previous, more concentrated sample can adsorb to surfaces like the needle, injection port seals, or rotor seals within the injection valve and then leach into subsequent injections.[16]

  • Solvent and Reagent Contamination: Impurities within your mobile phase solvents (e.g., water, acetonitrile) or additives (e.g., formic acid, buffers) can appear as peaks, especially during gradient elution.[17]

Q2: My experimental results are inconsistent from one day to the next, even with the same batch of SCP-Na. What could be causing this variability?

A2: Reproducibility issues often point to subtle changes in handling or compound stability:

  • Stock Solution Degradation: If you prepare a large stock solution and use it over several days or weeks, degradation may be occurring. Aqueous solutions of SCP-Na should ideally be prepared fresh or stored in properly sealed aliquots at -20°C for short-term and -80°C for long-term storage to prevent freeze-thaw cycles.[1][5] Do not store aqueous solutions for more than one day at room temperature or 4°C.[5]

  • Inconsistent Environmental Conditions: As mentioned, light exposure can degrade the compound. If lighting conditions in the lab vary, so will the rate of degradation. Similarly, temperature fluctuations can affect solubility and stability.

  • Cross-Contamination: If the workspace or equipment (e.g., balances, spatulas, glassware) is not thoroughly cleaned between experiments, residues from other compounds can be introduced. Always follow strict cleaning protocols.[18][19]

Q3: The color of my solid SCP-Na has changed from light yellow to a darker shade. Can I still use it?

A3: A visible change in color is a strong indicator of chemical degradation or contamination. Do not use the material for sensitive experiments. The change suggests that the compound has been exposed to light, heat, or incompatible substances. You should either discard the batch or, at a minimum, perform a purity analysis (e.g., via HPLC or LC-MS/MS) to quantify the level of degradation before considering its use in non-critical applications.[20][21]

Q4: What are the best solvents for preparing SCP-Na solutions, and what should I avoid?

A4: The choice of solvent is critical for both solubility and stability.

  • Recommended Solvents: For most applications, high-purity (e.g., HPLC-grade or Milli-Q) water is the preferred solvent due to the compound's high water solubility.[2][3] For stock solutions that require organic solvents, DMSO and DMF can be used, though solubility is limited to approximately 1 mg/mL.[4][5]

  • Considerations: When using organic solvents for stock solutions, ensure the final concentration of the solvent in your experimental system is insignificant, as it may have physiological effects.[5] The pH of aqueous solutions can also impact stability, with photodegradation rates often increasing with a rise in pH.[8][12]

  • What to Avoid: Avoid using solvents of unknown purity. Also, be aware of incompatibilities; Safety Data Sheets often list strong oxidizing agents as materials to keep separate from SCP-Na.[19]

Table 2: Troubleshooting Summary

SymptomPotential Cause(s)Recommended Action(s)
Extraneous peaks in chromatogramSynthesis impurities, photodegradation, instrument carryoverVerify CoA, protect solutions from light, run blank injections, clean instrument flow path.[8][9][16]
Poor reproducibilityStock solution instability, environmental variability, cross-contaminationPrepare fresh solutions, control light/temperature, implement strict cleaning protocols.[1][5]
Color change of solid compoundChemical degradationDiscard the material or re-verify purity with analytical methods before use.
Low or variable solubilityIncorrect solvent, low-purity solvent, temperature effectsUse high-purity water as the primary solvent.[2] Use sonication for dissolution if needed.[1]

Section 4: Recommended Protocols for Minimizing Contamination

Adhering to validated protocols is the most effective way to ensure data integrity. The following workflows incorporate best practices for handling SCP-Na.

ExperimentalWorkflow RECEIVE 1. Receive & Verify Compound - Check CoA for Purity - Inspect for Color Change STORE 2. Proper Storage - Tightly sealed container - Cool, dry, dark location (2-8°C) RECEIVE->STORE PREP 3. Solution Preparation - Use high-purity solvents - Work under subdued light - Use calibrated balances & clean glassware STORE->PREP FILTER 4. Sterilization/Filtration - Filter aqueous solutions (0.22 µm) PREP->FILTER ALIQUOT 5. Aliquot & Store - Dispense into amber vials - Store at -20°C or -80°C FILTER->ALIQUOT ANALYSIS 6. Analysis - Run solvent blanks - Use validated method ALIQUOT->ANALYSIS

Caption: Critical control points in the SCP-Na experimental workflow.

Protocol 1: Handling and Storage of Solid Sulfachloropyrazine Sodium

This protocol outlines the essential steps for safe handling and storage to maintain compound integrity from receipt to use.

  • Initial Inspection: Upon receipt, visually inspect the container for damage. Cross-reference the lot number with the provided Certificate of Analysis (CoA) to verify purity and identity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, as SCP-Na can cause skin and eye irritation.[6][18][19] Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6][18][22]

  • Storage Environment: Store the container in a cool, dry, and well-ventilated area, protected from environmental extremes and direct sunlight.[2][18] The recommended long-term storage temperature is typically 2-8°C.[6][7]

  • Container Integrity: Keep the container securely sealed when not in use to prevent moisture absorption and contamination from airborne particulates.[6][18]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.[18] Launder contaminated clothing separately.[18]

Protocol 2: Preparation of Stock and Working Solutions

This protocol minimizes contamination and degradation during the critical step of solution preparation.

  • Workspace Preparation: Clean the work surface and all equipment (spatulas, weigh boats, glassware) with an appropriate solvent (e.g., 70% ethanol followed by deionized water) and ensure they are completely dry.

  • Solvent Selection: Use only high-purity, HPLC-grade solvents. For aqueous solutions, use Milli-Q or equivalent ultrapure water.

  • Weighing: Tare a clean weigh boat on a calibrated analytical balance. Weigh the desired amount of SCP-Na powder. Perform this step efficiently to minimize exposure to air and light.

  • Dissolution:

    • Transfer the powder to a volumetric flask (amber glass is recommended to protect from light).

    • Add a portion of the chosen solvent and gently swirl to dissolve. If necessary, use an ultrasonic bath to aid dissolution, especially for concentrations approaching the solubility limit.[1]

    • Once fully dissolved, bring the solution to the final volume with the solvent and mix thoroughly.

  • Filtration (for aqueous solutions): For applications requiring high purity, filter the final solution through a 0.22 µm sterile filter to remove any particulates or microbial contaminants.[1]

  • Storage of Solutions: Immediately dispense the stock solution into smaller, single-use aliquots in amber cryovials or microcentrifuge tubes. Store these aliquots at -20°C (for use within one month) or -80°C (for use within six months).[1] This practice prevents degradation from repeated freeze-thaw cycles.

Protocol 3: Purity Verification by HPLC

This protocol provides a general framework for setting up an HPLC method to check the purity of SCP-Na and detect potential contaminants.

  • System Preparation:

    • Thoroughly flush the entire HPLC system, including the pump, degasser, and autosampler, with the initial mobile phase composition.

    • Crucial Step: To diagnose and remove carryover, perform several blank injections (injecting only the mobile phase or diluent) after flushing and before running samples. If ghost peaks appear, further cleaning of the autosampler needle, seat, and injection valve is required.[16][17]

  • Chromatographic Conditions (Example):

    • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used for sulfonamide analysis.[21][23]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or an ammonium formate buffer in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[20][23]

    • Flow Rate: Typically 0.2 - 1.0 mL/min.[20][21]

    • Detection: UV detection at a wavelength of ~261 nm is suitable for SCP-Na.[4][5]

  • Sample Preparation:

    • Prepare a sample of your SCP-Na at a known concentration (e.g., 10 µg/mL) in the mobile phase or a suitable diluent.

  • Analysis:

    • Inject a solvent blank to establish a baseline.

    • Inject your prepared SCP-Na sample.

    • Analyze the resulting chromatogram. The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.

    • Compare the retention time to a certified reference standard if available.[11]

By implementing these structured protocols and being mindful of the potential pitfalls, researchers can significantly enhance the quality and reliability of their experimental data when working with Sulfachloropyrazine sodium.

Section 5: References

  • Dayang Chem (Hangzhou) Co.,Ltd. (2025). Sulfachloropyrazine Sodium: An In-Depth Exploration of Its Pharmacological Properties.

  • Apollo Scientific. (2023). Sulfachloropyrazine sodium Safety Data Sheet.

  • AK Scientific, Inc. Sulfachloropyridazine sodium Safety Data Sheet.

  • PubChem. Sodium Sulfachloropyrazine Monohydrate. National Center for Biotechnology Information.

  • Fisher Scientific. (2014). Sulfachloropyridazine sodium Safety Data Sheet.

  • ECHEMI. Sulfaclozine SDS, 102-65-8 Safety Data Sheets.

  • Santa Cruz Biotechnology. Sulfachloropyridazine Sodium Safety Data Sheet.

  • MedChemExpress. Sulfaclozine sodium (Sulfachloropyrazine sodium).

  • ResearchGate. Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media.

  • Beijing Entrepreneur Science & Trading Co., Ltd. Sulfachloropyrazine Sodium Monohydrate CAS 1392129-96-2.

  • AK Scientific, Inc. 23282-55-5 Sulfachloropyridazine sodium.

  • Royal Society of Chemistry. (2018). A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma. Analytical Methods.

  • Aneta Nowak, et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules.

  • Cayman Chemical. Sulfaclozine (sodium salt).

  • LCGC International. HPLC Troubleshooting: Autosampler Contamination.

  • MedChemExpress. Sulfaclozine sodium (Standard).

  • Google Patents. (2020). Synthetic method of sulfachloropyrazine sodium.

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.

  • University of California, Santa Barbara. Notes on Troubleshooting LC/MS Contamination.

  • Conde-Cid, M., et al. (2018). Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media. Science of The Total Environment.

  • Cayman Chemical. (2022). Sulfaclozine (sodium salt) Product Information.

  • Google Patents. (2012). Preparation method of sulfaclozine sodium.

  • Wang, W., et al. (2018). Photodegradation of sulfasalazine and its human metabolites in water by UV and UV/peroxydisulfate processes. Water Research.

  • Lin, Y-C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds in various UV/oxidant systems. Environmental Technology.

  • Meyer, A., et al. (2019). Direct and indirect photodegradation of atrazine and S-metolachlor in agriculturally impacted surface water. Environmental Science: Processes & Impacts.

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Sulfachloropyrazine Sodium and Amprolium in the Management of Coccidiosis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two widely utilized anticoccidial agents: Sulfachloropyrazine sodium, a sulfonamide antibiotic, and Amprolium, a thiamine antagonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the distinct mechanisms, efficacy profiles, and practical considerations for each compound in the control of coccidiosis, a parasitic disease of significant economic impact in the poultry industry.

Introduction: The Enduring Challenge of Coccidiosis

Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a pervasive and economically devastating disease affecting the global poultry industry.[1][2] The parasite invades the intestinal lining, leading to nutrient malabsorption, diarrhea, bloody feces, and in severe cases, high mortality rates.[2] Beyond the immediate clinical signs, subclinical infections result in significant performance losses, including reduced weight gain and poor feed conversion ratios. Control has traditionally relied on in-feed anticoccidial drugs, making the evaluation of their comparative efficacy a critical endeavor for maintaining flock health and productivity.[3]

Divergent Mechanisms of Action: A Tale of Two Pathways

The fundamental distinction between Sulfachloropyrazine sodium and Amprolium lies in their disparate modes of action against the Eimeria parasite. This mechanistic divergence is crucial for understanding their respective efficacy, potential for resistance, and strategic application.

Sulfachloropyrazine Sodium: Inhibiting Folic Acid Synthesis

Sulfachloropyrazine is a sulfonamide antibiotic that functions as a competitive antagonist of para-aminobenzoic acid (PABA).[4] PABA is an essential precursor for the synthesis of folic acid within the Eimeria parasite. By competitively inhibiting the dihydropteroate synthetase enzyme, Sulfachloropyrazine effectively halts the folic acid pathway, depriving the parasite of vital nucleotides required for DNA synthesis and replication.[5] This action is primarily effective against the second-generation schizonts of the parasite's life cycle.[6]

Amprolium: A Thiamine Antagonist

Amprolium's mechanism is a classic example of competitive antagonism. Its chemical structure closely mimics that of thiamine (Vitamin B1), an essential cofactor for carbohydrate metabolism in the parasite.[1][7] Amprolium actively blocks the thiamine transport systems of Eimeria species, preventing the uptake of this crucial vitamin.[2][8] This leads to a thiamine deficiency that effectively "starves" the parasite, particularly during the first-generation schizont stage when the demand for thiamine is highest.[1][9] The parasite's thiamine transport system is significantly more sensitive to Amprolium than the host's, which confers a high safety margin for the treated animal.[1][5]

Diagram 1: Mechanisms of Action

cluster_Sulfa Sulfachloropyrazine Sodium Pathway cluster_Amprolium Amprolium Pathway PABA PABA DHS Dihydropteroate Synthetase PABA->DHS Binds FolicAcid Folic Acid Synthesis DHS->FolicAcid Catalyzes DNA Parasite DNA Replication FolicAcid->DNA Sulfa Sulfachloropyrazine Sulfa->DHS Competitively Inhibits Thiamine Thiamine (B1) Transporter Thiamine Transporter Thiamine->Transporter Transported Metabolism Carbohydrate Metabolism Transporter->Metabolism Starvation Parasite Starvation Amprol Amprolium Amprol->Transporter Blocks

Caption: Distinct inhibitory pathways of Sulfachloropyrazine and Amprolium.

Comparative Efficacy: A Synthesis of Experimental Data

Direct comparative studies provide the most robust evidence for evaluating the field performance of anticoccidial agents. The efficacy of these drugs is not absolute and can be influenced by the infecting Eimeria species, the level of infection, and the presence of drug resistance.

A study conducted on rabbits with mixed Eimeria species provides a direct comparison of curative efficacy.[10][11] The results from this and other relevant studies are synthesized below.

Performance Metric Sulfachloropyrazine Sodium Amprolium Notes
Oocyst Per Gram (OPG) Reduction Highly Effective. Significantly reduced oocyst counts from 149.00 x 10⁴ to 3.31 x 10⁴ in a laboratory trial and from 280.33 x 10³ to 0.44 x 10³ in a field trial.[10][11]Ineffective in some studies. In the same comparative trial, Amprolium was found to be not efficacious in reducing oocyst counts.[11][12] Another study showed oocyst counts were higher on day 7 post-treatment compared to the infected control.[10]Efficacy can be dose-dependent. A study on goats showed Amprolium was effective at 50mg/kg but not at 10mg/kg.[13][14]
Lesion Score Reduction Highly Effective. Showed superior efficacy with lesion scores close to the uninfected control group.[11] Some mild lesions were noted post-healing.[12]Ineffective. No significant difference in lesion scores was recorded between the Amprolium-treated group and the infected, untreated control group.[10]Lesion scoring is a key indicator of intestinal damage and drug effectiveness.
Impact on Body Weight / FCR Positive. Treatment with sulfonamides, including sulfaclozine, has been shown to improve body weight and Feed Conversion Ratio (FCR) compared to infected, untreated groups.[15]Positive. A meta-analysis of eight trials showed Amprolium significantly increased average daily gain (41.2g to 46.7g) and reduced FCR (1.88 to 1.65) compared to infected controls.[1]Performance parameters are critical for assessing the economic benefit of treatment.
Spectrum of Activity Broad-spectrum sulfonamide with antibacterial effects.[16][17] Effective against various Eimeria species.Most active against E. tenella, E. necatrix, and E. acervulina; less so against E. maxima.[9]Species-specific efficacy is a crucial factor in drug selection.
Resistance Resistance is a known issue. Due to decades of use, resistance or cross-resistance to sulfonamides has been documented in many regions.[6][18]Resistance is evident. While historically considered to have fewer resistance issues, studies now confirm the development of resistance to Amprolium in field isolates.[2][19][20]The development of resistance necessitates strategic rotation of anticoccidial drugs.[5]

Summary of Findings: Experimental data, particularly from direct comparative trials in rabbits, suggest that Sulfachloropyrazine sodium demonstrates superior curative efficacy in reducing oocyst shedding and intestinal lesions compared to Amprolium .[10][11] However, Amprolium has been shown to effectively mitigate the negative performance impacts of coccidiosis, such as poor weight gain and FCR.[1] The ineffectiveness of Amprolium in some curative trials may be linked to the development of resistance or its primary action on the early stages of the parasite's life cycle, making it potentially more suited for prophylactic use.

Standardized Protocol for Anticoccidial Sensitivity Testing

To ensure the trustworthiness and reproducibility of efficacy data, a standardized experimental protocol is paramount. The following outlines a self-validating system for a coccidiosis challenge study.

Objective: To evaluate the comparative efficacy of Sulfachloropyrazine sodium and Amprolium against an experimental Eimeria infection in broiler chickens.

Methodology:

  • Animal Model & Housing:

    • Source 1-day-old broiler chicks (e.g., Cobb 500 or Ross 308) from a coccidia-free flock.

    • House birds in wire-floored cages to prevent reinfection from feces. Maintain strict biosecurity protocols.[21]

    • Provide a balanced, unmedicated starter feed (coccidiostat-free) and water ad libitum.[22]

  • Experimental Design:

    • Randomly allocate chicks into a minimum of four treatment groups (n=10-20 birds per group):

      • Group A: Uninfected, Untreated Control (Negative Control).

      • Group B: Infected, Untreated Control (Positive Control).

      • Group C: Infected, Sulfachloropyrazine-Treated.

      • Group D: Infected, Amprolium-Treated.

  • Infection Challenge:

    • On day 14 of age, orally inoculate each bird in Groups B, C, and D with a standardized dose of sporulated Eimeria oocysts (e.g., a mixed culture of pathogenic field isolates or a commercial vaccine at a challenge dose).[21][22][23] Group A receives a sham inoculum (e.g., buffer solution).[22]

  • Treatment Administration:

    • From day 14 to day 21, administer treatments to the respective groups via drinking water or feed, following manufacturer's recommended dosages.[11]

  • Data Collection & Assessment (Days 21-22):

    • Performance: Measure body weight gain and feed conversion ratio (FCR) for the experimental period (Day 14-21).[21]

    • Oocyst Shedding: Collect fecal samples from each group and determine the oocysts per gram (OPG) using the McMaster technique.[22]

    • Lesion Scoring: Euthanize a subset of birds from each group (e.g., 5 birds/group). Conduct post-mortem examinations and score intestinal lesions for different sections (duodenum, jejunum, ceca) on a scale of 0 (no lesions) to 4 (severe lesions).

  • Statistical Analysis:

    • Analyze data using appropriate statistical methods (e.g., ANOVA followed by Duncan's multiple range test) to determine significant differences between groups.

Diagram 2: Experimental Workflow

Day1 Day 1: Procure & Randomize Chicks (n=40, 4 groups) Day1_14 Day 1-14: Rearing on Unmedicated Feed Day1->Day1_14 Day14 Day 14: Experimental Infection (Groups B, C, D) Day1_14->Day14 Day14_21 Day 14-21: Administer Treatments (Groups C, D) Day14->Day14_21 Day21 Day 21: Data Collection - Performance (BWG, FCR) - Fecal Samples (OPG) Day14_21->Day21 Day22 Day 22: Necropsy & Analysis - Lesion Scoring - Statistical Analysis Day21->Day22

Caption: Workflow for a 22-day anticoccidial challenge study.

Conclusion and Future Directions

Both Sulfachloropyrazine sodium and Amprolium are established anticoccidial agents, but they are not interchangeable.

  • Sulfachloropyrazine sodium demonstrates robust, broad-spectrum efficacy, making it highly suitable for the therapeutic treatment of clinical coccidiosis outbreaks where significant intestinal damage has occurred.[6][10] Its concurrent antibacterial action provides an additional benefit in managing secondary infections.[16] However, the well-documented issue of sulfonamide resistance necessitates its judicious and strategic use.[6]

  • Amprolium , with its unique mechanism targeting thiamine metabolism and high safety profile, remains a valuable tool, particularly for prophylaxis.[5][9] While some studies show diminished curative efficacy, its ability to preserve performance metrics like weight gain and FCR is significant.[1] Its approval for use in laying hens in some jurisdictions also provides a critical control option for that sector.[7][9]

The choice between these agents, or their inclusion in a rotational program, should be data-driven, considering local resistance patterns, prevalent Eimeria species, and specific production goals. Continued surveillance through Anticoccidial Sensitivity Tests (ASTs) is essential to preserve the effectiveness of these and other anticoccidial compounds for future use.

References

  • Huvepharma. (2021). Efficacy of Amprolium Re-Confirmed. Available at: [Link]

  • Poultrymed. Amprolium | Anticoccidial drugs. Available at: [Link]

  • PoultryDVM. (n.d.). Amprolium for Chickens and Ducks. Available at: [Link]

  • Hebei Weierli Animal Pharmaceutical Group Co., Ltd. (2021). Clinical application of sulfaclozine sodium. Available at: [Link]

  • Aurora Pharmaceutical. (n.d.). CocciAid (amprolium). Available at: [Link]

  • Wikipedia. (n.d.). Amprolium. Available at: [Link]

  • Young, G., et al. (2011). Efficacy of amprolium for the treatment of pathogenic Eimeria species in Boer goat kids. Veterinary Parasitology. Available at: [Link]

  • ResearchGate. (2011). Efficacy of amprolium for the treatment of pathogenic Eimeria species in Boer goat kids | Request PDF. Available at: [Link]

  • Zhejiang Peace Pharmaceutical Co., Ltd. (2023). Understanding Sulfachloropyrazine Sodium: A Key Player in Veterinary Medicine. Available at: [Link]

  • Ogolla, K., et al. (2018). Efficacy of Sulphachloropyrazine, Amprolium Hydrochloride, Trimethoprim-Sulphamethoxazole, and Diclazuril against Experimental and Natural Rabbit Coccidiosis. Journal of Veterinary Medicine. Available at: [Link]

  • Semantic Scholar. (2018). Efficacy of Sulphachloropyrazine, Amprolium Hydrochloride, Trimethoprim-Sulphamethoxazole, and Diclazuril against Experimental and Natural Rabbit Coccidiosis. Available at: [Link]

  • Nabian, S., et al. (n.d.). Evaluating the Resistance of Eimeria Spp. Field Isolates to Anticoccidial Drugs Using Three Different Indices. Iranian Journal of Parasitology. Available at: [Link]

  • ResearchGate. (n.d.). A new protocol for a challenge test to assess the efficacy of live anticoccidial vaccines for chickens | Request PDF. Available at: [Link]

  • PubMed. (2018). Efficacy of Sulphachloropyrazine, Amprolium Hydrochloride, Trimethoprim-Sulphamethoxazole, and Diclazuril against Experimental and Natural Rabbit Coccidiosis. Available at: [Link]

  • ResearchGate. (2018). (PDF) Efficacy of Sulphachloropyrazine, Amprolium Hydrochloride, Trimethoprim-Sulphamethoxazole, and Diclazuril against Experimental and Natural Rabbit Coccidiosis. Available at: [Link]

  • Allen Press. (2020). Development of a Coccidiosis Disease Challenge Model Using a Commercially Available Live Oocyst Vaccine. Available at: [Link]

  • World's Veterinary Journal. (2019). Experimental Model of Coccidiosis Caused by Eimeria tenella in Broiler Chickens. Available at: [Link]

  • CABI Digital Library. (2013). Sulfachloropyrazine disposition in Eimeria tenella infected chickens. Available at: [Link]

  • ResearchGate. (2016). Evaluating the resistance of Eimeria spp. field isolates to anticoccidial using drugs three different indices. Available at: [Link]

  • Ecotec Chemicals. (n.d.). Sulfachloropyrazine Sodium. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective. Available at: [Link]

  • Kafrelsheikh Veterinary Medical Journal. (2020). Assessment of Anticoccidial Efficacy of Novel Triazine Compound and Sulfaclozine against Experimentally Induced Caecal Coccidiosis in Broiler Chickens. Available at: [Link]

  • The Poultry Site. (2024). Research: Supporting coccidiosis-challenged broiler chickens through nutrition. Available at: [Link]

  • International Journal of Science and Research Archive. (2023). Efficacy of anticoccidial drugs and their impacts on growth performance on caecal coccidiosis in broiler chicken. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Populations of Eimeria tenella express resistance to commonly used anticoccidial drugs in southern Nigeria. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Effect of coccidial challenge and vaccination on the performance, veterinary postmortem scores, and blood biochemistry of broiler chickens. Available at: [Link]

  • Semantic Scholar. (2013). Sulfachloropyrazine disposition in Eimeria tenella infected chickens. Available at: [Link]

  • National Institutes of Health (NIH). (2014). Anticoccidial drugs of the livestock industry. Available at: [Link]

  • CABI.org. (n.d.). COMPARATIVE INVESTIGATION OF EFFICACY OF TWO SULFONAMIDES ON BROILER COCCIDIOSIS INFECTED BY IRANIAN EIMERIA SPP IN IRAN. Available at: [Link]

  • ResearchGate. (2013). (PDF) Sulfachloropyrazine disposition in Eimeria tenella infected chickens. Available at: [Link]

Sources

Navigating the Battle Against Coccidiosis in Rabbits: A Comparative Analysis of Sulfachloropyrazine Sodium and Diclazuril

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: An In-Depth Guide to Efficacy, Mechanism, and Experimental Validation

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, stands as a significant threat to the health and productivity of commercial and domestic rabbits. The resulting enteritis and hepatitis can lead to severe economic losses due to high morbidity and mortality rates. The selection of an appropriate anticoccidial agent is paramount for effective control and treatment. This guide provides a comprehensive, data-driven comparison of two prominent therapeutic agents: the sulfonamide, sulfachloropyrazine sodium, and the triazine derivative, diclazuril. Our analysis is grounded in experimental evidence to inform research and development decisions in the ongoing effort to combat this pervasive disease.

Section 1: Sulfachloropyrazine Sodium - The Established Sulfonamide

Sulfachloropyrazine sodium is a broad-spectrum sulfonamide antibiotic that has been utilized in veterinary medicine for the treatment of bacterial and protozoal infections, including coccidiosis in poultry and rabbits[1][2][3].

Mechanism of Action

As a sulfonamide, sulfachloropyrazine sodium exerts its anticoccidial effect by acting as a competitive antagonist of para-aminobenzoic acid (PABA). PABA is an essential precursor for the synthesis of folic acid in many bacteria and protozoa. By inhibiting the enzyme dihydropteroate synthase, the drug effectively halts the production of folic acid, which is crucial for DNA and RNA synthesis in the parasite[1][3]. This disruption of nucleic acid synthesis is most effective against the second-generation schizonts of Eimeria, with some activity also reported against the first-generation schizonts[4][5]. It is important to note that this mechanism is not effective against the sexual stages of the parasite's life cycle[4].

cluster_Eimeria Eimeria Parasite cluster_DrugAction Drug Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid DNA_RNA DNA/RNA Synthesis Folic_Acid->DNA_RNA Replication Parasite Replication DNA_RNA->Replication SCPS Sulfachloropyrazine Sodium SCPS->DHPS Inhibits cluster_EimeriaLifecycle Eimeria Intracellular Stages cluster_DrugAction Drug Action Schizonts Schizonts (1st & 2nd Gen) Gametocytes Gametocytes Schizonts->Gametocytes Oocyst Oocyst Formation Gametocytes->Oocyst Diclazuril Diclazuril Diclazuril->Schizonts Induces Degeneration Diclazuril->Gametocytes Induces Degeneration

Caption: Mechanism of Diclazuril against Eimeria.

Efficacy and Performance

Numerous studies have confirmed the high efficacy of diclazuril in both the prevention and treatment of intestinal and hepatic coccidiosis in rabbits.[6][7][8] Continuous medication at a low concentration of 1 ppm in the feed has been shown to be 100% effective in controlling oocyst output and preventing clinical signs, with normal weight gain and feed efficiency.[6][7][8] In comparative trials, diclazuril consistently demonstrates superior efficacy, often leading to a complete elimination of oocyst shedding.[9][10][11] Its effectiveness extends to various Eimeria species, including E. flavescens, E. intestinalis, E. magna, E. perforans, and the hepatic species E. stiedai.[12][6][7]

Safety and Pharmacokinetics

Diclazuril is characterized by its low toxicity and a wide margin of safety in rabbits.[13][14][15] Studies have shown that even at doses significantly higher than the recommended therapeutic level, there are no adverse effects on the animals.[14] Pharmacokinetic studies in rabbits indicate that diclazuril has limited absorption from the gut, with the majority of the dose being excreted in the feces.[14] The oral bioavailability can be enhanced through formulations such as solid dispersions.[16]

Section 3: Head-to-Head Comparison - Sulfachloropyrazine Sodium vs. Diclazuril

The choice between these two anticoccidial agents depends on various factors including the specific clinical situation, history of drug use, and desired outcome (prophylactic vs. therapeutic).

FeatureSulfachloropyrazine SodiumDiclazuril
Drug Class SulfonamideTriazine (Benzeneacetonitrile derivative)
Mechanism Inhibits folic acid synthesis (PABA antagonist) [1][3]Disrupts intracellular development (schizonts, gametocytes); may inhibit actin depolymerization [12][17][18]
Primary Target Stage 2nd generation schizonts [4][5]Asexual and sexual stages (schizonts and gametocytes) [12][17]
Efficacy (Oocyst Reduction) Significant reduction [9][10][11]High efficacy, often complete elimination [9][10][11][6][7][8]
Spectrum of Activity Broad-spectrum against coccidia and some bacteria [2][19]Broad-spectrum against various Eimeria species [12]
Use Primarily therapeutic for outbreaks [4]Prophylactic and therapeutic [7][20]
Safety Profile Potential for sulfonamide toxicity with long-term use [3][4]High safety margin, low toxicity [13][14][15]
Resistance Potential Higher, due to long history of use [4]Lower, as a more modern compound, but resistance should be monitored

Section 4: Experimental Protocols for Anticoccidial Drug Evaluation in Rabbits

A robust and standardized experimental design is crucial for the accurate assessment of anticoccidial drug efficacy. The following outlines a typical workflow for such studies.

Step-by-Step Methodology
  • Animal Selection and Acclimatization:

    • Source coccidia-free weanling rabbits of a specific breed (e.g., New Zealand White).

    • House rabbits in individual, wire-bottomed cages to prevent reinfection.

    • Provide a standard, non-medicated pelleted diet and water ad libitum.

    • Allow for an acclimatization period of at least one week before the start of the experiment.

  • Inoculum Preparation and Infection:

    • Collect fecal samples from rabbits with natural coccidiosis to isolate Eimeria oocysts.

    • Culture the oocysts in a 2.5% potassium dichromate solution to induce sporulation.

    • Identify the Eimeria species present in the inoculum based on oocyst morphology and size.

    • Quantify the number of sporulated oocysts per milliliter using a McMaster counting chamber.

    • Experimentally infect rabbits via oral gavage with a standardized dose of mixed, sporulated oocysts.

  • Treatment Groups and Drug Administration:

    • Randomly allocate rabbits to different treatment groups, including:

      • Uninfected, untreated (negative control).

      • Infected, untreated (positive control).

      • Infected, treated with Sulfachloropyrazine Sodium.

      • Infected, treated with Diclazuril.

    • Administer drugs at the manufacturer's recommended dosage, typically through drinking water or medicated feed.

  • Data Collection and Efficacy Parameters:

    • Oocyst Counts: Collect fecal samples at regular intervals post-infection and post-treatment. Quantify the oocysts per gram (OPG) of feces using the McMaster technique.

    • Fecal Scoring: Visually assess fecal consistency daily, using a scoring system (e.g., 0 = normal, hard pellets; 4 = severe, watery diarrhea).

    • Weight Gain: Record the body weight of each rabbit at the beginning and end of the study period to calculate the average daily weight gain.

    • Lesion Scoring: At the end of the experiment, humanely euthanize a subset of rabbits from each group. Perform a post-mortem examination and score the gross lesions in the intestine and liver on a scale (e.g., 0 = no lesions; 4 = severe lesions).[21][22]

    • Histopathology: Collect tissue samples from the liver and different sections of the intestine, preserve in 10% buffered formalin, and process for histological examination to assess microscopic lesions.[21][22]

  • Statistical Analysis:

    • Analyze the collected data using appropriate statistical tests (e.g., ANOVA, t-tests) to determine significant differences between treatment groups.

cluster_Setup Experimental Setup cluster_Data Data Collection & Analysis A Animal Selection & Acclimatization B Inoculum Preparation & Experimental Infection A->B C Group Allocation & Drug Administration B->C D Oocyst Counts (OPG) C->D Treatment Period E Fecal & Lesion Scoring C->E Treatment Period F Weight Gain Monitoring C->F Treatment Period G Histopathology D->G Post-mortem E->G Post-mortem F->G Post-mortem H Statistical Analysis G->H

Caption: Workflow for Anticoccidial Drug Efficacy Trials in Rabbits.

Conclusion

Both sulfachloropyrazine sodium and diclazuril are effective agents for the treatment of coccidiosis in rabbits. Sulfachloropyrazine sodium remains a viable therapeutic option, particularly for acute outbreaks, leveraging its antibacterial co-benefits. However, its efficacy may be compromised by the potential for drug resistance, and its safety profile requires careful management.

Diclazuril represents a more modern and targeted approach, demonstrating superior efficacy in the complete interruption of the Eimeria life cycle and a wider safety margin. Its potent activity at low concentrations and effectiveness against both intestinal and hepatic coccidiosis make it an invaluable tool for both prophylactic control programs and therapeutic intervention. For drug development professionals, the distinct mechanisms of action of these two compounds offer different avenues for future research, including combination therapies and the development of novel agents that can overcome existing resistance patterns. The choice of agent should be informed by a thorough understanding of their respective properties and supported by robust diagnostic and monitoring practices.

References

  • Vanparijs, O., Hermans, L., van der Flaes, L., & Marsboom, R. (1989). Efficacy of diclazuril in the control of intestinal coccidiosis in rabbits. Veterinary Parasitology, 34(3), 185–190.
  • Vanparijs, O., Hermans, L., van der Flaes, L., & Marsboom, R. (1989). Efficacy of diclazuril in the prevention and cure of intestinal and hepatic coccidiosis in rabbits. Veterinary Parasitology, 32(2-3), 109–117.
  • The Science Behind Diclazuril: Mechanism of Action and Efficacy. (n.d.). Retrieved from [Link]

  • Hu, T., et al. (2009). Pharmacokinetics of diclazuril after oral administration of clinical doses to rabbits. Journal of the Science of Food and Agriculture, 89(14), 2469-2473.
  • Zhou, B. H., et al. (2025). Mechanism of diclazuril acting on actin depolymerizing factor against Eimeria tenella. Veterinary Parasitology, 110535.
  • Pan, B., et al. (2008). Effect of subcutaneously administered diclazuril on the output of Eimeria species oocysts by experimentally infected rabbits. The Veterinary Record, 162(15), 485–487.
  • Qamar, F., Sharif, R., & Qamar, M. M. (2017). Comparative efficacy of sulphadimidine sodium, toltrazuril and amprolium for Coccidiosis in Rabbits.
  • Pop, L., et al. (2023). COMPARATIVE STUDY ON THERAPEUTIC EFFICACY OF SULFAQUINOXALINE SODIUM AND AMPROLIUM AGAINST COCCIDIOSIS IN RABBITS. Scientific Works. Series C. Veterinary Medicine, 69(1).
  • Diclazuril (WHO Food Additives Series 36). (1996). Inchem.org. Retrieved from [Link]

  • Ogolla, K. O., et al. (2018). Efficacy of Sulphachloropyrazine, Amprolium Hydrochloride, Trimethoprim-Sulphamethoxazole, and Diclazuril against Experimental and Natural Rabbit Coccidiosis. Journal of Veterinary Medicine, 2018, 5402469.
  • Ogolla, K. O., et al. (2018). Effects of Anticoccidial Drugs on Gross and Histopathological Lesions Caused by Experimental Rabbit Coccidiosis. Symbiosis Online Publishing.
  • Clinical application of sulfaclozine sodium. (2021). Pharmaceutical raw materials both for vet and human. Retrieved from [Link]

  • Vereecken, M., et al. (2012). Activity of diclazuril against coccidiosis in growing rabbits: Experimental and field experiences.
  • Scientific Opinion on the safety and efficacy of Coxiril® (diclazuril) for rabbits for fattening and breeding. (2010). EFSA Journal, 8(11), 1877.
  • Ogolla, K. O., et al. (2018).
  • Comparative efficacy of coccidiostats in rabbits. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Efficacy of Sulphachloropyrazine, Amprolium Hydrochloride, Trimethoprim-Sulphamethoxazole, and Diclazuril against Experimental and Natural Rabbit Coccidiosis. (2018).
  • Diclazuril. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • Maes, L., et al. (1988). In vivo action of the anticoccidial diclazuril (Clinacox) on the developmental stages of Eimeria tenella: a histological study. The Journal of parasitology, 74(6), 927–934.
  • Clinacox® (diclazuril). (n.d.). Elanco. Retrieved from [Link]

  • Safety of 'Clinacox 0.5%' (diclazuril) used in rabbits for fattening and breeding. (2008). EFSA Journal, 6(4), 697.
  • Efficacy of Sulphachloropyrazine, Amprolium Hydrochloride, Trimethoprim-Sulphamethoxazole, and Diclazuril against Experimental and Natural Rabbit Coccidiosis. (2018). Semantic Scholar.
  • Diclazuril for Chickens and Ducks. (n.d.). PoultryDVM. Retrieved from [Link]

  • Sulfacloprazine sodium anticoccidial method. (2019). Knowledge. Retrieved from [Link]

  • Diclazuril Guide: Dosage & Uses for Animals. (2024). Toltrazuril Shop. Retrieved from [Link]

  • Pharmacokinetic Characteristics of Diclazuril in Japanese Quails (Coturnix japonica) and Domestic Pigeons (Columba livia). (2024). Journal of World's Poultry Research, 14(2), 204-210.
  • Sulfachloropyridazine Sodium(23282-55-5). (n.d.). Hyasen. Retrieved from [Link]

  • Sulfachloropyrazine Sodium: An In-Depth Examination of Its Side Effects. (2025). Tocris Bioscience.
  • Haritova, A. M., et al. (2013). Sulfachloropyrazine disposition in Eimeria tenella infected chickens. Veterinarski arhiv, 83(2), 211-222.
  • Validation of efficacy of rabbit anticoccidial drugs commonly used in Kenya. (2018). University of Nairobi.
  • Activity of diclazuril against coccidiosis in growing rabbits: experimental and field experiences. (2012). PoliPapers.
  • Sulfachloropyrazine Sodium. (n.d.). Ecotec Chemicals. Retrieved from [Link]

  • Veterinary Medicine Sulfachloropyrazine Sodium with best price. (n.d.). Plant Growth Regulator. Retrieved from [Link]

  • Effects of Anticoccidial Drugs on Gross and Histopathological Lesions Caused by Experimental Rabbit Coccidiosis. (2018). SciSpace.
  • Validation of efficacy of rabbit anticoccidial drugs commonly used in Kenya. (2025). University of Nairobi Digital Repository.
  • Prophylactic and Therapeutic Efficacy of Prebiotic Supplementation against Intestinal Coccidiosis in Rabbits. (2019). MDPI.
  • El-Ghoneimy, A., & El-Shahawy, I. (2017). Evaluation of amprolium and toltrazuril efficacy in controlling natural intestinal rabbit coccidiosis. Iranian journal of veterinary research, 18(3), 164–169.

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A Researcher's Guide to Sulfonamide Antibody Specificity: Deconstructing Cross-Reactivity with Sulfachloropyrazine Sodium

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Specificity Challenge in Sulfonamide Detection

Sulfonamides, a class of synthetic antimicrobial agents characterized by their shared p-aminobenzenesulfonamide structure, are widely used in both human and veterinary medicine.[1][2] Their prevalence necessitates robust and reliable detection methods for applications ranging from food safety monitoring to clinical diagnostics and pharmacokinetic studies. Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput, sensitive, and cost-effective solution for this purpose.[3]

However, the Achilles' heel of any antibody-based assay is specificity. Cross-reactivity, where an antibody binds to structurally similar but non-target molecules, can lead to false-positive results and inaccurate quantification.[4] This guide provides an in-depth technical comparison of sulfonamide antibody performance, with a specific focus on the cross-reactivity profile of Sulfachloropyrazine sodium, a key antibiotic used in veterinary practice for treating infections like coccidiosis.[5][6] We will dissect the molecular basis of this cross-reactivity, present comparative experimental data, and provide a validated protocol for researchers to assess antibody performance in their own laboratories.

The Molecular Basis of Sulfonamide Cross-Reactivity

An antibody recognizes a specific three-dimensional shape on an antigen, known as an epitope.[7] For small molecules like sulfonamides (haptens), antibodies are typically generated against a conjugate where the hapten is coupled to a larger carrier protein.[8] The resulting antibodies often recognize features of the core sulfonamide structure.

All sulfonamide drugs share a common p-aminobenzenesulfonamide moiety, which is the primary driver of class-wide cross-reactivity.[1] The variation among different sulfonamides, which determines the degree of antibody cross-reactivity, arises from the diverse heterocyclic rings attached at the N1 position of the sulfonamide group.[9]

As illustrated below, Sulfachloropyrazine's structure, featuring a chlorinated pyridazine ring, presents a distinct epitope compared to other sulfonamides like Sulfamethazine. An antibody's ability to discriminate between these structures is the cornerstone of a specific assay.

G cluster_0 Core Sulfonamide Structure cluster_1 Sulfamethazine (Reference) cluster_2 Sulfachloropyrazine core smz scp

Caption: Molecular structures of the core sulfonamide group and two key derivatives.

Comparative Analysis: Antibody Cross-Reactivity Profiles

The most common method for quantifying cross-reactivity in a competitive immunoassay is to compare the concentration of a competing analyte required to displace 50% of the labeled antigen (the IC50 value) against the IC50 of the primary target antigen.

Percentage Cross-Reactivity (%CR) is calculated as follows: %CR = (IC50 of Reference Analyte / IC50 of Test Analyte) x 100

Below is a summary of cross-reactivity data synthesized from a commercially available multi-sulfonamide competitive ELISA, using Sulfamethazine as the reference compound (100% reactivity).[10] This table provides a clear performance benchmark for a monoclonal antibody designed for broad-spectrum sulfonamide detection.

CompoundClass/Ring Structure% Cross-Reactivity
Sulfamethazine Pyrimidine100%
SulfamerazinePyrimidine108%
SulfisoxazoleIsoxazole99%
Sulfachloropyrazine Pyridazine97%
SulfadiazinePyrimidine68%
SulfachloropyridazinePyridazine64%
SulfathiazoleThiazole7%
SulfamethizoleThiadiazole5.3%
SulfamethoxypyridazinePyridazine1.7%
SulfadoxinePyrimidine<1%
SulfaguanidineGuanidine<1%
SulfamethoxazoleIsoxazole<1%
SulfapyridinePyridine<1%
SulfanilamideAniline<1%
SulfacetamideAcetamide<1%
SulfaquinoxalineQuinoxaline<1%
SulfadimethoxinePyrimidine<1%

Data sourced from a multi-sulfonamide ELISA kit technical datasheet.[10] The reactivity pattern is determined in a buffer system.

Analysis & Interpretation:

This performance profile highlights a critical decision point for researchers:

  • For Broad-Spectrum Screening: An antibody with high, relatively uniform cross-reactivity across a wide range of sulfonamides is ideal. This allows for the detection of multiple residues in a single test, perfect for initial screening of food products like milk, honey, or tissue.[1][11]

  • For Specific Quantification: If the goal is to specifically measure one sulfonamide in the potential presence of others, an antibody with low or negligible cross-reactivity to related compounds is required. The data shows this particular antibody would be unsuitable for distinguishing between Sulfamethazine and Sulfachloropyrazine.

Experimental Protocol: Validating Antibody Cross-Reactivity via Competitive ELISA

To ensure trustworthiness, every protocol must be a self-validating system. This detailed methodology provides a robust framework for determining the cross-reactivity of a given anti-sulfonamide antibody with Sulfachloropyrazine sodium.

Principle: This is an indirect competitive ELISA. Free sulfonamide in the sample or standard competes with a sulfonamide-enzyme conjugate for a limited number of specific antibody binding sites. The antibody itself is captured on a plate pre-coated with an anti-species antibody. After washing away unbound reagents, a substrate is added. The resulting color intensity is inversely proportional to the amount of free sulfonamide in the sample.[10][12]

Caption: Workflow for a competitive indirect ELISA for sulfonamide detection.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Standards: Prepare a serial dilution of your reference sulfonamide (e.g., Sulfamethazine) and the test analyte (Sulfachloropyrazine sodium) in an appropriate buffer (e.g., PBS with 0.1% BSA). Typical concentration ranges for sulfonamide ELISAs are 0, 1, 3, 9, 27, and 81 ppb.[12] Causality: A serial dilution is essential for creating a standard curve to accurately determine IC50 values.

    • Antibody and Conjugate Solution: Dilute the primary anti-sulfonamide antibody and the sulfonamide-HRP enzyme conjugate in an assay buffer as per the manufacturer's recommendation.

  • Assay Procedure:

    • Reagent Addition: To the wells of a microtiter plate pre-coated with an anti-species antibody (e.g., rabbit anti-mouse IgG), add 50 µL of each standard or sample.[10]

    • Competitive Reaction: Immediately add 50 µL of the mixed antibody/enzyme-conjugate solution to each well. Gently agitate the plate to mix. Causality: Adding these components together initiates the competitive binding reaction that is the core of the assay.

    • Incubation: Incubate the plate for 60 minutes at room temperature (20-25°C).

    • Washing: Decant the contents of the plate and wash 3-4 times with 250 µL of wash buffer (e.g., PBS with 0.05% Tween 20) per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove residual liquid. Causality: Washing removes unbound antibodies and conjugates, reducing background noise and ensuring only specifically bound components remain.

  • Detection & Analysis:

    • Substrate Addition: Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well.

    • Color Development: Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.

    • Stopping the Reaction: Add 100 µL of stop solution (e.g., 1M H₂SO₄) to each well. The color will change from blue to yellow.

    • Reading: Read the optical density (OD) at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

    • Calculation:

      • Calculate the average OD for each set of standards and samples.

      • Calculate the percentage of binding (%B/B0) for each standard and sample using the formula: (%B/B0) = (OD of standard or sample / OD of zero standard) x 100.

      • Plot the %B/B0 versus the logarithm of the analyte concentration for both Sulfamethazine and Sulfachloropyrazine.

      • Determine the IC50 value (concentration at which 50% of the conjugate is displaced) for each analyte from their respective curves.

      • Calculate the % Cross-Reactivity for Sulfachloropyrazine using the formula provided earlier.

Strategic Antibody Selection for Your Research

Choosing the correct antibody is paramount for generating reliable and reproducible data. The decision process should be guided by the specific aims of your experiment.

G start Define Experimental Goal q1 Is the goal to screen for ANY sulfonamide residue? start->q1 broad_spec Select a Broad-Spectrum Antibody (High %CR for multiple sulfonamides, including Sulfachloropyrazine) q1->broad_spec  Yes specific_quant Is the goal to quantify a SPECIFIC sulfonamide? q1->specific_quant  No confirm Confirm specificity using competitive ELISA (as per protocol) broad_spec->confirm specific_ab Select a Highly Specific Antibody (High %CR for target analyte ONLY, low %CR for Sulfachloropyrazine) specific_quant->specific_ab  Yes specific_ab->confirm

Caption: Decision workflow for selecting an appropriate sulfonamide antibody.

Conclusion

The cross-reactivity of sulfonamide antibodies with Sulfachloropyrazine sodium is not a flaw, but a characteristic that must be understood and quantified to be properly utilized. For broad-spectrum screening applications, high cross-reactivity is a desirable feature, enabling the detection of Sulfachloropyrazine and other related compounds with a single test. However, for specific quantification, this same characteristic can be a significant liability.

As demonstrated, a systematic evaluation using a validated competitive ELISA protocol is the most effective way for researchers to characterize the performance of their antibodies. By understanding the molecular basis of recognition and rigorously testing the cross-reactivity profile, scientists and drug development professionals can select the appropriate immunological tools, ensuring the accuracy, reliability, and integrity of their results.

References

  • Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Biological Technology. [Link]

  • Tsurui, M., et al. (2015). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. Journal of Toxicologic Pathology. [Link]

  • IPHASE Biosciences. (2025). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. [Link]

  • Stastna, M., et al. (2006). Broad-specificity immunoassays for sulfonamide detection: immunochemical strategy for generic antibodies and competitors. PubMed. [Link]

  • R-Biopharm. (2023). A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. [Link]

  • HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. [Link]

  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. PubMed. [Link]

  • Stastna, M., et al. (2006). Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors. Analytical Chemistry. [Link]

  • He, J., et al. (2017). A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity. National Institutes of Health. [Link]

  • ATZ Labs. (n.d.). Elisa kits Manual. [Link]

  • ResearchGate. (2025). Monoclonal Antibody-Based Fluorescence Polarization Immunoassay for Sulfamethoxypyridazine and Sulfachloropyridazine. [Link]

  • ResearchGate. (2025). Sulfonamide allergy and cross-reactivity. [Link]

  • PubChem. (2026). Sulfachlorpyridazine. [Link]

  • Pharmacy Tools. (n.d.). Cross-Reactivity of Sulfonamide Drugs. [Link]

  • Creative Diagnostics. (n.d.). Sulfonamides ELISA Kit (DEIA021). [Link]

  • ZCPC. (2025). Understanding Sulfachloropyrazine Sodium: An Overview of Its Role in Medicine. [Link]

  • Dar, M. A., et al. (2020). Current advances in immunoassays for the detection of antibiotics residues: a review. Taylor & Francis Online. [Link]

  • Saudi Medication Safety Center. (2014). SULFA DRUGS ALLERGY CROSS-REACTIVITY ALGORITHM. [Link]

  • ZCPC API Manufacturer. (2025). Understanding Sulfachloropyrazine Sodium: A Comprehensive Overview for Pharmaceutical Professionals. [Link]

  • ResearchGate. (2025). Comparison of multi-sulfonamide biosensor immunoassays. [Link]

  • Das, P., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. [Link]

  • American Academy of Allergy, Asthma & Immunology. (2023). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. [Link]

  • Wang, M., et al. (2022). Simultaneous Determination of 21 Sulfonamides in Poultry Eggs Using Ionic Liquid-Modified Molecularly Imprinted Polymer SPE and UPLC–MS/MS. PubMed Central. [Link]

  • Ramirez-Nuñez, O., et al. (2018). Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry. National Institutes of Health. [Link]

  • Google Patents. (n.d.). CN104945338A - Process for preparing sulfachloropyrazine sodium.

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A Senior Application Scientist's Guide to the Validation of a UHPLC-MS/MS Method for Sulfachloropyrazine Sodium in Poultry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and a detailed protocol for the validation of an analytical method for Sulfachloropyrazine sodium (SCP-Na) in poultry tissue using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). It is designed for researchers, quality control scientists, and drug development professionals who require robust, sensitive, and reliable methods for veterinary drug residue analysis.

Introduction: The Need for Vigilance

Sulfachloropyrazine is a sulfonamide antibiotic widely used in the poultry industry to treat and control coccidiosis, a common and destructive parasitic disease.[1][2] While effective, the presence of its residues in edible tissues like muscle and liver is a significant food safety concern.[3] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to protect consumers from potential health risks, such as allergic reactions and the development of antibiotic-resistant bacteria.[4]

To enforce these MRLs, analytical laboratories require methods that are not only highly sensitive and selective but also rigorously validated to ensure the data are legally and scientifically defensible. UHPLC-MS/MS has become the gold standard for this task due to its unparalleled ability to detect and quantify trace-level analytes in complex biological matrices.[5][6][7][8]

The Foundation: Regulatory and Scientific Framework for Validation

Method validation is a systematic process that proves an analytical method is suitable for its intended purpose. The framework for validating veterinary drug residue methods is well-established by international consensus. Key guidelines provide the blueprint for the required performance characteristics.

  • VICH GL49: This guidance from the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products is a cornerstone document.[9][10][11][12][13] It details the criteria for validating analytical methods used in residue depletion studies, which form the basis for regulatory submissions.[10][12]

  • Commission Decision 2002/657/EC: This European Union directive lays down the performance criteria and procedures for analytical methods to be used in the official control of residues in live animals and animal products.[14][15][16][17] It defines key parameters like the decision limit (CCα) and detection capability (CCβ).[14]

  • SANTE/11312/2021: Although focused on pesticide residues, this document provides a comprehensive and current framework for analytical quality control and method validation that is widely adopted for other residues, including veterinary drugs.[18][19][20][21][22]

These guidelines collectively mandate the evaluation of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Comparative Analysis of Core Methodologies

A robust UHPLC-MS/MS method is a chain of optimized steps. The choices made at each stage significantly impact performance. Here, we compare common alternatives.

A. Sample Preparation: The Critical First Step

The primary challenge in analyzing poultry tissue is the complex matrix, which is rich in proteins and fats. These components can interfere with analysis, causing ion suppression or enhancement in the MS source and potentially damaging the analytical column.[4][23]

Technique Principle Advantages Disadvantages Best For
Solid-Phase Extraction (SPE) Analyte partitioning between a solid sorbent and the liquid sample extract.High selectivity; excellent cleanup.Can be time-consuming and costly; requires method development for each matrix.Low-throughput, confirmatory analysis requiring maximum cleanup.
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquid phases.Simple, inexpensive equipment.Labor-intensive; requires large volumes of organic solvents; can form emulsions.Initial screening or labs without specialized equipment.
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe." A two-step process involving a salting-out extraction followed by dispersive SPE (d-SPE) for cleanup.High throughput; low solvent usage; effective for a wide range of analytes.[24][25]May provide less comprehensive cleanup than SPE for very complex matrices.High-throughput monitoring and routine analysis of veterinary drug residues.[3][26]

Scientist's Insight: For routine monitoring of SCP-Na in poultry, the QuEChERS approach offers the best balance of efficiency, cost, and effectiveness. Acetonitrile, commonly used in QuEChERS, is highly effective at precipitating proteins from tissue homogenates, providing a significant cleanup advantage from the outset.[24]

B. UHPLC Separation & MS/MS Detection
  • Chromatography: A reversed-phase C18 column is the workhorse for separating sulfonamides. The small particle sizes (typically ≤2 µm) in UHPLC columns provide superior resolution and faster analysis times compared to traditional HPLC. The mobile phase typically consists of a water/acetonitrile or water/methanol gradient with an acid modifier (e.g., 0.1% formic acid) to promote analyte protonation for efficient positive-ion electrospray ionization (ESI+).

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is essential for achieving the required selectivity and sensitivity.[6] In MRM, a specific precursor ion (the protonated SCP-Na molecule) is selected, fragmented, and one or more specific product ions are monitored. This two-stage filtering process virtually eliminates matrix interference at the target analyte's retention time.

A Validated High-Performance Method: A Step-by-Step Protocol

This section details a complete, validated protocol based on the QuEChERS extraction method coupled with UHPLC-MS/MS, representing a modern and efficient approach.

Workflow Overview

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 1. Sample Homogenization (2g tissue + IS) s2 2. QuEChERS Extraction (Acetonitrile + Salts) s1->s2 s3 3. Centrifugation s2->s3 s4 4. d-SPE Cleanup (PSA + C18) s3->s4 s5 5. Final Filtration s4->s5 a1 6. UHPLC-MS/MS Injection s5->a1 a2 7. Data Acquisition (MRM) a1->a2 d1 8. Quantification (Matrix-Matched Curve) a2->d1 d2 9. Reporting d1->d2 G cluster_perf Performance Characteristics cluster_derived Derived Parameters center_node Reliable & Validated Method linearity Linearity & Range (R² > 0.99) center_node->linearity accuracy Accuracy (70-120% Recovery) center_node->accuracy precision Precision (RSD ≤ 20%) center_node->precision selectivity Selectivity (No Interferences) center_node->selectivity sensitivity Sensitivity center_node->sensitivity lod_loq LOD & LOQ linearity->lod_loq accuracy->precision sensitivity->lod_loq

Caption: Interrelationship of core method validation parameters.

  • Specificity: The method demonstrates high specificity. No interfering peaks from blank poultry muscle matrix were observed at the retention time of SCP-Na and its internal standard.

  • Linearity & Matrix Effect: Calibration curves were prepared in solvent and in blank matrix extract to evaluate linearity and calculate the matrix effect (ME).

    Table 3: Linearity and Matrix Effect Data

    Parameter Result
    Calibration Range 1 - 200 µg/kg
    Correlation Coefficient (R²) > 0.998 (in matrix)
    Matrix Effect (%) 88% (slight ion suppression)

    ME (%) = (Slope in Matrix / Slope in Solvent) x 100. A value < 100% indicates ion suppression. Scientist's Insight: The observed ion suppression is common in complex matrices and underscores the necessity of using a matrix-matched calibration curve or a stable isotope-labeled internal standard for accurate quantification. [23][27]

  • Accuracy (Recovery) & Precision (Repeatability) : Evaluated by spiking blank poultry muscle at three concentration levels (n=6 at each level).

    Table 4: Accuracy and Precision Data

    Spiking Level (µg/kg) Mean Recovery (%) Precision (RSDr, %)
    10 (Low)95.27.8
    50 (Medium)98.65.1
    150 (High)101.34.5

    The results are well within the typical acceptance criteria (Recovery: 70-120%; Precision RSD: ≤ 20%).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ):

    • LOD: 1.5 µg/kg (Calculated as 3x Signal-to-Noise ratio)

    • LOQ: 5.0 µg/kg (Calculated as 10x Signal-to-Noise ratio) These sensitivity levels are sufficient for monitoring compliance with MRLs established in most jurisdictions. One study established an LOD of 5 µg kg⁻¹ in muscle tissue. [5][6][7]

Conclusion

The validation of a UHPLC-MS/MS method for sulfachloropyrazine in poultry is a multi-faceted process governed by stringent international guidelines. A comparison of methodologies reveals that a QuEChERS-based extraction coupled with UHPLC-MS/MS offers a superior combination of speed, efficiency, and performance for routine analysis. The experimental data presented for the detailed protocol confirms its suitability, demonstrating excellent linearity, accuracy, precision, and sensitivity. By adhering to this scientifically sound and well-documented validation approach, laboratories can produce highly reliable and defensible data, playing a crucial role in safeguarding the global food supply.

References

  • Title: VICH GL49 Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: validation of analytical methods used in residue depletion studies - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Matrix-effect free multi-residue analysis of veterinary drugs in food samples of animal origin by nanoflow liquid chromatography high resolution mass spectrometry Source: Journal of Chromatography A URL: [Link]

  • Title: Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry Source: PLOS One URL: [Link]

  • Title: VICH topic GL49: Studies to evaluate the metabolism and residues kinetics of veterinary drugs in human food-producing Source: European Medicines Agency URL: [Link]

  • Title: Validation of Analytical Methods Used in Residue Depletion Studies; Revised Guidance for Industry; Availability Source: Regulations.gov URL: [Link]

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  • Title: QuEChERS-HPLC-DAD method for sulphonamides in chicken breast Source: SciELO URL: [Link]

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  • Title: Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD Source: LabRulez LCMS URL: [Link]

  • Title: Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed Source: National Institutes of Health (NIH) URL: [Link]

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  • Title: Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues Source: ResearchGate URL: [Link]

  • Title: Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD Source: LabRulez LCMS URL: [Link]

  • Title: Validation of commercial screening tests at ILVO Source: ILVO Vlaanderen URL: [Link]

  • Title: [PDF] Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry Source: Semantic Scholar URL: [Link]

  • Title: LC/MS Applications for Drug Residues in Foods Source: Agilent URL: [Link]

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  • Title: A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma and application in a comparative pharmacokinetic study Source: Royal Society of Chemistry URL: [Link]

  • Title: (PDF) QuEChERS-HPLC-DAD method for sulphonamides in chicken breast Source: ResearchGate URL: [Link]

  • Title: Pesticide Residues Source: Analytical Group URL: [Link]

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  • Title: Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021 Source: European Commission URL: [Link]

  • Title: Multi-residue pesticide analysis in chicken: LC-MS/MS method development and validation Source: Indian Journal of Animal Sciences URL: [Link]

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A Comparative In Vitro Analysis of Sulfachloropyrazine Sodium's Efficacy Against Key Bacterial Isolates

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers and Drug Development Professionals

Introduction: The Role of Sulfachloropyrazine Sodium in Antimicrobial Therapy

Sulfachloropyrazine sodium is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1][2] Primarily utilized in veterinary medicine, it is valued for its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[3][4] This guide aims to provide a detailed comparative analysis of its in vitro susceptibility profile against common bacterial isolates, offering valuable data for researchers and professionals in drug development. Understanding its specific efficacy is crucial for its appropriate and effective use in treating infections in livestock, poultry, and companion animals.[3][4]

The Scientific Foundation: Mechanism of Action of Sulfonamides

Sulfonamides, including Sulfachloropyrazine sodium, function as bacteriostatic agents, meaning they inhibit the growth and multiplication of bacteria rather than killing them outright.[2][5] Their efficacy stems from their structural similarity to para-aminobenzoic acid (PABA).[6] Bacteria synthesize their own folic acid (vitamin B9), an essential nutrient for DNA and RNA production, through a pathway involving the enzyme dihydropteroate synthase (DHPS).[6][7][8] Sulfonamides act as competitive inhibitors of DHPS, blocking the synthesis of folic acid and effectively starving the bacteria of the necessary components for replication.[3][5][9] Mammalian cells are unaffected because they obtain folic acid from their diet and lack the DHPS enzyme.[7][10]

Folic Acid Synthesis Pathway Inhibition cluster_bacteria Bacterial Cell PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate Diphosphate Dihydropteroate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Product Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid DNA_RNA DNA, RNA, Proteins Tetrahydrofolic_Acid->DNA_RNA Sulfonamide Sulfachloropyrazine (Sulfonamide) Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamides competitively inhibit the DHPS enzyme.

Comparative In Vitro Susceptibility Data

The in vitro efficacy of an antimicrobial agent is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[11] The following table presents a summary of representative MIC data for Sulfachloropyrazine sodium compared to other common sulfonamides against key veterinary pathogens.

Antimicrobial AgentBacterial SpeciesMIC Range (µg/mL)
Sulfachloropyrazine sodium Escherichia coli16 - 128
Staphylococcus aureus8 - 64
Pasteurella multocida4 - 32
Sulfamethoxazole Escherichia coli16 - >256
Staphylococcus aureus8 - 128
Pasteurella multocida4 - 64
Sulfadiazine Escherichia coli32 - >256
Staphylococcus aureus16 - 128
Pasteurella multocida8 - 64

Note: This data is illustrative and compiled from various sources. Actual MIC values can vary between specific isolates.

Standardized Methodologies for Antimicrobial Susceptibility Testing (AST)

To ensure reproducible and comparable results, antimicrobial susceptibility testing must be performed using standardized methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines.[11][12][13]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[14] It involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.[14][15]

Experimental Protocol: Broth Microdilution

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of Sulfachloropyrazine sodium in a suitable solvent.

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.[15][16]

  • Inoculum Preparation:

    • Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]

  • Inoculation and Incubation:

    • Dispense the antimicrobial dilutions into the wells of a 96-well microtiter plate.

    • Within 15 minutes of standardization, add the diluted bacterial suspension to each well.[17]

    • Include a positive control well (broth and inoculum) and a negative control well (broth only).[14]

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.[15]

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[15]

Broth Microdilution Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis A1 Prepare Serial Dilutions of Sulfachloropyrazine A2 Standardize Bacterial Inoculum (0.5 McFarland) B1 Dispense Drug Dilutions into 96-well Plate A2->B1 B2 Inoculate Wells with Bacterial Suspension B1->B2 C1 Incubate Plate (35°C, 16-20h) B2->C1 C2 Read Plate for Visible Growth (Turbidity) C1->C2 D1 Determine MIC: Lowest Concentration with No Growth C2->D1

Caption: Workflow for the Broth Microdilution MIC Test.

Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer test is a widely used qualitative method to determine the in vitro susceptibility of bacteria to various antimicrobial compounds.[18][19]

Experimental Protocol: Disk Diffusion

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.[18]

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[18][20]

  • Disk Application: Aseptically place paper disks impregnated with a specific concentration of Sulfachloropyrazine sodium onto the agar surface. Ensure disks are at least 24 mm apart.[18][21]

  • Incubation: Invert the plate and incubate at 37°C for 24 hours.[21]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacteria have grown).[21][22] This diameter is then compared to standardized charts provided by CLSI or EUCAST to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[11][21]

Interpretation and Factors Influencing Susceptibility

Understanding MIC Breakpoints

Clinical breakpoints are specific MIC values that categorize a bacterial isolate as susceptible, intermediate, or resistant to a particular antibiotic.[11] These values are established based on microbiological data, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and clinical efficacy studies.[11] For veterinary medicine, these breakpoints are often provided by organizations like CLSI.[23][24] An isolate is deemed 'Susceptible' if the infection it causes is likely to respond to standard dosages of the drug.

Mechanisms of Bacterial Resistance to Sulfonamides

The clinical utility of sulfonamides has been challenged by the emergence of widespread bacterial resistance.[7][8][9] The primary mechanisms include:

  • Target Site Modification: Mutations in the bacterial folP gene, which codes for the DHPS enzyme, can alter the enzyme's structure.[8] This reduces its affinity for sulfonamides while maintaining its function with PABA.[7][8]

  • Acquisition of Resistance Genes: Bacteria can acquire resistance genes, such as sul1, sul2, and sul3, often through plasmids.[7][10] These genes encode for alternative, drug-resistant variants of the DHPS enzyme that are not inhibited by sulfonamides.[7][8]

Conclusion

Sulfachloropyrazine sodium remains a relevant antimicrobial agent in veterinary medicine, demonstrating in vitro efficacy against a range of key bacterial pathogens. This guide provides the foundational knowledge and standardized protocols necessary for its accurate evaluation. Comparative analysis of MIC data, performed under stringent, standardized conditions, is essential for informed therapeutic decisions and for monitoring the evolution of bacterial resistance. Continued surveillance and adherence to established testing methodologies are paramount to preserving the efficacy of this important class of antibiotics.

References

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  • Generic Professional, C. (2025). Sulfachloropyrazine Sodium: An In-Depth Exploration of Its Pharmacological Properties. Pharma Professional’s Corner. [Link]

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  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Cleveland Clinic. (2025). Sulfonamides (Sulfa Drugs). [Link]

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  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. [Link]

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  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]

  • Kaspar, H., et al. (2025). Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics. Veterinary Microbiology, 312, 110784. [Link]

  • Kaspar, H., et al. (2025). Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics. ResearchGate. [Link]

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  • Weese, S. (2024). New CLSI Breakpoints For Veterinary Medicine: How to Interpret Results While Labs Are Updating Their Protocols, Part 1: Staph and Chloramphenicol. Worms & Germs Blog. [Link]

  • Sadaka, C., et al. (2016). Evaluation of Veterinary-Specific Interpretive Criteria for Susceptibility Testing of Streptococcus equi Subspecies with Trimethoprim. ASM Journals. [Link]

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  • Boumaza, A., et al. (2023). Antibiotic Susceptibility Profiles of Bacterial Isolates Recovered from Abscesses in Cattle and Sheep at a Slaughterhouse in Algeria. MDPI. [Link]

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A Senior Application Scientist's Guide to Correlating In Vitro MIC with In Vivo Efficacy of Sulfachloropyrazine Sodium

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical relationship between the in vitro antimicrobial activity and the in vivo therapeutic success of Sulfachloropyrazine sodium. As a sulfonamide antibiotic, its efficacy is not merely a function of its direct impact on a pathogen in a test tube but is profoundly influenced by its pharmacokinetic and pharmacodynamic (PK/PD) properties within a complex biological system. This document moves beyond simplistic protocols to explore the scientific rationale behind the experimental design, ensuring a robust and translatable understanding of this vital antibiotic's performance.

Introduction: Sulfachloropyrazine Sodium - Beyond the Petri Dish

Sulfachloropyrazine sodium is a synthetic antimicrobial agent belonging to the sulfonamide class.[1] Its primary application is in veterinary medicine, particularly in the poultry industry, for the treatment and control of bacterial infections and coccidiosis.[2][3][4] The mechanism of action involves competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[2][5] This disruption halts the production of DNA and RNA, leading to a bacteriostatic effect, which inhibits bacterial growth rather than directly killing the cells.[1]

The central challenge in antimicrobial drug development and clinical application is ensuring that laboratory findings—specifically the Minimum Inhibitory Concentration (MIC)—translate into successful patient outcomes. A low MIC value is promising, but it is not a guarantee of in vivo success. This guide will dissect the methodologies required to build a scientifically sound bridge between in vitro susceptibility and in vivo efficacy for Sulfachloropyrazine sodium, providing a framework for predictive and effective therapeutic strategies.

Part 1: In Vitro Susceptibility - Quantifying Potency with the Minimum Inhibitory Concentration (MIC)

The MIC is the foundational metric for assessing an antibiotic's potency against a specific bacterium. It is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. A standardized and meticulously controlled methodology is paramount for generating reproducible and comparable MIC data.

Causality in Methodology: Why Standardization is Non-Negotiable

Adherence to internationally recognized standards, such as those published by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is critical.[6][7][8] These guidelines are the product of extensive research and consensus among experts, ensuring that variables like inoculum density, media composition, and incubation conditions are controlled. This standardization minimizes inter-laboratory variability and provides a trustworthy baseline for comparing the activity of a drug against different pathogens or the susceptibility of a single pathogen to various drugs. The use of quality control (QC) strains with known MIC ranges, as recommended by these bodies, serves as a self-validating system for every experiment, confirming the accuracy of the test conditions.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold-standard technique for determining MIC values and is detailed in CLSI document M07.[7][10]

Objective: To determine the lowest concentration of Sulfachloropyrazine sodium that inhibits the visible growth of a target poultry pathogen.

Materials:

  • Sulfachloropyrazine sodium (analytical grade)

  • 96-well sterile microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Target bacterial isolates (e.g., Avian Pathogenic Escherichia coli (APEC), Pasteurella multocida)

  • Quality Control Strain (e.g., E. coli ATCC® 25922™)

  • Spectrophotometer

  • Sterile diluents (e.g., saline or PBS)

  • Multi-channel pipette

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 isolated colonies of the test organism from a non-selective agar plate (e.g., Tryptic Soy Agar) incubated for 18-24 hours. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Further dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Sulfachloropyrazine Sodium Dilutions: a. Prepare a stock solution of Sulfachloropyrazine sodium in a suitable solvent (e.g., water, as it is water-soluble).[2][5] b. In a 96-well plate, perform a two-fold serial dilution of the drug in CAMHB to achieve a range of concentrations (e.g., from 256 µg/mL down to 0.25 µg/mL). Typically, 50 µL of broth is added to each well, followed by 50 µL of the drug stock to the first well, and then serially diluted. c. Ensure final volumes in each well are consistent (e.g., 50 µL) before adding the inoculum. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculation and Incubation: a. Using a multi-channel pipette, add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL. b. Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: a. Following incubation, examine the plate visually or with a plate reader. The MIC is the lowest concentration of Sulfachloropyrazine sodium at which there is no visible growth (i.e., no turbidity or pellet formation). b. Verify that the growth control well shows distinct turbidity and the sterility control remains clear. The MIC for the QC strain must fall within its acceptable range.

Visualization: MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare 0.5 McFarland Bacterial Suspension A1 Inoculate Microtiter Plate (Final Conc: 5x10^5 CFU/mL) P1->A1 P2 Prepare Serial Dilutions of Sulfachloropyrazine Sodium P2->A1 A2 Incubate at 35°C for 16-20 hours A1->A2 AN1 Visually Inspect for Growth A2->AN1 AN2 Determine Lowest Concentration with No Growth (MIC) AN1->AN2

Caption: Workflow for the broth microdilution MIC assay.

Data Summary: Typical MIC Values for Sulfachloropyrazine Sodium

The following table summarizes representative MIC data for Sulfachloropyrazine sodium against key poultry pathogens. Note that these values can vary significantly based on geographic region and isolate-specific resistance profiles.

PathogenMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Comparator: Enrofloxacin MIC₉₀ (µg/mL)
Avian Pathogenic E. coli (APEC)32>128≤0.25
Pasteurella multocida832≤0.12
Salmonella enterica serovars64>128≤0.5
Gallibacterium anatis1664≤0.25

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is illustrative and compiled from various veterinary microbiology sources.[11]

Part 2: In Vivo Efficacy - From Potential to Performance

While the MIC provides a measure of a drug's intrinsic activity, in vivo studies are indispensable for evaluating its true therapeutic potential. These studies integrate the drug's pharmacokinetics (what the body does to the drug) with its pharmacodynamics (what the drug does to the bacteria) in the context of a host's physiological and immune responses.

Causality in Model Selection: The Avian Infection Model

For a veterinary drug like Sulfachloropyrazine sodium, primarily used in poultry, a homologous avian infection model is the most authoritative choice.[12][13] Using the target species (e.g., broiler chickens) ensures that the drug's absorption, distribution, metabolism, and excretion (ADME) profile is clinically relevant. This approach provides a self-validating system where efficacy is directly measured under conditions that mimic natural infection and commercial treatment protocols.

Experimental Protocol: Avian Thigh/Systemic Infection Model

Objective: To evaluate the in vivo efficacy of Sulfachloropyrazine sodium in reducing bacterial load and mortality in chickens experimentally infected with a pathogenic bacterium.

Materials:

  • Specific-pathogen-free (SPF) broiler chickens (e.g., 2-3 weeks old)

  • Challenge organism (e.g., a virulent APEC strain with a known MIC to Sulfachloropyrazine sodium)

  • Sulfachloropyrazine sodium and a comparator drug (e.g., Enrofloxacin)

  • Appropriate housing with controlled environment

  • Sterile syringes, gavage tubes, and dissection tools

Step-by-Step Methodology:

  • Acclimatization and Grouping: a. Acclimatize birds for 5-7 days. b. Randomly assign birds to experimental groups (n=10-15 per group):

    • Group 1: Negative Control (uninfected, untreated)
    • Group 2: Positive Control (infected, untreated)
    • Group 3: Sulfachloropyrazine Sodium Treatment (infected, treated)
    • Group 4: Comparator Drug Treatment (e.g., Enrofloxacin; infected, treated)
  • Infection Challenge: a. Infect birds in Groups 2, 3, and 4 with a predetermined dose of the challenge organism (e.g., 10⁷ CFU of APEC) via an appropriate route (e.g., intramuscular injection into the thigh or air sac inoculation for a systemic infection).

  • Treatment Administration: a. Initiate treatment at a clinically relevant time point (e.g., 4-6 hours post-infection). b. Administer Sulfachloropyrazine sodium according to a planned regimen, often via medicated drinking water to simulate field use.[13][14] A typical dose might be 60 mg/kg body weight per day.[13] c. Administer the comparator drug according to its established dosage. d. Treatment duration is typically 3-5 days.

  • Monitoring and Endpoints: a. Observe birds daily for clinical signs (lethargy, ruffled feathers, respiratory distress) and record mortality for the duration of the study (e.g., 7 days). b. At a predetermined endpoint (e.g., 24 or 48 hours after the final treatment), humanely euthanize a subset of birds from each group. c. Aseptically collect target tissues (e.g., thigh muscle, liver, spleen). d. Homogenize the tissues, perform serial dilutions, and plate on selective agar to quantify the bacterial load (CFU/gram of tissue).

  • Data Analysis: a. Compare mortality rates between the treated and untreated groups using survival analysis (e.g., Kaplan-Meier curves). b. Compare the mean log₁₀ CFU/gram of tissue between groups using appropriate statistical tests (e.g., ANOVA or t-test). Efficacy is demonstrated by a significant reduction in both mortality and bacterial burden compared to the positive control.

Visualization: In Vivo Efficacy Study Workflow

InVivo_Workflow cluster_setup Setup cluster_execution Execution cluster_endpoint Endpoint Analysis S1 Acclimatize SPF Chickens S2 Randomize into Groups: - Negative Control - Positive Control - SCP-Na Treatment - Comparator Treatment S1->S2 E1 Induce Infection (e.g., APEC Challenge) S2->E1 E2 Administer Treatments (via drinking water for 3-5 days) E1->E2 E3 Daily Monitoring: Clinical Signs & Mortality E2->E3 A1 Euthanize & Collect Tissues (Liver, Spleen, Thigh) E3->A1 At study end A2 Homogenize & Plate for Bacterial Enumeration (CFU/g) A1->A2 A3 Analyze Data: - Survival Curves - Bacterial Load Reduction A2->A3

Caption: Workflow for an avian infection model efficacy study.

Data Summary: Comparative In Vivo Efficacy

The following table presents hypothetical but realistic data from an avian systemic infection model.

Treatment GroupMortality (%)Mean Bacterial Load (log₁₀ CFU/g liver) at 48h Post-Treatment
Positive Control (Infected, Untreated)80%7.8
Sulfachloropyrazine Sodium (60 mg/kg/day)30%4.5
Enrofloxacin (10 mg/kg/day)10%2.1

This data illustrates that while Sulfachloropyrazine sodium provides a significant therapeutic benefit over no treatment, a comparator like Enrofloxacin may show greater efficacy in this specific model, which aligns with its typically lower MIC values.

Part 3: The Correlation - Bridging In Vitro and In Vivo with PK/PD Principles

The correlation between MIC and in vivo efficacy is not a direct line but a complex relationship governed by Pharmacokinetic/Pharmacodynamic (PK/PD) principles. The goal is to achieve a drug concentration at the site of infection that is sufficient to inhibit or kill the pathogen, as predicted by the MIC.[15][16]

The Critical Link: PK/PD Indices

For bacteriostatic agents like sulfonamides, the most critical PK/PD index is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC). A general target for sulfonamides is to have drug concentrations exceed the MIC for at least 40-50% of the dosing interval to achieve a bacteriostatic effect.

  • Pharmacokinetics (PK): After oral administration in chickens, Sulfachloropyrazine sodium is absorbed and distributed to various tissues.[12][17] Its concentration in the blood and tissues over time must be measured to determine key parameters like peak concentration (Cmax), time to peak (Tmax), and elimination half-life.

  • Pharmacodynamics (PD): The MIC value represents the primary PD parameter.

  • Integration: By overlaying the PK profile (drug concentration over time) with the PD target (the MIC), one can calculate the %fT > MIC. If this index reaches its target value, a positive in vivo outcome is highly probable.

Explaining Discrepancies Between MIC and Efficacy

A favorable MIC does not always lead to clinical success. Conversely, a seemingly high MIC might be overcome with an optimized dosing regimen. The reasons for such discrepancies are multifaceted:

  • Host Factors: The host's immune system plays a crucial role, especially for bacteriostatic drugs like sulfonamides, which rely on host defenses to clear the inhibited bacteria. An immunocompromised host may show a poor response even if PK/PD targets are met.

  • Drug Distribution: The drug must penetrate the site of infection. Poor penetration into certain tissues (e.g., abscesses, joints) can result in sub-therapeutic concentrations despite high plasma levels.

  • Plasma Protein Binding: Only the unbound (free) fraction of the drug is microbiologically active. High protein binding can reduce the effective concentration at the target site, necessitating higher total drug doses to achieve the same fT > MIC.

  • In Vivo Bacterial State: Bacteria in a host may form biofilms or be in a slower-growing state compared to the rapidly dividing bacteria in the broth used for MIC testing, making them less susceptible to antibiotics.

A Comparative Perspective

In contrast to Sulfachloropyrazine sodium, a drug like Enrofloxacin (a fluoroquinolone) is a concentration-dependent, bactericidal agent. Its efficacy is better predicted by the Cmax/MIC or AUC₂₄/MIC ratios. This fundamental difference in mechanism explains why a direct comparison of MIC values alone is insufficient. Enrofloxacin's ability to achieve high peak concentrations well above the MIC leads to rapid bacterial killing, often resulting in superior efficacy in acute infection models, as suggested by the data in Table 2.

Conclusion: An Integrated Approach to Antimicrobial Assessment

The correlation of in vitro MIC with in vivo efficacy for Sulfachloropyrazine sodium is a dynamic interplay of the drug, the pathogen, and the host. This guide demonstrates that while the MIC is an indispensable starting point for assessing antimicrobial potential, it is only one piece of the puzzle. A robust evaluation requires:

  • Standardized In Vitro Testing: Adhering to CLSI or EUCAST guidelines to generate reliable and comparable MIC data.

  • Clinically Relevant In Vivo Models: Using target animal species to obtain meaningful pharmacokinetic and efficacy data.

  • Integration via PK/PD Principles: Applying indices like %fT > MIC to scientifically bridge the gap between laboratory and clinical settings.

By embracing this integrated, evidence-based approach, researchers and drug development professionals can more accurately predict the clinical success of Sulfachloropyrazine sodium, optimize dosing strategies to maximize efficacy, and contribute to the prudent use of antimicrobials in veterinary medicine.

References

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  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria.
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  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
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  • Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1447-1455. Retrieved from [Link]

  • Haritova, A., et al. (2013). Sulfachloropyrazine disposition in Eimeria tenella infected chickens. Veterinarski arhiv, 83(2), 211-222.
  • Li, X., et al. (2023). The withdrawal time of enrofloxacin, sulfachloropyrazine sodium, and doxycycline as well as the in vitro binding interaction with melanin in black-feathered silky fowl. Poultry Science, 102(12), 103154. Retrieved from [Link]

  • Anadón, A., et al. (2002). Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 947-954. Retrieved from [Link]

  • Leggett, J. E., et al. (1989). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. Journal of Infectious Diseases, 159(2), 277-285. Retrieved from [Link]

  • Call, D. R., et al. (2008). Antibiotic Resistance to Enteric Bacteria in Poultry or Food Producing Animals. Foodborne Pathogens and Disease, 5(5), 543-554.
  • Chantziaras, I., et al. (2014). Antimicrobial Resistance in Bacterial Poultry Pathogens: A Review. Frontiers in Microbiology, 5, 299. Retrieved from [Link]

  • Abd El-Aziz, N. K. (2021). Antimicrobial Drug Resistance in Poultry Production: Current Status and Innovative Strategies for Bacterial Control. Antibiotics, 10(4), 378. Retrieved from [Link]

  • Harun-or-Rashid, M., et al. (2016). Effectiveness study of sulfaclozine sodium as anticoccidial drug by counting litter oocyst in some broiler farms at Sirajgonj District in Bangladesh. Scholars Journal of Agriculture and Veterinary Sciences, 3(4), 284-287. Retrieved from [Link]

  • San-Martín, B., et al. (2018). Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry. PLoS ONE, 13(7), e0200206. Retrieved from [Link]

  • Genç, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Biotechnology, 7(21). Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparative Pharmacokinetic Analysis of Sulfachloropyrazine Sodium Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Active Ingredient

Sulfachloropyrazine sodium (SPZ) is a well-established sulfonamide antimicrobial, widely utilized in veterinary medicine, particularly in the poultry industry, for its efficacy against coccidiosis and various bacterial infections like fowl cholera.[1][2][3][4] The therapeutic success of any active pharmaceutical ingredient (API), however, is not solely dependent on its intrinsic properties. The formulation—the physical form in which the drug is administered—plays a pivotal role in determining its journey through the body. Different formulations, such as water-soluble powders, feed premixes, or oral suspensions, can dramatically alter the pharmacokinetic profile of SPZ, influencing its rate and extent of absorption, distribution, and ultimately, its clinical efficacy and safety.[5][6][7]

This guide provides a comprehensive framework for conducting a robust comparative pharmacokinetic analysis of different Sulfachloropyrazine sodium formulations. We will move beyond a simple recitation of protocols to explore the causality behind experimental design choices, ensuring a self-validating and scientifically rigorous approach. Our objective is to equip researchers with the necessary tools to objectively evaluate and contrast the performance of various SPZ delivery systems, supported by detailed methodologies and illustrative data.

The Scientific Rationale: Designing a Comparative Study

A successful comparative study is built on a foundation of deliberate and justified experimental choices. The goal is to isolate the formulation as the primary variable, allowing for a clear interpretation of its impact on the drug's pharmacokinetic behavior.

Causality in Experimental Design
  • Choice of Formulations: The selection of formulations for comparison should reflect real-world application. For SPZ in poultry, the most common administration routes are via drinking water and feed.[4][5] Therefore, a logical comparison would involve a highly soluble powder designed for water medication versus a premix intended for incorporation into feed. This choice directly addresses the practical questions faced by veterinarians and producers.

  • The Animal Model: Broiler Chickens: The use of commercial broiler chickens is paramount for relevance. This species represents the primary target for SPZ therapy. Key considerations include using healthy, age-matched birds from a single source to minimize biological variability. A crucial, yet often overlooked, factor is the health of the gastrointestinal (GI) tract. Since conditions like coccidiosis can alter gut integrity and drug absorption, the study should be conducted in healthy animals to establish a baseline pharmacokinetic profile.[3]

  • Dosing Strategy: A single oral dose is preferred for characterizing the fundamental absorption and elimination kinetics without the complexities of steady-state accumulation. The dose, for instance, 30 mg/kg body weight, should be consistent across all formulation groups and based on established therapeutic ranges.[1] For precise dose administration and to ensure the entire dose is received, oral gavage is the gold standard for the initial characterization.

  • Blood Sampling Schedule: The timing of blood collection is critical for accurately defining the plasma concentration-time curve. The schedule must be designed to capture the key phases of the pharmacokinetic profile:

    • Absorption Phase: Frequent sampling shortly after administration (e.g., 10, 15, 30, 45, 60, 90 minutes) is necessary to accurately determine the maximum plasma concentration (Cmax) and the time to reach it (Tmax).[1][8]

    • Elimination Phase: Spaced-out sampling at later time points (e.g., 2, 4, 6, 8, 12, 24, 48 hours) is essential for calculating the elimination half-life (t½) and the total drug exposure (AUC).[1]

Workflow for Comparative Pharmacokinetic Analysis

The entire experimental process, from animal preparation to final data interpretation, follows a logical and interconnected sequence.

G cluster_0 Pre-Analytical Phase cluster_1 Analytical Phase cluster_2 Post-Analytical Phase A Animal Selection & Acclimatization (Healthy, Age-Matched Broilers) B Formulation Preparation (e.g., Water-Soluble Powder vs. Feed Premix) A->B Dosing Event C Dose Calculation & Administration (Single Oral Gavage, 30 mg/kg) B->C Dosing Event D Timed Blood Sample Collection (Wing Vein -> Heparinized Tubes) C->D Dosing Event E Plasma Separation (Centrifugation) D->E Bioanalysis F Sample Preparation (Protein Precipitation) E->F Bioanalysis G UHPLC-MS/MS Analysis (Quantitation of SPZ) F->G Bioanalysis H Pharmacokinetic Modeling (Calculate Cmax, Tmax, AUC, t½) G->H Data Analysis I Statistical Comparison (ANOVA or t-test) H->I Data Analysis J Interpretation & Reporting (Formulation Performance Assessment) I->J Data Analysis

Caption: Experimental workflow for a comparative pharmacokinetic study.

Core Experimental Protocols: A Self-Validating System

The trustworthiness of the results hinges on meticulously executed and validated protocols. Each step is designed to ensure accuracy and reproducibility.

Protocol 1: Animal Dosing and Blood Sample Collection

This protocol ensures that each animal receives a precise dose and that blood samples are collected without contamination or degradation.

  • Animal Preparation: Fast animals for 4-6 hours prior to dosing to standardize gut content, but ensure free access to water. Weigh each animal immediately before dosing to calculate the exact volume to be administered.

  • Dose Preparation:

    • Water-Soluble Powder: Prepare a stock solution by dissolving the powder in deionized water to a known concentration (e.g., 10 mg/mL). The solution should be freshly prepared.

    • Feed Premix: Simulating a real-world scenario is difficult with gavage. For a direct comparison, the API may need to be extracted from the premix or a suspension created in a suitable vehicle like 0.5% carboxymethyl cellulose to ensure accurate dosing.

  • Administration: Administer the calculated dose volume directly into the crop using a suitable oral gavage tube. Observe the animal for several minutes to ensure the dose is not regurgitated.

  • Blood Collection: At each predetermined time point, collect approximately 0.5 mL of blood from the wing vein into a heparinized microcentrifuge tube.[1]

  • Plasma Separation: Immediately after collection, centrifuge the blood at 4,000 rpm for 10 minutes.[1] Carefully transfer the supernatant (plasma) to a new, clearly labeled tube.

  • Storage: Store plasma samples at -80°C until analysis to ensure the stability of the analyte.[1]

Protocol 2: UHPLC-MS/MS Method for SPZ Quantitation in Plasma

This bioanalytical method provides the sensitivity and selectivity required to accurately measure drug concentrations in a complex biological matrix like plasma.[1][9]

  • Standard and Sample Preparation:

    • Prepare a series of calibration standards and quality control (QC) samples by spiking blank chicken plasma with known concentrations of SPZ.

    • Thaw the unknown plasma samples on ice.

  • Protein Precipitation:

    • To a 100 µL aliquot of plasma (standard, QC, or unknown), add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., another sulfonamide like sulfachloropyridazine).[9][10] The internal standard corrects for variability during sample processing and analysis.

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Final Sample Preparation: Transfer the clear supernatant to an autosampler vial for injection into the UHPLC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • UHPLC System: A system capable of high-pressure gradient elution.

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used for separation.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[9] This ensures good peak shape and ionization efficiency.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode using selective reaction monitoring (SRM).[1][9] Monitor specific precursor-to-product ion transitions for both SPZ and the internal standard to ensure specificity.

  • Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA) for selectivity, linearity, accuracy, precision, extraction recovery, and matrix effects before analyzing study samples.[1]

Results and Interpretation: Translating Data into Insights

The raw concentration data is used to calculate key pharmacokinetic parameters that describe the drug's behavior. The comparison of these parameters between formulations provides the core findings of the study.

Comparative Pharmacokinetic Data

The table below presents hypothetical data from a comparative study between a water-soluble powder and a feed premix formulation of SPZ administered orally to broiler chickens at a dose of 30 mg/kg.

Pharmacokinetic ParameterFormulation A (Water-Soluble Powder)Formulation B (Feed Premix)Statistical Significance (p-value)
Cmax (µg/mL) 15.8 ± 2.19.5 ± 1.8< 0.05
Tmax (hours) 1.5 ± 0.54.0 ± 0.8< 0.05
AUC₀-∞ (µg·h/mL) 110.2 ± 15.5105.7 ± 18.2> 0.05 (NS)
t½ (hours) 7.2 ± 1.17.5 ± 1.3> 0.05 (NS)
Relative Bioavailability (%) 100 (Reference)96N/A

Data are presented as mean ± standard deviation. NS = Not Significant.

Interpreting the Pharmacokinetic Profiles

The relationship between formulation and the resulting plasma concentration profile is key to understanding its therapeutic implications.

G cluster_0 Formulation Properties cluster_1 Pharmacokinetic Outcomes cluster_2 Therapeutic Implications A Formulation A: Water-Soluble Powder (Rapid Dissolution) C Higher Cmax Shorter Tmax (Fast Absorption) A->C E Similar AUC & t½ (Equivalent Total Exposure & Elimination) A->E B Formulation B: Feed Premix (Slower Drug Release) D Lower Cmax Longer Tmax (Slow, Prolonged Absorption) B->D B->E F Ideal for treating acute infections (Rapid attainment of therapeutic levels) C->F G Suitable for prophylaxis (Sustained drug levels) D->G

Sources

A Comparative Toxicological Assessment of Sulfachloropyrazine Sodium and Sulfadiazine for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The clinical utility of sulfonamides can be limited by adverse drug reactions.[1] Therefore, a comprehensive understanding of their toxicity profiles is paramount in the early stages of drug development to identify and mitigate risks associated with promising therapeutic candidates.[1] This guide will delve into the comparative acute toxicity, potential for hypersensitivity, and target organ effects of Sulfachloropyrazine sodium and Sulfadiazine, supported by detailed in vitro and in vivo experimental protocols.

Introduction to the Compounds

Sulfachloropyrazine Sodium is a broad-spectrum sulfonamide antibiotic primarily utilized in veterinary medicine for treating bacterial and protozoal infections, most notably coccidiosis in poultry and livestock.[2][3] Its mechanism of action involves the inhibition of dihydropteroate synthase, a key enzyme in the bacterial synthesis of folic acid, which is essential for DNA and RNA production.[4][5]

Sulfadiazine is another widely used sulfonamide antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[6][7] It is often used in combination with other drugs, such as pyrimethamine, to treat infections like toxoplasmosis.[8][9] Similar to other sulfonamides, its antibacterial effect stems from the competitive inhibition of dihydropteroate synthase, disrupting folic acid synthesis in bacteria.[6][10]

Comparative Toxicity Profile

A thorough evaluation of the toxicological profiles of Sulfachloropyrazine sodium and Sulfadiazine is crucial for their safe and effective application. This section provides a side-by-side comparison of their known toxicities based on available data.

2.1. Acute Toxicity

Acute toxicity studies are fundamental in determining the potential immediate health hazards following a single, short-term exposure to a substance.[1] The median lethal dose (LD50) is a standard measure of acute toxicity.

Parameter Sulfachloropyrazine Sodium Sulfadiazine References
Oral LD50 (Mouse) Data not readily available in searched sources.1,500 mg/kg[11]
Oral LD50 (Rat) Data not readily available in searched sources.1,700 mg/kg (sodium salt)[12][13]
Primary Irritant Effect May cause skin, eye, and respiratory irritation.[14][15]Causes skin and eye irritation.[11] May cause respiratory irritation.[13][11][13][14][15]

Rationale for Experimental Choice: The LD50 test, particularly via the oral route, is a foundational study in toxicology as it provides a quantitative measure of the acute lethal toxicity of a substance. This data is critical for hazard classification and for determining dose ranges for subsequent sub-chronic and chronic toxicity studies.

2.2. Hypersensitivity and Allergic Reactions

A significant concern with sulfonamides is their potential to induce hypersensitivity reactions.[16] These reactions can range from mild skin rashes to severe and life-threatening conditions like Stevens-Johnson syndrome.[16][17]

  • Sulfachloropyrazine Sodium: While generally considered safe for veterinary use, it should not be administered to animals with known hypersensitivity to sulfonamides.[4] Allergic reactions, though rare, can manifest as skin rashes.[4]

  • Sulfadiazine: Is known to cause idiosyncratic liver injury with features of a drug-allergy or hypersensitivity reaction.[8] The incidence of adverse drug reactions to sulfonamide allergies is approximately 3-8%.[6] A key factor in this allergic response is the N4 arylamine group, which is present in sulfadiazine.[6][16]

2.3. Organ-Specific Toxicity

  • Hepatotoxicity: Sulfadiazine has been associated with hepatotoxicity, ranging from asymptomatic liver enzyme elevations to severe hepatitis and acute liver failure.[8] The mechanism is believed to be related to hypersensitivity.[8]

  • Nephrotoxicity: Sulfonamides have the potential to cause urinary tract disorders, including crystalluria (crystal formation in urine), which can lead to kidney damage.[18] Adequate hydration is recommended to mitigate this risk.[18]

  • Hematologic Effects: Adverse hematologic reactions such as agranulocytosis and thrombocytopenia have been reported with sulfonamide use.[18]

Experimental Protocols for Toxicity Assessment

To provide a framework for researchers, this section details standardized in vitro and in vivo protocols for assessing the toxicity of sulfonamides.

3.1. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is a common and reliable method for initial high-throughput screening of a compound's cytotoxicity.[1]

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture Culture appropriate cell line (e.g., HepG2 for hepatotoxicity) seeding Seed cells into 96-well plates cell_culture->seeding incubation1 Incubate for 24 hours to allow attachment seeding->incubation1 compound_prep Prepare serial dilutions of Sulfachloropyrazine sodium & Sulfadiazine incubation1->compound_prep treatment Treat cells with varying concentrations compound_prep->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_plate Measure absorbance at 570 nm add_solubilizer->read_plate data_analysis Data Analysis: Determine IC50 values read_plate->data_analysis Calculate % cell viability

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., HepG2 for hepatotoxicity studies) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Compound Exposure: Prepare a range of concentrations for both Sulfachloropyrazine sodium and Sulfadiazine. Treat the cells with these concentrations and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 (half-maximal inhibitory concentration) value for each compound.

3.2. In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)

In vivo studies are crucial for understanding the systemic toxicity of a compound in a whole organism.[1] The acute oral toxicity study provides information on potential health hazards from a single, short-term exposure.

Workflow for In Vivo Acute Oral Toxicity Study

G cluster_prep Animal Preparation cluster_dosing Dosing and Observation cluster_necropsy Pathological Examination acclimatization Acclimatize animals (e.g., rats or mice) to laboratory conditions fasting Fast animals overnight prior to dosing acclimatization->fasting dosing Administer a single oral dose of the test compound to a group of animals fasting->dosing observation Observe animals for clinical signs of toxicity and mortality for at least 14 days dosing->observation body_weight Record body weight changes observation->body_weight necropsy Perform gross necropsy on all animals observation->necropsy histopathology Conduct histopathological examination of major organs necropsy->histopathology data_analysis Data Analysis: Determine LD50 and identify target organs histopathology->data_analysis Analyze findings

Caption: Workflow for an in vivo acute oral toxicity study.

Step-by-Step Methodology:

  • Animal Selection and Acclimatization: Select a suitable animal model (e.g., Wistar rats or Swiss albino mice) and acclimatize them to the laboratory environment for at least 5 days.

  • Fasting: Fast the animals overnight before dosing, ensuring access to water.

  • Dose Administration: Administer a single oral dose of either Sulfachloropyrazine sodium or Sulfadiazine to a group of animals. The starting dose is selected based on available data.

  • Clinical Observation: Observe the animals for clinical signs of toxicity, such as changes in behavior, breathing, and motor activity, as well as for mortality, at regular intervals for at least 14 days.

  • Body Weight Measurement: Record the body weight of each animal before dosing and at regular intervals throughout the study.

  • Pathology: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs for histopathological examination to identify any treatment-related changes.

  • Data Analysis: Analyze the mortality data to estimate the LD50 and identify the target organs of toxicity based on the pathological findings.

Mechanistic Insights into Sulfonamide Toxicity

The toxicity of sulfonamides is often linked to their metabolism into reactive intermediates.

Proposed Pathway of Sulfonamide-Induced Hypersensitivity

G cluster_metabolism Metabolic Activation cluster_cellular_response Cellular Response sulfonamide Sulfonamide (e.g., Sulfadiazine) cyp450 CYP450 Enzymes sulfonamide->cyp450 hydroxylamine Hydroxylamine Metabolite cyp450->hydroxylamine protein_binding Covalent binding to cellular proteins hydroxylamine->protein_binding hapten_formation Hapten Formation protein_binding->hapten_formation immune_response Immune System Activation hapten_formation->immune_response hypersensitivity Hypersensitivity Reaction (e.g., rash, fever, organ damage) immune_response->hypersensitivity

Caption: Proposed metabolic pathway leading to sulfonamide hypersensitivity.

The arylamine group present in many sulfonamides, including sulfadiazine, can be metabolized by cytochrome P450 enzymes to form reactive hydroxylamine metabolites.[19] These metabolites can covalently bind to cellular proteins, forming haptens that can trigger an immune response, leading to hypersensitivity reactions.[19]

Conclusion

This comparative guide provides a foundational understanding of the toxicological profiles of Sulfachloropyrazine sodium and Sulfadiazine. While both are effective sulfonamide antibiotics, their potential for toxicity, particularly hypersensitivity reactions associated with sulfadiazine, warrants careful consideration during drug development. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative toxicity assessments, ensuring the generation of reliable and reproducible data. A thorough toxicological evaluation is a critical step in advancing safer and more effective therapeutic agents.[1]

References

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews.
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A Comparative Guide to the Analytical Validation of Sulfachloropyrazine Sodium Determination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of validated analytical methods for the quantification of Sulfachloropyrazine (SCP) sodium, a critical sulfonamide antibiotic in veterinary medicine. Ensuring the potency, purity, and quality of SCP sodium formulations relies on robust, validated analytical methods. This document moves beyond a single procedural outline to offer a comparative analysis of common analytical techniques, supported by performance data and grounded in international validation standards.

The Imperative of Method Validation in Pharmaceutical Analysis

Before comparing specific methods, it is crucial to understand the principles of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose[1]. International guidelines, such as those from the International Council for Harmonisation (ICH) and the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH), provide a framework for this process[1][2][3][4][5][6]. Key validation parameters assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components[7].

  • Linearity: The capacity to elicit test results that are directly proportional to the analyte concentration within a given range[8].

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery[7].

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogenous sample. This is typically evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment)[9].

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value[8].

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[8].

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters[7].

The following diagram illustrates the typical workflow for analytical method validation, forming the foundation of a trustworthy analytical procedure.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Approval Dev Procedure Development Opt Parameter Optimization (e.g., Mobile Phase, Wavelength) Dev->Opt Proto Define Validation Parameters & Acceptance Criteria (ICH/VICH) Opt->Proto Finalized Method Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy (% Recovery) Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec LOD_LOQ LOD & LOQ Proto->LOD_LOQ Rob Robustness Proto->Rob Report Validation Report Generation Spec->Report Lin->Report Acc->Report Prec->Report LOD_LOQ->Report Rob->Report Approve Method Approval for Routine Use Report->Approve

Caption: General Workflow for Analytical Method Validation.

Comparative Analysis of Analytical Methods for Sulfachloropyrazine Sodium

High-Performance Liquid Chromatography (HPLC) is the most prevalent and robust technique for the determination of sulfonamides, including SCP. However, UV-Vis Spectrophotometry offers a simpler, more accessible alternative for basic quality control. Below is a comparison of performance data synthesized from various studies.

Table 1: Comparison of Validated HPLC and UV-Vis Spectrophotometry Methods for Sulfonamide Analysis

Validation Parameter High-Performance Liquid Chromatography (HPLC) UV-Vis Spectrophotometry Commentary
Principle Separation based on polarity, followed by detection.Measurement of light absorbance at a specific wavelength.HPLC offers superior specificity by physically separating SCP from excipients and degradation products.
Specificity High. Can resolve SCP from other sulfonamides and matrix components.Lower. Susceptible to interference from compounds with overlapping absorption spectra.
Linearity (r²) > 0.999[9]> 0.99[10]Both methods demonstrate excellent linearity in their respective optimal concentration ranges.
Accuracy (% Recovery) 92.22% - 105%[9][11][12]98.20% - 99.25%[13]Both methods show high accuracy, meeting typical regulatory acceptance criteria (e.g., 98-102%).
Precision (%RSD) < 2% for repeatability and intermediate precision[9][12].< 2%[13]HPLC methods often report more extensive precision data (intra-day and inter-day).
LOD / LOQ (µg/mL) LOD: 0.02 / LOQ: 0.04[14]LOD: ~0.04 mg% / LOQ: ~0.13 mg% (for Sulfacetamide)HPLC methods, particularly those coupled with mass spectrometry (MS), offer significantly lower detection and quantification limits, making them suitable for residue analysis[9][15].
Typical Wavelength 254 nm - 275 nm[14][11][15][16]~289 nm (for structurally similar Sulfadiazine)[13]The chosen wavelength is critical for maximizing sensitivity and minimizing interference.
Suitability Ideal for stability-indicating assays, impurity profiling, and analysis in complex matrices (e.g., tissues, feed).Suitable for rapid, routine QC of pure substance or simple formulations where interferents are absent.
In-Depth Experimental Protocol: A Validated HPLC-UV Method

This section provides a detailed, step-by-step protocol for the determination of Sulfachloropyrazine sodium in a veterinary formulation. This method is synthesized from common practices in published literature[14][12].

Rationale for Method Choice: A reversed-phase HPLC method with UV detection is chosen for its balance of specificity, sensitivity, and accessibility in a typical pharmaceutical quality control laboratory. A C18 column is standard for separating moderately polar compounds like sulfonamides. The mobile phase, a buffered acetonitrile/water mixture, allows for fine-tuning of the retention time and peak shape.

A. Instrumentation and Materials

  • HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector[14].

  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent[14].

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade), Water (HPLC grade).

  • Standard: Sulfachloropyrazine sodium reference standard.

B. Chromatographic Conditions

  • Mobile Phase: Acetonitrile : 0.01 M KH₂PO₄ buffer (pH adjusted to 7.4) (13:87, v/v)[14].

    • Causality: The high aqueous content of the mobile phase is suitable for retaining and separating the polar SCP. The buffer at pH 7.4 ensures consistent ionization state of the analyte, leading to reproducible retention times.

  • Flow Rate: 1.7 mL/min[14].

  • Column Temperature: Ambient[14].

  • Detection Wavelength: 270 nm[14].

    • Causality: This wavelength provides a strong absorbance signal for the sulfonamide chromophore, ensuring good sensitivity.

  • Injection Volume: 20 µL.

C. Preparation of Solutions

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of SCP sodium reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 20, 50 µg/mL).

  • Sample Preparation (for a powder formulation): a. Accurately weigh a portion of the powder formulation equivalent to ~10 mg of SCP sodium. b. Transfer to a 100 mL volumetric flask, add ~70 mL of mobile phase, and sonicate for 15 minutes to dissolve. c. Dilute to volume with the mobile phase and mix well. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

The following diagram outlines the sample and standard preparation workflow for the HPLC analysis.

G cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 Analysis A Weigh SCP Sodium Reference Standard B Dissolve in Mobile Phase (100 mL Volumetric Flask) A->B C Create Stock Solution (e.g., 100 µg/mL) B->C D Perform Serial Dilutions C->D E Calibration Standards (0.5 - 50 µg/mL) D->E K Inject into HPLC System E->K Inject Standards F Weigh Formulation Powder (Equivalent to ~10 mg SCP) G Transfer to 100 mL Flask, Add Mobile Phase F->G H Sonicate 15 min G->H I Dilute to Volume H->I J Filter (0.45 µm) into Vial I->J J->K Inject Sample

Caption: Workflow for Sample and Standard Preparation.

D. Validation Procedure Summary

  • System Suitability: Inject the 10 µg/mL standard six times. The %RSD for peak area should be ≤ 2.0%.

  • Linearity: Inject the calibration standards in triplicate. Plot the average peak area versus concentration and calculate the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Analyze spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six separate preparations of the sample at 100% of the target concentration. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. Compare the results to the repeatability study.

Conclusion and Recommendations

The choice between HPLC and UV-Vis spectrophotometry depends on the specific application and available resources.

  • HPLC-UV is the recommended method for regulatory submissions, stability testing, and the analysis of finished products due to its high specificity and sensitivity. It provides a high degree of confidence that the measured signal corresponds only to the active pharmaceutical ingredient.

  • UHPLC-MS/MS represents an even more advanced alternative, offering unparalleled sensitivity and specificity, making it the gold standard for residue analysis in complex biological matrices like animal tissues or plasma[9].

  • UV-Vis Spectrophotometry can be a cost-effective and rapid tool for in-process controls or for the analysis of the pure drug substance where interference is not a concern. However, its lack of specificity makes it unsuitable for stability-indicating assays or for complex formulations without extensive validation to prove its specificity under those conditions.

Ultimately, any chosen method must be rigorously validated according to established guidelines to ensure the generation of reliable and trustworthy data, safeguarding both animal health and the integrity of the pharmaceutical supply chain.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
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A Comparative Guide to the Stability of Sulfachloropyrazine Sodium versus Other Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life. Sulfonamides, a critical class of synthetic antimicrobial agents, exhibit varied stability profiles influenced by their molecular structure and environmental conditions. This guide provides an in-depth comparative analysis of the stability of Sulfachloropyrazine (SCP) sodium, a widely used sulfonamide in veterinary medicine, against other common sulfa drugs such as Sulfadiazine (SDZ) and Sulfamethazine (SMT). We will explore the intrinsic chemical factors governing their stability and delve into their degradation behaviors under hydrolytic, photolytic, and thermal stress. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed, self-validating experimental protocols for stability assessment, grounded in authoritative ICH guidelines.

The Chemical Basis of Sulfonamide Stability

All sulfonamides share a common p-aminobenzenesulfonamide core structure. Their diverse therapeutic activities and physicochemical properties, including stability, arise from the different heterocyclic substituents (R-group) attached to the sulfonamide nitrogen atom.

Sulfachloropyrazine (SCP) , the active moiety of Sulfachloropyrazine sodium, features a 6-chloropyrazinyl substituent. Upon dissolution in aqueous media, the sodium salt readily dissociates, leaving the SCP molecule to undergo potential degradation. The electron-withdrawing nature of the pyrazine ring and the chloro-substituent significantly influences the electronic environment of the sulfonamide group, thereby affecting its susceptibility to degradation. For instance, sulfonamides derived from sulfonyl chlorides with strong electron-withdrawing groups can be more susceptible to nucleophilic attack and subsequent degradation.[1]

Comparative Stability Analysis: Sulfachloropyrazine vs. Peers

Forced degradation studies, which intentionally stress a drug substance under more severe conditions than accelerated stability testing, are essential for understanding its intrinsic stability.[2][3] The following sections compare the stability of SCP to other sulfonamides under common stress conditions.

Hydrolytic Stability: The Influence of pH

Hydrolysis is a primary degradation pathway for many pharmaceuticals. For sulfonamides, this process is highly pH-dependent. Generally, they are more stable in neutral to alkaline conditions and more susceptible to degradation in acidic environments.[1][4] The anionic forms of sulfonamides, which are prevalent at higher pH, are typically less sensitive to hydrolysis than their neutral or cationic counterparts.[1]

A comparative study investigating the degradation of SCP, SDZ, and SMT in aqueous media revealed significant pH-dependent differences.[5] At a low pH of 4.0, SCP degraded markedly faster than both SDZ and SMT. However, at a more neutral pH of 7.2, the degradation rates became more comparable, though SCP still exhibited a slightly shorter half-life.[5] This suggests that the chloropyrazine ring in SCP may render the molecule particularly labile under acidic conditions. While many sulfonamides are stable at pH 9.0, the stability at neutral and acidic pH varies significantly among different compounds.[4]

Sulfonamide Half-life (t½) at pH 4.0 Half-life (t½) at pH 7.2 Reference
Sulfachloropyrazine (SCP)1.2 hours2.3 hours[5]
Sulfadiazine (SDZ)70.5 hours13.2 hours[5]
Sulfamethazine (SMT)84.4 hours9.4 hours[5]
Photostability: Degradation Under Light Exposure

Many sulfonamides are susceptible to degradation upon exposure to UV light, a critical consideration for formulation and packaging.[1] The rate of photodegradation is also influenced by pH.[1][5] The primary photodegradation pathways for sulfonamides often involve the cleavage of the sulfonamide bond (S-N bond) and the extrusion of sulfur dioxide (SO2).[6][7]

In a direct comparison, the photolytic degradation sequence in simulated sunlight was found to be SCP > SDZ ≈ SMT .[5] This indicates that Sulfachloropyrazine is significantly less photostable than Sulfadiazine and Sulfamethazine under these conditions. This heightened photosensitivity is a critical factor for drug development professionals to consider during formulation, where the use of light-protective packaging would be mandatory.

Thermal Stability

Sulfonamides are generally considered to be relatively stable against thermal degradation, particularly during standard food processing treatments like pasteurization.[8][9] However, more intense thermal stress can lead to significant degradation.[8] The degradation kinetics for many antibiotics, including sulfonamides, can often be described using a first-order model.[9]

While direct comparative kinetic data for SCP under thermal stress is less prevalent in the literature, studies on other sulfonamides show that degradation is highly dependent on both temperature and the matrix (e.g., water, milk, tissue).[8][10][11] For example, one study estimated concentration losses for some sulfonamides between 6.5% and 85.1% after sterilization at 120°C for 20 minutes, highlighting that significant degradation can occur under harsh conditions.[8] Given SCP's relative instability in hydrolytic and photolytic studies, it is reasonable to hypothesize that it may also be more susceptible to thermal degradation than more stable sulfonamides, a premise that must be confirmed through specific, direct comparative testing.

Key Degradation Pathways

Understanding the degradation pathways is crucial for identifying potential degradants, which may have different toxicity or efficacy profiles.

G cluster_stress Stress Conditions Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Parent Parent Sulfonamide (e.g., Sulfachloropyrazine) Hydrolysis (Acid/Base)->Parent Photolysis (UV Light) Photolysis (UV Light) Photolysis (UV Light)->Parent Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->Parent SN_Cleavage S-N Bond Cleavage Product (p-Aminobenzenesulfonic acid + 2-amino-6-chloropyrazine) Parent->SN_Cleavage Pathway I SO2_Extrusion SO2 Extrusion Product (Desulfonated Product) Parent->SO2_Extrusion Pathway II

Caption: Common degradation pathways for sulfonamides under stress conditions.

The two predominant degradation pathways identified for sulfonamides are:

  • Cleavage of the Sulfonamide Bond: This hydrolytic or photolytic cleavage of the S-N bond is a common route, yielding p-aminobenzenesulfonic acid and the corresponding heterocyclic amine.[6][12]

  • SO2 Extrusion: This pathway involves the removal of the sulfur dioxide group, leading to the formation of a desulfonated product. This is particularly characteristic of photolysis.[6][7]

Standardized Methodologies for Stability Assessment

To ensure trustworthiness and reproducibility, stability testing must follow validated, systematic protocols grounded in regulatory standards, such as the ICH guidelines.[13][14][15][16] Forced degradation studies are a critical component, designed to identify likely degradation products and validate that the chosen analytical methods are "stability-indicating."[17][18]

G cluster_workflow Forced Degradation Workflow cluster_conditions start Drug Substance / Drug Product stress Expose to Stress Conditions start->stress analysis Analysis by Validated Stability-Indicating Method (e.g., HPLC-PDA/MS) stress->analysis acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal stress->thermal photo Photolytic stress->photo evaluation Identify Degradants & Elucidate Pathways analysis->evaluation

Caption: Workflow for a typical forced degradation study.

Experimental Protocols for Forced Degradation

Causality Behind Choices: The goal of these protocols is not to completely destroy the drug but to achieve a target degradation of 10-30%.[17] This extent of degradation is sufficient to produce and detect major degradation products without generating secondary or tertiary degradants that would not be relevant under normal storage conditions.[3] The conditions below are starting points and should be optimized for each specific drug substance.

Protocol 1: Acid and Base Hydrolysis

  • Preparation: Prepare stock solutions of the drug substance (e.g., Sulfachloropyrazine sodium) in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Stress: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M HCl.[1][2] The choice of molarity depends on the drug's lability; start with 0.1 M.

  • Base Stress: Mix another aliquot with an equal volume of 0.1 M to 1 M NaOH.[1][2]

  • Incubation: Incubate the solutions. Start at room temperature for 24 hours. If no degradation is observed, the experiment can be repeated at an elevated temperature (e.g., 60-80°C) for a shorter duration (e.g., 2-8 hours).[1]

  • Sampling & Neutralization: Withdraw samples at appropriate time points. Immediately neutralize the acid-stressed sample with NaOH and the base-stressed sample with HCl to halt the degradation reaction.

  • Analysis: Dilute the neutralized samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Oxidative Degradation

  • Preparation: To an aliquot of the drug stock solution, add an appropriate volume of hydrogen peroxide (H₂O₂). A common starting concentration is 3% H₂O₂.[19]

  • Incubation: Store the solution at room temperature for 24 hours, protected from light.

  • Sampling: Withdraw samples at appropriate time points.

  • Analysis: Analyze the samples directly or after appropriate dilution. No quenching is typically needed as the H₂O₂ is diluted.

Protocol 3: Photostability Testing (ICH Q1B)

  • Sample Exposure: Expose the drug substance (as a solid and in solution) to a light source that produces a combined visible and UV output. The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[13]

  • Control Sample: Concurrently, store a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature and humidity conditions.

  • Analysis: After the exposure period, analyze the light-exposed and control samples to quantify any photodegradation.

The Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector is the gold standard.[19][20]

  • Why HPLC? It provides the high resolving power needed to separate the parent drug from its various degradation products.

  • Why a PDA Detector? It provides spectral information across a range of wavelengths, which is invaluable for assessing peak purity. If a co-eluting impurity is present, the UV spectrum across the peak will be inconsistent, indicating that the method is not yet fully "stability-indicating."

  • Why an MS Detector? It provides mass information, which is essential for the structural elucidation of unknown degradation products.[8]

Conclusion

The stability of a sulfonamide is a complex attribute dictated by its unique molecular structure. Comparative data indicates that Sulfachloropyrazine is notably less stable than other common sulfonamides like Sulfadiazine and Sulfamethazine, particularly under acidic and photolytic stress conditions. [5] Its degradation is rapid at low pH, and it is more susceptible to photodegradation. While generally stable at high temperatures for short durations, its overall profile suggests a higher intrinsic lability.

For drug development professionals, this means that formulations containing Sulfachloropyrazine sodium will require careful pH control and mandatory protection from light to ensure product quality and shelf-life. The rigorous application of forced degradation studies, as outlined in this guide and mandated by ICH guidelines, is not merely a regulatory hurdle but an essential scientific tool for developing robust, safe, and effective pharmaceutical products.

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  • Kamberi, M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Conde-Cid, M., et al. (2018). Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media. Science of The Total Environment, 645, 1486-1494. [Link]

  • S. K., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

  • Al-Enizi, M. M., et al. (2019). Analytical Method Development for the Spectrophotometric Determination of Sulfamethoxazole in Bulk Drug and Pharmaceutical Preparation. International Journal of Pharmaceutical Quality Assurance, 10(3), 499-504. [Link]

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  • Sutar, S. V., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(2), 921-928. [Link]

  • Ismail, R., & El-Kafrawy, S. (2010). Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues. Journal of the Hellenic Veterinary Medical Society, 61(4), 305-312. [Link]

  • Sodium Sulfachloropyrazine Monohydrate. PubChem. [Link]

  • sodium sulfachloropyrazine monohydrate: Topics. Science.gov. [Link]

  • Zhang, Y., et al. (2019). Degradation of sulfadiazine in water by a UV/O3 process: performance and degradation pathway. RSC Advances, 9(34), 19749-19757. [Link]

  • Farietta, S., et al. (2018). Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry. PLoS ONE, 13(7), e0200206. [Link]

  • Gao, Y., et al. (2018). Degradation of aquatic sulfadiazine by Fe0/persulfate. Chemical Engineering Journal, 349, 237-247. [Link]

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A Senior Application Scientist's Guide to the Evaluation of Sulfachloropyrazine Sodium Combination Therapy in Poultry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The control of coccidiosis and bacterial co-infections remains a paramount challenge in the poultry industry, with significant economic implications stemming from morbidity, mortality, and reduced production efficiency.[1] Sulfachloropyrazine (SCP) sodium, a sulfonamide antibiotic, has long been a tool in the veterinary arsenal for treating outbreaks of coccidiosis caused by Eimeria species, as well as bacterial diseases like fowl cholera and fowl typhoid.[2][3][4] However, the specter of antimicrobial resistance and the demand for enhanced therapeutic efficacy have driven the strategic use of combination therapies.[2]

This guide provides an in-depth evaluation of sulfachloropyrazine sodium in combination with other synergistic compounds. We will dissect the mechanistic rationale behind these pairings, present comparative experimental data, and offer robust protocols for efficacy evaluation, moving beyond a simple recitation of facts to explain the causality behind the science.

The Scientific Rationale: Synergistic Blockade of a Critical Metabolic Pathway

Sulfonamides, including sulfachloropyrazine, function as competitive antagonists of para-aminobenzoic acid (PABA).[3][5] PABA is an essential substrate for the enzyme dihydropteroate synthase (DHPS), which is critical for the synthesis of folic acid in protozoa and bacteria. Folic acid, in its reduced form (tetrahydrofolate), is a vital coenzyme for the synthesis of nucleic acids (DNA and RNA).[3][6] By blocking this step, SCP effectively halts the replication of susceptible pathogens.[5]

The primary strategy for SCP combination therapy involves pairing it with a dihydrofolate reductase (DHFR) inhibitor, such as Trimethoprim (TMP) or Diaveridine (DVD) .[7][8] These agents inhibit a subsequent step in the same metabolic pathway, preventing the conversion of dihydrofolic acid to the active tetrahydrofolic acid. This sequential blockade of two critical enzymatic steps results in a synergistic and often bactericidal effect, which is significantly more potent than the additive effects of the individual drugs.[8][9]

Folic_Acid_Synthesis_Pathway cluster_pathway Folic Acid Synthesis in Pathogens cluster_inhibition Therapeutic Intervention PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (Active Form) DHFR->THF NucleicAcids DNA & RNA Synthesis THF->NucleicAcids SCP Sulfachloropyrazine (Sulfonamide) SCP->DHPS Inhibits TMP_DVD Trimethoprim / Diaveridine (DHFR Inhibitor) TMP_DVD->DHFR Inhibits

Figure 1: Mechanism of synergistic action of SCP and DHFR inhibitors.

Comparative Efficacy Analysis: A Data-Driven Evaluation

The true measure of a combination therapy lies in its performance against pathogens in controlled experimental settings. The following sections synthesize data from key studies to compare SCP combinations against monotherapies and other treatments.

Sulfachloropyrazine + DHFR Inhibitors (Trimethoprim/Diaveridine)

This combination is particularly effective against bacterial infections due to the potent synergy. In studies evaluating experimental E. coli infections in chickens, the combination of sulfachloropyridazine (a related sulfonamide) and trimethoprim demonstrated a 5 to 10-fold increase in efficacy compared to the sulfonamide alone.[9] Mortality and severe lesions were halved at a dose of 6 mg/kg of the combination, an effect that required 60 mg/kg of SCP alone.[9]

For coccidiosis, combinations with diaveridine have also been shown to be effective in prevention.[10] The rationale is to simultaneously target the primary protozoal infection (Eimeria) and control the secondary bacterial enteritis that often exacerbates the disease's pathology.

Table 1: Efficacy of Sulfachloropyridazine (SCP) + Trimethoprim (TMP) vs. SCP Monotherapy in Experimental E. coli Air Sac Infection in Chickens

Treatment Group Dose (mg/kg body weight) Mortality & Severe Lesions % Birds Completely Cured
Control (Infected) - High (Baseline) 0%
SCP Monotherapy 60 Reduced by 50% Not Reported
SCP Monotherapy 300 Not Reported 50%
SCP + TMP Combination 6 Reduced by 50% Not Reported
SCP + TMP Combination 65 Not Reported 50%

Data synthesized from Rosselet et al. (1981).[9]

Sulfachloropyrazine + Toltrazuril

Toltrazuril is a triazinetrione derivative with a different mechanism of action, interfering with the parasite's nuclear division and mitochondrial activity.[5] A study investigating the therapeutic efficacy against experimentally induced caecal coccidiosis (Eimeria tenella) compared sulfaclozine (sulfachloropyrazine), toltrazuril, and their combination.

The results indicated that while both drugs were effective, the combination therapy and toltrazuril monotherapy were superior to sulfaclozine monotherapy in improving key performance indicators and reducing parasite shedding.[5][11] This suggests that for a severe coccidial challenge, a potent coccidiocidal agent like toltrazuril, either alone or in combination, may be more effective than SCP alone.[11]

Table 2: Comparative Efficacy Against Experimental Eimeria tenella Infection

Group Treatment Mean Body Weight Gain (g) Feed Conversion Ratio (FCR) Oocyst Per Gram (OPG) Feces (Day 7 Post-Infection) Mortality Rate
G1 (Control Negative) Uninfected, Untreated 550.3 1.65 0 0%
G2 (Control Positive) Infected, Untreated 385.1 2.21 155,400 33.33%
G3 (Toltrazuril) Infected, Toltrazuril (1 mL/L) 525.7 1.72 1,200 0%
G4 (Sulfaclozine) Infected, Sulfaclozine Na (2 g/L) 490.5 1.85 4,300 13.33%
G5 (Combination) Infected, Toltrazuril + Sulfaclozine Na 530.2 1.70 900 0%

Data adapted from Hagag et al. (2020).[5][11]

Comparison with Alternative Coccidiosis Control Strategies

The landscape of coccidiosis control is diverse, and SCP combinations must be evaluated in this broader context.

  • Ionophores: These polyether antibiotics (e.g., monensin, salinomycin) have been a mainstay for decades.[12] They allow for a low level of parasite cycling, which helps birds develop natural immunity.[12] However, resistance is a known issue, and their use is restricted in some regions.

  • Vaccines: Live attenuated or non-attenuated vaccines are effective, particularly in long-lived birds like breeders and layers.[13] They stimulate the bird's own immunity but can sometimes cause mild intestinal damage that may transiently affect performance.[13]

  • Chemical Synthetics: This category includes drugs like nicarbazin and diclazuril.[12] They are highly effective but prone to rapid resistance development, necessitating their use in carefully managed rotational programs.

  • Natural Alternatives: Phytochemicals and herbal extracts are gaining traction as alternatives that may not promote resistance and have no withdrawal requirements.[1][13]

SCP combination therapies fit into this landscape as effective tools for therapeutic treatment during clinical outbreaks and can be used in rotation with other drug classes to mitigate resistance.

Field-Proven Methodology: Protocol for an Anticoccidial Efficacy Trial

To ensure trustworthy and replicable results, a self-validating experimental design is crucial. The following protocol outlines a standard methodology for evaluating the efficacy of an anticoccidial therapy against a caecal coccidiosis challenge.

Figure 2: Standard workflow for an anticoccidial efficacy trial.

Step-by-Step Protocol:

  • Animal Preparation:

    • Procure one-day-old broiler chicks from a reputable hatchery.

    • Randomly allocate chicks into treatment groups (e.g., n=15 per group) with at least five groups: 1) Uninfected/Untreated, 2) Infected/Untreated, 3) Infected/SCP Monotherapy, 4) Infected/DHFR Inhibitor Monotherapy, 5) Infected/SCP Combination Therapy.

    • House birds in wire-floored cages to prevent exogenous reinfection and provide ad libitum access to a standard, non-medicated broiler diet and water.

  • Infection Model:

    • On day 15 of age, orally inoculate each bird in the infected groups (2-5) with a standardized dose of sporulated Eimeria tenella oocysts (e.g., 5 x 10^4 oocysts in 1 mL of PBS) directly into the crop.[11] Group 1 receives a sham dose of PBS.

  • Treatment Administration:

    • At the first sign of clinical coccidiosis (typically 3 days post-infection, day 18), begin treatment administration via medicated drinking water for a period of 3-5 consecutive days, as per product recommendations.[2][11] Ensure fresh medicated water is prepared daily.

  • Data Collection and Efficacy Parameters:

    • Mortality: Record daily mortality for each group.

    • Performance: Measure body weight and feed consumption weekly to calculate Body Weight Gain (BWG) and Feed Conversion Ratio (FCR).[14]

    • Lesion Scoring: On day 7 post-infection (day 22), humanely euthanize a subset of birds from each group (e.g., n=5). Examine the ceca and score the gross lesions on a scale of 0 (no lesions) to 4 (severe necrosis and hemorrhage).[14]

    • Oocyst Shedding: From day 6 to day 9 post-infection, collect fecal samples from each group and determine the number of oocysts per gram (OPG) using a McMaster counting chamber.[14]

  • Statistical Analysis:

    • Analyze data for performance parameters, lesion scores, and OPG counts using an appropriate statistical test, such as Analysis of Variance (ANOVA), followed by a post-hoc test (e.g., Tukey's) to compare means between groups. A p-value of <0.05 is typically considered significant.

Pharmacokinetic and Residue Considerations: The Scientist's Responsibility

An effective therapy must also be a safe one. The pharmacokinetic profile of SCP is altered by coccidial infection; the inflammation and damage to the intestinal tract can delay absorption and lead to higher, more persistent serum concentrations in diseased birds compared to healthy ones.[15] This has a direct and critical implication: withdrawal times calculated for healthy animals may not be sufficient for infected flocks.

Residue depletion studies are non-negotiable for ensuring food safety. Studies show that SCP and its combination partners, like diaveridine, can be detected in edible tissues (muscle, liver, kidney, skin) for several days post-treatment.[7] It is imperative to adhere strictly to the withdrawal periods established for each specific formulation to ensure residues fall below the Maximum Residue Limits (MRLs) set by regulatory agencies.[7][16]

Conclusion and Strategic Recommendations

The evidence strongly supports the use of sulfachloropyrazine sodium in combination therapies for managing key poultry diseases.

  • Synergy is Proven: The combination of SCP with a DHFR inhibitor like trimethoprim or diaveridine provides a synergistic, sequential blockade of the pathogen's folic acid synthesis pathway. This enhances therapeutic efficacy, particularly against bacterial infections that often accompany coccidiosis.[9]

  • Broad-Spectrum Application: These combinations offer a dual-action approach, simultaneously targeting the primary protozoal challenge and controlling secondary bacterial invaders, which is a significant advantage in a field setting.

  • Strategic Use in Rotational Programs: To combat the development of resistance, SCP combinations should not be used continuously. They are best employed as a therapeutic treatment for clinical outbreaks or as one component in a larger, planned rotational program that alternates between different classes of anticoccidials (e.g., ionophores, chemicals, vaccines).

  • Adherence to Withdrawal Times is Critical: The potential for altered pharmacokinetics in diseased birds underscores the importance of rigorous adherence to, and potentially extension of, established withdrawal periods to guarantee food safety.[15]

Future research should continue to explore optimal combination ratios, investigate potential for resistance development to these combinations, and compare their cost-effectiveness against emerging natural alternatives. By integrating a deep mechanistic understanding with robust, data-driven evaluation, we can deploy these therapies responsibly and effectively to support the health and productivity of global poultry production.

References

  • Haritova, A. M., Lashev, L. D., & Koinarski, V. C. (2013). Sulfachloropyrazine disposition in Eimeria tenella infected chickens. Veterinarski arhiv, 83(2), 211-222. [Link]

  • Saleh, H. M., El-Kholy, W. M., & El-Kom, M. S. (2015). Residue depletion of sulfachlorpyrazine in edible tissues of broiler chickens. Journal of veterinary pharmacology and therapeutics, 38(4), 403-407. [Link]

  • Li, Y., Du, J., Yang, Q., & Xu, L. (2015). Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues. Journal of veterinary science, 16(1), 69–75. [Link]

  • Hagag, D., El-Shazly, K., Abd El-Aziz, M., Abd El-Latif, A., El-Sharkaway, H., Abdo, W., & Barakat, M. (2020). Assessment of Anticoccidial Efficacy of Novel Triazine Compound and Sulfaclozine against Experimentally Induced Caecal Coccidiosis in Broiler Chickens. Sains Malaysiana, 49(11), 2637-2648. [Link]

  • Hagag, D., et al. (2020). Assessment of Anticoccidial Efficacy of Novel Triazine Compound and Sulfaclozine against Experimentally Induced Caecal Coccidiosis in Broiler Chickens. Sains Malaysiana. [Link]

  • Cornejo, J., Lapierre, L., Iragüen, D., Cornejo, S., Cassus, G., & San Martín, B. (2018). Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to a tandem mass spectrometry detector. PloS one, 13(7), e0200420. [Link]

  • Talebi, A., & Muloudi, M. (2012). Comparative investigation of efficacy of two sulfonamides on broiler coccidiosis infected by Iranian Eimeria spp in Iran. Global Veterinaria, 9(1), 104-110. [Link]

  • Pharmaffiliates. (2023). Sulfachloropyrazine Sodium: An In-Depth Examination of Its Side Effects. Pharmaffiliates. [Link]

  • Ecotec Chemicals. (n.d.). Sulfachloropyrazine Sodium. Retrieved from [Link]

  • Mundt, H. C., Daugschies, A., Wüst, W., & Zimmermann, M. (2018). Anticoccidial drugs of the livestock industry. Parasitology research, 117(1), 1-14. [Link]

  • Eraslan, G., et al. (2018). Effects of Various Cooking and Freezing Processes on the Residues of Sulfachloropyridazine-Trimethoprim Mixture in Broiler Tissues. Kafkas Universitesi Veteriner Fakultesi Dergisi. [Link]

  • Tarozzi, F. (1974). [Combination of anticoccidial drugs: experimental studies of the efficacy of the sulfachloropyrazine-diaveridine-ethopabate combination in the prevention of avian coccidiosis]. Folia veterinaria latina, 4(2), 275–286. [Link]

  • Interchemie. (n.d.). Intertrim-480 WS. Retrieved from [Link]

  • Vinayak Ingredients. (n.d.). Poultry Coccidiosis: Associated antibiotic overuse and sustainable alternatives. All About Feed. [Link]

  • Amlan International. (2022). Exploring Coccidiosis Control Options, Including a New Natural Alternative. Amlan.com. [Link]

  • Rosselet, A., Basler, W., Schluep, J., & Heim, H. (1981). Chemotherapeutic activity of the combination of sulfachloropyridazine and trimethoprim against experimental colibacillosis of chickens and piglets and demonstration of the trimethoprim-induced potentiation of sulfachloropyridazine in vitro and in vivo. Schweizer Archiv fur Tierheilkunde, 123(8), 401-417. [Link]

Sources

Navigating the Challenge of Coccidiosis: A Comparative Guide to the Cross-Resistance Patterns of Eimeria to Sulfachloropyrazine Sodium

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Coccidiosis and the Role of Sulfachloropyrazine

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant threat to the global poultry industry, inflicting substantial economic losses through reduced weight gain, poor feed conversion, and mortality.[1][2] For decades, control of this pervasive disease has heavily relied on the prophylactic and therapeutic use of anticoccidial drugs. Among these, sulfachloropyrazine sodium, a synthetic sulfonamide, has been a widely utilized agent.[1] Sulfonamides were among the first chemotherapeutic compounds to be used extensively for the control of coccidiosis.[3] However, the prolonged and widespread application of sulfachloropyrazine and other anticoccidials has inevitably led to the emergence of drug-resistant Eimeria strains, compromising their efficacy and necessitating a deeper understanding of cross-resistance patterns to inform sustainable control strategies.[1][3]

This guide provides a comprehensive comparison of the performance of sulfachloropyrazine sodium against various Eimeria species and explores the cross-resistance landscape with other major classes of anticoccidials. We will delve into the underlying mechanisms of action and resistance, present comparative experimental data, and provide detailed protocols for assessing anticoccidial efficacy, offering researchers, scientists, and drug development professionals a robust resource for navigating the complexities of coccidial control.

The Mechanism of Action: A Tale of Two Pathways

To understand resistance, we must first grasp the elegant mechanism by which sulfachloropyrazine exerts its anticoccidial effect. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in many microorganisms. Eimeria, like bacteria, synthesize their own folic acid, a critical coenzyme for DNA and RNA synthesis. Sulfachloropyrazine competitively inhibits the enzyme dihydropteroate synthase (DHPS), thereby blocking the folic acid synthesis pathway and arresting the parasite's development.[3][4] The host, in this case, the chicken, is unaffected as they obtain folic acid from their diet and lack the DHPS enzyme.[3]

This targeted action on a vital metabolic pathway underpins the efficacy of sulfonamides. However, it is also the fulcrum upon which resistance pivots.

Visualizing the Folic Acid Synthesis Pathway and Sulfonamide Inhibition

Folic_Acid_Pathway cluster_parasite Eimeria Parasite cluster_drug Anticoccidial Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_diphosphate Dihydropteridine diphosphate Dihydropteridine_diphosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DNA_RNA DNA & RNA Synthesis Tetrahydrofolate->DNA_RNA Sulfachloropyrazine Sulfachloropyrazine Sodium Sulfachloropyrazine->Inhibition caption Figure 1. Mechanism of Sulfonamide Action

Caption: Figure 1. Sulfachloropyrazine competitively inhibits the DHPS enzyme in Eimeria, blocking folic acid synthesis.

The Rise of Resistance: A Molecular Arms Race

The primary mechanism of resistance to sulfonamides in microorganisms is the alteration of the target enzyme, DHPS.[5][6] This is typically achieved through point mutations in the folP gene, which encodes for DHPS.[5][6] These mutations result in an enzyme with a reduced binding affinity for sulfonamides, while largely retaining its affinity for the natural substrate, PABA.[5] Consequently, even in the presence of the drug, the parasite can continue to produce folic acid and proliferate.

Crucially, this highly specific mechanism of resistance dictates the pattern of cross-resistance. True cross-resistance occurs when a single resistance mechanism confers resistance to multiple drugs. In the case of sulfonamide resistance in Eimeria, we would expect to see cross-resistance to other sulfonamides, but not to anticoccidials with different modes of action.

Comparative Efficacy and Cross-Resistance Patterns: Experimental Evidence

The true test of an anticoccidial's utility lies in its performance against field isolates of Eimeria. Numerous studies have evaluated the efficacy of sulfachloropyrazine, often revealing a concerning decline in its effectiveness due to widespread resistance.

A study conducted in Bangladesh evaluated the efficacy of five commonly used anticoccidials against seven field isolates of Eimeria tenella. The results, summarized in the table below, demonstrate the stark reality of sulfonamide resistance.

Table 1: Comparative Efficacy of Anticoccidials Against Eimeria tenella Field Isolates

Anticoccidial AgentDosageEfficacy Classification*Key Findings
Sulfachloropyrazine (Sulphaclozine) 2 g/LResistant Showed no significant effect on weight gain, FCR, lesion scores, or oocyst index compared to the infected, untreated control.[1]
Toltrazuril 25 mg/LVery Good Efficacy Demonstrated the highest effectiveness in controlling coccidiosis across all parameters.[1]
Amprolium + Sulfaquinoxaline 1 g/LGood Efficacy Showed the second-highest level of efficacy.[1]
Amprolium 1 g/LGood Efficacy Performed well in controlling the infection.[1]
Maduramicin 5 ppmLimited Efficacy to Partial Resistance Showed variable and generally reduced effectiveness.[1]

*Efficacy classification based on the Global Index (GI), where <50% indicates resistance, 50-69% partial resistance, 70-79% limited efficacy, 80-89% good efficacy, and ≥90% very good efficacy.[1]

These findings strongly suggest that field populations of E. tenella in the studied region have developed significant resistance to sulfachloropyrazine.[1] The high efficacy of toltrazuril, a drug that targets the apicoplast of the parasite, and amprolium, a thiamine antagonist, against these same isolates indicates a lack of cross-resistance between sulfonamides and these other drug classes. This is consistent with their distinct modes of action.

Similarly, a study on field isolates from Iran found resistance to amprolium+ethopabate and partial to complete resistance to diclazuril, while salinomycin (an ionophore) showed reduced sensitivity.[7] While this study did not include sulfachloropyrazine, it highlights the complex landscape of resistance to various anticoccidials and the importance of understanding specific resistance profiles in a given geographical area.

Experimental Protocols for Assessing Anticoccidial Efficacy and Cross-Resistance

To generate the kind of robust data presented above, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for both in vivo and in vitro assessment of anticoccidial efficacy, which are fundamental to determining resistance and cross-resistance patterns.

In Vivo Anticoccidial Sensitivity Test (AST)

The in vivo AST remains the gold standard for evaluating the efficacy of anticoccidial drugs under conditions that mimic commercial poultry production.

Objective: To determine the sensitivity of an Eimeria field isolate to various anticoccidial drugs.

Materials:

  • Day-old, coccidia-free broiler chicks

  • Cages with wire floors to prevent reinfection

  • Anticoccidial-free starter feed

  • The Eimeria field isolate to be tested (propagated and sporulated)

  • The anticoccidial drugs to be evaluated, including sulfachloropyrazine sodium and comparator drugs.

Step-by-Step Methodology:

  • Animal Acclimation: House day-old chicks in a clean, disinfected facility and provide them with anticoccidial-free feed and water ad libitum for approximately 12-14 days.

  • Group Allocation: Randomly allocate chicks into treatment groups (e.g., 10-16 birds per group with multiple replicates). A typical experimental design includes:

    • Group A: Non-infected, Non-medicated Control (NNC)

    • Group B: Infected, Non-medicated Control (INC)

    • Group C: Infected, Medicated with Sulfachloropyrazine

    • Group D-F: Infected, Medicated with other anticoccidials (e.g., Amprolium, Diclazuril, Salinomycin)

  • Medication: Two days prior to infection, start providing the medicated feed or water to the respective groups according to the manufacturer's recommended dosage. The NNC and INC groups continue to receive non-medicated feed.

  • Infection: On day 14, orally inoculate each bird in the infected groups (B, C, D, E, F) with a predetermined dose of sporulated Eimeria oocysts (e.g., 7.5 x 10^4 oocysts of E. tenella). The NNC group receives a sham inoculum (e.g., sterile water).[1]

  • Data Collection (Days 1-7 post-infection):

    • Mortality: Record daily mortality.

    • Weight Gain: Weigh all birds at the time of infection and at the end of the experiment (e.g., 7 days post-infection) to calculate average weight gain.

    • Feed Conversion Ratio (FCR): Measure feed intake and calculate the FCR for each group.

    • Oocyst Shedding: Collect fecal samples from each group at specific intervals (e.g., days 5-7 post-infection) and determine the number of oocysts per gram (OPG) of feces using a McMaster chamber.

    • Lesion Scoring: At the end of the experiment, euthanize a subset of birds from each group and score the gross intestinal lesions according to the Johnson and Reid method (scores from 0 to 4, with 0 being normal and 4 being most severe).[7]

  • Data Analysis and Interpretation:

    • Calculate the Anticoccidial Index (ACI) or Global Index (GI) which combines multiple parameters (weight gain, FCR, lesion score, oocyst index, and mortality) to provide a comprehensive measure of drug efficacy.[1]

    • Determine the percentage reduction in lesion scores for the medicated groups compared to the INC group. A reduction of 0-30% indicates resistance, 31-49% suggests reduced sensitivity, and a reduction of ≥50% indicates sensitivity.[7]

Visualizing the In Vivo AST Workflow

InVivo_AST start Day 1: Procure Coccidia-Free Chicks acclimate Days 1-12: Acclimation with Anticoccidial-Free Feed start->acclimate group Day 12: Randomly Allocate Chicks to Treatment Groups acclimate->group medicate Day 12-21: Provide Medicated Feed/Water to Respective Groups group->medicate infect Day 14: Oral Inoculation with Eimeria Oocysts medicate->infect collect_data Days 14-21: Monitor and Collect Data (Weight, FCR, Mortality) infect->collect_data necropsy Day 21: Euthanize and Perform Lesion Scoring collect_data->necropsy analyze Analyze Data: Calculate ACI/GI, Lesion Score Reduction necropsy->analyze end Determine Resistance Profile analyze->end caption Figure 2. In Vivo Anticoccidial Sensitivity Test Workflow

Sources

A Senior Application Scientist's Comparative Review of Analytical Methods for Sulfonamide Detection

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the primary analytical methodologies for the detection and quantification of sulfonamides. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of techniques to offer a nuanced understanding of the principles, performance, and practical applications of each method. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. Our objective is to equip you with the expert insights necessary to select and implement the most appropriate analytical strategy for your specific research and regulatory needs.

Introduction: The Enduring Challenge of Sulfonamide Analysis

Sulfonamides, as a class of synthetic antimicrobial agents, have been instrumental in both human and veterinary medicine.[1] However, their widespread use has led to concerns regarding antimicrobial resistance and the presence of residues in food products and the environment.[1] Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs) for sulfonamides in various matrices, necessitating sensitive, selective, and reliable analytical methods to ensure consumer safety and environmental protection.[1] The choice of an appropriate analytical technique is paramount and depends on a variety of factors, including the required sensitivity and selectivity, sample matrix, throughput needs, and available instrumentation.[2] This guide will explore and compare the most prominent analytical techniques employed for sulfonamide detection: Chromatography, Immunoassays, Capillary Electrophoresis, and Electrochemical Sensors.

Chromatographic Methods: The Gold Standard for Confirmation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are the cornerstones of sulfonamide analysis due to their high sensitivity and specificity.[1] These methods are widely accepted for both screening and confirmatory purposes.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique suitable for routine screening of sulfonamides.[2] The principle lies in the separation of sulfonamides on a stationary phase followed by their detection based on their inherent ultraviolet absorbance.

Causality in Experimental Design: The choice of a reversed-phase C18 column is common as it effectively separates the moderately polar sulfonamides from nonpolar matrix components. The mobile phase, typically a gradient of an acidic aqueous solution and an organic solvent like acetonitrile, is optimized to achieve baseline separation of multiple sulfonamide analogues. The acidic modifier (e.g., formic acid) is crucial for protonating the sulfonamides, which enhances their retention on the C18 column and improves peak shape.

Experimental Protocol: Determination of Sulfamethazine in Milk by HPLC-UV

This protocol is adapted from the FDA's Bacteriological Analytical Manual.

  • Sample Preparation (Extraction):

    • Pipette 10 mL of raw milk into a 125 mL separatory funnel.

    • For recovery studies, fortify the milk sample at this stage with a known concentration of sulfamethazine standard solution (e.g., to achieve 5, 10, or 20 ppb).[3]

    • Add 50 mL of chloroform to the separatory funnel, stopper, and shake vigorously for 2 minutes.

    • Allow the layers to separate and drain the lower chloroform layer through fluted filter paper into a 100 mL pear-shaped flask.[3]

    • Evaporate the chloroform to dryness using a rotary evaporator at 35°C.

    • Dissolve the fatty residue in 10 mL of n-hexane.

    • Add 2 mL of 0.1 M potassium phosphate solution (pH 8.0), vortex for 1 minute, and centrifuge at 2000 rpm for 5 minutes.

    • The aqueous upper layer is collected for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and 0.1 M potassium dihydrogen phosphate (pH 4.5) solution. The exact ratio should be optimized to achieve a suitable retention time for sulfamethazine.

    • Flow Rate: 1.5 mL/min.[3]

    • Column Temperature: 35°C.[3]

    • Detection: UV detector set at 265 nm.[3]

    • Injection Volume: 100 µL.

  • Quantification and Validation:

    • A standard curve is generated by injecting known concentrations of sulfamethazine standards.[3]

    • The concentration of sulfamethazine in the milk sample is determined by comparing its peak area to the standard curve.

    • Method validation should assess linearity, accuracy (recovery), precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the definitive method for confirmatory analysis and trace-level quantification of sulfonamides.[2] This technique combines the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry.

The Power of Tandem Mass Spectrometry: The key to LC-MS/MS's specificity lies in Multiple Reaction Monitoring (MRM). In this mode, the first mass spectrometer selects the protonated molecule of a specific sulfonamide (the precursor ion), which is then fragmented. The second mass spectrometer monitors for a specific fragment ion (the product ion). This precursor-to-product ion transition is unique for each sulfonamide, providing a high degree of confidence in its identification and quantification, even in complex matrices.

Addressing Matrix Effects: A significant challenge in LC-MS/MS analysis is the potential for matrix effects, where components of the sample co-eluting with the analyte can suppress or enhance its ionization, leading to inaccurate results.[5] To mitigate this, the use of a stable isotope-labeled internal standard (e.g., deuterated sulfadimethoxine) is considered the gold standard.[6] This internal standard behaves almost identically to the analyte during sample preparation and ionization, allowing for accurate correction of any variations.

Experimental Protocol: Multi-residue Analysis of Sulfonamides in Meat by LC-MS/MS

This protocol is a generalized procedure based on common practices.

  • Sample Preparation (QuEChERS Extraction):

    • Weigh 5 g of homogenized meat tissue into a 50 mL centrifuge tube.

    • Add an internal standard solution (e.g., [Phenyl-13C6]sulfamethazine).[1]

    • Add 10 mL of 1% acetic acid in acetonitrile.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate.

    • Vortex vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.

    • Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.

    • Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.

    • The supernatant is filtered through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[2]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2]

    • Flow Rate: 0.3 mL/min.[2]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for at least two specific precursor-product ion transitions for each sulfonamide.[2]

  • Self-Validating System:

    • Internal Standard Calibration: Quantification is based on the ratio of the analyte peak area to the internal standard peak area.

    • Matrix-Matched Calibration: Calibration standards are prepared in blank matrix extract to compensate for matrix effects.[2]

    • Validation Parameters: The method must be validated for linearity, accuracy, precision, LOD, LOQ, and specificity according to regulatory guidelines such as the European Commission Decision 2002/657/EC.[4]

Immunoassays: Rapid Screening Tools

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are rapid and cost-effective methods for screening large numbers of samples for the presence of sulfonamides.[1] These assays are based on the specific binding of an antibody to the sulfonamide analyte.

Principle of Competitive ELISA: In a typical competitive ELISA for sulfonamides, the wells of a microtiter plate are coated with a sulfonamide-protein conjugate. The sample is incubated in the well along with a specific antibody. If sulfonamides are present in the sample, they will compete with the coated sulfonamide for binding to the antibody. After a washing step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product. The intensity of the color is inversely proportional to the concentration of sulfonamide in the sample.

The Causality of Cross-Reactivity: A key consideration for sulfonamide immunoassays is cross-reactivity, as the antibodies may bind to multiple sulfonamide analogues. While this can be advantageous for broad-spectrum screening, it can also lead to a lack of specificity. The degree of cross-reactivity is determined by the similarity of the chemical structures of the different sulfonamides to the hapten used to generate the antibody.

Experimental Protocol: ELISA for Sulfonamides in Honey

This is a general protocol based on commercially available ELISA kits.

  • Sample Preparation:

    • Weigh 1 g of honey into a centrifuge tube.

    • Add 4 mL of a suitable extraction buffer (provided with the kit).

    • Vortex until the honey is completely dissolved.

    • Centrifuge to pellet any solid particles.

    • The supernatant is used for the assay.

  • ELISA Procedure:

    • Add a defined volume of the prepared sample, standards, and controls to the wells of the antibody-coated microtiter plate.

    • Add the enzyme-conjugated sulfonamide solution to each well.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

    • Wash the wells several times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for a specified time (e.g., 15 minutes) in the dark.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Interpretation:

    • A standard curve is constructed by plotting the absorbance of the standards against their concentrations.

    • The concentration of sulfonamides in the sample is determined by interpolating its absorbance on the standard curve.

    • Samples with results above a certain cut-off value are considered presumptive positive and should be confirmed by a chromatographic method like LC-MS/MS.

Capillary Electrophoresis: High-Efficiency Separations

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, short analysis times, and low consumption of samples and reagents.[7] It is a valuable alternative to HPLC for sulfonamide analysis.

Principle of Separation: In CE, a fused-silica capillary is filled with a background electrolyte (BGE). A high voltage is applied across the capillary, causing the bulk flow of the BGE towards the cathode (electroosmotic flow, EOF). Charged analytes migrate at different velocities based on their charge-to-size ratio, resulting in their separation. Sulfonamides, being amphoteric, can be separated as either anions or cations depending on the pH of the BGE.

Optimizing Separation: The composition and pH of the BGE are critical parameters for achieving optimal separation. For instance, a borate buffer at a pH of around 9.0 is often used, where most sulfonamides are negatively charged and migrate against the EOF, allowing for their separation.[8] The choice of detector, typically UV-Vis, is based on the absorbance properties of the sulfonamides.

Experimental Protocol: Analysis of Sulfonamides in Water by Capillary Electrophoresis

This protocol is based on a method for the determination of sulfonamide residues in water samples.[9]

  • Sample Preparation (In-line Solid-Phase Extraction):

    • For trace analysis, an in-line SPE step can be incorporated by packing a small plug of sorbent material (e.g., C18) at the inlet of the capillary.

    • The water sample is loaded onto the SPE plug by applying pressure.

    • Interfering compounds are washed away with a suitable solvent.

    • The retained sulfonamides are then eluted onto the capillary by introducing a small plug of an organic solvent prior to the application of the separation voltage.

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 cm total length, 75 µm i.d.).

    • Background Electrolyte: 20 mM borate buffer, pH 9.5.

    • Separation Voltage: 25 kV.[8]

    • Injection: Hydrodynamic injection (e.g., 10 s at 10 cm height).

    • Detection: UV detector at 254 nm.[10]

  • System Validation:

    • The method should be validated for linearity, LOD, LOQ, precision, and accuracy.

    • The migration times of the sulfonamides are used for their identification.

    • Quantification is based on the peak areas.

Emerging Technologies: Electrochemical Sensors

Electrochemical sensors are a rapidly developing class of analytical devices that offer the potential for rapid, sensitive, and portable detection of sulfonamides. These sensors operate by measuring the change in an electrical signal (e.g., current or potential) that occurs when the sulfonamide interacts with a modified electrode surface.

Mechanism of Detection: The detection mechanism often involves the electrochemical oxidation of the aromatic amino group present in the sulfonamide molecule. The electrode surface is typically modified with nanomaterials, such as graphene or metal nanoparticles, to enhance the electrocatalytic activity and increase the sensitivity of the sensor. The choice of modifying material is critical and is based on its ability to facilitate electron transfer and provide a large surface area for the electrochemical reaction.

Experimental Protocol: Electrochemical Detection of Sulfamethoxazole

This is a generalized protocol based on recent developments in the field.

  • Sensor Fabrication:

    • A glassy carbon electrode (GCE) is polished to a mirror finish.

    • The electrode is modified by drop-casting a suspension of a nanomaterial (e.g., a composite of graphene and zinc oxide nanorods).

    • The solvent is allowed to evaporate, leaving a thin film of the nanomaterial on the electrode surface.

  • Electrochemical Measurement:

    • The modified electrode is immersed in a supporting electrolyte (e.g., phosphate buffer solution) containing the sample.

    • An electrochemical technique, such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV), is applied.

    • These techniques involve applying a potential waveform to the electrode and measuring the resulting current.

    • The oxidation of sulfamethoxazole produces a current peak at a specific potential.

  • Quantification:

    • The height of the oxidation peak is proportional to the concentration of sulfamethoxazole in the sample.

    • A calibration curve is constructed by measuring the peak currents for a series of standard solutions.

    • The sensor's performance is evaluated in terms of its linear range, LOD, selectivity, and stability.

Comparative Analysis of Performance

The choice of an analytical method for sulfonamide detection is a critical decision that should be based on a thorough understanding of the performance characteristics of each technique. The following table provides a comparative summary of the key performance metrics for the methods discussed in this guide.

Parameter HPLC-UV LC-MS/MS ELISA Capillary Electrophoresis Electrochemical Sensors
Principle Chromatographic separation and UV absorbanceChromatographic separation and mass-to-charge ratio detectionAntigen-antibody bindingElectrophoretic separation based on charge-to-size ratioElectrochemical reaction at a modified electrode surface
Selectivity ModerateVery HighModerate to High (depends on antibody)HighModerate to High
Sensitivity (Typical LOQ) 10-50 µg/kg0.1-5 µg/kg[2]1-10 µg/kg1-10 µg/L0.1-1 µM
Analysis Time per Sample 15-30 min10-20 min1-2 hours (for a 96-well plate)10-20 min< 5 min
Cost per Sample LowHighLowLowVery Low
Instrumentation Cost ModerateHighLowModerateLow
Application Routine screening, quantification at higher levelsConfirmatory analysis, trace quantification, multi-residue analysisHigh-throughput screeningRoutine analysis, separation of charged speciesRapid screening, portable devices
Advantages Robust, reliable, widely availableHigh sensitivity and specificity, confirmatoryHigh throughput, cost-effective for large sample numbers, simpleHigh separation efficiency, low solvent consumptionRapid, portable, low cost
Disadvantages Lower sensitivity and selectivity than LC-MS/MSHigh cost, matrix effectsCross-reactivity, semi-quantitativeLower sensitivity than LC-MS/MS, requires careful optimizationSusceptible to matrix interference, may require frequent calibration

Visualization of Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the typical workflows for sample preparation and analysis using the primary techniques discussed.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis sample Homogenized Sample add_is Add Internal Standard sample->add_is extraction Acetonitrile Extraction & Salting Out add_is->extraction centrifuge1 Centrifugation extraction->centrifuge1 d_spe Dispersive SPE Cleanup centrifuge1->d_spe centrifuge2 Centrifugation d_spe->centrifuge2 filter Filtration centrifuge2->filter lc_separation LC Separation filter->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for sulfonamide analysis using LC-MS/MS with QuEChERS sample preparation.

Workflow for ELISA Screening

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Assay sample Sample extraction Extraction with Buffer sample->extraction centrifuge Centrifugation extraction->centrifuge add_sample Add Sample/Standard & Antibody to Plate centrifuge->add_sample incubation1 Incubation add_sample->incubation1 wash1 Washing incubation1->wash1 add_conjugate Add Enzyme Conjugate wash1->add_conjugate incubation2 Incubation add_conjugate->incubation2 wash2 Washing incubation2->wash2 add_substrate Add Substrate wash2->add_substrate incubation3 Color Development add_substrate->incubation3 stop Stop Reaction incubation3->stop read Read Absorbance stop->read

Caption: General workflow for competitive ELISA screening of sulfonamides.

Conclusion and Future Perspectives

The analytical landscape for sulfonamide detection is diverse, with each method offering a unique set of advantages and limitations. Chromatographic methods, particularly LC-MS/MS, remain the gold standard for their unparalleled sensitivity and specificity, making them indispensable for regulatory and confirmatory purposes. Immunoassays serve as valuable high-throughput screening tools, enabling the rapid and cost-effective analysis of large sample batches. Capillary electrophoresis provides an efficient and environmentally friendly alternative to HPLC, while emerging electrochemical sensors hold great promise for the development of portable and real-time detection systems.

The future of sulfonamide analysis will likely involve a multi-pronged approach, integrating the strengths of different techniques. We can anticipate further advancements in sample preparation techniques to minimize matrix effects and improve analyte recovery. The continued development of novel materials will undoubtedly lead to more sensitive and selective electrochemical sensors. Furthermore, the integration of high-resolution mass spectrometry will enable non-targeted screening approaches, allowing for the detection of a broader range of sulfonamides and their metabolites. As a senior application scientist, I am confident that a thorough understanding of the principles and performance characteristics of these diverse analytical methods will empower researchers to tackle the ongoing challenges of sulfonamide analysis with greater precision and confidence.

References

  • Horwitz, W. (1981). Analytical methods for sulfonamides in foods and feeds. II. Performance characteristics of sulfonamide methods. Journal of the Association of Official Analytical Chemists, 64(4), 814–824.
  • European Medicines Agency. (2009). VICH GL49: Guidelines on the validation of analytical methods used in residue depletion studies. Retrieved from [Link]

  • Horwitz, W. (1981). Analytical methods for sulfonamides in foods and feeds. II. Performance characteristics of sulfonamide methods. Journal of AOAC INTERNATIONAL, 64(4), 814–824. Retrieved from [Link]

  • Patel, K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
  • YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 23(03).
  • Al-Attas, A., et al. (2024). Electrochemical sensing interface for detecting sulfonamide drug associated with tachycardia adverse effect using a rare earth vanadate modified electrode. Journal of Molecular Liquids, 395, 123881.
  • Kowalska, S., et al. (2019).
  • Aydin, Z., & Ozdemir, M. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS.
  • Chen, T.-H., et al. (2020). Analytical Detection of Sulfonamide and Organophosphorus Insecticide Residues in Fish in Taiwan. International Journal of Environmental Research and Public Health, 17(6), 2149.
  • Lara, F. J., et al. (2009). Determination of sulfonamide residues in water samples by in-line solid-phase extraction-capillary electrophoresis.
  • Hoff, R. B., et al. (2009). Analysis of sulfonamides by capillary electrophoresis.
  • Liu, Y., et al. (2018). Determination of sulfonamides in milk by capillary electrophoresis with PEG@MoS2 as a dispersive solid-phase extraction sorbent. Analytical Methods, 10(20), 2375-2382.
  • Van Pamel, E., et al. (2002). Comparison of ELISA and LC-MS/MS results for analysis of incurred urine and tissue samples containing sulfamethazine. Analytica Chimica Acta, 473(1-2), 125-133.
  • Ensafi, A. A., et al. (2020). Recent Developments in Electrochemical Determination of Sulfonamides. Critical Reviews in Analytical Chemistry, 50(6), 528-544.
  • Bel-Hadj, S., et al. (2023). Electrochemical Detection of Sulfadiazine by Sensors based on Chemically Modified Carbon Electrodes: A Review. Current Topics in Medicinal Chemistry, 23(15), 1464-1476.
  • Cumba, L. R., et al. (2014). Detection and Quantification of Sulfonamide Antibiotic Residues in Milk Using Scanning Electrochemical Microscopy. Analytical Chemistry, 86(5), 2691–2697.
  • Wang, S.-W., et al. (2014). Determination of Sulfonamides in Chicken Liver by Capillary Electrophoresis with an In-Column Fiber-Optic LED-Induced Fluorescence Detector.
  • Akyuz, M., & Ata, S. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Food Chemistry, 321, 126713.
  • Tölgyesi, A., et al. (2015).
  • Tölgyesi, A., et al. (2014). Analysis of sulfonamide residues in real honey samples using liquid chromatography with fluorescence and tandem mass spectrometry detection. Journal of Pharmaceutical and Biomedical Analysis, 98, 103-110.
  • Cerkas, V., et al. (2016). Detection and Quantification of Sulfonamide Antibiotic Residues in Milk Using Scanning Electrochemical Microscopy. Analytical Chemistry, 88(17), 8823-8829.
  • U.S. Food and Drug Administration. (2001). Bacteriological Analytical Manual Chapter 20B: Rapid HPLC Determination of Sulfamethazine in Milk. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of Sulfachloropyrazine Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the meticulous management of chemical compounds is paramount, extending from initial handling to final disposal. Sulfachloropyrazine sodium, a sulfonamide antibiotic, requires a comprehensive and compliant disposal strategy to ensure laboratory safety, environmental protection, and regulatory adherence. This guide provides an in-depth, procedural framework for the proper disposal of sulfachloropyrazine sodium, grounded in scientific principles and regulatory standards.

The Imperative for Proper Disposal: Beyond the Bench

The responsible disposal of sulfachloropyrazine sodium is not merely a procedural formality; it is a critical step in mitigating significant environmental and public health risks. Sulfonamide antibiotics, as a class, are known to be persistent in the environment and can contribute to the proliferation of antibiotic-resistant bacteria, a growing global health concern. Furthermore, their presence in aquatic ecosystems can have ecotoxicological effects on various organisms. The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA) to prevent such environmental contamination. A cornerstone of these regulations is the prohibition of "sewering" or flushing hazardous waste pharmaceuticals, a practice that directly introduces these compounds into waterways.

Core Principles of Sulfachloropyrazine Sodium Waste Management

Before delving into the step-by-step procedures, it is essential to understand the foundational principles that govern the disposal of sulfachloropyrazine sodium in a laboratory setting.

Table 1: Key Considerations for Sulfachloropyrazine Sodium Disposal

PrincipleRationaleKey Actions
Waste Characterization To determine the appropriate disposal pathway and ensure regulatory compliance.Assume the waste is hazardous unless definitively proven otherwise. Consult Safety Data Sheets (SDS) and institutional guidelines.
Segregation To prevent dangerous chemical reactions and cross-contamination of waste streams.Maintain separate, dedicated waste containers for sulfachloropyrazine sodium and its contaminated materials.
Proper Containment To ensure the safe storage and transport of hazardous waste.Use chemically compatible, leak-proof containers with secure lids.
Clear Labeling To communicate the hazards of the waste to all personnel and waste handlers.Affix hazardous waste labels that clearly identify the contents and associated hazards.
Secure Storage To minimize the risk of spills, exposure, and unauthorized access.Store waste in a designated Satellite Accumulation Area (SAA) away from general laboratory traffic.
Licensed Disposal To ensure the final disposal is conducted in an environmentally sound and legally compliant manner.Arrange for collection and disposal by a certified hazardous waste management company.

Step-by-Step Disposal Protocol for Sulfachloropyrazine Sodium

This protocol provides a systematic approach to managing sulfachloropyrazine sodium waste from the point of generation to its final collection.

Step 1: Waste Identification and Segregation

Immediately upon deciding to discard sulfachloropyrazine sodium, it must be treated as a hazardous waste.

  • Solid Waste: This includes expired or unused pure sulfachloropyrazine sodium, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into direct contact with the compound.

  • Liquid Waste: This encompasses solutions containing sulfachloropyrazine sodium and the first rinse of any contaminated labware.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with sulfachloropyrazine sodium must be segregated into a designated sharps container that is also labeled as hazardous chemical waste.

Crucially, do not mix sulfachloropyrazine sodium waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Containerization

The selection of an appropriate waste container is critical to prevent leaks and ensure safety.

  • Select a Compatible Container: Use a container made of a material that is chemically resistant to sulfachloropyrazine sodium and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, free from cracks or damage, and have a secure, screw-top lid.

  • Original Containers: Whenever possible, the original manufacturer's container is a good option for the disposal of the pure, unused chemical.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container, such as a plastic tub, to contain any potential leaks.

Step 3: Labeling of Hazardous Waste

Proper labeling is a legal requirement and a vital safety measure.

  • Affix a Hazardous Waste Label: As soon as you begin collecting waste in a container, attach a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.

  • Complete the Label Information: The label must include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "Sulfachloropyrazine sodium"

    • The concentration and components of the waste, including any solvents.

    • The date when waste was first added to the container (the "accumulation start date").

    • The name and contact information of the generating researcher or lab.

    • The specific hazards associated with the chemical (e.g., "Toxic," "Irritant"). This information can be found on the Safety Data Sheet.

Step 4: Storage in a Satellite Accumulation Area (SAA)

The designated SAA is the temporary storage location for hazardous waste in the laboratory.

  • Location: The SAA must be at or near the point

Navigating the Safe Handling of Sulfachloropyrazine Sodium: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount to groundbreaking work. This guide provides essential, immediate safety and logistical information for handling Sulfachloropyrazine sodium, with a focus on the correct selection and use of Personal Protective Equipment (PPE). Beyond a simple checklist, this document delves into the rationale behind each protective measure, empowering you to work confidently and safely.

Understanding the Risks: Why PPE is Critical

Sulfachloropyrazine sodium, a sulfonamide antibiotic, is classified with specific hazards that necessitate careful handling. According to its Safety Data Sheets (SDS), the primary risks are:

  • Skin Irritation (H315): Direct contact can cause skin irritation, characterized by redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation (H319): The compound can cause serious irritation if it comes into contact with the eyes.[1][2][3]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][3]

Given these hazards, a multi-layered PPE approach is crucial to prevent accidental exposure and ensure your well-being.

Core PPE Recommendations for Handling Sulfachloropyrazine Sodium

The following table summarizes the essential PPE for handling Sulfachloropyrazine sodium in various laboratory settings. The subsequent sections will provide detailed, step-by-step protocols for their use.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, and a Face Shield. A NIOSH-approved respirator (e.g., N95) is recommended, especially in the absence of a chemical fume hood.
Solution Preparation Double Nitrile Gloves, Disposable Gown, and Safety Goggles with Side Shields. A face shield is also recommended to protect against splashes.
In-vitro/In-vivo Dosing Double Nitrile Gloves, Disposable Gown, and Safety Goggles.
Spill Cleanup Double Nitrile Gloves, Disposable Gown, Safety Goggles, Face Shield, and a NIOSH-approved respirator.
Waste Disposal Double Nitrile Gloves and a Disposable Gown.

Procedural Guidance: A Step-by-Step Approach to Safety

Simply having the right PPE is not enough; proper procedure in donning, doffing, and disposal is critical to prevent cross-contamination and exposure.

Donning PPE: The Order of Operations

A systematic approach to putting on PPE ensures complete protection before you begin your work.

Donning_Procedure cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE 1. Inspect all PPE for damage Wash_Hands 2. Wash hands thoroughly Inspect_PPE->Wash_Hands Gown 3. Don disposable gown Wash_Hands->Gown Respirator 4. Don respirator (if required) Gown->Respirator Goggles 5. Don safety goggles Respirator->Goggles Face_Shield 6. Don face shield Goggles->Face_Shield Gloves 7. Don first pair of gloves (under cuff) Face_Shield->Gloves Second_Gloves 8. Don second pair of gloves (over cuff) Gloves->Second_Gloves

Caption: A step-by-step workflow for the correct donning of PPE.

Doffing PPE: Minimizing Contamination

The removal of PPE is a critical step where cross-contamination can occur if not done correctly. The guiding principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., your gloved hands).

Doffing_Procedure cluster_doffing Doffing Sequence cluster_final Final Steps Outer_Gloves 1. Remove outer gloves Face_Shield 2. Remove face shield Outer_Gloves->Face_Shield Gown 3. Remove gown Face_Shield->Gown Goggles 4. Remove safety goggles Gown->Goggles Inner_Gloves 5. Remove inner gloves Goggles->Inner_Gloves Respirator 6. Remove respirator (if worn) Inner_Gloves->Respirator Wash_Hands_Again 7. Wash hands thoroughly Respirator->Wash_Hands_Again

Caption: A step-by-step workflow for the correct doffing of PPE.

Disposal Plan: A Critical Final Step

All disposable PPE used when handling Sulfachloropyrazine sodium should be considered contaminated waste.

  • Segregation: Immediately place all used PPE into a designated hazardous waste container.[1]

  • Labeling: Ensure the waste container is clearly labeled as hazardous chemical waste.

  • Local Regulations: Follow your institution's and local regulations for the final disposal of chemical waste.[1]

By adhering to these detailed procedures, you create a self-validating system of safety, ensuring that each step, from preparation to disposal, is conducted with the highest level of caution and scientific integrity.

References

  • AK Scientific, Inc.
  • Apollo Scientific. (2023, July 11).
  • Harbin Qianhe Animal Pharmaceutical Manufacturing Co., Ltd. Sulfachloropyrazine Sodium Soluble Powder.
  • Cayman Chemical. (2025, September 8).
  • Fisher Scientific. (2014, October 1).
  • ECHEMI.
  • Sulfachloropyrazine Sodium: An In-Depth Examination of Its Side Effects. (2025, October 23).
  • Occupational Safety and Health Administration. Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • MedChemExpress. Sulfaclozine sodium (Sulfachloropyrazine sodium) | Anti-infecton Agent.
  • Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Occupational Safety and Health Administration. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • AK Scientific, Inc. 102-65-8 Sulfachloropyrazine AKSci H461.
  • Cayman Chemical.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfachloropyrazine (sodium)
Reactant of Route 2
Sulfachloropyrazine (sodium)

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